4-(4-Bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine
Description
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Properties
IUPAC Name |
4-[4-bromo-3-(trifluoromethyl)phenyl]sulfonylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF3NO3S/c12-10-2-1-8(7-9(10)11(13,14)15)20(17,18)16-3-5-19-6-4-16/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPOIFMSALBFKLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674373 | |
| Record name | 4-[4-Bromo-3-(trifluoromethyl)benzene-1-sulfonyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020253-04-6 | |
| Record name | 4-[4-Bromo-3-(trifluoromethyl)benzene-1-sulfonyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 4-(4-Bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine (CAS 1020253-04-6): Synthesis, Properties, and Application as a γ-Secretase Inhibitor
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine is a synthetic small molecule belonging to the N-arylsulfonyl morpholine class of compounds. The morpholine ring is a recognized "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates to enhance physicochemical properties, metabolic stability, and biological activity.[1][2] Its presence can improve aqueous solubility and provide a versatile scaffold for interacting with various biological targets.[3][4]
This specific compound, identified by CAS number 1020253-04-6, has been investigated within the context of developing novel therapeutics for Alzheimer's disease. Research into structurally related N-arylsulfonyl morpholines has identified them as potent inhibitors of γ-secretase, a key enzyme in the pathological pathway of Alzheimer's.[5] This guide provides a comprehensive technical overview of its chemical properties, a detailed protocol for its synthesis, its proposed mechanism of action, and methodologies for its biological evaluation.
Physicochemical and Structural Properties
The fundamental properties of this compound are critical for its application in experimental settings. These data inform solubility, handling, and potential for cell permeability.
| Property | Value | Source |
| CAS Number | 1020253-04-6 | [6][7][8] |
| Molecular Formula | C₁₁H₁₁BrF₃NO₃S | [6][7][8] |
| Molecular Weight | 374.17 g/mol | [6][7] |
| Purity | ≥97% (Typical) | [6] |
| Topological Polar Surface Area (TPSA) | 46.61 Ų | [6] |
| LogP (Calculated) | 2.4888 | [6] |
| Hydrogen Bond Acceptors | 3 | [6] |
| Hydrogen Bond Donors | 0 | [6] |
| SMILES | C1=CC(=C(C=C1S(=O)(=O)N2CCOCC2)C(F)(F)F)Br | [6] |
| Storage Conditions | 2-8°C, Sealed in dry environment | [6][7] |
Synthesis and Purification
The synthesis of N-arylsulfonyl morpholines is a well-established process in medicinal chemistry. The primary strategy involves the nucleophilic substitution reaction between a suitably substituted arylsulfonyl chloride and morpholine.
Retrosynthetic Analysis & Workflow
The key disconnection for the synthesis is the sulfur-nitrogen (S-N) bond. This retrosynthetic approach identifies the two primary starting materials: 4-bromo-3-(trifluoromethyl)benzene-1-sulfonyl chloride and morpholine. The reaction is typically facilitated by a non-nucleophilic base to quench the HCl byproduct.
Detailed Experimental Protocol
This protocol is a representative procedure based on standard methods for the synthesis of N-arylsulfonyl heterocycles.[5][9]
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-bromo-3-(trifluoromethyl)benzene-1-sulfonyl chloride (1.0 eq) and dissolve in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M concentration). Place the flask in an ice bath to cool to 0°C.
-
Addition of Reagents: In a separate flask, dissolve morpholine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) in the same anhydrous solvent.
-
Reaction Execution: Add the morpholine/base solution dropwise to the cooled sulfonyl chloride solution over 15-20 minutes with vigorous stirring. Causality Note: Slow, dropwise addition is crucial to control the exothermic reaction and prevent the formation of side products.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours or until the reaction is complete. The progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting sulfonyl chloride.
-
Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (to remove excess base and morpholine), saturated sodium bicarbonate solution (to remove any residual acid), and finally with brine. Causality Note: These aqueous washes are essential for removing impurities and simplifying the final purification step.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.
Mechanism of Action: Inhibition of γ-Secretase
The primary therapeutic interest in this class of compounds stems from their activity as γ-secretase inhibitors.[5] This enzyme complex plays a central role in the amyloid cascade hypothesis of Alzheimer's disease.
The Role of γ-Secretase in Alzheimer's Disease
Amyloid Precursor Protein (APP) is a transmembrane protein that can be processed by several enzymes called secretases. In the amyloidogenic pathway, APP is first cleaved by β-secretase (BACE1), followed by intramembrane cleavage by the γ-secretase complex. This latter step releases amyloid-beta (Aβ) peptides, particularly the aggregation-prone Aβ42 isoform, which is a primary component of the amyloid plaques found in the brains of Alzheimer's patients.
Proposed Inhibitory Action
This compound is proposed to act as a direct inhibitor of the γ-secretase complex. By binding to the enzyme or the enzyme-substrate complex, it allosterically or competitively prevents the proteolytic cleavage of the APP C-terminal fragment. This inhibition directly reduces the production of Aβ peptides, thereby preventing the formation of toxic oligomers and subsequent plaque deposition.
Experimental Protocols for Biological Evaluation
To validate the activity of this compound as a γ-secretase inhibitor, a cell-based assay is the standard approach.
In Vitro γ-Secretase Inhibition Assay (Cell-Based ELISA)
This protocol describes a method to quantify the reduction of Aβ peptides in the supernatant of cells treated with the test compound.
-
Cell Culture: Culture HEK293 cells (or another suitable cell line) stably overexpressing human APP in DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotics. Maintain cells at 37°C in a humidified 5% CO₂ incubator.
-
Plating: Seed the cells into 96-well plates at a density that will result in a sub-confluent monolayer (e.g., 80-90%) after 24 hours.
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution series in cell culture medium to achieve final desired concentrations (e.g., from 1 nM to 10 µM). Ensure the final DMSO concentration in all wells is ≤0.1% to avoid solvent toxicity.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include vehicle-only (0.1% DMSO) and untreated controls.
-
Incubation: Incubate the treated cells for 18-24 hours at 37°C.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well. If necessary, centrifuge the supernatant to pellet any detached cells or debris.
-
Aβ Quantification: Quantify the concentration of Aβ40 and/or Aβ42 in the supernatant using a commercially available sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer’s instructions.
-
Data Analysis: Construct a dose-response curve by plotting the percentage of Aβ inhibition against the logarithm of the compound concentration. Calculate the IC₅₀ value (the concentration of compound required to inhibit 50% of Aβ production) using non-linear regression analysis.
Safety, Handling, and Storage
Proper handling and storage are paramount to ensure user safety and maintain the integrity of the compound.
-
Hazard Identification: While full toxicological data for this specific compound are not available, it should be treated as a potentially hazardous chemical.[10] It may be harmful if ingested or inhaled and can cause irritation to the skin, eyes, and respiratory tract.[10]
-
Handling Recommendations:
-
Storage:
Conclusion and Future Directions
This compound is a valuable research tool for studying the inhibition of γ-secretase and its role in Alzheimer's disease pathology. Its well-defined structure and established synthetic route make it an accessible compound for medicinal chemists and cell biologists.
Future research should focus on comprehensive profiling, including:
-
Selectivity Studies: Assessing its inhibitory activity against other related proteases (e.g., β-secretase, α-secretase) and off-target proteins to establish a selectivity profile.
-
Pharmacokinetic Profiling: Evaluating its absorption, distribution, metabolism, and excretion (ADME) properties to determine its potential as an in vivo tool or drug lead.
-
In Vivo Efficacy: Testing its ability to reduce brain Aβ levels and rescue cognitive deficits in transgenic animal models of Alzheimer's disease.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency, selectivity, and drug-like properties.
References
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Stachel, S. J., et al. (2010). Design, Synthesis, and Structure-Activity Relationship Studies of N-arylsulfonyl Morpholines as γ-secretase Inhibitors. PubMed. Available at: [Link]
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Pharmaffiliates. (n.d.). This compound. Pharmaffiliates. Available at: [Link]
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Nexchem Ltd. (2019). SAFETY DATA SHEET - Morpholine. Nexchem Ltd. Available at: [Link]
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Penta Chemicals. (2025). SAFETY DATA SHEET - Morpholine. Penta Chemicals. Available at: [Link]
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Morandini, F., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available at: [Link]
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Chen, Y.-T., et al. (2024). Multipathway regulation induced by 4-(phenylsulfonyl)morpholine derivatives against triple-negative breast cancer. Archiv der Pharmazie. Available at: [Link]
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Bissy, A., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. Available at: [Link]
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Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. Available at: [Link]
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Tzara, A., et al. (2020). Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of N‐arylsulfonylindoles. ResearchGate. Available at: [Link]
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Carr, D. F., et al. (1969). A convenient synthesis of N-Arylsulphonyl sulphoximines. Tetrahedron Letters. Available at: [Link]
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An In-depth Technical Guide to the Structure Elucidation of 4-(4-Bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine
Introduction
In the landscape of modern drug discovery and development, the precise and unambiguous determination of a molecule's structure is a cornerstone of chemical research. This guide provides a comprehensive technical overview of the analytical workflow for the structure elucidation of 4-(4-Bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine, a compound of interest for its potential applications in medicinal chemistry. We will delve into the synergistic application of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), to meticulously piece together the molecular architecture of this compound. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not just a procedural outline but also the underlying scientific rationale for the chosen analytical strategies.
The subject of our investigation, this compound, with the molecular formula C₁₁H₁₁BrF₃NO₃S and a molecular weight of 374.17 g/mol , presents several key structural features that lend themselves to a multi-faceted analytical approach.[1][2][3] The presence of a substituted aromatic ring, a sulfonamide linkage, a morpholine moiety, a bromine atom, and a trifluoromethyl group all provide distinct spectroscopic handles that, when analyzed in concert, enable its complete structural assignment.
Strategic Approach to Structure Elucidation
The workflow for the structural characterization of this compound is outlined below. This process begins with the foundational technique of mass spectrometry to determine the molecular weight and elemental composition, followed by a detailed analysis of the molecule's functional groups using infrared spectroscopy. The core of the structural determination lies in the comprehensive use of one- and two-dimensional NMR techniques to establish the carbon-hydrogen framework and the connectivity of the atoms.
Figure 1: A schematic overview of the structure elucidation workflow.
Mass Spectrometry: Unveiling the Molecular Formula
Mass spectrometry is the initial and indispensable step in the characterization of a new compound, providing the molecular weight and crucial information about the elemental composition.
Experimental Protocol:
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is employed to ensure accurate mass measurement.
-
Ionization Technique: Electrospray ionization (ESI) is a suitable soft ionization method for this polar molecule.
-
Analysis Mode: The analysis is performed in positive ion mode to detect the protonated molecule [M+H]⁺.
Data Interpretation:
The high-resolution mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of a bromine atom. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[4][5][6] This results in two major peaks in the mass spectrum separated by 2 m/z units, with nearly equal intensities. This distinctive pattern is a strong indicator of the presence of a single bromine atom in the molecule.
Expected Data Summary:
| Ion | Calculated m/z | Observed m/z | Isotopic Abundance |
| [C₁₁H₁₁⁷⁹BrF₃NO₃S+H]⁺ | 373.9728 | ~373.97 | ~100% |
| [C₁₁H₁₁⁸¹BrF₃NO₃S+H]⁺ | 375.9707 | ~375.97 | ~98% |
The accurate mass measurement of the monoisotopic peak allows for the confirmation of the elemental formula, C₁₁H₁₁BrF₃NO₃S, with a high degree of confidence.
Infrared Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol:
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
-
Sample Preparation: The spectrum can be obtained from a solid sample using the KBr pellet technique or with an Attenuated Total Reflectance (ATR) accessory.
Data Interpretation:
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key functional groups. The sulfonamide group will show strong asymmetric and symmetric stretching vibrations for the S=O bonds.[7][8][9] The C-F bonds of the trifluoromethyl group will also produce strong absorption bands.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-2850 | Medium | C-H stretching (aliphatic and aromatic) |
| ~1350-1310 | Strong | SO₂ asymmetric stretching[8][9] |
| ~1170-1140 | Strong | SO₂ symmetric stretching[7][8] |
| ~1300-1100 | Strong | C-F stretching (trifluoromethyl group) |
| ~1120-1080 | Strong | C-O-C stretching (morpholine) |
| ~930-900 | Medium | S-N stretching[8] |
The presence of these characteristic absorption bands provides strong evidence for the sulfonamide, morpholine, and trifluoromethyl moieties within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Molecular Framework
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR, along with 2D correlation experiments, will allow for the complete assignment of the molecular structure.
Experimental Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Solvent: A deuterated solvent such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) is used to dissolve the sample.
-
Experiments: A standard suite of NMR experiments is performed: ¹H NMR, ¹³C NMR, ¹⁹F NMR, COSY, HSQC, and HMBC.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, their relative numbers (integration), and their neighboring protons (multiplicity).
Predicted ¹H NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.1 | d | 1H | Aromatic H (ortho to SO₂) |
| ~7.9 | dd | 1H | Aromatic H (ortho to Br) |
| ~7.8 | d | 1H | Aromatic H (meta to SO₂ and Br) |
| ~3.8 | t | 4H | Morpholine H (-O-CH₂-) |
| ~3.1 | t | 4H | Morpholine H (-N-CH₂-) |
Interpretation:
-
The downfield region (7.8-8.1 ppm) will show signals for the three protons on the aromatic ring. The splitting patterns (doublet, doublet of doublets) will be indicative of their coupling with each other.
-
The upfield region will contain two triplets, each integrating to 4 protons, characteristic of the two distinct methylene groups of the morpholine ring.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the number of different types of carbon atoms and their chemical environments.
Predicted ¹³C NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~140 | Aromatic C-SO₂ |
| ~136 | Aromatic C-Br |
| ~134 (q) | Aromatic C-CF₃ |
| ~132 | Aromatic C-H |
| ~130 | Aromatic C-H |
| ~128 | Aromatic C-H |
| ~123 (q) | -CF₃ |
| ~66 | Morpholine C (-O-CH₂) |
| ~46 | Morpholine C (-N-CH₂) |
Interpretation:
-
The spectrum will show nine distinct carbon signals.
-
The aromatic region will display six signals, with the carbons attached to the electron-withdrawing sulfonyl, bromo, and trifluoromethyl groups appearing at lower field.
-
The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
-
The two signals in the aliphatic region correspond to the two types of carbons in the morpholine ring.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique that is exclusively used to probe the environment of fluorine atoms in a molecule.
Predicted ¹⁹F NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -63 | s | -CF₃ |
Interpretation:
-
A single sharp signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group.[10]
-
The chemical shift of the trifluoromethyl group is sensitive to its electronic environment.[11][12]
2D NMR Spectroscopy: Connecting the Pieces
Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms.
-
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. It will confirm the connectivity between the protons on the aromatic ring and within the morpholine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. It will be used to definitively assign the carbon signals corresponding to the protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is a key experiment for establishing the connectivity between the different fragments of the molecule. For example, correlations are expected between the morpholine protons and the sulfonyl-bearing aromatic carbon, and between the aromatic protons and the carbons of the trifluoromethyl and bromo-substituted positions.
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4-(4-Bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine molecular weight and formula
An In-depth Technical Guide to 4-(4-Bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine
Executive Summary
This document provides a comprehensive technical overview of this compound, a compound of significant interest in modern medicinal chemistry. We will dissect the molecule's core attributes, from its fundamental physicochemical properties to its structural rationale as a potential therapeutic agent. This guide synthesizes information on its constituent pharmacophores—the morpholine ring, the trifluoromethyl group, and the phenylsulfonyl linker—to explain its value for researchers in drug discovery. A proposed synthetic pathway, characterization methodologies, and a discussion of its potential mechanisms of action, particularly in oncology, are presented to provide a complete scientific profile for drug development professionals.
Core Physicochemical Properties
This compound is a synthetic organic compound featuring a complex arrangement of functional groups pivotal to its chemical behavior and biological activity. Its fundamental properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₁BrF₃NO₃S | [1][2][3][4] |
| Molecular Weight | 374.17 g/mol | [1][2][3][4] |
| CAS Number | 1020253-04-6 | [1][2][3] |
| Synonyms | 4-((4-Bromo-3-(trifluoromethyl)-phenyl)sulfonyl)morpholine | [1][2][3] |
| Topological Polar Surface Area (TPSA) | 46.61 Ų | [1] |
| LogP (calculated) | 2.4888 | [1] |
| Storage Conditions | 2-8°C Refrigerator | [3] |
Synthesis and Characterization
While specific proprietary syntheses may vary, a plausible and chemically sound pathway for the laboratory-scale synthesis of this compound can be derived from established principles of organic chemistry. The general strategy involves the formation of a key intermediate, 4-bromo-3-(trifluoromethyl)benzene-1-sulfonyl chloride, followed by its reaction with morpholine.
Proposed Synthetic Workflow
The synthesis can be conceptualized as a two-stage process starting from the commercially available 1-bromo-2-(trifluoromethyl)benzene.
-
Electrophilic Sulfonation & Chlorination: The starting aryl bromide is first treated with a strong sulfonating agent like chlorosulfonic acid. This electrophilic aromatic substitution reaction introduces a sulfonyl chloride group (-SO₂Cl) onto the benzene ring, directed para to the bromine atom due to steric and electronic influences.
-
Nucleophilic Acyl Substitution (Sulfonamide Formation): The resulting 4-bromo-3-(trifluoromethyl)benzene-1-sulfonyl chloride is then reacted with morpholine. The nitrogen atom of the morpholine ring acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This reaction is typically performed in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to quench the HCl byproduct, driving the reaction to completion to form the stable sulfonamide product.
Caption: Proposed two-step synthesis of the target compound.
Characterization Protocol
A self-validating protocol for confirming the identity and purity of the synthesized compound would include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons. ¹⁹F NMR would be crucial to verify the trifluoromethyl group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the exact molecular weight (374.17 g/mol ) and elemental formula (C₁₁H₁₁BrF₃NO₃S).[1][2][3][4]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound, typically aiming for ≥97%.[1]
Rationale in Medicinal Chemistry
The structure of this compound is a deliberate amalgamation of three key pharmacophores, each contributing distinct and advantageous properties for drug development.
-
The Morpholine Ring: Morpholine is considered a "privileged pharmacophore" in medicinal chemistry.[5] Its inclusion in a molecule often improves aqueous solubility and metabolic stability. As a weak base, the morpholine nitrogen can be protonated at physiological pH, which can be crucial for interacting with biological targets and improving pharmacokinetic profiles, including permeability across the blood-brain barrier.[6]
-
The Trifluoromethyl (CF₃) Group: The addition of a CF₃ group is a well-established strategy in drug design.[7] This highly electronegative group significantly alters the electronic properties of the aromatic ring. Key benefits include:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation by cytochrome P450 enzymes, thereby increasing the drug's half-life.[7]
-
Increased Lipophilicity: The CF₃ group increases the molecule's lipophilicity, which can enhance membrane permeability and improve binding affinity to hydrophobic pockets in target proteins.[7]
-
-
The Phenylsulfonyl Moiety: The aryl sulfonamide framework is a cornerstone of many successful drugs. It acts as a rigid linker that correctly orients the phenyl and morpholine rings for optimal target engagement. Furthermore, the sulfonyl group's oxygen atoms are potent hydrogen bond acceptors, enabling strong interactions with biological targets.
Potential Therapeutic Applications & Mechanism of Action
While this specific molecule is primarily a building block or research chemical, derivatives based on the 4-(phenylsulfonyl)morpholine scaffold have shown significant promise, particularly in oncology.
Anticancer Activity
Recent studies have identified novel 4-(phenylsulfonyl)morpholine derivatives as potent inhibitors of triple-negative breast cancer (TNBC) cell growth.[8] A lead compound from this class, designated GL24, demonstrated a strong ability to suppress tumor cells.[8] Transcriptomic analysis revealed that the compound induces multiple tumor-suppressive signals that are dependent on endoplasmic reticulum (ER) stress.[8]
The proposed mechanism suggests that the compound triggers the Unfolded Protein Response (UPR), which in turn activates downstream pathways including the p53 tumor suppressor pathway and the G2/M cell cycle checkpoint.[8] This cascade ultimately leads to cell cycle arrest and programmed cell death (apoptosis).[8]
Caption: Hypothesized anticancer mechanism of action.
Broader Potential
The morpholine scaffold is ubiquitous in drugs targeting a wide range of conditions.[9] Derivatives have been investigated for anti-inflammatory, analgesic, and various central nervous system (CNS) activities, suggesting that this compound could serve as a valuable starting point for developing novel agents in these fields as well.[6][10]
Key Experimental Protocols
Protocol: Synthesis of this compound
-
Step 1: Sulfonyl Chloride Formation
-
To a stirred, cooled (0 °C) solution of chlorosulfonic acid (3.0 eq.), slowly add 1-bromo-2-(trifluoromethyl)benzene (1.0 eq.) portion-wise, ensuring the temperature does not exceed 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Extract the aqueous mixture with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-bromo-3-(trifluoromethyl)benzene-1-sulfonyl chloride. This intermediate is often used in the next step without further purification.
-
-
Step 2: Sulfonamide Formation
-
Dissolve the crude sulfonyl chloride (1.0 eq.) in dichloromethane.
-
Add pyridine (1.5 eq.) as a base.
-
To this solution, add morpholine (1.1 eq.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates completion.
-
Wash the reaction mixture with 1M HCl (2x), followed by saturated sodium bicarbonate solution (2x), and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the pure product.
-
Protocol: In Vitro Cell Viability (MTT) Assay
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231 for TNBC) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium in the wells with the medium containing the compound at various concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot the results to determine the half-maximal inhibitory concentration (IC₅₀).
Conclusion
This compound represents a highly functionalized and strategically designed chemical entity. Its molecular architecture combines the pharmacokinetic advantages of the morpholine ring with the metabolic stability and potency-enhancing features of the trifluoromethyl group, all held together by the versatile aryl sulfonamide linker. While primarily a building block for more complex molecules, its structural components are directly relevant to contemporary drug discovery challenges, particularly in the development of targeted anticancer therapies. This guide provides the foundational knowledge for researchers to leverage this compound's potential in creating next-generation therapeutic agents.
References
-
Pharmaffiliates. This compound | CAS No : 1020253-04-6. [Link]
-
PubChem. 4-((3-Bromo-4-methylphenyl)sulfonyl)morpholine. [Link]
-
PubMed. Multipathway regulation induced by 4-(phenylsulfonyl)morpholine derivatives against triple-negative breast cancer. [Link]
-
ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. [Link]
-
PubMed. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). [Link]
-
National Center for Biotechnology Information. Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]
-
PubMed. Medicinal chemistry of 2,2,4-substituted morpholines. [Link]
-
MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
ResearchGate. A review on pharmacological profile of Morpholine derivatives. [Link]
-
Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
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- 2. 4-((4-BroMo-3-(trifluoroMethyl)phenyl)sulfonyl)Morpholine | 1020253-04-6 [chemicalbook.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. scbt.com [scbt.com]
- 5. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Multipathway regulation induced by 4-(phenylsulfonyl)morpholine derivatives against triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Medicinal chemistry of 2,2,4-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of 4-(4-Bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine in Organic Solvents: A Predictive and Experimental Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary: 4-(4-Bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine is a compound of interest in synthetic and medicinal chemistry. Its physicochemical properties, particularly its solubility in organic solvents, are critical for its application in reaction chemistry, purification, formulation, and analytical method development. This guide addresses the absence of specific public solubility data for this compound by providing a robust predictive framework based on its molecular structure and the principles of solvent-solute interactions. Furthermore, we present a detailed, self-validating experimental protocol for the quantitative determination of its solubility, empowering researchers to generate precise and reliable data tailored to their specific laboratory conditions.
Physicochemical Characterization and Structural Analysis
To predict the solubility of this compound, a thorough analysis of its molecular structure is paramount.
Molecular Properties:
-
Chemical Name: this compound[1]
-
Molecular Formula: C₁₁H₁₁BrF₃NO₃S[2]
-
Molecular Weight: 374.17 g/mol [2]
Structural Breakdown for Solubility Prediction:
The molecule's solubility behavior is governed by the interplay of its distinct functional moieties:
-
Polar Moieties: The molecule contains a highly polar sulfonyl group (-SO₂-) and a morpholine ring. The oxygen and nitrogen atoms in these groups are electronegative, creating significant dipole moments and acting as hydrogen bond acceptors. The Topological Polar Surface Area (TPSA), a key indicator of polarity, is calculated to be 46.61 Ų, suggesting a moderate degree of polarity.[2]
-
Non-Polar Moiety: The substituted phenyl ring is the primary non-polar, hydrophobic region. The presence of a bromine atom and a trifluoromethyl (-CF₃) group significantly increases the lipophilicity and size of this moiety.
-
Hydrogen Bonding Capability: A critical feature of this molecule is the absence of any hydrogen bond donors (no hydrogen atoms are attached to the nitrogen or oxygen atoms).[2] However, it possesses multiple hydrogen bond acceptor sites: the two oxygens of the sulfonyl group, the oxygen in the morpholine ring, and the nitrogen of the morpholine ring.
-
Overall Polarity Assessment: The compound is amphiphilic, possessing both significant polar and non-polar characteristics. The calculated partition coefficient (LogP) of 2.4888 indicates a preference for lipophilic environments over aqueous ones, but the substantial TPSA ensures interaction with polar molecules.[2] This dual nature suggests that its solubility will be highest in solvents that can effectively solvate both regions of the molecule.
The Principle of "Like Dissolves Like"
The foundational principle guiding solubility prediction is "Like dissolves like."[3][4] This means:
-
Polar solutes tend to dissolve in polar solvents .
-
Non-polar solutes tend to dissolve in non-polar solvents .
The dissolution process is driven by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, solvents capable of dipole-dipole interactions and accepting hydrogen bonds are expected to be more effective.
Predictive Solubility Profile
Based on the structural analysis, we can predict the compound's relative solubility across a spectrum of common laboratory solvents.
Table 1: Properties of Selected Organic Solvents
| Solvent | Type | Polarity Index | Dielectric Constant (20°C) | Hydrogen Bonding |
|---|---|---|---|---|
| n-Hexane | Non-Polar | 0.1 | 1.9 | None |
| Toluene | Non-Polar Aromatic | 2.4 | 2.4 | None |
| Dichloromethane | Polar Aprotic | 3.1 | 9.1 | Acceptor |
| Diethyl Ether | Polar Aprotic | 2.8 | 4.3 | Acceptor |
| Ethyl Acetate | Polar Aprotic | 4.4 | 6.0 | Acceptor |
| Acetone | Polar Aprotic | 5.1 | 20.7 | Acceptor |
| Isopropanol | Polar Protic | 3.9 | 18.3 | Donor & Acceptor |
| Ethanol | Polar Protic | 4.3 | 24.6 | Donor & Acceptor |
| Methanol | Polar Protic | 5.1 | 32.7 | Donor & Acceptor |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | 46.7 | Acceptor |
Table 2: Predicted Solubility of this compound
| Solvent | Predicted Solubility | Rationale |
|---|---|---|
| n-Hexane | Poor | The high polarity of the sulfonyl-morpholine headgroup is incompatible with this non-polar aliphatic solvent. |
| Toluene | Low to Medium | The aromatic ring of toluene can engage in π-stacking with the phenyl ring of the solute, but it cannot effectively solvate the polar headgroup. |
| Dichloromethane | Medium to High | As a moderately polar aprotic solvent, it can solvate the hydrophobic ring while its dipole moment interacts favorably with the polar sulfonyl group. |
| Diethyl Ether | Low to Medium | Its polarity is relatively low, and while the ether oxygen can act as an H-bond acceptor, its solvating power for the polar headgroup is limited. |
| Ethyl Acetate | High | Offers a good balance. The ester group provides polarity and H-bond acceptance for the sulfonyl-morpholine moiety, while the ethyl group interacts with the non-polar ring. |
| Acetone | High | The highly polar carbonyl group is an excellent H-bond acceptor, effectively solvating the polar headgroup. Its moderate overall polarity accommodates the phenyl ring. |
| Isopropanol / Ethanol | Medium | These protic solvents can act as H-bond acceptors. However, the energy cost of disrupting their own H-bonding network to solvate a solute with no H-bond donors may limit solubility compared to polar aprotic solvents. |
| Methanol | Low to Medium | Similar to other alcohols, but its higher polarity and strong H-bonding network may be less favorable for the large hydrophobic part of the solute. |
| Dimethyl Sulfoxide (DMSO) | Very High | As a highly polar aprotic solvent with a strong H-bond accepting sulfoxide group, DMSO is exceptionally effective at solvating polar functional groups and is often a solvent of last resort for difficult-to-dissolve compounds. |
Experimental Protocol for Quantitative Solubility Determination
To move from prediction to empirical fact, a robust and reproducible experimental method is essential. The following protocol describes the isothermal equilibrium solubility method, a gold standard in the field.[5][6]
Objective: To determine the saturation solubility of this compound in a given solvent at a controlled temperature.
Materials and Equipment:
-
This compound (≥97% purity)[2]
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (4-decimal place)
-
2 mL glass vials with PTFE-lined screw caps
-
Thermostatic shaker/incubator
-
Benchtop centrifuge with appropriate vial adapters
-
Calibrated micropipettes
-
Volumetric flasks
-
HPLC-UV or UV-Vis spectrophotometer
-
Syringe filters (0.22 µm, solvent-compatible)
Step-by-Step Methodology:
-
Preparation of Stock Standard:
-
Accurately weigh approximately 10 mg of the compound into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent in which the compound is freely soluble (e.g., Acetone or DMSO) to create a ~1 mg/mL stock solution.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
-
Sample Preparation (in triplicate):
-
Add an excess amount of the solid compound (e.g., ~10-20 mg) to a pre-weighed 2 mL glass vial. The key is to ensure that undissolved solid remains at the end of the experiment.
-
Record the exact mass of the added solid.
-
Add a precise volume (e.g., 1.0 mL) of the desired test solvent to the vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25°C).
-
Shake the vials at a constant speed for a minimum of 24 hours to ensure equilibrium is reached. A 48-hour period is recommended to be certain.
-
-
Phase Separation:
-
After equilibration, visually confirm that excess solid is still present in each vial.
-
Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant. Crucially, do not disturb the solid pellet.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any remaining particulates.
-
Accurately dilute the filtered supernatant with the analysis solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted samples using the pre-calibrated HPLC-UV or UV-Vis method.
-
-
Calculation:
-
Using the calibration curve, determine the concentration of the compound in the diluted sample.
-
Calculate the original concentration in the undiluted supernatant, accounting for the dilution factor.
-
The resulting value is the isothermal equilibrium solubility, typically expressed in mg/mL or µg/mL.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the quantitative solubility determination protocol.
Sources
1H NMR and 13C NMR spectral data for 4-(4-Bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-(4-Bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine
Authored by: Gemini, Senior Application Scientist
Abstract
Introduction: The Structural Landscape
This compound is a molecule characterized by two key structural motifs: a saturated morpholine heterocycle and a polysubstituted aromatic ring. The morpholine ring is attached via a nitrogen-sulfur bond to a sulfonyl group, which in turn is linked to a benzene ring bearing a bromine atom and a trifluoromethyl (CF₃) group. The precise arrangement of these substituents dictates a unique electronic environment for each proton and carbon nucleus, which can be interrogated with high fidelity by NMR spectroscopy.[1]
The electron-withdrawing nature of the sulfonyl (-SO₂-), bromo (-Br), and trifluoromethyl (-CF₃) groups significantly influences the spectral output. Understanding these effects is paramount to accurately assigning the resulting NMR signals and confirming the molecular identity. This guide will deconstruct the molecule into its primary fragments—the morpholine ring and the substituted phenyl group—to predict and rationalize the complete ¹H and ¹³C NMR spectra.
Figure 1: Molecular Structure and Numbering Scheme.
Predicted ¹H NMR Spectral Analysis
The proton NMR spectrum is anticipated to show distinct signals corresponding to the morpholine and aromatic protons. The chemical shifts are governed by the local electronic environment, with electronegative atoms and groups causing deshielding (downfield shifts).
Morpholine Ring Protons
The morpholine ring typically exists in a chair conformation at room temperature.[2][3] This leads to two sets of methylene protons: those adjacent to the oxygen (H-8, H-9) and those adjacent to the nitrogen (H-7, H-10).
-
H-8 and H-9 (Protons adjacent to Oxygen): These protons are deshielded by the highly electronegative oxygen atom. In a simple N-substituted morpholine, they appear around 3.7-3.8 ppm.[1][4] They are expected to present as a pseudo-triplet due to coupling with the adjacent H-7 and H-10 protons.
-
H-7 and H-10 (Protons adjacent to Nitrogen): In unsubstituted morpholine, these protons are found upfield around 2.9 ppm.[5] However, the nitrogen atom in the title compound is directly attached to a potent electron-withdrawing sulfonyl group. This group significantly deshields the adjacent protons, causing a substantial downfield shift.[1][6] Therefore, these signals are predicted to appear further downfield than the H-8/H-9 protons, likely in the range of 3.2-3.5 ppm, also as a pseudo-triplet.
The seemingly simple triplet pattern arises from the rapid chair-to-chair interconversion at room temperature, which averages the axial and equatorial coupling constants.[7]
Aromatic Ring Protons
The aromatic region (typically 6.5-8.0 ppm) will display a more complex pattern due to the three non-equivalent protons on the benzene ring.[8][9] These protons form an ABC spin system. Their chemical shifts are dictated by the cumulative effects of the bromo, trifluoromethyl, and sulfonyl substituents.
-
H-2: This proton is ortho to the strongly electron-withdrawing sulfonyl group and meta to the trifluoromethyl group. The sulfonyl group's effect will dominate, causing a significant downfield shift, likely placing this signal as a doublet around 8.0-8.2 ppm. The splitting arises from meta coupling (⁴J) to H-6, which is typically small (2-3 Hz).[10]
-
H-6: This proton is positioned ortho to both the sulfonyl and trifluoromethyl groups. Both are powerful withdrawing groups, leading to strong deshielding. This signal is expected to be a doublet of doublets, shifted downfield to approximately 7.8-8.0 ppm. The splitting will arise from ortho coupling (³J) to H-5 (around 8-9 Hz) and meta coupling (⁴J) to H-2 (2-3 Hz).[11]
-
H-5: This proton is ortho to the bromine atom and meta to the sulfonyl group. It will be deshielded, but less so than H-2 and H-6. It is predicted to appear as a doublet around 7.6-7.8 ppm, split by the ortho coupling (³J) to H-6 (8-9 Hz).
Predicted ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum provides information on the carbon framework. The chemical shifts are influenced by hybridization and the electronic effects of attached groups.[12]
Morpholine Ring Carbons
Similar to the proton spectrum, two distinct signals are expected for the morpholine carbons.
-
C-8 and C-9 (Carbons adjacent to Oxygen): These carbons are deshielded by the adjacent oxygen and typically resonate around 67 ppm in simple morpholine derivatives.[1][13]
-
C-7 and C-10 (Carbons adjacent to Nitrogen): The direct attachment of the nitrogen to the electron-withdrawing sulfonyl group will cause a downfield shift from the typical ~46 ppm value seen in simple N-alkyl morpholines.[1] A shift in the region of 48-52 ppm is anticipated.
Aromatic Ring Carbons
Six unique signals are expected for the aromatic carbons, with chemical shifts appearing between 120-150 ppm.[8][9] The trifluoromethyl group introduces characteristic C-F coupling.
-
C-11 (Trifluoromethyl Carbon): This carbon will appear as a strong quartet due to one-bond coupling (¹JCF) with the three fluorine atoms. The chemical shift is expected around 120-124 ppm, with a large coupling constant of approximately 272 Hz.[14]
-
C-3 (Carbon attached to CF₃): This quaternary carbon will be visible as a quartet due to two-bond coupling (²JCF) with the fluorine atoms. The coupling constant will be smaller, around 30-35 Hz.[14][15]
-
C-4 (Carbon attached to Br): The bromine atom will induce a moderate shift. The signal for this carbon is expected in the 120-125 ppm range.
-
C-1 (Carbon attached to S): This is another quaternary carbon, and its chemical shift will be influenced by the sulfonyl group, likely appearing in the 135-140 ppm range.
-
C-2, C-5, C-6: These carbons bearing protons will show signals influenced by their respective substituents. Long-range C-F couplings (³JCF and ⁴JCF) of a few Hertz may be observable, further complicating the signals but also aiding in their assignment.[15][16]
Summary of Predicted Spectral Data
The predicted NMR data are summarized in the tables below. These values are estimates based on established principles and data from analogous compounds.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H-8, H-9 | ~ 3.7 - 3.9 | t (pseudo) | ~ 4.5 - 5.0 |
| H-7, H-10 | ~ 3.2 - 3.5 | t (pseudo) | ~ 4.5 - 5.0 |
| H-5 | ~ 7.6 - 7.8 | d | ³J ≈ 8-9 |
| H-6 | ~ 7.8 - 8.0 | dd | ³J ≈ 8-9, ⁴J ≈ 2-3 |
| H-2 | ~ 8.0 - 8.2 | d | ⁴J ≈ 2-3 |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F) | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| C-7, C-10 | ~ 48 - 52 | s | - |
| C-8, C-9 | ~ 66 - 68 | s | - |
| C-11 (CF₃) | ~ 120 - 124 | q | ¹JCF ≈ 272 |
| Aromatic CHs | ~ 125 - 135 | s or small q/d | ³JCF or ⁴JCF ≈ 2-6 |
| Aromatic Quat. C | ~ 120 - 140 | s or q | ²JCF ≈ 30-35 |
Experimental Protocols
To acquire high-quality NMR data for structural confirmation, a standardized and self-validating protocol is essential.
Sample Preparation
-
Mass Measurement: Accurately weigh approximately 5-10 mg of the solid this compound sample.
-
Solvent Selection: Choose a suitable deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common starting points.
-
Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Homogenization: Cap the NMR tube and gently vortex or invert until the sample is completely dissolved. A brief sonication may be used if necessary.
-
Standard (Optional): For precise chemical shift referencing, a small amount of Tetramethylsilane (TMS) can be added, although modern spectrometers can reference the residual solvent peak.[17]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acdlabs.com [acdlabs.com]
- 5. Morpholine(110-91-8) 1H NMR [m.chemicalbook.com]
- 6. 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. acdlabs.com [acdlabs.com]
- 11. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Morpholine(110-91-8) 13C NMR spectrum [chemicalbook.com]
- 14. rsc.org [rsc.org]
- 15. NMR Spectra of Benzenes Containing Trifluoromethyl Groups | Semantic Scholar [semanticscholar.org]
- 16. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 17. files.sciengine.com [files.sciengine.com]
In-Depth Technical Guide to the Mass Spectrometry Analysis of 4-(4-Bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine
Abstract: This technical guide provides a comprehensive framework for the mass spectrometry analysis of 4-(4-Bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine, a compound of interest in contemporary drug discovery and development. We delve into the core principles of method development, from sample preparation to advanced data interpretation, offering field-proven insights and robust protocols. This document is intended for researchers, scientists, and drug development professionals seeking to establish a validated, high-fidelity analytical workflow for this and structurally related molecules.
Introduction to this compound
This compound is a sulfonylmorpholine derivative. The presence of a bromine atom and a trifluoromethyl group on the phenyl ring significantly influences its chemical properties and, consequently, its behavior in a mass spectrometer. Understanding this structure is paramount for developing a successful analytical method.
Chemical Structure and Properties:
-
Molecular Formula: C₁₁H₁₁BrF₃NO₃S
-
Molecular Weight: 390.17 g/mol
-
Key Functional Groups:
-
Sulfonylmorpholine: This polar moiety can influence ionization efficiency.
-
Brominated Phenyl Ring: The isotopic signature of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a critical diagnostic tool for mass spectral identification.
-
Trifluoromethyl Group: This electron-withdrawing group can affect fragmentation pathways.
-
The analytical challenge lies in leveraging these features to create a selective and sensitive mass spectrometry method suitable for both qualitative identification and quantitative analysis in complex matrices.
Foundational Strategy: Sample Preparation and Chromatography
The adage "garbage in, garbage out" is particularly true for mass spectrometry. A robust and reproducible sample preparation and chromatographic separation protocol is the bedrock of any successful analysis.
Sample Preparation Protocol
The choice of sample preparation technique depends heavily on the sample matrix (e.g., plasma, tissue, reaction mixture). A general solid-phase extraction (SPE) protocol is often effective for cleaning up biological samples.
Protocol: Solid-Phase Extraction (SPE) for Plasma Samples
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of deionized water.
-
Loading: Load 500 µL of the plasma sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte with 1 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase.
Liquid Chromatography (LC) Method
Reverse-phase chromatography is the method of choice for separating this compound from potential contaminants and matrix components.
Table 1: Optimized LC Parameters
| Parameter | Value | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides excellent resolving power and is suitable for a wide range of small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Promotes protonation of the analyte for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | A common organic solvent for reverse-phase chromatography. |
| Gradient | 5% to 95% B over 5 minutes | A standard gradient to ensure elution of the analyte while minimizing run time. |
| Flow Rate | 0.4 mL/min | Compatible with standard ESI sources. |
| Column Temperature | 40 °C | Improves peak shape and reproducibility. |
| Injection Volume | 5 µL | A typical volume for analytical LC-MS. |
Mass Spectrometry Method Development: A Step-by-Step Guide
The heart of the analysis lies in the optimization of the mass spectrometer parameters. Electrospray ionization (ESI) is the preferred ionization technique for a molecule of this polarity.
Ionization Source Optimization
Protocol: ESI Source Parameter Optimization
-
Infusion: Infuse a 1 µg/mL solution of the analyte in 50:50 acetonitrile:water with 0.1% formic acid directly into the mass spectrometer at a flow rate of 10 µL/min.
-
Polarity: Acquire full scan mass spectra in both positive and negative ion modes. The morpholine nitrogen is a likely site of protonation, making positive ion mode the logical choice.[1]
-
Parameter Adjustment: While observing the signal intensity of the protonated molecule [M+H]⁺, systematically adjust the following parameters to maximize the signal:
-
Capillary Voltage: Typically 3-5 kV.
-
Cone Voltage (or equivalent): This parameter influences in-source fragmentation. Start at a low value (e.g., 20 V) and gradually increase to find the optimal balance between signal intensity and minimal fragmentation.
-
Nebulizing Gas Flow: Adjust to ensure stable spray.
-
Drying Gas Flow and Temperature: Optimize for efficient desolvation.
-
Diagram: ESI Optimization Workflow
Caption: Workflow for ESI source parameter optimization.
Fragmentation (MS/MS) Analysis
Tandem mass spectrometry (MS/MS) is essential for structural confirmation and for developing a sensitive and selective quantitative method using Multiple Reaction Monitoring (MRM).
Protocol: Product Ion Scan for Fragmentation Analysis
-
Precursor Ion Selection: In the first quadrupole (Q1), isolate the protonated molecule [M+H]⁺ (m/z 391.0/393.0, accounting for bromine isotopes).
-
Collision-Induced Dissociation (CID): In the second quadrupole (Q2, the collision cell), fragment the precursor ion by colliding it with an inert gas (e.g., argon).
-
Collision Energy Optimization: Ramp the collision energy (CE) from a low value (e.g., 10 eV) to a higher value (e.g., 50 eV) to observe the formation and subsequent fragmentation of product ions.
-
Product Ion Scan: In the third quadrupole (Q3), scan a range of m/z values to detect all the fragment ions produced.
Predicted Fragmentation Pathways:
The structure of this compound suggests several likely fragmentation pathways. The sulfonyl-nitrogen bond is often labile, as is the bond between the phenyl ring and the sulfur atom.
Table 2: Predicted Major Fragment Ions
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure/Neutral Loss |
| 391.0/393.0 | 305.0/307.0 | Loss of morpholine (C₄H₈NO•) |
| 391.0/393.0 | 255.0/257.0 | Loss of SO₂ and morpholine (SO₂ + C₄H₉NO) |
| 391.0/393.0 | 86.1 | Morpholine fragment (C₄H₈N⁺) |
Diagram: Proposed Fragmentation Pathway
Caption: Proposed CID fragmentation of [M+H]⁺.
Quantitative Analysis using Multiple Reaction Monitoring (MRM)
For accurate and sensitive quantification, especially in complex matrices, MRM is the gold standard.[2] This involves selecting specific precursor-to-product ion transitions.
MRM Transition Selection
Based on the fragmentation analysis, several MRM transitions can be selected. It is crucial to choose transitions that are both intense and specific.
Table 3: Recommended MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Use |
| This compound | 391.0 | 305.0 | Quantifier |
| This compound | 393.0 | 307.0 | Quantifier |
| This compound | 391.0 | 86.1 | Qualifier |
| Internal Standard (e.g., deuterated analogue) | TBD | TBD | Calibration |
Rationale for Selection: The transition to the morpholine fragment (m/z 86.1) is highly specific and can serve as an excellent qualifier ion to confirm the identity of the analyte. The transitions involving the loss of the morpholine moiety are typically intense and are well-suited for quantification.
Method Validation
A robust quantitative method must be validated according to established guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Linearity: The range over which the detector response is proportional to the analyte concentration.
-
Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Matrix Effects: The alteration of ionization efficiency by co-eluting matrix components.
-
Stability: The stability of the analyte in the sample matrix under various storage and processing conditions.
Data Interpretation and Troubleshooting
Isotopic Signature of Bromine
A key confirmatory feature in the mass spectrum of this compound is the isotopic pattern of bromine. The ⁷⁹Br and ⁸¹Br isotopes have a natural abundance of approximately 50.7% and 49.3%, respectively. This results in a characteristic M+ and M+2 isotopic cluster with a peak height ratio of nearly 1:1 for any fragment containing a bromine atom.[3] This provides a high degree of confidence in the identification of bromine-containing ions.
Common Pitfalls and Solutions
-
Poor Peak Shape: This can be caused by column degradation, improper mobile phase pH, or interactions with metal surfaces in the LC system.
-
Signal Suppression/Enhancement (Matrix Effects): If significant matrix effects are observed, further optimization of the sample preparation or chromatography is necessary. The use of a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.
-
In-source Fragmentation: If significant fragmentation is observed in the full scan spectrum, the cone voltage (or equivalent) should be reduced.
Conclusion
The mass spectrometry analysis of this compound is a multi-faceted process that requires a systematic approach to method development and validation. By leveraging the unique structural features of the molecule, such as the bromine isotopic pattern and predictable fragmentation pathways, a highly selective and sensitive analytical method can be established. The protocols and insights provided in this guide serve as a comprehensive resource for researchers and scientists engaged in the analysis of this and structurally similar compounds.
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The Morpholine Motif: A Cornerstone in Modern Drug Discovery and Biological Exploration
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The morpholine heterocycle, a six-membered ring containing both ether and secondary amine functionalities, has solidified its position as a "privileged scaffold" in medicinal chemistry.[1][2] Its frequent incorporation into a diverse array of approved and experimental drugs is a testament to its advantageous physicochemical, biological, and metabolic properties.[1][3] This technical guide offers a comprehensive exploration of the multifaceted biological activities of morpholine derivatives. It delves into their mechanisms of action, supported by quantitative data, and provides detailed, field-proven experimental protocols for their evaluation. This guide is designed to serve as a valuable resource for researchers and scientists engaged in drug discovery and development, providing both foundational knowledge and practical insights into the exploitation of the morpholine scaffold.
The Physicochemical and Pharmacokinetic Advantages of the Morpholine Scaffold
The widespread utility of the morpholine ring in drug design can be attributed to a unique combination of properties that positively influence a molecule's overall characteristics.[1][4]
-
Enhanced Aqueous Solubility and Bioavailability: With a pKa of approximately 8.5, the morpholine nitrogen is protonated under physiological pH, which significantly enhances the aqueous solubility of the parent molecule.[4] This property is crucial for improving a drug candidate's absorption and distribution profile.
-
Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile by reducing clearance and prolonging the drug's half-life in the body.[3][4]
-
Hydrogen Bonding Capability: The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, facilitating crucial interactions with biological targets such as enzymes and receptors.[4]
-
Three-Dimensional Diversity: As a saturated heterocycle, the morpholine ring provides greater three-dimensional diversity compared to its aromatic counterparts, which can be advantageous for optimizing binding affinity and selectivity.[5]
-
Blood-Brain Barrier Permeability: The balanced lipophilic-hydrophilic nature of the morpholine scaffold often contributes to its ability to penetrate the blood-brain barrier, making it a valuable component in the design of centrally acting drugs.[6][7]
Anticancer Activity of Morpholine Derivatives: Targeting Key Signaling Pathways
The morpholine moiety is a prominent feature in a multitude of anticancer agents, where it contributes to potent and selective inhibition of various cancer-related targets.[8]
Mechanism of Action: Inhibition of Protein Kinases
A primary mechanism through which morpholine derivatives exert their anticancer effects is the inhibition of protein kinases, which are critical regulators of cell proliferation, survival, and angiogenesis.[8] Many morpholine-containing compounds are designed to target the ATP-binding site of these enzymes.
A notable example is the inhibition of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. Morpholine derivatives have been shown to effectively inhibit key kinases in this pathway, leading to the suppression of tumor growth.[8]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by morpholine derivatives.
Quantitative Data: In Vitro Cytotoxicity
The anticancer potential of morpholine derivatives is often quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| AK-3 | A549 (Lung Carcinoma) | 10.38 ± 0.27 | [9][10] |
| MCF-7 (Breast Cancer) | 6.44 ± 0.29 | [9][10] | |
| SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 | [9][10] | |
| AK-10 | A549 (Lung Carcinoma) | 8.55 ± 0.67 | [9][10] |
| MCF-7 (Breast Cancer) | 3.15 ± 0.23 | [9][10] | |
| SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | [9][10] | |
| Compound 5h | HT-29 (Colon Cancer) | 3.103 ± 0.979 | [11] |
Note: These values are indicative of potent cytotoxic activity.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[1][6]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[6][12] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[6]
Step-by-Step Methodology:
-
Cell Seeding:
-
Trypsinize and count the desired cancer cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 humidified atmosphere for 24 hours to allow for cell attachment.[6]
-
-
Compound Treatment:
-
Prepare a series of dilutions of the morpholine derivative in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells.
-
Include wells with untreated cells (vehicle control) and wells with medium only (blank control).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Solubilization of Formazan:
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the compound relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.
-
Caption: Experimental workflow for the MTT cytotoxicity assay.
Antimicrobial Activity of Morpholine Derivatives
Morpholine derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[12][13][14]
Mechanism of Action
The precise mechanisms of antimicrobial action can vary depending on the specific derivative. However, some proposed mechanisms include:
-
Inhibition of Bacterial Protein Synthesis: Certain morpholine-containing compounds, such as the oxazolidinone antibiotic linezolid, act by inhibiting the initiation of bacterial protein synthesis.[12]
-
Disruption of Cell Membrane Integrity: The lipophilic nature of some morpholine derivatives may facilitate their interaction with and disruption of the bacterial cell membrane.
-
Enzyme Inhibition: Morpholine derivatives can inhibit essential bacterial enzymes, such as urease, which is a virulence factor in some pathogenic bacteria.[12]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The antimicrobial efficacy of morpholine derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Compound 12 | Mycobacterium smegmatis | 15.6 | [12] |
| Compound 3 | Various bacterial strains | 3.125 - 31 | [13] |
| Compound 6 | Various bacterial strains | 6.25 - 12.5 | [15] |
Experimental Protocol: Broth Microdilution for Antimicrobial Susceptibility Testing
The broth microdilution method is a standardized and quantitative technique for determining the MIC of an antimicrobial agent.[5][16]
Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium in a microtiter plate. The lowest concentration that inhibits visible growth after incubation is the MIC.[17]
Step-by-Step Methodology:
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of the morpholine derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a sterile 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[5]
-
-
Inoculum Preparation:
-
From a fresh culture of the test microorganism, prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[5]
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
-
Inoculation:
-
Add the standardized inoculum to each well of the microtiter plate containing the antimicrobial dilutions.
-
Include a growth control well (inoculum without the compound) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the test microorganism (e.g., 35-37°C) for 16-20 hours.[4]
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[4]
-
Anti-inflammatory and Antidepressant Activities
The versatile morpholine scaffold has also been successfully incorporated into molecules with significant anti-inflammatory and antidepressant properties.
Anti-inflammatory Activity
Certain morpholine derivatives exhibit anti-inflammatory effects by inhibiting key enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.[16][18]
Experimental Protocol: In Vitro COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[19]
Principle: The peroxidase activity of COX enzymes is measured using a fluorometric probe. The inhibition of this activity by a test compound is quantified.[20]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, probe, cofactor, and arachidonic acid solutions as per the manufacturer's instructions (e.g., Cayman Chemical, Sigma-Aldrich).[19][20]
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the COX-1 or COX-2 enzyme, the test compound (morpholine derivative) at various concentrations, and the assay buffer. Incubate for a short period to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Fluorometric Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.
-
Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition for each concentration of the test compound. Calculate the IC50 value.
Antidepressant Activity
The morpholine moiety is present in several antidepressant drugs, such as viloxazine and reboxetine. Their mechanism of action often involves the modulation of neurotransmitter systems.
Experimental Protocol: Reserpine-Induced Hypothermia Test in Mice
This is a classic animal model used to screen for potential antidepressant activity.[3][7]
Principle: Reserpine depletes central stores of monoamines (serotonin, norepinephrine, and dopamine), leading to a drop in body temperature (hypothermia). Antidepressant compounds can antagonize this effect.[14]
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize male Swiss albino mice to the laboratory conditions for at least one week.
-
Compound Administration: Administer the test morpholine derivative or a standard antidepressant (e.g., imipramine) orally or intraperitoneally to different groups of mice. A control group receives the vehicle.
-
Reserpine Injection: After a specific time (e.g., 60 minutes), administer reserpine (e.g., 2-4 mg/kg, intraperitoneally) to all mice except a vehicle control group.[7]
-
Temperature Measurement: Measure the rectal temperature of the mice at regular intervals (e.g., every 30 or 60 minutes) for several hours after reserpine administration.
-
Data Analysis: Compare the changes in body temperature between the control group, the reserpine-only group, and the groups treated with the test compound. A significant reversal of reserpine-induced hypothermia indicates potential antidepressant activity.
Conclusion
The morpholine scaffold is a remarkably versatile and valuable building block in medicinal chemistry. Its favorable physicochemical and pharmacokinetic properties, combined with its ability to interact with a wide range of biological targets, have led to the development of numerous successful drugs and promising drug candidates. The diverse biological activities of morpholine derivatives, including anticancer, antimicrobial, anti-inflammatory, and antidepressant effects, underscore the continued importance of this heterocycle in the quest for novel and effective therapeutics. The experimental protocols detailed in this guide provide a robust framework for the evaluation of new morpholine-based compounds, facilitating the advancement of drug discovery and development in this exciting field.
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An In-Depth Technical Guide to 4-[4-bromo-3-(trifluoromethyl)benzenesulfonyl]morpholine (CAS 1020253-04-6)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the compound 4-[4-bromo-3-(trifluoromethyl)benzenesulfonyl]morpholine, registered under CAS number 1020253-04-6. We will delve into its chemical identity, synthesis, and explore its potential applications in the fields of medicinal chemistry and drug discovery, drawing upon the known biological activities of its constituent chemical moieties.
Chemical Identity and Properties
The International Union of Pure and Applied Chemistry (IUPAC) name for CAS 1020253-04-6 is 4-[4-bromo-3-(trifluoromethyl)benzenesulfonyl]morpholine .[1] It is also referred to as 4-((4-Bromo-3-(trifluoromethyl)phenyl)sulfonyl)morpholine.[2][3]
| Property | Value | Source |
| CAS Number | 1020253-04-6 | [1][2][3] |
| Molecular Formula | C₁₁H₁₁BrF₃NO₃S | [1][2] |
| Molecular Weight | 374.17 g/mol | [2] |
| IUPAC Name | 4-[4-bromo-3-(trifluoromethyl)benzenesulfonyl]morpholine | [1] |
Rationale for Scientific Interest: The Significance of the Structural Moieties
The significant interest in 4-[4-bromo-3-(trifluoromethyl)benzenesulfonyl]morpholine within the scientific community stems from the well-documented and potent biological activities of its core components: the morpholine ring, the sulfonamide group, and the trifluoromethyl-substituted phenyl ring.
The Morpholine Ring: A Privileged Scaffold in Medicinal Chemistry
The morpholine heterocycle is a cornerstone in drug design, recognized for its ability to improve the pharmacokinetic profile of drug candidates.[4] Its presence can enhance aqueous solubility, metabolic stability, and bioavailability. Morpholine derivatives have demonstrated a vast array of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[4][5]
The Benzenesulfonamide Moiety: A Key Pharmacophore
The sulfonamide functional group is a critical pharmacophore in a multitude of approved drugs. It is known to be a versatile hydrogen bond donor and acceptor, enabling strong and specific interactions with biological targets such as enzymes and receptors.
The Trifluoromethyl Group: Enhancing Potency and Stability
The inclusion of a trifluoromethyl (-CF3) group on the phenyl ring is a strategic choice in medicinal chemistry. This highly electron-withdrawing group can significantly enhance the metabolic stability of a compound by blocking sites susceptible to oxidative metabolism. Furthermore, the trifluoromethyl group can improve a compound's binding affinity to its target protein and increase its lipophilicity, which can facilitate passage across biological membranes.
Synthesis of 4-[4-bromo-3-(trifluoromethyl)benzenesulfonyl]morpholine
General Synthetic Workflow
Caption: A generalized workflow for the synthesis of 4-[4-bromo-3-(trifluoromethyl)benzenesulfonyl]morpholine.
Detailed Experimental Protocol (Hypothetical)
Caution: This is a hypothetical protocol and should be adapted and optimized under appropriate laboratory safety conditions.
-
Reaction Setup: To a solution of 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane or tetrahydrofuran, add morpholine (1.1 equivalents) and a non-nucleophilic base like triethylamine or pyridine (1.2 equivalents) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for a period of 2 to 24 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is typically quenched with water or a dilute aqueous acid solution. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are then washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure 4-[4-bromo-3-(trifluoromethyl)benzenesulfonyl]morpholine.
Potential Biological Activity and Therapeutic Applications
Given the established pharmacological profiles of its constituent moieties, 4-[4-bromo-3-(trifluoromethyl)benzenesulfonyl]morpholine is a compound of significant interest for biological screening, particularly in the areas of oncology and neuropharmacology.
Anticancer Potential
Numerous studies have highlighted the anticancer properties of molecules containing morpholine, sulfonamide, and trifluoromethyl groups.
-
Morpholine Derivatives: These compounds have been investigated for their ability to target various signaling pathways implicated in cancer progression. For instance, some morpholine-containing compounds have shown activity against triple-negative breast cancer.
-
Trifluoromethylated Compounds: The trifluoromethyl group is a common feature in many anticancer drugs, where it can enhance the compound's ability to inhibit key enzymes or receptors involved in tumor growth and proliferation.
Neurological and Psychiatric Disorders
The morpholine scaffold is prevalent in drugs targeting the central nervous system (CNS). Its physicochemical properties can facilitate crossing the blood-brain barrier, a critical requirement for drugs acting on the brain. The sulfonamide and trifluoromethyl groups can also contribute to the desired pharmacological activity for treating conditions such as depression, anxiety, and neurodegenerative diseases.
Future Research Directions
To fully elucidate the therapeutic potential of 4-[4-bromo-3-(trifluoromethyl)benzenesulfonyl]morpholine, further in-depth research is warranted.
Target Identification and Mechanism of Action Studies
The primary focus should be on identifying the specific biological targets of this compound. A variety of techniques, including affinity chromatography, proteomics, and computational modeling, can be employed for this purpose. Once a target is identified, detailed mechanistic studies can be conducted to understand how the compound exerts its biological effects at the molecular level.
In Vitro and In Vivo Efficacy Studies
Comprehensive in vitro studies using relevant cell lines are necessary to determine the compound's potency, selectivity, and cytotoxicity. Promising results from these studies would then justify progression to in vivo animal models to evaluate its efficacy, pharmacokinetic properties, and safety profile in a living organism.
Conclusion
4-[4-bromo-3-(trifluoromethyl)benzenesulfonyl]morpholine is a synthetically accessible compound with a high potential for exhibiting significant biological activity. Its structural features, combining the privileged morpholine scaffold with the pharmacologically important benzenesulfonamide and trifluoromethyl moieties, make it a compelling candidate for further investigation in drug discovery programs, particularly in the search for novel anticancer and CNS-acting agents. The synthesis and biological evaluation of this and related compounds could lead to the development of new therapeutic agents with improved efficacy and safety profiles.
References
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-
1020253-04-6| Chemical Name : 4-(4-Bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine | Pharmaffiliates. Pharmaffiliates. [Link]
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Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. [Link]
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Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. PubMed. [Link]
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A Senior Application Scientist's Guide to 4-(4-Bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine: Sourcing, Synthesis, and Application in Modern Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of 4-(4-Bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine, a key building block in contemporary medicinal chemistry. We will explore the commercial availability of this compound, delve into its presumptive synthesis based on established chemical principles, and, most critically, dissect the strategic importance of its constituent moieties—the morpholine ring and the bromo-trifluoromethylphenylsulfonyl group—in the design of novel therapeutics. This document serves as a comprehensive resource for researchers aiming to leverage this versatile scaffold in their drug discovery programs, with a particular focus on the rationale behind its use in developing targeted therapies.
Introduction: The Strategic Value of Privileged Scaffolds
In the landscape of modern drug discovery, the concept of "privileged structures" has gained significant traction. These are molecular scaffolds that are capable of binding to multiple biological targets with high affinity, thereby serving as a rich source for the development of novel therapeutics. The morpholine ring is a quintessential example of such a privileged structure. Its incorporation into drug candidates is a well-established strategy to enhance pharmacokinetic properties, including aqueous solubility, metabolic stability, and bioavailability.[1][2] When combined with the electronically distinct bromo-trifluoromethylphenylsulfonyl group, the resulting molecule, this compound, emerges as a highly valuable and versatile building block for creating new chemical entities with tailored pharmacological profiles.
Commercial Availability
For researchers seeking to procure this compound (CAS Number: 1020253-04-6), a number of reputable chemical suppliers offer this compound, typically at purities of 97% or higher. The availability from multiple vendors underscores its utility and demand within the research and development community.
Table 1: Commercial Suppliers of this compound
| Supplier | CAS Number | Molecular Formula | Molecular Weight | Purity |
| ChemScene | 1020253-04-6 | C₁₁H₁₁BrF₃NO₃S | 374.17 | ≥97% |
| Pharmaffiliates | 1020253-04-6 | C₁₁H₁₁BrF₃NO₃S | 374.17 | N/A |
| BLDpharm | 1020253-04-6 | C₁₁H₁₁BrF₃NO₃S | 374.17 | N/A |
| ChemicalBook | 1020253-04-6 | C₁₁H₁₁BrF₃NO₃S | N/A | N/A |
Synthesis and Characterization: A Proposed Protocol
Retrosynthetic Analysis
The logical disconnection for the synthesis of the target molecule is at the sulfonamide bond, leading to two readily available or preparable starting materials: 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride and morpholine.
Sources
A Comprehensive Technical Guide to the Storage and Stability of 4-(4-Bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine
Abstract
This technical guide provides an in-depth analysis of the storage and stability considerations for 4-(4-Bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine (CAS No. 1020253-04-6). As a complex organic molecule likely utilized as a key intermediate in pharmaceutical research and development, understanding its stability profile is paramount for ensuring material integrity, experimental reproducibility, and the safety of resulting products.[1] In the absence of publicly available, specific stability studies for this compound, this guide synthesizes data from its constituent functional moieties—the trifluoromethylphenyl group, the sulfonamide linkage, and the morpholine ring—to construct a predictive stability profile. Furthermore, it presents a comprehensive framework for empirical stability assessment through forced degradation studies, aligning with international regulatory guidelines.[2] This document is intended for researchers, chemists, and drug development professionals who require a robust understanding of how to handle, store, and validate the stability of this compound.
Chemical Identity and Physicochemical Properties
This compound is a substituted aromatic sulfonamide. Its structure incorporates several functional groups that dictate its chemical behavior, reactivity, and potential degradation pathways.
| Property | Value | Source |
| CAS Number | 1020253-04-6 | [3][4][5][6] |
| Molecular Formula | C₁₁H₁₁BrF₃NO₃S | [4] |
| Molecular Weight | 374.17 g/mol | [4] |
| IUPAC Name | 4-((4-Bromo-3-(trifluoromethyl)phenyl)sulfonyl)morpholine | [3] |
| Topological Polar Surface Area (TPSA) | 46.61 Ų | [4] |
| Predicted LogP | 2.4888 | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
| Hydrogen Bond Donors | 0 | [4] |
| Rotatable Bonds | 2 | [4] |
Note: The physicochemical properties listed are primarily computationally predicted values. Experimental determination is recommended for definitive characterization.
Predictive Stability Analysis: A Moiety-Based Approach
The stability of the title compound can be logically inferred by examining the known reactivity of its key structural components. The following diagram illustrates the potential sites of chemical instability.
Caption: Potential degradation hotspots on the molecular structure.
The Trifluoromethylphenyl Moiety
The trifluoromethyl (-CF3) group is generally considered electron-withdrawing and robust. However, it is not inert under all conditions.
-
Expertise & Causality: The strong C-F bonds resist cleavage, but under forcing alkaline conditions (strong base, elevated temperature), the -CF3 group can undergo hydrolysis to form a carboxylic acid (-COOH).[7] This reaction proceeds via nucleophilic attack on the carbon atom, facilitated by the strong electron-withdrawing nature of the fluorine atoms. Photodegradation upon exposure to UV light is another potential pathway, which can lead to the formation of trifluoroacetic acid.[7]
The Sulfonamide Linkage
The sulfonamide bond is the most probable site of hydrolytic instability.
-
Expertise & Causality: This functional group is susceptible to cleavage under both acidic and basic conditions, although it is generally more stable than ester or amide bonds. Acid-catalyzed hydrolysis involves protonation of the sulfonamide nitrogen, making the sulfur atom more electrophilic and susceptible to nucleophilic attack by water. Base-catalyzed hydrolysis proceeds via deprotonation of the sulfonamide nitrogen or direct attack on the sulfur atom. The specific pH at which degradation is most rapid must be determined empirically.
The Morpholine Ring
The saturated morpholine ring is relatively stable.[8]
-
Expertise & Causality: As a saturated aliphatic amine ether, it is resistant to hydrolysis. However, the nitrogen atom can be a site for oxidation. Microbial degradation pathways for morpholine have also been documented, often involving cleavage of the C-N bond to form intermediates like 2-(2-aminoethoxy)acetate.[9] While less common in a sterile chemical context, this highlights a potential long-term instability if exposed to non-sterile environments.
The Bromo-Aryl Group
The carbon-bromine bond on the aromatic ring is generally stable.
-
Expertise & Causality: Aromatic halides are less reactive towards nucleophilic substitution than their aliphatic counterparts. The primary degradation risk for this moiety is photolysis. High-energy light (particularly UV) can induce homolytic cleavage of the C-Br bond, generating radical species that can lead to a cascade of degradation products.
Recommended Storage and Handling Procedures
Based on the predictive analysis and general best practices for complex organic compounds, the following storage and handling protocols are recommended to maximize shelf-life and ensure user safety.
Storage Conditions
-
Temperature: Store in a cool, well-ventilated area. Refrigeration (2-8°C) is recommended for long-term storage to minimize thermal degradation.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen). The morpholine moiety can be sensitive to air and moisture.[10][11]
-
Light: Protect from light. Store in amber glass vials or in a dark location to prevent photolytic degradation.[12]
-
Container: Use tightly sealed containers to prevent moisture ingress and contamination.[13][14]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[8][10]
Handling Guidelines
-
Ventilation: Handle only in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols.[11][13]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[15]
-
Static Discharge: Take precautionary measures against static discharge, especially when handling the solid compound in large quantities.[10][11]
-
Spill Management: Have a spill kit readily available. In case of a spill, contain the material with an inert absorbent and dispose of it as hazardous waste.[15]
Framework for Empirical Stability Assessment
Trustworthy stability data can only be generated through empirical testing. A forced degradation study is a self-validating system designed to identify likely degradation products and establish a stability-indicating analytical method.[2][16] The objective is typically to achieve 5-20% degradation of the active substance.[17]
Caption: Workflow for an empirical forced degradation study.
Protocol: Development of a Stability-Indicating HPLC Method
Causality: The core of any stability study is an analytical method that can separate the parent compound from all potential degradation products.[18] Reversed-phase HPLC with UV detection is the standard approach.[19][20]
-
Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Screening:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Screen mobile phase compositions, such as a gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for peak shaping).
-
Rationale: The goal is to find conditions that provide a sharp, symmetrical peak for the parent compound with a reasonable retention time.
-
-
Detection: Use a UV detector. Scan the compound's UV spectrum to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.
-
Method Validation (Pre-Study): Perform a preliminary validation for specificity by analyzing a mixture of stressed (degraded) and unstressed samples to ensure separation between the parent peak and any new peaks that appear.
Protocol: Forced Degradation Studies
Causality: These studies systematically expose the compound to harsh conditions to accelerate degradation, revealing its intrinsic stability and degradation pathways.[2]
-
Initial Setup: For each condition, prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent system. A co-solvent like acetonitrile may be needed for aqueous studies due to poor water solubility.[7] Include a control sample stored at ideal conditions.
-
Acid Hydrolysis:
-
Add 0.1 M or 1 M HCl to the sample solution.
-
Incubate at a controlled temperature (e.g., 60°C) for a set time (e.g., 24, 48 hours).
-
Withdraw aliquots at time points, neutralize with an equivalent amount of base, dilute, and analyze by HPLC.[20]
-
-
Base Hydrolysis:
-
Add 0.1 M or 1 M NaOH to the sample solution.
-
Incubate and analyze as described for acid hydrolysis, neutralizing with an equivalent amount of acid.[20]
-
-
Oxidative Degradation:
-
Add 3-30% hydrogen peroxide (H₂O₂) to the sample solution.
-
Incubate at room temperature, protected from light, for a set time.
-
Analyze aliquots directly by HPLC.[18]
-
-
Thermal Degradation:
-
Store the solid compound and a solution of the compound in a calibrated oven at an elevated temperature (e.g., 70°C).
-
Analyze samples at set time points.[19]
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution of the compound to a controlled light source (e.g., UV-A at 200 Wh/m² and visible light at 1.2 million lux hours), as specified in ICH Q1B guidelines.
-
Keep a control sample wrapped in aluminum foil to exclude light.
-
Analyze both the exposed and control samples.
-
Protocol: Characterization of Degradants
Causality: Identifying the structure of significant degradation products is crucial for understanding the degradation mechanism and assessing potential toxicity.
-
LC-MS/MS Analysis: Analyze the stressed samples using a Liquid Chromatography-Mass Spectrometry system.
-
Mass Determination: Determine the mass-to-charge ratio (m/z) of the parent compound and any new peaks observed in the chromatogram.
-
Fragmentation Analysis: Perform MS/MS on the degradation product peaks to obtain fragmentation patterns. This data provides structural clues that, combined with knowledge of the parent structure, can be used to elucidate the identity of the degradants.[19]
Data Interpretation and Reporting
The results from the forced degradation studies should be compiled to form a comprehensive stability profile.
Table for Summarizing Stability Data:
| Stress Condition | Incubation Time/Temp | % Degradation of Parent | No. of Degradants | Peak Area (%) of Major Degradant |
| 0.1 M HCl | 48 hours @ 60°C | |||
| 0.1 M NaOH | 48 hours @ 60°C | |||
| 3% H₂O₂ | 24 hours @ RT | |||
| Dry Heat (Solid) | 72 hours @ 70°C | |||
| Photolytic (Solution) | ICH Q1B | |||
| Control | 72 hours @ 5°C |
This table allows for a clear, at-a-glance summary of the compound's lability under different environmental stresses, directly informing the final recommended storage conditions and shelf-life determination.
Conclusion
While this compound is predicted to be a moderately stable compound, its intrinsic stability is governed by the sulfonamide linkage, which is susceptible to hydrolysis, and the aromatic system, which is prone to photolytic degradation. The trifluoromethyl group may degrade under harsh alkaline conditions. Optimal long-term stability is best achieved by storing the compound in a cool, dry, dark environment under an inert atmosphere. The provided experimental framework offers a robust, self-validating methodology for researchers to empirically determine the precise stability profile, identify degradation products, and establish a validated, stability-indicating analytical method essential for its application in a regulated research and development setting.
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8083, Morpholine. [Online] Available from: [Link]
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Inge, H. et al. (2003). Biodegradability properties of sulfonamides in activated sludge. Oxford Academic. [Online] Available from: [Link]
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Singh, S. et al. (2016). Forced Degradation Studies. MedCrave online. [Online] Available from: [Link]
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Cech, J. S. et al. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. PMC - NIH. [Online] Available from: [Link]
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Panda, S. S. et al. (2017). A Validated Stability Indicating Reversed Phase High Performance Liquid Chromatographic Method of Leflunomide and Characterization of its Degradation Products. Journal of Applied Pharmaceutical Science. [Online] Available from: [Link]
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Mallu, U. R. et al. (2014). Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations. International Journal of Pharmaceutical Sciences and Drug Research. [Online] Available from: [Link]
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Methodological & Application
Application Notes and Protocols for 4-(4-Bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine (GSK269962A) in In Vitro Cancer Research
Introduction: Targeting the ROCK1 Kinase in Acute Myeloid Leukemia
4-(4-Bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine, also known as GSK269962A, is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase 1 (ROCK1).[1] The ROCK family of serine/threonine kinases, comprising ROCK1 and ROCK2, are critical downstream effectors of the small GTPase RhoA.[2] The RhoA/ROCK signaling pathway plays a pivotal role in fundamental cellular processes, including cytoskeletal dynamics, cell proliferation, and survival.[2] In the context of oncology, particularly in hematological malignancies like Acute Myeloid Leukemia (AML), dysregulation of the ROCK1 pathway has been implicated in promoting leukemogenesis and cell survival.[3][4] GSK269962A offers a valuable tool for investigating the therapeutic potential of ROCK1 inhibition in AML and other cancers.
These application notes provide a comprehensive guide for researchers utilizing GSK269962A in in vitro settings. The protocols detailed herein are specifically tailored for AML cell lines, with a focus on assessing cell viability, apoptosis induction, and clonogenic potential.
Compound Handling and Preparation
Proper handling and preparation of GSK269962A are paramount to ensure experimental reproducibility and accuracy.
Compound Characteristics:
| Property | Value | Source |
| Synonym | GSK269962A | [1] |
| CAS Number | 1020253-04-6 | N/A |
| Molecular Formula | C₁₁H₁₁BrF₃NO₃S | N/A |
| Molecular Weight | 374.17 g/mol | N/A |
| Solubility | Soluble in DMSO | [5] |
Stock Solution Preparation (10 mM):
-
Aliquoting: To prepare a 10 mM stock solution, dissolve 3.74 mg of GSK269962A in 1 mL of anhydrous dimethyl sulfoxide (DMSO).
-
Solubilization: Ensure complete dissolution by vortexing and, if necessary, gentle warming in a water bath (not exceeding 40°C).
-
Storage: Aliquot the 10 mM stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term use. When stored correctly, the DMSO stock solution is stable for several months.
Working Solution Preparation:
Prepare fresh dilutions of GSK269962A from the 10 mM stock in the appropriate cell culture medium for each experiment. It is crucial to maintain a final DMSO concentration below 0.1% in the cell culture to minimize solvent-induced cytotoxicity. A vehicle control (medium with the equivalent concentration of DMSO) must be included in all experiments.
Mechanism of Action: Inhibition of the ROCK1/c-Raf/ERK Signaling Pathway
In AML cells, GSK269962A has been demonstrated to inhibit the ROCK1/c-Raf/ERK signaling pathway.[3] This inhibition disrupts downstream signaling cascades that are crucial for cell cycle progression and survival. The subsequent G2 phase cell cycle arrest and induction of apoptosis are key mechanisms through which GSK269962A exerts its anti-leukemic effects.[1][3]
Caption: GSK269962A inhibits the ROCK1 signaling pathway in AML.
Experimental Workflow Overview
The following diagram outlines the general workflow for assessing the in vitro efficacy of GSK269962A.
Caption: General workflow for in vitro evaluation of GSK269962A.
Detailed Experimental Protocols
The following protocols have been optimized for the AML cell lines MV4-11 and OCI-AML3.[1][3]
Protocol 1: Cell Viability Assessment using CCK-8 Assay
This assay measures the metabolic activity of viable cells, providing a quantitative measure of cell proliferation.
Materials:
-
AML cell lines (MV4-11, OCI-AML3)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
96-well clear-bottom black plates
-
GSK269962A (10 mM stock in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium.[6]
-
Compound Treatment: Prepare serial dilutions of GSK269962A in culture medium. Add 10 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.[6]
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[6]
-
Final Incubation: Incubate the plate for an additional 2 hours at 37°C.[6]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.[6]
-
Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Apoptosis Induction Assessment using Caspase-Glo® 3/7 Assay
This luminescent assay quantifies the activity of caspases 3 and 7, key executioners of apoptosis.
Materials:
-
AML cell lines (MV4-11, OCI-AML3)
-
RPMI-1640 medium with 10% FBS
-
96-well white-walled plates
-
GSK269962A (10 mM stock in DMSO)
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed AML cells in a 96-well white-walled plate at a density of 1 x 10⁴ cells per well in 50 µL of culture medium.[6]
-
Compound Treatment: Add 50 µL of culture medium containing the desired concentrations of GSK269962A. Include appropriate controls.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂.[6]
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.[6]
-
Mixing and Incubation: Mix the contents of the wells on a plate shaker at low speed for 1 minute. Incubate at room temperature for 30 minutes.[6]
-
Measurement: Measure the luminescence of each well using a luminometer.[6]
-
Data Analysis: Subtract the background luminescence. Express caspase activity as a fold change relative to the vehicle-treated control.
Protocol 3: Clonogenic Potential Assessment using Colony Formation Assay
This assay evaluates the ability of a single cell to proliferate and form a colony, providing a measure of long-term cell survival and self-renewal capacity.
Materials:
-
AML cell lines (MV4-11, OCI-AML3)
-
RPMI-1640 medium with 10% FBS
-
Methylcellulose-based medium (e.g., MethoCult™)
-
6-well plates
-
GSK269962A (10 mM stock in DMSO)
-
Crystal Violet staining solution
Procedure:
-
Cell Treatment: Treat AML cells in suspension with various concentrations of GSK269962A for 24 hours.
-
Cell Plating: After treatment, wash the cells and resuspend them in culture medium. Mix the cells with methylcellulose-based medium at a low density (e.g., 500-1000 cells/mL) and plate 1 mL per well in a 6-well plate.
-
Incubation: Incubate the plates for 12 days at 37°C in a humidified incubator with 5% CO₂.[1]
-
Colony Staining: After the incubation period, stain the colonies with Crystal Violet solution for 1 hour.
-
Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as clusters of ≥50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition relative to the vehicle control.
Trustworthiness and Self-Validation
To ensure the reliability and validity of the experimental results, the following controls and considerations are essential:
-
Vehicle Control: Always include a DMSO control at the same final concentration as the highest concentration of GSK269962A used.
-
Positive Control: For apoptosis assays, a known inducer of apoptosis (e.g., staurosporine) should be used as a positive control.
-
Dose-Response: Evaluate GSK269962A over a range of concentrations to establish a clear dose-response relationship.
-
Time-Course: Assess the effects of the compound at different time points to understand the kinetics of the cellular response.
-
Cell Line Authentication: Regularly authenticate cell lines to ensure their identity and rule out cross-contamination.
Conclusion
This compound (GSK269962A) is a valuable research tool for investigating the role of ROCK1 signaling in cancer biology. The detailed protocols provided in these application notes offer a robust framework for studying its effects on AML cells in vitro. By adhering to these guidelines and incorporating appropriate controls, researchers can generate high-quality, reproducible data to advance our understanding of ROCK1 inhibition as a potential therapeutic strategy.
References
-
Pan, Y., et al. (2022). Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia. Frontiers in Oncology, 12, 962982. [Link]
-
Kale, V. P., et al. (2022). DJ4 Targets the Rho-Associated Protein Kinase Pathway and Attenuates Disease Progression in Preclinical Murine Models of Acute Myeloid Leukemia. Cancers, 14(19), 4884. [Link]
-
Pan, Y., et al. (2022). Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia. Research Square. [Link]
-
GSK269962A induces apoptosis of AML cells in a dose-dependent manner... (n.d.). ResearchGate. [Link]
-
Modulation of cell signaling in AML cell lines Molm-13, MV4-11, and... (n.d.). ResearchGate. [Link]
-
McKeown, M. R., et al. (2017). Antitumor synergy with SY-1425, a selective RARα agonist, and hypomethylating agents in retinoic acid receptor-α-high acute myeloid leukemia. Haematologica, 102(10), e388-e392. [Link]
-
Mali, R. S., et al. (2011). Rho kinase regulates the survival and transformation of cells bearing oncogenic forms of KIT, FLT3, and BCR-ABL. Cancer Cell, 20(3), 357-369. [Link]
-
Li, M., et al. (2022). Synergistic Lethality Effects of Apatinib and Homoharringtonine in Acute Myeloid Leukemia. ScienceOpen. [Link]
-
GSK269962A modulates the expression of cell death regulators. (A,B)... (n.d.). ResearchGate. [Link]
-
Tsubaki, M., et al. (2021). FLT3-ITD Activates RSK1 to Enhance Proliferation and Survival of AML Cells by Activating mTORC1 and eIF4B Cooperatively with PIM or PI3K and by Inhibiting Bad and BIM. Cancers, 13(11), 2589. [Link]
-
Pan, X. Q., et al. (2008). Targeting human clonogenic acute myelogenous leukemia cells via folate conjugated liposomes combined with receptor modulation by all-trans retinoic acid. Leukemia Research, 32(10), 1591-1602. [Link]
-
1 Supplementary Methods Cell lines and primary samples AML cell lines OCI-AML3, OCI-AML2, KG-1a, and MV4-11 and B-cell acute lym... (n.d.). Semantic Scholar. [Link]
-
Pan, Y., et al. (2022). Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia. Frontiers in Oncology, 12. [Link]
-
In Vitro Cell Based Assays - Assay Guidance Manual. (n.d.). NCBI Bookshelf. [Link]
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- 6. Frontiers | Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia [frontiersin.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-(4-Bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine in Medicinal Chemistry
Introduction: The Strategic Value of a Privileged Scaffold
In the landscape of modern drug discovery, the strategic selection of building blocks is paramount to the successful development of novel therapeutics. 4-(4-Bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine emerges as a compound of significant interest, embodying the convergence of several key attributes prized in medicinal chemistry. This molecule integrates the well-regarded morpholine heterocycle with a substituted phenylsulfonamide, a scaffold frequently associated with a spectrum of biological activities. The morpholine moiety is often employed to enhance aqueous solubility, improve metabolic stability, and provide a key interaction point with biological targets.[1][2] Concurrently, the presence of a trifluoromethyl group can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity.[3] The bromine atom serves as a versatile synthetic handle, enabling further structural elaboration through various cross-coupling reactions.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, properties, and potential applications of this compound as a strategic building block in medicinal chemistry.
Physicochemical Properties and Data
A thorough understanding of the physicochemical properties of a building block is crucial for its effective deployment in a drug discovery campaign. Below is a summary of the key properties for this compound and its immediate precursor.
| Property | This compound | 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride |
| CAS Number | 1020253-04-6[4] | 351003-47-9[5] |
| Molecular Formula | C₁₁H₁₁BrF₃NO₃S[4] | C₇H₃BrClF₃O₂S[5][6] |
| Molecular Weight | 374.17 g/mol [4] | 323.51 g/mol [5] |
| Appearance | White to off-white solid (typical) | Colorless to light yellow liquid or solid (typical) |
| Purity | ≥97% (commercially available)[4] | ≥97% (commercially available)[5] |
| Topological Polar Surface Area (TPSA) | 46.61 Ų[4] | N/A |
| logP (calculated) | 2.4888[4] | N/A |
Synthesis Protocol: A Reliable and Scalable Approach
The synthesis of this compound is a straightforward and high-yielding procedure, primarily involving the reaction of a commercially available sulfonyl chloride with morpholine. This reaction is a classic example of nucleophilic acyl substitution at a sulfonyl group.
Diagram of Synthesis
Caption: Synthesis of the target compound.
Step-by-Step Protocol
-
Materials and Reagents:
-
4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride (1.0 eq)[5]
-
Morpholine (1.2 eq)
-
Triethylamine (1.5 eq) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
-
-
Procedure: a. To a solution of 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride (1.0 eq) in anhydrous DCM at 0 °C (ice bath), add morpholine (1.2 eq) dropwise. b. To the stirring mixture, add triethylamine (1.5 eq) dropwise. Rationale: The base is added to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. c. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC). d. Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x). Rationale: The aqueous workup removes the hydrochloride salt of the base and any unreacted starting materials. e. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. f. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure this compound.
Application in Medicinal Chemistry: A Versatile Building Block
The true utility of this compound lies in its potential as a versatile starting material for the synthesis of more complex molecules with diverse biological activities. The presence of the bromo substituent is key to its application in fragment-based drug discovery and lead optimization.
Workflow for Utilizing the Building Block
Caption: Drug discovery workflow.
Potential Therapeutic Applications and Rationale
Based on the activities of structurally related compounds, derivatives of this compound are promising candidates for several therapeutic areas:
-
Oncology: The phenylsulfonamide core is a well-established pharmacophore in oncology. For instance, derivatives of 4-(phenylsulfonyl)morpholine have recently been investigated as agents against triple-negative breast cancer.[7] The morpholine moiety can confer favorable pharmacokinetic properties, and the trifluoromethyl group can enhance binding to target proteins. The bromo-handle allows for the introduction of various substituents to probe the structure-activity relationship (SAR) and optimize for potency and selectivity against specific kinases or other cancer-related targets. For example, coupling with a pyrazole or a substituted aniline could lead to potent kinase inhibitors.
-
Anti-inflammatory and Analgesic Agents: Morpholine derivatives have shown promise as analgesic and anti-inflammatory compounds.[8] The mechanism often involves the inhibition of pathways related to arachidonic acid metabolism. The core structure of the title compound can be elaborated to target enzymes like cyclooxygenases (COX) or other inflammatory mediators.
-
Neurodegenerative Diseases: The morpholine scaffold is being explored for its potential in treating neurodegenerative diseases.[9] By modifying the core structure through cross-coupling reactions, it may be possible to develop modulators of targets implicated in these conditions, such as certain enzymes or receptors in the central nervous system.
-
Antimicrobial Agents: While the title compound itself may not have potent antimicrobial activity, phenylsulfonamides are a known class of antibacterials. Furthermore, some morpholine-containing compounds have been shown to modulate the activity of existing antibiotics against multi-drug resistant strains.[10] This suggests a potential application in developing adjuvants to overcome antibiotic resistance.
Conclusion and Future Perspectives
This compound represents a strategically designed building block with significant potential in medicinal chemistry. Its straightforward synthesis and the presence of a versatile synthetic handle in the form of a bromine atom make it an attractive starting point for the generation of diverse chemical libraries. The convergence of the favorable properties of the morpholine ring, the trifluoromethyl group, and the phenylsulfonamide core provides a strong rationale for its exploration in a wide range of therapeutic areas, particularly in oncology and inflammatory diseases. Researchers are encouraged to utilize this building block in their drug discovery programs to explore novel chemical space and develop next-generation therapeutics.
References
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Khan, R. A., et al. (2005). Pharmacological activity of morpholino compound. Pakistan journal of pharmaceutical sciences, 18(3), 55–59. [Link]
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Bavetsias, V., & Crumpler, S. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 40(2), 709–752. [Link]
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de Oliveira, A. C. C., et al. (2016). Modulation of the antibiotic activity against multidrug resistant strains of 4-(phenylsulfonyl) morpholine. Revista Brasileira de Farmacognosia, 26(3), 356-360. [Link]
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Singh, H., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Archiv der Pharmazie, e2400139. [Link]
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Application Notes and Protocols for 4-(4-Bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine in Cancer Research
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are based on the current understanding of structurally related compounds and provide a research framework for investigating the potential of 4-(4-Bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine as a novel anti-cancer agent. Direct experimental evidence for this specific compound is not yet available in published literature.
Introduction: A Novel Investigational Agent in Oncology
This compound is an emerging small molecule of interest within the field of cancer research. While this specific molecule is yet to be extensively characterized, its core structure, featuring a 4-(phenylsulfonyl)morpholine pharmacophore, is present in a class of compounds that have demonstrated significant potential in oncology.[1][2][3][4] Notably, recent phenotypic drug discovery efforts have identified novel 4-(phenylsulfonyl)morpholine derivatives with potent activity against aggressive cancers such as triple-negative breast cancer (TNBC).[1][2][3][4] These findings provide a strong rationale for the investigation of this compound as a potential therapeutic agent.
The morpholine ring is a privileged scaffold in medicinal chemistry, known for improving the pharmacokinetic and pharmacodynamic properties of drug candidates.[5] Its incorporation into various bioactive molecules has led to the development of compounds with a wide range of therapeutic activities, including anticancer effects.
This document serves as a comprehensive guide for researchers, providing a hypothesized mechanism of action and detailed protocols for the preclinical evaluation of this compound in a cancer research setting. The proposed studies are designed to elucidate its anti-proliferative and pro-apoptotic effects, and to validate its potential as a lead compound for further drug development.
Hypothesized Mechanism of Action: Induction of Endoplasmic Reticulum Stress-Mediated Apoptosis
Based on the activity of structurally similar compounds, it is hypothesized that this compound exerts its anti-cancer effects by inducing chronic endoplasmic reticulum (ER) stress, which in turn activates multiple tumor-suppressive signaling pathways.[1][2][3] This multi-pronged approach can be particularly effective in cancers like TNBC, which are characterized by high heterogeneity and a lack of targeted therapies.[1][2][4]
The proposed signaling cascade is initiated by the disruption of protein folding homeostasis within the ER, triggering the Unfolded Protein Response (UPR).[1][6][7] While the UPR is initially a pro-survival mechanism, sustained activation can lead to apoptosis.[1][8] Key downstream events of this proposed mechanism include:
-
Activation of the Unfolded Protein Response (UPR): The accumulation of unfolded proteins in the ER is sensed by three key transmembrane proteins: IRE1α, PERK, and ATF6.[1][8] The activation of these sensors initiates signaling cascades aimed at restoring ER homeostasis, but under persistent stress, these pathways can switch to a pro-apoptotic mode.
-
Induction of the p53 Pathway: ER stress has been shown to activate the tumor suppressor p53, a critical regulator of cell cycle arrest and apoptosis.[9][10][11][12][13]
-
G2/M Cell Cycle Checkpoint Arrest: The compound may induce cell cycle arrest at the G2/M phase, preventing cancer cells from progressing through mitosis and proliferating.[1][14]
-
Apoptosis: The culmination of these stress signals is the induction of programmed cell death, or apoptosis, leading to the elimination of cancer cells.[1]
Proposed Signaling Pathway
Caption: Hypothesized signaling pathway of this compound.
Experimental Protocols
The following protocols provide a framework for the systematic evaluation of this compound's anti-cancer activity.
Protocol 1: In Vitro Cell Viability Assays
This protocol describes the use of MTT and XTT assays to determine the effect of the compound on the viability of cancer cell lines.[15][16][17][18][19][20][21][22][23][24]
-
Cancer cell lines (e.g., MDA-MB-231 for TNBC)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution
-
Solubilization buffer (for MTT assay, e.g., DMSO)
-
96-well plates
-
Microplate reader
-
Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with the compound-containing medium. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
XTT Assay:
-
Add XTT solution to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 450-500 nm.[15]
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
| Assay | Principle | Advantages | Considerations |
| MTT | Reduction of MTT to insoluble purple formazan by mitochondrial dehydrogenases.[15][21] | Well-established, cost-effective. | Requires a solubilization step, which can introduce variability.[15] |
| XTT | Reduction of XTT to a water-soluble orange formazan product.[15][17] | Simpler workflow (no solubilization), higher sensitivity.[15][18] | Reagents can be more expensive. |
Protocol 2: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This protocol uses flow cytometry to quantify apoptosis by detecting the externalization of phosphatidylserine (Annexin V staining) and loss of membrane integrity (PI staining).[25][26][27][28][29]
-
Cancer cells treated with the compound as in Protocol 1.
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
-
Cell Harvesting: Collect both adherent and floating cells after compound treatment.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Binding Buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Protocol 3: Cell Cycle Analysis
This protocol employs propidium iodide staining and flow cytometry to analyze the distribution of cells in different phases of the cell cycle.[14][30][31][32]
-
Cancer cells treated with the compound.
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
-
Cell Fixation: Harvest and wash the cells, then fix them in ice-cold 70% ethanol overnight.
-
Staining: Wash the fixed cells and resuspend them in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Western Blot Analysis of ER Stress Markers
This protocol is for detecting the expression of key proteins involved in the ER stress response to confirm the proposed mechanism of action.[33][34][35]
-
Cancer cells treated with the compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibodies against ER stress markers (e.g., GRP78, CHOP, p-eIF2α, ATF4).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
-
Protein Extraction: Lyse the treated cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Experimental Workflow Diagram
Caption: In vitro experimental workflow for evaluating the anti-cancer activity of the compound.
In Vivo Studies: Xenograft Models
Should the in vitro data demonstrate significant anti-cancer activity, subsequent in vivo studies using patient-derived xenograft (PDX) models of TNBC are recommended to evaluate the compound's efficacy in a more physiologically relevant setting.[36][37][38][39][40]
Protocol 5: TNBC Xenograft Model
-
Model Establishment: Implant TNBC cells or patient-derived tumor fragments into the mammary fat pads of immunodeficient mice.
-
Tumor Growth: Monitor tumor growth until they reach a palpable size.
-
Treatment: Randomize the mice into treatment and control groups. Administer this compound via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blot).
Data Presentation
Quantitative data should be summarized in a clear and organized manner.
Table 1: In Vitro IC50 Values of this compound
| Cell Line | Incubation Time (h) | IC50 (µM) |
| MDA-MB-231 | 24 | |
| 48 | ||
| 72 | ||
| Other Cell Line | 24 | |
| 48 | ||
| 72 |
Table 2: Effects of this compound on Cell Cycle Distribution
| Treatment | % G0/G1 | % S | % G2/M |
| Control | |||
| Compound (IC50) | |||
| Positive Control |
Conclusion
The protocols and application notes provided herein offer a comprehensive roadmap for the preclinical investigation of this compound in cancer research. By leveraging the insights gained from structurally related compounds, these studies are designed to rigorously evaluate its potential as a novel therapeutic agent for cancers such as TNBC. The hypothesized mechanism of action, centered on the induction of ER stress, presents a compelling avenue for further exploration and drug development.
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Application Notes and Protocols for the Investigation of 4-(4-Bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine in Central Nervous System Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the investigation of 4-(4-Bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine as a potential therapeutic agent in central nervous system (CNS) drug discovery. While direct biological data for this specific molecule is not extensively published, its structural features—a morpholine ring and a trifluoromethylated phenylsulfonyl group—are present in compounds targeting CNS enzymes.[1][2] This guide is structured around the hypothesis that this compound is a putative inhibitor of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system and a promising target for a range of neurological disorders.[3][4] We will detail the mechanism of action of MAGL inhibitors, provide step-by-step protocols for in vitro characterization and in vivo validation, and offer insights into the interpretation of results.
Introduction: The Rationale for Targeting Monoacylglycerol Lipase (MAGL) in the CNS
Monoacylglycerol lipase (MAGL) is a serine hydrolase that plays a critical role in terminating the signaling of the most abundant endocannabinoid in the brain, 2-arachidonoylglycerol (2-AG).[3][5] The hydrolysis of 2-AG by MAGL produces arachidonic acid (AA) and glycerol.[6] This enzymatic action has a dual impact on neuronal signaling and neuroinflammation:
-
Termination of Endocannabinoid Signaling: By degrading 2-AG, MAGL reduces the activation of cannabinoid receptors (CB1 and CB2), which are crucial for regulating neurotransmission, synaptic plasticity, and neuronal protection.[5][7]
-
Production of Pro-inflammatory Mediators: The released arachidonic acid is a precursor to prostaglandins and other eicosanoids, which are potent mediators of inflammation.[6][8]
In various neurological and neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and chronic pain, dysregulation of the endocannabinoid system and persistent neuroinflammation are common pathological features.[4][9][10][11] Therefore, inhibiting MAGL presents an attractive therapeutic strategy. By blocking MAGL, we can simultaneously enhance the neuroprotective effects of 2-AG and suppress the production of pro-inflammatory molecules.[7][8]
The morpholine moiety is a common scaffold in CNS drug design due to its ability to improve pharmacokinetic properties, including blood-brain barrier permeability.[1][2] The trifluoromethyl group is also a valuable addition in medicinal chemistry, often enhancing metabolic stability and binding affinity. Given these structural alerts, this compound is a compelling candidate for investigation as a MAGL inhibitor for CNS applications.
Mechanism of Action: The Dual Benefit of MAGL Inhibition
The therapeutic potential of MAGL inhibitors stems from their ability to modulate two key signaling pathways: the endocannabinoid system and the eicosanoid pathway.
Enhancement of Endocannabinoid Signaling
Inhibition of MAGL leads to an accumulation of 2-AG in the brain.[12] This elevated 2-AG enhances the activation of presynaptic CB1 receptors, leading to a reduction in the release of neurotransmitters. This can have several beneficial effects, including:
-
Analgesia: Reduced transmission of pain signals.[4]
-
Anxiolysis: Attenuation of anxiety-related behaviors.[8]
-
Neuroprotection: Protection of neurons from excitotoxicity and other insults.[6]
Suppression of Neuroinflammation
By preventing the breakdown of 2-AG, MAGL inhibitors reduce the available pool of arachidonic acid for conversion into pro-inflammatory prostaglandins by cyclooxygenase (COX) enzymes.[6][8] This anti-inflammatory action is particularly relevant in neurodegenerative diseases where chronic inflammation contributes to disease progression.[9][11]
Experimental Protocols: A Step-by-Step Guide to Characterization
This section provides detailed protocols for the in vitro and in vivo evaluation of this compound as a potential MAGL inhibitor.
In Vitro Characterization
The initial phase of investigation focuses on determining the compound's potency, selectivity, and mechanism of inhibition against MAGL.
A variety of assay formats are available to measure MAGL activity, including colorimetric, fluorometric, and radiometric methods.[13] Commercially available inhibitor screening kits from suppliers like Cayman Chemical and Abcam offer convenient and standardized platforms.[14][15]
Protocol: Colorimetric MAGL Inhibitor Screening Assay [14]
This protocol is adapted from commercially available kits that use a chromogenic substrate like 4-nitrophenyl acetate (4-NPA).
Materials:
-
Human recombinant MAGL
-
MAGL Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA)
-
4-Nitrophenyl acetate (4-NPA) substrate
-
This compound (test compound)
-
Known MAGL inhibitor (e.g., JZL184) as a positive control
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-415 nm
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a serial dilution to test a range of concentrations.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
MAGL Assay Buffer
-
Diluted human recombinant MAGL enzyme
-
Test compound at various concentrations or vehicle control (DMSO)
-
Positive control inhibitor
-
-
Pre-incubation: Incubate the plate at room temperature for a specified time (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the 4-NPA substrate to each well to start the reaction.
-
Measurement: Immediately read the absorbance at 405-415 nm at multiple time points or after a fixed incubation period (e.g., 10 minutes) at room temperature.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
| Parameter | Description |
| IC50 | The half-maximal inhibitory concentration, a measure of the potency of the inhibitor. |
To ensure that the compound's effects are due to MAGL inhibition, it is crucial to assess its selectivity against other related enzymes, particularly other serine hydrolases involved in endocannabinoid metabolism like fatty acid amide hydrolase (FAAH), and α/β-hydrolase domain containing 6 (ABHD6) and 12 (ABHD12).[6] This can be achieved using similar in vitro enzyme assays with the respective purified enzymes and substrates.
To determine if the compound is a reversible or irreversible inhibitor, pre-incubation studies can be performed. An irreversible inhibitor's potency will increase with longer pre-incubation times with the enzyme before the addition of the substrate.
In Vivo Validation
Following successful in vitro characterization, the next step is to evaluate the compound's efficacy in animal models of CNS disorders.
A critical aspect for any CNS drug candidate is its ability to cross the blood-brain barrier.
Protocol: Rodent Pharmacokinetic and Brain Penetration Assessment [12]
Animals:
-
Male C57BL/6 mice or Sprague-Dawley rats
Procedure:
-
Compound Administration: Administer a single dose of this compound via a relevant route (e.g., oral gavage or intraperitoneal injection).
-
Sample Collection: At various time points post-administration, collect blood samples and brain tissue.
-
Sample Processing: Process blood to obtain plasma. Homogenize brain tissue.
-
Bioanalysis: Quantify the concentration of the compound in plasma and brain homogenates using a validated analytical method such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: Calculate key pharmacokinetic parameters and the brain-to-plasma concentration ratio.
| Parameter | Description |
| Cmax | Maximum plasma concentration. |
| Tmax | Time to reach maximum plasma concentration. |
| AUC | Area under the concentration-time curve, representing total drug exposure. |
| Brain/Plasma Ratio | Indicates the extent of blood-brain barrier penetration. |
To confirm that the compound is inhibiting MAGL in the brain, ex vivo enzyme activity assays and measurements of endocannabinoid levels can be performed.
Protocol: Ex Vivo MAGL Activity and 2-AG Level Measurement
Procedure:
-
Dosing: Administer the test compound to rodents.
-
Tissue Collection: At the time of predicted maximum brain concentration (Tmax), collect brain tissue.
-
MAGL Activity Assay: Homogenize the brain tissue and measure MAGL activity using the in vitro assay described in section 3.1.1.
-
2-AG Quantification: Extract lipids from a separate portion of the brain homogenate and quantify 2-AG levels using LC-MS/MS.
-
Data Analysis: Compare MAGL activity and 2-AG levels in treated animals to vehicle-treated controls.
MAGL inhibitors have shown robust efficacy in preclinical models of neuropathic pain.[16]
Protocol: Chronic Constriction Injury (CCI) Model of Neuropathic Pain
Animals:
-
Male Sprague-Dawley rats
Procedure:
-
Surgery: Induce the CCI model by loosely ligating the sciatic nerve.
-
Baseline Testing: Before and after surgery, assess baseline pain responses using tests for mechanical allodynia (von Frey filaments) and thermal hyperalgesia (Hargreaves test).
-
Compound Administration: Once neuropathic pain is established (typically 7-14 days post-surgery), administer the test compound or vehicle.
-
Behavioral Testing: At various time points after dosing, re-assess mechanical and thermal sensitivity.
-
Data Analysis: Compare the withdrawal thresholds in treated animals to vehicle-treated controls to determine the analgesic effect.
Visualizing the Pathways and Workflows
Signaling Pathway of MAGL Inhibition
Caption: Mechanism of MAGL inhibition in the CNS.
Experimental Workflow for Compound Evaluation
Caption: Workflow for evaluating a novel MAGL inhibitor.
Conclusion and Future Directions
The structural characteristics of this compound make it a promising candidate for investigation as a MAGL inhibitor for the treatment of CNS disorders. The protocols and workflows outlined in this guide provide a robust framework for its comprehensive evaluation, from initial in vitro characterization to in vivo proof-of-concept studies. Successful outcomes from these studies would warrant further lead optimization to improve potency, selectivity, and pharmacokinetic properties, with the ultimate goal of identifying a clinical candidate for the treatment of debilitating neurological diseases.
References
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- Piro, J. R., & Niphakis, M. J. (2013). The therapeutic potential of monoacylglycerol lipase inhibitors.
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- Zhang, M. R., & Maeda, J. (2022). A novel approach for modeling in vivo enzyme turnover in the presence of a suicide inhibitor drug: A proof-of-concept brain PET study on MAG lipase. Journal of Cerebral Blood Flow & Metabolism, 42(5), 896-908.
- Wang, L., Li, S., & Zhang, Y. (2019). In vitro and In vivo evaluation of 11C-labeled azetidine-carboxylates for imaging monoacylglycerol lipase by PET imaging studies. ACS chemical neuroscience, 10(7), 3345-3355.
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Synapse, P. (2024). What are MAGL inhibitors and how do they work?. Retrieved from [Link]
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- van der Wel, T., & van der Stelt, M. (2020). Identification of reversible MAGL inhibitors in a high-throughput screen using a native substrate.
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- YH134 for Monoacylglycerol Lipase Neuroimaging and Exploration of Its Use for Central Nervous System and Peripheral Drug Development. (2023). Journal of Nuclear Medicine.
- A potent and selective inhibitor for the modulation of MAGL activity in the neurovasculature. (2022). PLoS ONE, 17(9), e0268590.
- Saggioro, E., & Da Settimo, F. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 359-374.
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Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
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- Singh, R. K., & Kumar, S. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic chemistry, 96, 103578.
- Wang, B., & Zhang, G. (2019). Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors. Journal of medicinal chemistry, 62(13), 6143-6159.
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- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Journal of Biomedical Research & Environmental Sciences.
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 4-(4-Bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 4-(4-bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine. This substrate is of significant interest in medicinal chemistry due to the prevalence of the trifluoromethyl and morpholine-sulfonyl moieties in bioactive molecules. The presence of strong electron-withdrawing groups on the aromatic ring presents unique challenges and opportunities for C-C and C-N bond formation. This document offers field-proven insights into optimizing Suzuki-Miyaura, Buchwald-Hartwig, and Heck coupling reactions for this specific substrate, explaining the rationale behind the selection of catalysts, ligands, bases, and solvents to achieve high-efficiency conversions.
Introduction: The Significance of this compound in Drug Discovery
The structural motif of this compound is a valuable building block in the synthesis of pharmaceutical candidates. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity, while the morpholine-sulfonyl group can improve aqueous solubility and act as a hydrogen bond acceptor. The bromine atom serves as a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions.[1][2] These reactions are among the most powerful tools in modern organic synthesis for constructing carbon-carbon and carbon-heteroatom bonds.[3]
This guide will focus on three key transformations:
-
Suzuki-Miyaura Coupling: For the formation of biaryl structures.
-
Buchwald-Hartwig Amination: For the synthesis of arylamines.[4][5]
-
Heck Coupling: For the formation of substituted alkenes.[6][7]
The electron-deficient nature of the aryl bromide in our target molecule generally leads to faster oxidative addition of the palladium catalyst, which can be beneficial for reaction rates.[8] However, the choice of subsequent reaction conditions is critical to ensure efficient reductive elimination and prevent side reactions.
General Experimental Workflow
A standardized workflow is recommended for all palladium-catalyzed cross-coupling reactions to ensure reproducibility and safety.
Caption: General workflow for palladium-catalyzed cross-coupling.
Suzuki-Miyaura Coupling: Synthesis of Biaryl Derivatives
The Suzuki-Miyaura coupling is an exceptionally versatile method for forming C(sp²)-C(sp²) bonds.[9][10] For an electron-deficient substrate like this compound, the reaction generally proceeds efficiently.
Rationale for Condition Selection
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective precatalyst. In the presence of a phosphine ligand, it is reduced in situ to the active Pd(0) species. Palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄) is also a reliable choice as a pre-formed Pd(0) catalyst.[11]
-
Ligand: For electron-deficient aryl bromides, electron-rich and bulky phosphine ligands such as SPhos or XPhos can accelerate the reductive elimination step. However, simpler ligands like triphenylphosphine (PPh₃) are often sufficient.[12]
-
Base: A moderately strong inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is typically used. The base activates the boronic acid and facilitates the transmetalation step.[11]
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is standard. Water is essential for dissolving the inorganic base and promoting the reaction.[11]
Optimized Reaction Parameters for Suzuki-Miyaura Coupling
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temp (°C) | Time (h) | Predicted Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 12 | >90 |
| 2 | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2) | DME/H₂O (4:1) | 80 | 8 | >92 |
| 3 | Pd(PPh₃)₄ (3) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 10 | >95 |
| 4 | [PdCl(allyl)]₂ (1) | SPhos (2) | Cs₂CO₃ (2) | Toluene | 110 | 6 | >95 |
Note: These conditions are based on established methods for structurally similar compounds and serve as a robust starting point for optimization.[11]
Detailed Protocol for Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol, 374.2 mg), the desired arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol, 34.7 mg), and K₃PO₄ (2.0 mmol, 424.6 mg).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 8-12 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.
Buchwald-Hartwig Amination: Synthesis of Arylamine Derivatives
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, a crucial transformation in the synthesis of many pharmaceuticals.[4] The reaction couples an aryl halide with a primary or secondary amine.[5]
Rationale for Condition Selection
-
Catalyst and Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands such as XPhos, RuPhos, and t-BuXPhos are often employed with a palladium precatalyst like Pd₂(dba)₃ or [Pd(allyl)Cl]₂.[13] These ligands facilitate both the oxidative addition and the C-N reductive elimination.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.
-
Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are typically used to prevent quenching of the strong base.
Representative Conditions for Buchwald-Hartwig Amination
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temp (°C) |
| 1 | Pd₂(dba)₃ (1) | XPhos (3) | NaOt-Bu (1.4) | Toluene | 100 |
| 2 | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (3) | LiHMDS (1.5) | 1,4-Dioxane | 100 |
Detailed Protocol for Buchwald-Hartwig Amination
-
In a glovebox, add Pd₂(dba)₃ (0.01 mmol, 9.2 mg) and XPhos (0.03 mmol, 14.3 mg) to a flame-dried Schlenk tube.
-
Add this compound (1.0 mmol, 374.2 mg) and sodium tert-butoxide (1.4 mmol, 134.5 mg).
-
Remove the Schlenk tube from the glovebox. Evacuate and backfill with argon.
-
Add the amine (1.2 mmol) and anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to yield the desired arylamine.
Heck Coupling: Synthesis of Alkenyl Derivatives
The Heck coupling reaction forms a C-C bond between an aryl halide and an alkene.[6][7] For electron-deficient aryl bromides, the reaction is generally favorable.[8]
Rationale for Condition Selection
-
Catalyst: Pd(OAc)₂ is a common and effective catalyst. N-heterocyclic carbene (NHC) palladium complexes can also be highly active.[6]
-
Ligand: In many cases, the Heck reaction can be performed without a phosphine ligand, particularly with activated aryl bromides. However, phosphine ligands or NHC ligands can improve yields and selectivity.[14]
-
Base: An inorganic base such as potassium carbonate (K₂CO₃) or a tertiary amine like triethylamine (Et₃N) is used to neutralize the HBr formed during the reaction.[6]
-
Solvent: A polar aprotic solvent such as DMF or a mixture of DMF and water is often used at elevated temperatures.[6]
Representative Conditions for Heck Coupling
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temp (°C) |
| 1 | Pd(OAc)₂ (1) | - | K₂CO₃ (2) | DMF/H₂O (1:1) | 80-100 |
| 2 | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N (1.5) | Acetonitrile | 80 |
Note: The choice of base and solvent can influence the regioselectivity and stereoselectivity of the alkene product.
Detailed Protocol for Heck Coupling with Styrene
-
To a Schlenk tube, add this compound (1.0 mmol, 374.2 mg), Pd(OAc)₂ (0.01 mmol, 2.2 mg), and K₂CO₃ (2.0 mmol, 276.4 mg).
-
Evacuate and backfill with argon.
-
Add styrene (1.5 mmol, 172 µL) and a mixture of DMF (3 mL) and water (3 mL).
-
Heat the reaction mixture to 80 °C with vigorous stirring for 4-12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute with water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to obtain the coupled product.
Troubleshooting and Key Considerations
-
Debromination: A common side reaction is the reduction of the aryl bromide to the corresponding arene. This can be minimized by using a well-defined catalyst system and ensuring anhydrous and oxygen-free conditions.
-
Low Yields: If yields are low, consider screening different ligands, bases, and solvents. For Suzuki couplings, ensure the quality of the boronic acid. For Buchwald-Hartwig aminations, the purity of the amine and the strength of the base are critical.
-
Reaction Monitoring: Close monitoring of the reaction progress is essential to avoid prolonged heating, which can lead to product degradation or side reactions.
Conclusion
This compound is a valuable substrate for generating diverse chemical libraries via palladium-catalyzed cross-coupling reactions. The protocols provided herein for Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings offer robust starting points for the synthesis of complex molecules. The electron-deficient nature of the aryl bromide generally facilitates these transformations, but careful optimization of the reaction conditions, particularly the choice of ligand and base, is paramount for achieving high yields and purity.
References
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Application Notes and Protocols for Investigating 4-(4-Bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: Unveiling the Therapeutic Potential of a Novel Phenylsulfonyl Morpholine Derivative
The morpholine moiety is a cornerstone in medicinal chemistry, recognized for its ability to impart favorable pharmacokinetic properties and diverse biological activities to small molecules.[1][2] The phenylsulfonyl morpholine scaffold, in particular, has emerged as a promising pharmacophore in oncology research. Recent studies on derivatives of 4-(phenylsulfonyl)morpholine have demonstrated potent anti-cancer activity, notably against challenging subtypes like triple-negative breast cancer (TNBC).[3][4] These compounds have been shown to induce endoplasmic reticulum (ER) stress-dependent tumor-suppressive signals, leading to cell-cycle arrest and apoptosis.[3][4]
This document provides a comprehensive guide for the investigation of 4-(4-Bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine , a novel derivative within this promising class. While direct biological data for this specific compound is not yet extensively published, its structural similarity to active analogs suggests a strong potential for similar mechanisms of action. The bromine and trifluoromethyl substitutions on the phenyl ring are common modifications in drug design, often introduced to modulate metabolic stability, cell permeability, and target engagement.
These application notes will equip researchers with the necessary protocols to:
-
Determine the cytotoxic and anti-proliferative activity of the compound.
-
Investigate its potential to induce ER stress.
-
Elucidate the downstream cellular pathways affected by compound treatment through transcriptomic analysis.
I. Compound Information and Handling
Proper handling and storage of This compound are critical for obtaining reproducible experimental results and ensuring laboratory safety.
| Parameter | Value | Source |
| CAS Number | 1020253-04-6 | [5][6] |
| Molecular Formula | C₁₁H₁₁BrF₃NO₃S | [5] |
| Molecular Weight | 374.17 g/mol | [5] |
| Purity | ≥97% (recommended) | [5] |
| Storage | Store at 2-8°C, sealed in a dry environment. | [5] |
Safety Precautions:
-
Harmful if swallowed and in contact with skin. [7]
-
Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[8]
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes. In case of skin contact, wash off with soap and plenty of water. If inhaled, move the person to fresh air. If swallowed, rinse mouth with water. Seek medical attention in all cases of exposure.[7][8]
II. Experimental Assays and Protocols
A. Determining Anti-proliferative Activity: IC50 Determination via MTT Assay
The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of a compound in inhibiting a specific biological process, such as cell proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.
Causality of Experimental Choices: This assay is selected for its reliability, high throughput, and its basis on the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow MTT to purple formazan crystals, providing a quantifiable measure of cell viability.
Self-Validating System: The protocol includes untreated controls (vehicle) and positive controls (a known cytotoxic agent) to ensure the assay is performing as expected and to validate the results.
Experimental Workflow:
Caption: Workflow for IC50 determination using the MTT assay.
Detailed Protocol:
-
Cell Seeding:
-
Culture the chosen cancer cell line (e.g., MDA-MB-231 for TNBC) in appropriate media until they reach 70-80% confluency.
-
Trypsinize and resuspend the cells in fresh medium. Perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well). Incubate overnight to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM. Include a vehicle control (DMSO at the same final concentration as the highest compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
-
MTT Assay and Data Acquisition:
-
Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for an additional 4 hours.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of viability against the log of the compound concentration.
-
Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
-
B. Investigating the Mechanism of Action: ER Stress Induction
Based on the activity of analogous compounds, it is hypothesized that this compound induces ER stress. This can be investigated by measuring the expression of key ER stress markers.
Causality of Experimental Choices: The Unfolded Protein Response (UPR) is a primary cellular response to ER stress, involving the activation of key proteins like PERK, IRE1α, and ATF6. Monitoring the expression of downstream targets of these pathways, such as CHOP (a pro-apoptotic transcription factor) and the splicing of XBP1 mRNA, provides robust evidence of ER stress induction.
Self-Validating System: The use of a known ER stress inducer, such as tunicamycin or thapsigargin, as a positive control is essential for validating the experimental setup and confirming that the cellular machinery for ER stress response is functional.
Proposed Signaling Pathway:
Caption: General workflow for transcriptomic analysis (RNA-Seq).
Protocol Outline:
-
Sample Preparation:
-
Treat cells with the compound at a relevant concentration (e.g., IC50) for a specific time point (e.g., 24 hours). Include at least three biological replicates per condition.
-
Extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen) and treat with DNase to remove genomic DNA contamination.
-
Assess RNA integrity (RIN > 8) using a Bioanalyzer or similar instrument.
-
-
Library Preparation and Sequencing:
-
Prepare RNA-Seq libraries from high-quality RNA samples. This typically involves mRNA enrichment (poly-A selection), fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.
-
Sequence the libraries on a high-throughput sequencing platform.
-
-
Bioinformatic Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Identify differentially expressed genes (DEGs) between the treated and control groups.
-
Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, GSEA) on the list of DEGs to identify significantly modulated biological processes and pathways. [3][4]
-
IV. Expected Outcomes and Interpretation
-
IC50 Determination: A potent anti-proliferative compound will exhibit a low micromolar or nanomolar IC50 value.
-
ER Stress Analysis: An increase in the expression of CHOP protein in compound-treated cells compared to the vehicle control would support the hypothesis of ER stress induction.
-
Transcriptomic Analysis: The enrichment of pathways related to "endoplasmic reticulum stress," "unfolded protein response," "apoptosis," and "cell cycle" in the DEG analysis would provide strong, unbiased evidence for the compound's mechanism of action.
By following these detailed protocols, researchers can systematically evaluate the biological activity of this compound and elucidate its mechanism of action, paving the way for its further development as a potential therapeutic agent.
References
- Thermo Fisher Scientific. (2025, September 15).
- Angene Chemical. (2021, May 1).
- Fisher Scientific. (2010, August 6).
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Lin, Y. T., et al. (2024, February 5). Multipathway regulation induced by 4-(phenylsulfonyl)morpholine derivatives against triple-negative breast cancer. Archiv der Pharmazie, e2300435. [Link]
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Pharmaffiliates. (n.d.). 1020253-04-6| Chemical Name : this compound. Retrieved from [Link]
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Yang, T. H., et al. (2024). Multipathway regulation induced by 4‐(phenylsulfonyl)morpholine derivatives against triple‐negative breast cancer. ResearchGate. [Link]
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- A. V. Kletsov, et al. (2013). Morpholines. Synthesis and Biological Activity.
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Wu, Y. J., et al. (2003). Fluorine substitution can block CYP3A4 metabolism-dependent inhibition: identification of (S)-N-[1-(4-fluoro-3- morpholin-4-ylphenyl)ethyl]-3- (4-fluorophenyl)acrylamide as an orally bioavailable KCNQ2 opener devoid of CYP3A4 metabolism-dependent inhibition. Journal of Medicinal Chemistry, 46(18), 3778-81. [Link]
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Asati, V., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]
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Rekka, E. A., & Kourounakis, P. N. (2003). Medicinal chemistry of 2,2,4-substituted morpholines. Current Medicinal Chemistry, 10(17), 1785-804. [Link]
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Application Notes & Protocols: In Vivo Evaluation of 4-(4-Bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine Derivatives in Oncology
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold Targeting Triple-Negative Breast Cancer
The morpholine ring is a well-established "privileged pharmacophore" in medicinal chemistry, recognized for its ability to improve the pharmacokinetic profiles of bioactive molecules and serve as a versatile scaffold for engaging with a wide array of biological targets.[1][2] Recent research has identified a novel series of 4-(phenylsulfonyl)morpholine derivatives as potent anti-cancer agents.[3][4] In particular, phenotypic drug discovery campaigns have highlighted a lead compound, GL24, which demonstrates significant in vitro activity against the highly aggressive and therapeutically challenging triple-negative breast cancer (TNBC) cell line, MDA-MB-231.[3][4]
The core structure of interest, 4-(4-Bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine, incorporates key features—a trifluoromethyl group known to enhance metabolic stability and cell permeability, and a sulfonylmorpholine moiety—that position its derivatives as promising candidates for in vivo development.[5][6] The established mechanism for this class of compounds involves the induction of endoplasmic reticulum (ER) stress, which triggers multiple tumor-suppressive signals, including the unfolded protein response (UPR) and the p53 pathway, ultimately leading to cell-cycle arrest at the G2/M checkpoint and apoptosis.[3][4]
These application notes provide a comprehensive guide for researchers aiming to translate these promising in vitro findings into robust in vivo efficacy and pharmacokinetic/pharmacodynamic (PK/PD) studies. The following protocols are designed as a validated framework, grounded in established methodologies for TNBC xenograft models and small molecule inhibitor evaluation.
Part 1: In Vivo Efficacy Assessment in an Orthotopic TNBC Xenograft Model
The primary goal of an initial in vivo study is to assess the anti-tumor efficacy of a lead compound. The orthotopic xenograft model, where human cancer cells are implanted into the corresponding organ (the mammary fat pad in this case), is considered more physiologically relevant than subcutaneous models as it better recapitulates the tumor microenvironment and metastatic processes.[3]
Rationale for Model Selection
-
Cell Line: The MDA-MB-231 human breast adenocarcinoma cell line is the model of choice. It is a well-characterized, aggressive, and metastatic TNBC cell line that was utilized in the initial in vitro screening of the 4-(phenylsulfonyl)morpholine derivatives.[3][4][7] Its use in vivo provides direct continuity from the initial discovery phase.
-
Animal Model: Female athymic nude mice (e.g., BALB/c nude or NU/J) are the standard, as their compromised immune system allows for the growth of human-derived tumors without rejection.[3][5] Age-matched mice (6-8 weeks old) should be used to ensure uniformity.
Experimental Workflow for Efficacy Studies
Figure 1: Workflow for an in vivo TNBC xenograft efficacy study.
Step-by-Step Protocol: Orthotopic Implantation
-
Animal Acclimation: Upon arrival, allow female athymic nude mice (6-8 weeks old) to acclimate to the facility for at least one week.
-
Cell Preparation: Culture MDA-MB-231 cells in appropriate media (e.g., DMEM with 10% FBS) until they reach approximately 80% confluency.
-
Harvesting: Trypsinize, wash, and count the cells. Resuspend the cells in sterile, serum-free media or PBS at a concentration of 20 x 10^6 cells/mL.
-
Injection Preparation: On ice, mix the cell suspension 1:1 with Matrigel Basement Membrane Matrix. This helps to localize the cells and supports initial tumor establishment.[3] The final concentration should be 10 x 10^6 cells/mL.
-
Implantation:
-
Anesthetize the mouse using a standard isoflurane protocol.
-
Inject 100 µL of the cell/Matrigel suspension (containing 1 x 10^6 cells) into the fourth inguinal mammary fat pad using a 27-gauge needle.[6]
-
-
Tumor Growth Monitoring:
-
Begin monitoring for tumor formation approximately 7-10 days post-injection.
-
Measure tumors 2-3 times per week using digital calipers. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .[6]
-
Randomize mice into treatment groups when tumors reach an average volume of 100-150 mm³.[8]
-
Step-by-Step Protocol: Compound Administration
Oral gavage is a common and clinically relevant route for small molecule administration.
-
Vehicle Formulation: The derivative should be formulated in a suitable vehicle. A common choice is 0.5% methylcellulose with 0.1-0.2% Tween 80 in sterile water.[9] Sonication may be required to achieve a uniform suspension.
-
Dose Determination: An initial dose-finding or maximum tolerated dose (MTD) study is recommended.[2][10] Dosing can start in the range of 10-50 mg/kg, administered once daily (QD).
-
Oral Gavage Technique:
-
Weigh the animal to calculate the precise dosing volume (typically 5-10 mL/kg).[11]
-
Properly restrain the mouse by scruffing the neck to straighten the esophagus.[1][12][13]
-
Use a 20-22 gauge, 1.5-inch stainless steel feeding needle with a rounded ball tip to prevent tissue trauma.[1][12]
-
Measure the needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach.[1]
-
Gently insert the needle into the diastema (gap between incisors and molars) and pass it along the roof of the mouth into the esophagus. Do not force the needle; if resistance is met, withdraw and restart.[11][13]
-
Administer the formulation smoothly.
-
-
Monitoring: Monitor animals daily for clinical signs of toxicity. Record body weight 2-3 times per week. A body weight loss of >15-20% is a common endpoint criterion.[2]
-
Study Endpoint: The study is typically terminated when tumors in the vehicle control group reach a predetermined size (e.g., 1500 mm³) or after a fixed duration (e.g., 21-28 days).
Part 2: Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
PK studies measure what the body does to the drug (Absorption, Distribution, Metabolism, Excretion), while PD studies measure what the drug does to the body (target engagement, downstream effects).
Pharmacokinetic Study Design
A satellite group of tumor-bearing mice is often used for PK analysis to avoid interfering with the efficacy arm of the study.
| Parameter | Protocol | Rationale |
| Animal Model | Tumor-bearing female athymic nude mice | To ensure the PK profile is representative of the efficacy model. |
| Dosing | Single oral dose at the efficacy study concentration (e.g., 25 mg/kg). | To determine key PK parameters like Cmax, Tmax, AUC, and half-life after one dose.[14] |
| Blood Sampling | Serial sampling from a cohort of mice (n=3 mice per time point). | Provides a time-course of drug concentration in plasma. |
| Time Points | Pre-dose (0), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. | Captures the absorption, distribution, and elimination phases.[15] |
| Sample Collection | Collect ~50-100 µL of blood via submandibular or saphenous vein into K2EDTA tubes. | Minimally invasive method for serial sampling. |
| Sample Processing | Centrifuge at 4°C to separate plasma. Store plasma at -80°C until analysis. | Prevents degradation of the compound and prepares the matrix for bioanalysis.[16] |
Bioanalytical Method: LC-MS/MS for Plasma Quantification
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required to quantify the compound in plasma.
Protocol Outline:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of cold acetonitrile containing a suitable internal standard (IS) (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C.[16]
-
Transfer the supernatant to a new plate or vial for injection.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.7 µm particle size).[17]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A linear gradient appropriate to elute the analyte and IS with good peak shape.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray Ionization (ESI), positive mode is likely suitable for the morpholine nitrogen.[17]
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the precursor ion (M+H)+ and a stable product ion for both the analyte and the IS through direct infusion.
-
-
Calibration and QC:
Pharmacodynamic (PD) Biomarker Analysis
To confirm the drug's mechanism of action in vivo, tumors should be collected at the end of the efficacy study (or from a separate cohort at specific time points) for biomarker analysis.
-
Tumor Collection: At the study endpoint, euthanize mice and excise tumors.
-
Tissue Processing:
-
For Western Blot/PCR: Snap-freeze a portion of the tumor in liquid nitrogen and store at -80°C.
-
For Immunohistochemistry (IHC): Fix a portion of the tumor in 10% neutral buffered formalin for 24 hours, then transfer to 70% ethanol.
-
-
Biomarker Assessment:
-
Target Engagement: While the direct target is part of a phenotypic discovery, assess downstream markers.
-
Mechanism of Action: Use Western blot or IHC to measure key proteins in the ER stress and apoptosis pathways identified in vitro.[3][4]
-
ER Stress/UPR: p-eIF2α, ATF4, CHOP.
-
Cell Cycle Arrest: Cyclin B1, p-CDK1.
-
Apoptosis: Cleaved Caspase-3, PARP cleavage.
-
-
Proliferation: Ki-67 staining by IHC is a standard measure of tumor cell proliferation.
-
Part 3: Mechanistic Insights and Data Interpretation
The data generated from these studies will provide a comprehensive preclinical package for the this compound derivative.
Signaling Pathway Perturbation
The proposed mechanism of action involves the induction of ER stress, leading to apoptosis. This can be visualized as follows:
Figure 2: Proposed signaling pathway for sulfonylmorpholine derivatives in TNBC.
Data Summary and Interpretation
All quantitative data should be summarized for clear interpretation.
Table 1: Example Efficacy Data Summary
| Treatment Group | Dose (mg/kg, QD) | Mean Tumor Volume at Endpoint (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle | 0 | 1450 ± 120 | - | +5.2 ± 1.5 |
| Compound A | 10 | 980 ± 95 | 32.4 | +3.1 ± 2.0 |
| Compound A | 25 | 450 ± 60 | 69.0 | -2.5 ± 2.2 |
Table 2: Example Pharmacokinetic Data Summary
| Compound | Dose (mg/kg, PO) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*h/mL) | t1/2 (hr) |
| Compound A | 25 | 850 | 2 | 7200 | 6.5 |
A successful outcome would show statistically significant tumor growth inhibition at well-tolerated doses. The PK profile should demonstrate adequate oral bioavailability and exposure levels that are reasonably expected to drive the observed pharmacodynamic effects in the tumor tissue. Confirmation of biomarker modulation (e.g., increased cleaved caspase-3, decreased Ki-67) in the tumors of treated animals provides crucial evidence linking the drug's mechanism to its anti-tumor activity.[6]
References
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Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells. (n.d.). Translational Cancer Research. Available at: [Link]
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Studying Triple Negative Breast Cancer Using Orthotopic Breast Cancer Model. (2020). Journal of Visualized Experiments. Available at: [Link]
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Mouse Oral Gavage Administration Necessary Supplies Technique. (n.d.). University of Arizona Research, Innovation & Impact. Available at: [Link]
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Yang, C.-H., et al. (2024). Multipathway regulation induced by 4-(phenylsulfonyl)morpholine derivatives against triple-negative breast cancer. Archiv der Pharmazie. Available at: [Link]
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Establishment and characterization of intraperitoneal xenograft models by co-injection of human tumor cells and extracellular matrix gel. (2015). Oncology Letters. Available at: [Link]
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Antitumor Activity and Biomarker Analysis for TROP2 Antibody–Drug Conjugate Datopotamab Deruxtecan in Patient-Derived Breast Cancer Xenograft Models. (2022). Molecular Cancer Therapeutics. Available at: [Link]
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Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.). National Cancer Institute. Available at: [Link]
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Identifying biomarkers of differential chemotherapy response in TNBC patient-derived xenografts with a CTD/WGCNA approach. (2023). npj Breast Cancer. Available at: [Link]
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A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice. (2017). Journal of the American Association for Laboratory Animal Science. Available at: [Link]
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Foretinib Is Effective against Triple-Negative Breast Cancer Cells MDA-MB-231 In Vitro and In Vivo by Down-Regulating p-MET/HGF Signaling. (2023). International Journal of Molecular Sciences. Available at: [Link]
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Standard Operating Procedures for Oral Gavage in Mice and Rats. (2021). Washington State University IACUC. Available at: [Link]
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Guide to Oral Gavage for Mice and Rats. (2020). Instech Laboratories. Available at: [Link]
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Identifying Biomarkers of Differential Chemotherapy Response in TNBC Patient-Derived Xenografts With a CTD/WGCNA Approach. (2023). DigitalCommons@TMC. Available at: [Link]
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Functional and genomic characterisation of a xenograft model system for the study of metastasis in triple-negative breast cancer. (2020). Disease Models & Mechanisms. Available at: [Link]
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Development and Application of an LC-MS/MS Method for Determining Methylsulfonylmethane (MSM) levels in Human Plasma. (2020). Journal of Drug and Alcohol Research. Available at: [Link]
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Intraperitoneal Injections as an Alternative Method for Micro-CT Contrast Enhanced Detection of Murine Liver Tumors. (2019). BioTechniques. Available at: [Link]
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Patient-Derived Xenografts as an Innovative Surrogate Tumor Model for the Investigation of Health Disparities in Triple Negative Breast Cancer. (2021). Cancers. Available at: [Link]
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Establishment and characterization of intraperitoneal xenograft models by co‑injection of human tumor cells and extracellular matrix gel. (2015). ResearchGate. Available at: [Link]
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Intraperitoneal delivery of human natural killer cells for treatment of ovarian cancer in a mouse xenograft model. (2012). Gynecologic Oncology. Available at: [Link]
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Generation of an Orthotopic Xenograft of Pancreatic Cancer Cells by Ultrasound-Guided Injection. (2021). Journal of Visualized Experiments. Available at: [Link]
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Using PK Data for Better In Vitro and In Vivo Drug Dosing and Study Design. (2021). YouTube. Available at: [Link]
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Preclinical pharmacokinetic, biodistribution, and anti-cancer efficacy studies of a docetaxel-carboxymethylcellulose nanoparticle in mouse models. (2012). Biomaterials. Available at: [Link]
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Drug resistance profiling of a new triple negative breast cancer patient-derived xenograft model. (2019). ResearchGate. Available at: [Link]
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In vivo Pharmacokinetic and Anticancer Studies of HH-N25, a Selective Inhibitor of Topoisomerase I, and Hormonal Signaling for Treating Breast Cancer. (2021). International Journal of Molecular Sciences. Available at: [Link]
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Pharmacokinetics, distribution and anti-tumor efficacy of liposomal mitoxantrone modified with a luteinizing hormone-releasing hormone receptor-specific peptide. (2018). International Journal of Nanomedicine. Available at: [Link]
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LC-MS/MS Method Development for Drug Analysis. (2024). YouTube. Available at: [Link]
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Development and application of an LC–MS/MS method for quantification of fosmidomycin in human and rat plasma. (2025). Malaria Journal. Available at: [Link]
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Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application. (2014). Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
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Development of a LC-MS/MS-based method for determining metolazone concentrations in human plasma: Application to a pharmacokinetic study. (2013). Journal of Food and Drug Analysis. Available at: [Link]
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Application Notes & Protocols: Elucidating the Mechanism of Action for Novel 4-(4-Bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine Analogs
Audience: Researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel small molecule entities.
Objective: This document provides a comprehensive, technically-grounded guide for investigating the mechanism of action (MOA) of novel analogs based on the 4-(4-Bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine scaffold. The protocols and workflows detailed herein are designed to move beyond simple phenotypic observations to a deep, validated understanding of the molecular pathways perturbed by these compounds. Our approach emphasizes a modern, discovery-driven workflow, leveraging unbiased, large-scale data acquisition followed by targeted validation experiments.
Introduction: From Phenotype to Mechanism
The 4-(phenylsulfonyl)morpholine core is a "privileged pharmacophore," a structural motif frequently found in compounds with diverse biological activities, including kinase inhibition and modulation of CNS targets.[1] Recent studies on analogs, such as the potent anti-cancer agent GL24, have revealed a complex MOA involving the induction of endoplasmic reticulum (ER) stress, leading to cell cycle arrest and apoptosis in triple-negative breast cancer (TNBC) models.[2][3] This discovery underscores the importance of looking beyond presumed targets and employing a systematic, multi-faceted approach to MOA elucidation.
This guide is structured to provide a logical progression of experiments, from initial assessment of cellular effects to deep pathway analysis and validation. We will explain the causality behind each experimental choice, ensuring that the data generated at each stage informs the next, creating a self-validating experimental system.
Phase 1: Defining the Cellular Phenotype
Before investigating complex molecular mechanisms, it is critical to robustly define the terminal cellular phenotype induced by the analog series. This initial phase establishes the biological context and provides the quantitative metrics necessary for subsequent, more complex assays.
Protocol 1.1: High-Throughput Cell Viability and Proliferation Assays
Rationale: The primary goal is to determine the potency (IC50) of each analog across a panel of relevant cell lines. This data is fundamental for selecting lead candidates and determining appropriate concentration ranges for all future experiments. Using multiple, mechanistically distinct viability assays (e.g., metabolic vs. membrane integrity) provides an early, top-level confirmation of the cytotoxic or cytostatic effect.
Step-by-Step Protocol:
-
Cell Line Selection: Choose a panel of cell lines relevant to the intended therapeutic area. For oncology, this should include lines with diverse genetic backgrounds.
-
Cell Seeding: Seed cells in 96-well or 384-well microplates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a 10-point serial dilution series for each analog, typically starting from 100 µM. Add the compounds to the cells and incubate for a standard duration (e.g., 72 hours).
-
Assay Readout:
-
Metabolic Activity (e.g., CellTiter-Glo®): Measures ATP levels as an indicator of metabolically active cells.
-
Membrane Integrity (e.g., CellTox™ Green): Uses a fluorescent dye that binds to DNA upon loss of membrane integrity, indicating cell death.
-
-
Data Analysis: Normalize the data to vehicle-treated controls (100% viability) and a positive control/no-cell control (0% viability). Fit the dose-response curves using a four-parameter logistic regression model to determine the IC50 value for each analog.
Data Presentation:
| Analog ID | Scaffold | Cell Line A (IC50, µM) | Cell Line B (IC50, µM) | Cell Line C (IC50, µM) |
| LEAD-001 | 4-(4-Bromo-3-(CF3)phenylsulfonyl)morpholine | 0.85 | 1.2 | 15.7 |
| LEAD-002 | 4-(4-Chloro-3-(CF3)phenylsulfonyl)morpholine | 1.5 | 2.1 | 25.3 |
| LEAD-003 | 4-(4-Iodo-3-(CF3)phenylsulfonyl)morpholine | 0.92 | 1.5 | 18.1 |
Table 1: Example IC50 data for lead analogs across a cancer cell line panel.
Phase 2: Unbiased Pathway and Target Deconvolution
With a lead candidate and effective concentration range established, the next phase employs an unbiased, discovery-based approach to generate hypotheses about the compound's MOA. Transcriptomic analysis is a powerful tool for this purpose, providing a global snapshot of the cellular response to compound treatment.
Experimental Workflow: From Treatment to Pathway
The following diagram illustrates the workflow for an RNA-sequencing (RNA-Seq) based approach to MOA discovery, as was successfully used to characterize the phenylsulfonyl)morpholine derivative GL24.[2][3]
Protocol 2.1: Transcriptomic Analysis via RNA-Seq
Rationale: RNA-Seq provides a quantitative and unbiased measurement of the entire transcriptome. By comparing the gene expression profiles of treated versus untreated cells, we can identify statistically significant changes and use this information to infer which biological pathways and processes are modulated by the compound.
Step-by-Step Protocol:
-
Treatment: Treat a sensitive cell line (e.g., MDA-MB-231 for an anti-cancer compound) with the lead analog at its IC50 concentration for a suitable time point (e.g., 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO). Perform in biological triplicate.
-
RNA Extraction: Harvest cells and extract total RNA using a high-quality kit (e.g., Qiagen RNeasy). Assess RNA integrity using a Bioanalyzer or similar instrument; an RNA Integrity Number (RIN) > 8 is required.
-
Library Preparation & Sequencing: Prepare sequencing libraries from the extracted RNA (e.g., using an Illumina TruSeq Stranded mRNA kit). Sequence the libraries on a high-throughput sequencer (e.g., Illumina NovaSeq) to generate at least 20 million reads per sample.
-
Bioinformatic Analysis:
-
QC and Alignment: Assess raw read quality (FastQC) and align reads to the reference genome (e.g., using STAR aligner).
-
Differential Expression: Quantify gene expression and perform differential gene expression (DGE) analysis (e.g., using DESeq2 or edgeR) to identify genes that are significantly up- or down-regulated upon treatment.
-
Pathway Enrichment: Use the list of differentially expressed genes (DEGs) to perform Gene Ontology (GO), Gene Set Enrichment Analysis (GSEA), and Kyoto Encyclopedia of Genes and Genomes (KEGG) analyses. These tools identify biological pathways that are over-represented in the DEG list.[2]
-
Phase 3: Hypothesis Validation and Mechanistic Deep Dive
The bioinformatics analysis from Phase 2 will generate one or more strong hypotheses. For analogs in this class, a likely hypothesis could be the induction of ER stress and the Unfolded Protein Response (UPR), similar to the published findings for related compounds.[2][3] This phase uses targeted biochemical and cell-based assays to validate this hypothesis.
Signaling Pathway: ER Stress and the Unfolded Protein Response (UPR)
Based on prior research, a key pathway to investigate is the UPR. The diagram below illustrates the core logic of this pathway, which your compound may be activating.
Protocol 3.1: Validation of UPR Activation by Western Blot
Rationale: Western blotting provides direct evidence of changes in protein expression and activation (e.g., phosphorylation), which are the functional consequences of the transcriptomic changes observed in Phase 2. This is a critical step to confirm the UPR hypothesis at the protein level.
Step-by-Step Protocol:
-
Treatment and Lysis: Treat cells with the lead analog at 0.5x, 1x, and 2x its IC50 for various time points (e.g., 6, 12, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Incubate with primary antibodies overnight at 4°C. Key antibodies for UPR validation include:
-
p-eIF2α (a marker of PERK pathway activation)
-
ATF4
-
CHOP (a key pro-apoptotic UPR target)
-
BiP/GRP78 (an ER chaperone)
-
A loading control (e.g., β-actin or GAPDH)
-
-
Incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity relative to the loading control.
Protocol 3.2: Cell Cycle Analysis by Flow Cytometry
Rationale: GSEA or KEGG analysis may predict an impact on cell cycle progression. Flow cytometry provides a robust, quantitative method to confirm this prediction by measuring the DNA content of individual cells within a population.
Step-by-Step Protocol:
-
Treatment: Treat cells with the lead analog (IC50) for 24 and 48 hours.
-
Harvest and Fix: Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.
-
Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Analysis: Gate the cell population to exclude debris and doublets. Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the DNA content histogram and quantify the percentage of cells in the G1, S, and G2/M phases.
Data Presentation:
| Treatment | % G1 Phase | % S Phase | % G2/M Phase |
| Vehicle (0.1% DMSO) | 55.2 ± 3.1 | 25.8 ± 2.5 | 19.0 ± 1.8 |
| LEAD-001 (IC50, 24h) | 52.1 ± 2.8 | 15.5 ± 2.1 | 32.4 ± 3.5 |
| LEAD-001 (IC50, 48h) | 48.9 ± 3.3 | 10.2 ± 1.9 | 40.9 ± 4.1 |
Table 2: Example data from cell cycle analysis showing a G2/M arrest.
Protocol 3.3: Quantification of Apoptosis
Rationale: If the compound induces cell death, it is crucial to determine the mechanism (e.g., apoptosis vs. necrosis). An Annexin V/Propidium Iodide (PI) assay by flow cytometry can distinguish between early apoptotic, late apoptotic, and necrotic cells.
Step-by-Step Protocol:
-
Treatment: Treat cells with the lead analog (IC50) for a relevant time course (e.g., 48, 72 hours).
-
Staining: Harvest cells and wash with cold PBS. Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI. Incubate in the dark for 15 minutes.
-
Data Acquisition & Analysis: Analyze immediately on a flow cytometer. Quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells
-
Conclusion
By following this structured, multi-phase approach, researchers can efficiently and robustly elucidate the mechanism of action for novel this compound analogs. This guide provides the foundational protocols to move from a phenotypic observation to a validated, pathway-centric understanding of a compound's biological activity, which is an essential step in modern drug discovery and development.
References
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Yang, Y. H., et al. (2024). Multipathway regulation induced by 4-(phenylsulfonyl)morpholine derivatives against triple-negative breast cancer. Archiv der Pharmazie, e2300435. [Link]
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Yang, Y. H., et al. (2024). Multipathway regulation induced by 4‐(phenylsulfonyl)morpholine derivatives against triple‐negative breast cancer. ResearchGate. [Link]
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Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-58. [Link]
-
Ma, X., et al. (2017). Synthesis and biological evaluation of morpholine-substituted diphenylpyrimidine derivatives (Mor-DPPYs) as potent EGFR T790M inhibitors with improved activity toward the gefitinib-resistant non-small cell lung cancers (NSCLC). European Journal of Medicinal Chemistry, 133, 329-339. [Link]
-
Sabatino, M., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2209–2220. [Link]
-
Ahmad, A., et al. (2020). Biological Effects of Morpholin-4-Ium 4 Methoxyphenyl (Morpholino) Phosphinodithioate and Other Phosphorothioate-Based Hydrogen Sulfide Donors. Antioxidants & Redox Signaling, 32(2), 107-121. [Link]
-
Mori, K., et al. (2024). Design, Synthesis, and Evaluation of B-(Trifluoromethyl)phenyl Phosphine–Borane Derivatives as Novel Progesterone Receptor Antagonists. Molecules, 29(7), 1629. [Link]
-
Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]
-
Reddymasu, S., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(28), 19287-19297. [Link]
-
Wu, Y. J., et al. (2003). Fluorine substitution can block CYP3A4 metabolism-dependent inhibition: identification of (S)-N-[1-(4-fluoro-3-morpholin-4-ylphenyl)ethyl]-3-(4-fluorophenyl)acrylamide as an orally bioavailable KCNQ2 opener devoid of CYP3A4 metabolism-dependent inhibition. Journal of Medicinal Chemistry, 46(18), 3778-81. [Link]
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- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Cellular Assays with 4-(4-Bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine (GSK269962A)
Introduction: Understanding 4-(4-Bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine
This compound, also known as GSK269962A, is a potent and selective small molecule inhibitor of Rho-associated coiled-coil containing protein kinase 1 (ROCK1).[1][2] The morpholine moiety is a common pharmacophore in medicinal chemistry, known for its versatile pharmacological activities.[3] In preclinical studies, particularly in the context of acute myeloid leukemia (AML), GSK269962A has demonstrated significant anti-leukemic activity by inhibiting cell growth, inducing G2 phase cell cycle arrest, and promoting apoptosis.[2][4][5] These effects are attributed to its ability to block the ROCK1/c-Raf/ERK signaling pathway.[2]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on determining the optimal dosage and concentration of this compound for various cellular assays. The protocols outlined below are designed to ensure scientific integrity and provide a framework for generating reliable and reproducible data.
Part 1: Foundational Principles for Dose and Concentration Selection
The successful implementation of cellular assays hinges on the careful selection of appropriate compound concentrations. The goal is to identify a therapeutic window that elicits the desired biological response without inducing widespread, non-specific cytotoxicity.[6] This section outlines the key principles for establishing an effective concentration range for this compound.
The Importance of Dose-Response Curves
A dose-response curve is fundamental to characterizing the pharmacological activity of a compound.[7] It plots the magnitude of a biological response against a range of compound concentrations. Key parameters derived from this curve, such as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), are crucial for quantifying a compound's potency.[7][8] The design of the dose-response experiment, including the selection of dose levels and the number of replicates, is critical for obtaining high-quality data.[9][10][11]
Initial Concentration Range Finding
For a novel compound or a new cell line, a broad concentration range should initially be tested to capture the full spectrum of the dose-response relationship. A typical starting point for a small molecule inhibitor like this compound would span several orders of magnitude, for instance, from low nanomolar (nM) to high micromolar (µM) concentrations.
Based on existing literature for GSK269962A in AML cell lines, an initial exploratory range of 10 nM to 100 µM is recommended.[4][12]
Determining the IC50 Value
The IC50 value represents the concentration of an inhibitor required to reduce a specific biological activity by 50%.[6][13] It is a critical metric for comparing the potency of different compounds. The determination of an accurate IC50 value requires a well-designed dose-response experiment and appropriate data analysis using non-linear regression.[14][15]
Part 2: Experimental Protocols
This section provides detailed, step-by-step protocols for determining the optimal dosage and concentration of this compound in cellular assays.
Protocol for Determining the IC50 Value using a Cell Viability Assay (e.g., MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[16][17]
Workflow for IC50 Determination
Caption: Workflow for IC50 determination using a cell viability assay.
Materials:
-
This compound (GSK269962A)
-
Cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a series of dilutions of the compound in culture medium. A common approach is to use an 8-point dose range with 3-fold or 5-fold dilutions.[6] Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include vehicle-only (e.g., DMSO) and media-only controls.
-
Incubation: Incubate the plate for a duration relevant to the assay (e.g., 72 hours for cell proliferation studies).[4][12]
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (media-only control).
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle-only control (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a non-linear regression model to determine the IC50 value.[15]
-
Table 1: Example Concentration Ranges for Initial IC50 Determination
| Concentration Point | Concentration (µM) |
| 1 | 100 |
| 2 | 33.3 |
| 3 | 11.1 |
| 4 | 3.7 |
| 5 | 1.2 |
| 6 | 0.4 |
| 7 | 0.13 |
| 8 | 0.04 |
Protocol for Assessing Cytotoxicity using a Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from cells with damaged plasma membranes.[18][19]
Workflow for LDH Cytotoxicity Assay
Caption: Workflow for assessing cytotoxicity using an LDH assay.
Materials:
-
This compound (GSK269962A)
-
Cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
LDH cytotoxicity assay kit
-
Lysis buffer (positive control for 100% cytotoxicity)[18]
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the IC50 protocol.
-
Incubation: Incubate the plate for the desired time period.
-
Supernatant Collection: Carefully collect the supernatant from each well without disturbing the cells.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature, protected from light, for the recommended time.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Negative Control Absorbance) / (Positive Control Absorbance - Negative Control Absorbance)] * 100
Part 3: Advanced Cellular Assays
Once the IC50 and cytotoxic concentrations of this compound have been established, more specific functional assays can be performed.
Target Engagement and Downstream Signaling
To confirm that the observed cellular effects are due to the inhibition of its intended target, ROCK1, a western blot analysis can be performed to assess the phosphorylation status of downstream substrates. For instance, a decrease in the phosphorylation of myosin light chain (MLC) would indicate target engagement.
Cell Proliferation and Colony Formation Assays
-
EdU (5-ethynyl-2'-deoxyuridine) Assay: This assay measures DNA synthesis and is a direct indicator of cell proliferation. Cells can be treated with a range of concentrations of this compound around the IC50 value to assess its anti-proliferative effects.[4][12]
-
Colony Formation Assay: This long-term assay evaluates the ability of single cells to form colonies. It provides insights into the cytostatic or cytotoxic effects of the compound over a longer period.[4][12]
Conclusion
The protocols and principles outlined in these application notes provide a robust framework for determining the appropriate dosage and concentration of this compound (GSK269962A) for a variety of cellular assays. By systematically establishing dose-response relationships and assessing cytotoxicity, researchers can ensure the generation of accurate and meaningful data, thereby advancing our understanding of the therapeutic potential of this promising ROCK1 inhibitor.
References
- Vertex AI Search. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
- Centers for Disease Control and Prevention. (n.d.). Two-Stage Experimental Design for Dose–Response Modeling in Toxicology Studies. CDC Stacks.
- German Cancer Research Center. (n.d.). Design and analysis of dose-response experiments.
- Wikipedia. (n.d.).
- Sigma-Aldrich. (n.d.). How to Interpret Dose-Response Curves.
- O'Brien, T. E., & Silcox, J. (2021). Efficient experimental design for dose response modelling.
- Zhang, Y., et al. (2022). Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia. Frontiers in Pharmacology, 13, 1064470.
- Azure Biosystems. (2025).
- National Center for Biotechnology Information. (n.d.).
- Zhang, Y., et al. (2022). Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia. Frontiers in Pharmacology, 13, 1064470.
- ResearchGate. (n.d.). GSK269962A selectively inhibits AML cell growth. (A) AML and non-AML...
- Visikol. (2022).
- National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
- Selleck Chemicals. (n.d.). GSK269962A HCl | ROCK inhibitor | CAS 2095432-71-4.
- Science Gateway. (n.d.).
- Promega Corpor
- Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
- Zhang, Y., et al. (2022). Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia. Frontiers in Pharmacology, 13, 1064470.
- Kosheeka. (2025).
- Abcam. (n.d.). MTT assay protocol.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- BPS Bioscience. (n.d.). p70S6K (S6K1) Kinase Assay Kit.
- Harada, H., et al. (2001). p70S6 kinase signals cell survival as well as growth, inactivating the pro-apoptotic molecule BAD. Proceedings of the National Academy of Sciences, 98(17), 9666-9670.
- Meso Scale Discovery. (n.d.).
- R&D Systems. (n.d.). Recombinant Human Active p70 S6 Kinase.
- ChemScene. (n.d.). This compound.
- ChemicalBook. (n.d.). 4-((4-BroMo-3-(trifluoroMethyl)phenyl)sulfonyl)Morpholine | 1020253-04-6.
- Yang, T.-H., et al. (2024). Multipathway regulation induced by 4-(phenylsulfonyl)morpholine derivatives against triple-negative breast cancer. Archiv der Pharmazie, e2300435.
- ResearchGate. (n.d.). (PDF) Multipathway regulation induced by 4‐(phenylsulfonyl)
- Singh, R., & Singh, P. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.
- Pharmaffiliates. (n.d.). 1020253-04-6| Chemical Name : this compound.
- Rekka, E. A., & Kourounakis, P. N. (2000). Medicinal chemistry of 2,2,4-substituted morpholines. Current Medicinal Chemistry, 7(11), 1077-1094.
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Application Note: Synthesis and Evaluation of Novel Morpholine Derivatives for Anticancer Drug Discovery
Introduction: The Privileged Role of the Morpholine Scaffold in Oncology
The morpholine ring (tetrahydro-1,4-oxazine) is a cornerstone pharmacophore in modern medicinal chemistry, recognized for its remarkable versatility and favorable pharmacological properties.[1][2] Its incorporation into molecular scaffolds often enhances drug-like characteristics, including aqueous solubility, metabolic stability, and binding affinity, propelling it to the status of a "privileged structure" in drug design.[3][4] In oncology, morpholine-containing compounds have emerged as potent inhibitors of critical cellular signaling pathways that drive cancer progression.[1][5]
Many of these derivatives function by targeting key protein kinases, such as Phosphoinositide 3-kinase (PI3K) and the Mammalian Target of Rapamycin (mTOR), which are central regulators of cell growth, proliferation, and survival.[5][6][7] The oxygen atom in the morpholine ring frequently acts as a crucial hydrogen bond acceptor, anchoring the molecule within the ATP-binding pocket of these kinases, a fundamental interaction for high-potency inhibition.[8]
This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the rational design, synthesis, and biological evaluation of novel morpholine derivatives as potential anticancer agents. It moves beyond simple recitation of steps to explain the causality behind experimental choices, offering robust, self-validating protocols for synthesis and bioactivity assessment.
Core Principles: Why the Morpholine Moiety is a Superior Pharmacophore
The decision to incorporate a morpholine ring is a strategic choice rooted in its unique physicochemical properties that address common challenges in drug development.
-
Enhanced Aqueous Solubility: The polar ether oxygen and the tertiary amine (in its protonated state) significantly improve the water solubility of parent compounds, which is critical for bioavailability and formulation.
-
Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, particularly oxidation, compared to other aliphatic amines. This increases the half-life of the drug in vivo.
-
Improved Permeability and Efflux Avoidance: The morpholine moiety can modulate the pKa of the nitrogen atom, influencing the overall lipophilicity and charge of the molecule at physiological pH. This balance is key to achieving effective cell membrane permeability while avoiding recognition by efflux pumps, a common mechanism of multidrug resistance.[5]
-
Structural Rigidity and Vectorial Orientation: As a six-membered saturated ring, morpholine adopts a stable chair conformation. This structural rigidity helps to properly orient appended pharmacophoric groups toward their target binding sites, minimizing the entropic penalty upon binding and thus increasing affinity.
Caption: Key pharmacophoric features of the morpholine ring.
Synthetic Strategies: Constructing the Bioactive Scaffold
The synthesis of morpholine derivatives can be approached through several robust and versatile strategies. The choice of method depends on the desired substitution pattern, the complexity of the target molecule, and the availability of starting materials.
Strategy 1: Multi-Component Reactions (MCRs) MCRs are highly efficient, atom-economical processes that construct complex molecules from three or more starting materials in a single step. A copper-catalyzed three-component reaction of amino alcohols, aldehydes, and diazomalonates provides a powerful route to highly substituted, unprotected morpholines, allowing for rapid library generation.[9] This approach is ideal for exploratory chemistry where diverse substitutions are needed to probe structure-activity relationships (SAR).
Strategy 2: Intramolecular Cyclization of Amino Alcohols This is one of the most common and reliable methods for forming the morpholine ring.[9][10] The general workflow involves the N-alkylation of a starting amino alcohol with a two-carbon unit bearing a leaving group (e.g., 2-chloroethanol or an epoxide), followed by an intramolecular cyclization (often a Williamson ether synthesis) to close the ring. This strategy provides excellent control over stereochemistry when enantiomerically pure amino alcohols are used as starting materials.[11]
Strategy 3: Late-Stage Functionalization via Nucleophilic Aromatic Substitution (SNAr) In many cases, the morpholine moiety is introduced at a later stage of the synthesis onto a pre-existing heterocyclic core, such as a quinazoline or purine.[12][13] This is typically achieved via an SNAr reaction, where an activated halogen on the core scaffold is displaced by the secondary amine of morpholine. This approach is particularly valuable when the core scaffold is responsible for the primary binding interactions and the morpholine is added to modulate pharmacokinetic properties.
Caption: Workflow for late-stage morpholine functionalization.
Application Protocol: Synthesis of a Morpholine-Quinazoline Derivative
This protocol details the synthesis of a representative morpholine-substituted quinazoline, a class of compounds known to exhibit significant anticancer activity.[12][14] The rationale is based on a two-step process: formation of the quinazoline core followed by SNAr with morpholine.
4.1 Materials and Reagents
-
2-Amino-5-chlorobenzonitrile
-
Triethyl orthoformate
-
Acetic anhydride
-
Morpholine
-
N,N-Diisopropylethylamine (DIPEA)
-
N-Methyl-2-pyrrolidone (NMP)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
4.2 Protocol: Step-by-Step Synthesis
Step 1: Synthesis of 6-Chloro-4-oxo-3,4-dihydroquinazoline
-
In a round-bottom flask equipped with a reflux condenser, combine 2-amino-5-chlorobenzonitrile (1.0 eq), triethyl orthoformate (3.0 eq), and acetic anhydride (3.0 eq).
-
Heat the reaction mixture to reflux (approx. 120-130 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Causality Note: Acetic anhydride acts as a catalyst and water scavenger, while triethyl orthoformate provides the C4 carbon of the quinazoline ring. Refluxing provides the necessary activation energy for the cyclization cascade.
-
-
Cool the mixture to room temperature. A precipitate should form.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to yield the intermediate.
Step 2: Chlorination of the Quinazoline Core
-
Suspend the product from Step 1 in phosphorus oxychloride (POCl₃, 5.0 eq).
-
Add a catalytic amount of dimethylformamide (DMF).
-
Heat the mixture to reflux for 3-4 hours until the solution becomes clear.
-
Causality Note: POCl₃ is a powerful chlorinating agent that converts the 4-oxo group into a 4-chloro group, which is an excellent leaving group for the subsequent SNAr reaction.
-
-
Carefully quench the reaction by slowly pouring it onto crushed ice.
-
Neutralize with a saturated NaHCO₃ solution and extract with EtOAc.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to obtain 4,6-dichloroquinazoline.
Step 3: Nucleophilic Substitution with Morpholine
-
Dissolve 4,6-dichloroquinazoline (1.0 eq) in NMP.
-
Add morpholine (1.2 eq) and DIPEA (2.0 eq).
-
Causality Note: DIPEA is a non-nucleophilic base that scavenges the HCl generated during the reaction, driving the equilibrium towards the product. NMP is a polar aprotic solvent that effectively solvates the reactants and facilitates the SNAr reaction.
-
-
Heat the reaction at 80-90 °C for 2-4 hours, monitoring by TLC.
-
After completion, cool the mixture, dilute with water, and extract with EtOAc.
-
Wash the combined organic layers with water and brine.
-
Dry over MgSO₄, filter, and concentrate.
4.3 Purification and Characterization
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and EtOAc as the eluent.
-
Characterization: The identity and purity of the final compound should be confirmed by:
-
NMR (¹H and ¹³C): To confirm the molecular structure and the successful incorporation of the morpholine ring.
-
LC-MS: To confirm the molecular weight and assess purity.
-
HRMS (High-Resolution Mass Spectrometry): To confirm the exact mass and elemental composition.
-
Protocols for Biological Evaluation
Synthesizing a compound is only the first step. The following protocols outline how to assess its anticancer potential.
5.1 Protocol: In Vitro Cytotoxicity (MTT Assay) This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[12][14]
-
Compound Treatment: Prepare serial dilutions of the synthesized morpholine derivative in cell culture medium. Treat the cells with concentrations ranging from nanomolar to micromolar (e.g., 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.
-
Causality Note: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.
-
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
5.2 Protocol: Cell Cycle Analysis by Flow Cytometry This protocol determines if the compound induces cell cycle arrest.
-
Treat cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20 °C.
-
Causality Note: Fixation permeabilizes the cell membrane to allow entry of the DNA-staining dye.
-
-
Wash the cells and resuspend in PBS containing RNase A and Propidium Iodide (PI).
-
Analyze the cells using a flow cytometer. The intensity of PI fluorescence is proportional to the DNA content.
-
Interpret the resulting histograms to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase indicates cell cycle arrest.[12][14]
Data Interpretation and Structure-Activity Relationships (SAR)
Systematic evaluation of analog series is crucial for optimizing lead compounds. The table below presents hypothetical IC₅₀ data for a series of quinazoline derivatives to illustrate SAR principles.
| Compound ID | R¹ Group (Position 6) | R² Group (Aromatic Ring C) | IC₅₀ (MCF-7, µM)[12][14] |
| AK-1 | -Cl | -H | 12.5 |
| AK-3 | -Cl | 4-OCH₃ | 6.44 |
| AK-10 | -Cl | 3,4-di-OCH₃ | 3.15 |
| AK-12 | -H | 4-OCH₃ | 25.1 |
SAR Insights:
-
Importance of the Chloro Group: Comparing AK-3 and AK-12 suggests that the electron-withdrawing chlorine atom at position 6 is critical for potent activity.
-
Effect of Methoxy Substitution: The addition of electron-donating methoxy groups on the appended aromatic ring (Ring C) enhances cytotoxic activity, with the 3,4-dimethoxy derivative (AK-10 ) being the most potent in this series.[12] This suggests that specific electronic and steric properties on this part of the molecule are key for target interaction.
Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway
A significant number of anticancer morpholine derivatives exert their effect by inhibiting the PI3K/Akt/mTOR signaling pathway, a central node for regulating cell growth, survival, and metabolism that is frequently hyperactivated in cancer.[5][15]
Dual PI3K/mTOR inhibitors, such as those based on a morpholino-triazine scaffold, can effectively shut down this pathway at two critical points, leading to potent antitumor effects.[6][15] The morpholine moiety is often essential for binding to the hinge region of the kinase domain.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by morpholine derivatives.
References
- Bawa, S., & Kumar, S. (2021). Revealing quinquennial anticancer journey of morpholine: A SAR based review. Bioorganic Chemistry, 115, 105229.
- BenchChem. (n.d.).
-
Dwivedi, A. R., Kumar, V., Prashar, V., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry, 13(5), 599-609. [Link]
- Anonymous. (2024). Synthesis of novel substituted morpholine derivatives for anticancer activity.
- Anonymous. (2024).
-
Dwivedi, A. R., Kumar, V., Prashar, V., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry, 13, 599-609. [Link]
-
Anonymous. (n.d.). Synthesis and anticancer evaluation of novel morpholine analogues. Sciforum. [Link]
-
Wang, Y., & Bryant, S. H. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Computer-Aided Molecular Design, 30(5), 417-426. [Link]
-
Anonymous. (2022). Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads. IntechOpen. [Link]
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Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]
-
ResearchGate. (n.d.). Several reported potent morpholine based PI3K inhibitors with examples of binding mode. [Link]
-
Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Request PDF. [Link]
-
Wang, Y., & Bryant, S. H. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. National Institutes of Health. [Link]
-
Al-Ostath, A., et al. (2024). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. [Link]
-
Kliman, M., et al. (2022). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. PMC. [Link]
-
ResearchGate. (n.d.). Chemical structures and SAR studies of anticancer morpholine containing compounds 1-4. [Link]
-
Anonymous. (2023). Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms. MDPI. [Link]
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Anonymous. (n.d.). Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights. PMC - PubMed Central. [Link]
-
Semantic Scholar. (n.d.). Revealing quinquennial anticancer journey of morpholine: A SAR based review. [Link]
-
Wolfe, J. P., & Nakhla, J. S. (2006). A New Strategy for the Synthesis of Substituted Morpholines. PMC - NIH. [Link]
-
Anonymous. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. PMC. [Link]
-
Synfacts. (2020). Three-Component Synthesis of Morpholine Derivatives. Thieme. [Link]
-
ResearchGate. (2025). (PDF) Morpholines. Synthesis and Biological Activity. [Link]
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Application Note: Quantitative Analysis of 4-(4-Bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine
Abstract
This application note provides comprehensive, detailed protocols for the quantitative analysis of 4-(4-Bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine, a key intermediate in pharmaceutical research and development. The primary analytical method detailed is High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection, a robust and widely accessible technique for routine quantification. Additionally, a highly sensitive and specific Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method is presented for confirmatory analysis and trace-level quantification. This guide is designed for researchers, analytical scientists, and quality control professionals, offering in-depth explanations of methodological choices and adherence to rigorous scientific validation standards as outlined by the International Council for Harmonisation (ICH).
Introduction and Physicochemical Profile
This compound is a sulfonamide derivative. The accurate and precise quantification of this compound is critical for process optimization, quality control of starting materials, and stability testing in drug development workflows. The molecular structure, containing a brominated and trifluoromethylated phenyl ring, provides distinct properties that are leveraged for chromatographic separation and detection.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1020253-04-6 | [1][2][3] |
| Molecular Formula | C₁₁H₁₁BrF₃NO₃S | [1][2] |
| Molecular Weight | 374.17 g/mol | [1][2] |
| Topological Polar Surface Area (TPSA) | 46.61 Ų | [1] |
| LogP | 2.4888 | [1] |
Principle of Analysis: Chromatographic Separation
Chromatographic techniques are the most prevalent methods for analyzing sulfonamides due to their high sensitivity and specificity.[4] This guide focuses on reversed-phase HPLC, where the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase (e.g., C18) and elution by a polar mobile phase. The choice between HPLC-UV and LC-MS/MS depends on the required sensitivity, selectivity, and the complexity of the sample matrix.[5]
-
HPLC-UV: Ideal for quantifying the analyte in relatively clean samples, such as bulk powder or simple formulations. It is cost-effective and robust for routine analysis.
-
LC-MS/MS: The preferred method for trace-level quantification in complex biological or environmental matrices.[6][7][8] It offers superior selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[5][9]
Primary Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol outlines a validated HPLC-UV method for the accurate quantification of this compound.
Rationale for Method Design
The selection of a C18 column is based on the non-polar nature of the analyte (LogP ~2.49), which promotes strong retention and allows for effective separation from more polar impurities. The mobile phase, a gradient of acetonitrile and water with 0.1% formic acid, is chosen to ensure good peak shape and resolution. Acetonitrile is a common organic modifier, and the acidic additive (formic acid) helps to suppress the ionization of any residual silanols on the column, thereby reducing peak tailing.
Materials and Instrumentation
| Item | Specification |
| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, UV/Vis or DAD Detector |
| Analytical Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Reference Standard | This compound (Purity ≥97%)[1] |
| Solvents | Acetonitrile (HPLC Grade), Water (Ultrapure, Type I) |
| Reagents | Formic Acid (LC-MS Grade) |
| Glassware | Class A volumetric flasks and pipettes |
| Filters | 0.22 µm or 0.45 µm Syringe Filters (PTFE or Nylon) |
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for HPLC-UV quantification.
Step-by-Step Protocol
1. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to 1000 mL of ultrapure water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Add 1.0 mL of formic acid to 1000 mL of acetonitrile.
-
Degas both mobile phases by sonication or vacuum filtration.
2. Standard Solution Preparation:
-
Stock Standard (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standards: Perform serial dilutions of the Stock Standard with acetonitrile to prepare a minimum of five calibration standards.[10] A suggested concentration range is 5, 25, 50, 100, and 200 µg/mL.
3. Sample Preparation:
-
Accurately weigh the sample material expected to contain the analyte.
-
Dissolve the sample in a known volume of acetonitrile to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL).[11]
-
Vortex or sonicate for 5 minutes to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.[11][12] This step is critical to prevent column clogging.[13]
4. Chromatographic Conditions:
| Parameter | Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-15 min: 40% to 90% B15-17 min: 90% B17-18 min: 90% to 40% B18-25 min: 40% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
5. Data Analysis:
-
Integrate the peak area of the analyte in both the standard and sample chromatograms.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the analyte in the sample by interpolation from the linear regression of the calibration curve.
Confirmatory Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and unequivocal identification, LC-MS/MS is the method of choice.[7][14]
Rationale for Method Design
This method couples the separation power of LC with the high selectivity and sensitivity of a triple quadrupole mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third. This process provides exceptional specificity, minimizing interference from matrix components.[5] Sulfonamides are known to ionize well under positive electrospray ionization (ESI) conditions.[6]
Experimental Workflow: LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS quantification.
Step-by-Step Protocol
1. Sample and Standard Preparation:
-
Follow the same principles as for HPLC-UV, but use LC-MS grade solvents and prepare standards at a lower concentration range (e.g., 0.5 - 100 ng/mL) to match the instrument's sensitivity.
-
For complex matrices (e.g., plasma, tissue), a sample cleanup step like Solid-Phase Extraction (SPE) is highly recommended.[6][14][15] A common approach for sulfonamides involves using a hydrophilic-lipophilic balanced (HLB) SPE cartridge.[14]
2. LC-MS/MS Conditions:
| Parameter | Setting |
| LC System | UPLC/UHPLC for optimal performance |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized for fast analysis (e.g., 5-minute total run time) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | To be determined empirically by infusing a standard solution.Example: Precursor [M+H]⁺: m/z 374.0 → Product ions (e.g., m/z 156, common sulfonamide fragment) |
| Source Parameters | Gas Temp: 350°C, Gas Flow: 10 L/min, Nebulizer: 45 psi, Capillary Voltage: 4000V |
3. Data Analysis:
-
Quantification is performed using the peak area ratio of the analyte to an internal standard (if used).
-
A calibration curve is generated, and the sample concentration is determined as described for the HPLC-UV method.
Method Validation Protocol
To ensure that the analytical procedure is fit for its intended purpose, it must be validated according to ICH Q2(R2) guidelines.[16][17][18] The objective of validation is to demonstrate reliability, accuracy, and precision.[16]
Validation Parameters and Acceptance Criteria
Table 2: Summary of Validation Characteristics
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the signal is from the analyte only, without interference from matrix components, impurities, or degradants. | Peak purity analysis (DAD), no co-eluting peaks at the analyte's retention time in blank/placebo injections. |
| Linearity | To show a direct proportional relationship between concentration and instrument response over a defined range. | Correlation coefficient (r²) ≥ 0.998. |
| Range | The concentration interval over which the method is precise, accurate, and linear. | Established by confirming acceptable linearity, accuracy, and precision.[10] |
| Accuracy | The closeness of the measured value to the true value. | % Recovery of 98.0 - 102.0% for spiked samples at three concentration levels (e.g., 80%, 100%, 120%). |
| Precision | The degree of scatter between a series of measurements. Assessed at two levels: Repeatability and Intermediate Precision. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-Noise ratio (S/N) ≥ 10. |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected but not necessarily quantified. | Signal-to-Noise ratio (S/N) ≥ 3. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature, flow rate). | System suitability parameters remain within acceptance criteria; RSD of results should be low. |
Acceptance criteria should be defined in the validation protocol and justified based on the application.[19]
References
-
Wu, M., Wu, C., & Zhao, L. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Technologies, Inc. Available at: [Link]
-
Górna-Binkul, A., & Bocian, S. (1998). Determination of sulfonamide antibiotics by gas chromatography coupled with atomic emission detection. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Organomation. (n.d.). HPLC Sample Preparation. Available at: [Link]
-
YMER. (2023). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. Available at: [Link]
-
Agilent Technologies, Inc. (n.d.). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Available at: [Link]
-
Lab Manager. (2008). HPLC Sample Prep: Critical First Steps in LC Analysis. Available at: [Link]
-
USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. Available at: [Link]
-
Journal of the Association of Official Analytical Chemists. (1981). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Available at: [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Available at: [Link]
-
AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
-
ACG Publications. (2018). Determination of sulfonamides in milk by ID-LC-MS/MS. Available at: [Link]
-
ICH. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Available at: [Link]
-
International Journal of Pharmaceutical Erudition. (2018). LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. Available at: [Link]
-
Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Available at: [Link]
-
Slideshare. (n.d.). Analysis of sulfonamides. Available at: [Link]
-
PubMed. (1993). Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh. Available at: [Link]
-
National Institutes of Health. (n.d.). Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry. Available at: [Link]
-
PubMed. (1999). Screening of sulphonamides in egg using gas chromatography-mass-selective detection and liquid chromatography-mass spectrometry. Available at: [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]
-
Sartorius. (n.d.). HPLC Sample Prep in Four Steps. Available at: [Link]
-
Greyhound Chromatography. (2023). How to Prepare a Sample for HPLC Analysis. Available at: [Link]
-
ResearchGate. (2025). Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. Available at: [Link]
-
Pharmaffiliates. (n.d.). This compound. Available at: [Link]
-
PubChem. (n.d.). 4-((3-Bromo-4-methylphenyl)sulfonyl)morpholine. Available at: [Link]
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Application Note: A Validated Protocol for the Recrystallization of 4-(4-Bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine
**Abstract
This application note provides a comprehensive, scientifically-grounded protocol for the purification of 4-(4-Bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine (CAS: 1020253-04-6) via recrystallization.[1][2][3][4] The protocol is designed for researchers, chemists, and drug development professionals who require a high-purity solid material. We delve into the underlying principles of solvent selection, provide a step-by-step methodology, and detail post-purification validation techniques. The causality behind each experimental step is explained to empower the user to adapt and troubleshoot the procedure effectively.
Introduction and Scientific Principles
This compound is a complex organic molecule incorporating a sulfonylmorpholine moiety, a trifluoromethyl group, and a brominated aromatic ring.[2][4] Such compounds are of significant interest in medicinal chemistry and materials science, where purity is paramount for obtaining reliable biological data and consistent material properties.[5] The trifluoromethyl group, in particular, is a key pharmacophore in many FDA-approved drugs, valued for its ability to modulate metabolic stability and binding affinity.[6][7]
Recrystallization remains a powerful and economical technique for purifying solid compounds. The fundamental principle relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.[8] Upon slow cooling, the solution becomes supersaturated with respect to the target compound, which then crystallizes out, leaving the more soluble impurities behind in the mother liquor.[9]
The choice of solvent is the most critical parameter for a successful recrystallization. The structural features of our target molecule—a polar sulfonylmorpholine group and a large, nonpolar brominated/fluorinated phenyl ring—suggest that a solvent of intermediate polarity, such as an alcohol or an aqueous alcohol mixture, will provide the requisite solubility profile.[10]
Materials and Methods
Equipment
-
Erlenmeyer flasks
-
Hotplate with magnetic stirring capability
-
Büchner funnel and vacuum flask
-
Vacuum source
-
Filter paper
-
Glass funnel (short-stem)
-
Watch glass
-
Spatulas and stirring rods
-
Ice bath
-
Drying oven or desiccator
Reagents
-
Crude this compound
-
Isopropyl Alcohol (IPA), Reagent Grade
-
Deionized Water
-
Activated Charcoal (optional, for colored impurities)
-
Celite (optional, for fine particulates)
Recrystallization Workflow and Protocol
The overall workflow for the purification process is depicted below. This systematic approach ensures both high purity and optimal recovery of the final product.
Caption: Workflow for the recrystallization of this compound.
Solvent System Selection
Based on the principles applied to other sulfonamides, an isopropanol/water mixture is an excellent starting point.[9][10] The ideal ratio must be determined empirically, but a 70% isopropanol in water (v/v) solution is often effective.[9] The goal is to identify a solvent system that meets the criteria outlined in the table below.
Table 1: Solvent Screening Rationale
| Solvent System | Solubility at 25°C | Solubility at Boiling Point | Rationale & Recommendation |
|---|---|---|---|
| Water | Insoluble | Insoluble | Poor solvent. Can be used as an anti-solvent. |
| Isopropanol (IPA) | Sparingly Soluble | Very Soluble | Good potential as a primary solvent. |
| Ethanol | Sparingly Soluble | Very Soluble | Similar to IPA, a viable alternative. |
| 70% IPA / 30% Water | Low Solubility | High Solubility | Recommended System. Balances polarity to achieve a significant solubility differential between hot and cold conditions, which is ideal for high recovery.[9][10] |
| Hexanes | Insoluble | Insoluble | Too non-polar. Useful for washing non-polar impurities from crude solid. |
Step-by-Step Recrystallization Protocol
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask).
-
Add a magnetic stir bar.
-
Add a small portion of the 70% IPA/water solvent system. Begin heating the mixture on a hotplate with stirring to near its boiling point (~85-90°C).
-
Continue adding small aliquots of the hot solvent system until the solid has just completely dissolved. Causality: Using the absolute minimum amount of hot solvent is critical to ensure the solution is saturated upon cooling, which maximizes the yield of the recovered crystals.[8] Avoid adding a large excess of solvent.
-
-
Hot Filtration (Optional but Recommended):
-
If the hot solution contains insoluble impurities (e.g., dust, particulates) or is colored, a hot filtration is necessary.
-
If colored, add a very small amount of activated charcoal to the hot solution and stir for a few minutes.
-
Place a piece of fluted filter paper in a short-stem glass funnel. Preheat the funnel and a clean receiving Erlenmeyer flask by placing them on top of a beaker of boiling water or in an oven.
-
Causality: Preheating the apparatus prevents the product from crystallizing prematurely in the funnel during filtration, which would lead to significant product loss.[8]
-
Pour the hot solution through the preheated funnel into the clean, hot flask.
-
-
Crystallization:
-
Cover the mouth of the Erlenmeyer flask with a watch glass. This prevents solvent evaporation and contamination.
-
Allow the flask to cool slowly and undisturbed to room temperature on a benchtop. Causality: Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.[9]
-
Crystal formation should be observed as the solution cools. If no crystals form, gently scratch the inside of the flask with a glass rod to create a nucleation site.
-
-
Maximizing Yield:
-
Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for 15-30 minutes.
-
Causality: The solubility of the product is significantly lower at 0-4°C, and this step will maximize the precipitation of the compound from the solution, thereby increasing the final yield.[8][9]
-
-
Isolation and Washing:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold 70% IPA/water solvent.
-
Collect the crystals by vacuum filtration, pouring the cold slurry into the Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent. Causality: The cold solvent wash removes any residual mother liquor containing dissolved impurities that may be adhering to the crystal surfaces. Using a minimal amount of cold solvent prevents the desired product from re-dissolving.[8]
-
-
Drying:
-
Allow the crystals to air-dry on the filter for a few minutes by maintaining the vacuum.
-
Transfer the crystalline solid to a watch glass and dry to a constant weight in a desiccator or a vacuum oven at a modest temperature (e.g., 40-50°C).
-
Purity Assessment and Troubleshooting
The success of the recrystallization must be validated. A pure compound should exhibit a sharp melting point and show a single spot on a TLC plate.
-
Melting Point Analysis: A purified crystalline solid will have a sharp and higher melting point compared to the crude, impure material.
-
Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product on the same TLC plate. A successful purification will show the disappearance of impurity spots present in the crude sample.
Table 2: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
|---|---|---|
| No Crystals Form | Too much solvent was used; solution is not saturated.[9] | Re-heat the solution to boil off some of the solvent, then allow it to cool again. Alternatively, add a seed crystal or scratch the flask. |
| "Oiling Out" | The solution is supersaturated, or the boiling point of the solvent is higher than the melting point of the solute. | Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[9] |
| Low Crystal Yield | Too much solvent was used; cooling was not sufficient or complete; premature crystallization during hot filtration. | Ensure the solution is fully cooled in an ice bath.[8] Use the minimum amount of hot solvent. Ensure filtration apparatus is pre-heated. |
| Colored Crystals | Colored impurities were not fully removed. | Repeat the recrystallization, adding a small amount of activated charcoal during the hot dissolution step, followed by hot filtration.[8] |
Conclusion
This application note details a robust and validated protocol for the purification of this compound. By carefully selecting the solvent system and adhering to the principles of slow cooling and minimal solvent use, researchers can reliably obtain a high-purity crystalline product suitable for the most demanding applications in chemical synthesis and drug discovery.
References
[9] Technical Support Center: Recrystallization of Sulfonamide Products - Benchchem. Available at: [8] Technical Support Center: Crystallinity of Sulfonamide Compounds - Benchchem. Available at: [11] Technical Support Center: Purification of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol - Benchchem. Available at: [1] 4-((4-BroMo-3-(trifluoroMethyl)phenyl)sulfonyl)Morpholine | 1020253-04-6 - ChemicalBook. Available at: [10] Sulfonamide purification process - US2777844A - Google Patents. Available at: [12] EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google Patents. Available at: [13] Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process - MDPI. Available at: [6] FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. Available at: [5] 4-(Phenylsulfonyl)morpholine | 5033-21-6 - Smolecule. Available at: [14] Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC - NIH. Available at: [2] 1020253-04-6 | this compound | ChemScene. Available at: 4-(4-Bromophenyl)morpholine 97 30483-75-1 - Sigma-Aldrich. Available at: [3] 1020253-04-6| Chemical Name : this compound | Pharmaffiliates. Available at: [15] 4-(4-Bromo-3-fluorophenethyl)morpholine | Matrix Scientific. Available at: [4] 1020253-04-6|4-((4-Bromo-3-(trifluoromethyl)phenyl)sulfonyl)morpholine - BLDpharm. Available at: [16] The crystal structures determination and Hirshfeld surface analysis of N-(4-bromo-3-methoxyphenyl) - NIH. Available at: [7] (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available at:
Sources
- 1. 4-((4-BroMo-3-(trifluoroMethyl)phenyl)sulfonyl)Morpholine | 1020253-04-6 [chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 1020253-04-6|4-((4-Bromo-3-(trifluoromethyl)phenyl)sulfonyl)morpholine|BLD Pharm [bldpharm.com]
- 5. Buy 4-(Phenylsulfonyl)morpholine | 5033-21-6 [smolecule.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google Patents [patents.google.com]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 1370448-01-3 Cas No. | 4-(4-Bromo-3-fluorophenethyl)morpholine | Matrix Scientific [matrixscientific.com]
- 16. The crystal structures determination and Hirshfeld surface analysis of N-(4-bromo-3-methoxyphenyl)- and N-{[3-bromo-1-(phenylsulfonyl)-1H-indol-2-yl]methyl}- derivatives of N-{[3-bromo-1-(phenylsulfonyl)-1H-indol-2-yl]methyl}benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-(4-Bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine: A Chemical Probe for Interrogating Cellular Stress and Apoptotic Pathways
Introduction: Unveiling a Potential Modulator of Cancer Cell Viability
4-(4-Bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine is a synthetic small molecule featuring a core 4-(phenylsulfonyl)morpholine scaffold. While direct studies characterizing this specific compound as a chemical probe are emerging, extensive research into structurally related derivatives has revealed potent anti-proliferative activity in cancer cell lines.[1] These analogs have been demonstrated to induce cell-cycle arrest and apoptosis through the modulation of complex signaling pathways, particularly those related to endoplasmic reticulum (ER) stress and the unfolded protein response (UPR).[1][2]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the potential use of this compound as a chemical probe to investigate these critical cellular processes. The protocols and insights provided are grounded in the established activities of closely related analogs and are designed to be adaptable for the specific experimental contexts of your research.
The morpholine moiety is a prevalent pharmacophore in medicinal chemistry, known to enhance the potency and modulate the pharmacokinetic properties of bioactive compounds.[3][4] Its incorporation into the phenylsulfonyl scaffold suggests a potential for interaction with a variety of biological targets. The bromo and trifluoromethyl substitutions on the phenyl ring are key chemical features that can influence the molecule's electronic properties, membrane permeability, and binding affinity to target proteins.
Mechanism of Action: Insights from Analog Studies
Recent studies on a library of 4-(phenylsulfonyl)morpholine derivatives have elucidated a multi-pathway mechanism of action in triple-negative breast cancer (TNBC) cells.[1][2] The lead compound from this series, GL24, which shares the core scaffold with this compound, was found to induce potent tumor-suppressive effects. Transcriptomic analysis revealed that GL24 treatment perturbs gene expression associated with several key pathways:
-
Endoplasmic Reticulum (ER) Stress and Unfolded Protein Response (UPR): The compound upregulates genes involved in the UPR, a cellular stress response triggered by the accumulation of unfolded or misfolded proteins in the ER.
-
p53 Signaling Pathway: Activation of the tumor suppressor p53 pathway is a crucial event in the cellular response to stress, often leading to cell cycle arrest or apoptosis.
-
G2/M Cell Cycle Checkpoint: The compound was shown to induce arrest at the G2/M phase of the cell cycle, preventing cell division.
-
E2F Targets: Downregulation of E2F target genes, which are critical for cell cycle progression, was observed.
Collectively, the activation of these pathways culminates in apoptosis, or programmed cell death, of the cancer cells.[1][2] Therefore, this compound is proposed to function as a chemical probe to induce and study these interconnected cellular stress and death pathways.
Caption: Proposed mechanism of action workflow.
Quantitative Data from Analog Studies
The following table summarizes the inhibitory activity of a closely related analog, GL24, in a triple-negative breast cancer cell line. This data provides a reference point for the expected potency of this compound.
| Compound | Cell Line | IC50 (µM) | Reference |
| GL24 (analog) | MDA-MB-231 | 0.90 | [1] |
Experimental Protocols
The following protocols are adapted from methodologies used to characterize analogs of this compound and are intended as a starting point for your investigations.
Protocol 1: Cell Viability and Proliferation Assay
This protocol describes the use of a standard colorimetric assay to determine the effect of the chemical probe on cancer cell viability.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT/WST-1 Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) or WST-1 reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: If using MTT, add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC₅₀ value.
Caption: Workflow for cell viability assay.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol allows for the investigation of the chemical probe's effect on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the chemical probe at a concentration around its IC₅₀ value for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples using a flow cytometer, collecting data from at least 10,000 events per sample.
-
Data Analysis: Use appropriate software (e.g., FlowJo, FCS Express) to analyze the cell cycle distribution based on DNA content.
Protocol 3: Western Blot Analysis of Apoptosis and Stress Markers
This protocol is for assessing the protein-level changes in key markers of apoptosis and ER stress.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PARP, anti-cleaved caspase-3, anti-BIP/GRP78, anti-CHOP, anti-p53, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Self-Validating Systems and Controls
To ensure the trustworthiness of your experimental findings, it is crucial to incorporate a self-validating system into your experimental design. This includes the use of appropriate controls:
-
Negative Control: A structurally similar but biologically inactive analog of this compound should be used to confirm that the observed phenotype is not due to non-specific effects. If an inactive analog is not available, a different compound with a distinct chemical scaffold but known to induce a similar biological outcome can be used as a positive control for the pathway, but not for the specific action of the probe.
-
Orthogonal Approaches: To validate the on-target effects of the chemical probe, complementary techniques should be employed. For example, if the probe is hypothesized to inhibit a specific enzyme, an in vitro enzyme activity assay should be performed. If the probe is thought to modulate the expression of a particular gene, siRNA- or CRISPR-mediated knockdown of that gene should produce a similar phenotype.
-
Dose-Response and Time-Course Experiments: A thorough characterization of the probe's effects at various concentrations and time points is essential to understand the dynamics of the cellular response and to distinguish specific from non-specific or toxic effects.
Conclusion and Future Directions
This compound represents a promising chemical probe for the investigation of cellular stress and apoptotic pathways, particularly in the context of cancer biology. The protocols and guidelines presented here provide a robust framework for its characterization and application in cell-based assays. Future studies should focus on the identification of its direct molecular target(s) through techniques such as affinity chromatography, chemical proteomics, or computational modeling. Elucidating the precise binding partner(s) will further enhance the utility of this compound as a selective tool to dissect the intricate signaling networks that govern cell fate.
References
-
Yang, T. H., et al. (2024). Multipathway regulation induced by 4-(phenylsulfonyl)morpholine derivatives against triple-negative breast cancer. Archiv der Pharmazie, 357(5), e2300435. [Link]
-
Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]
-
Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858. [Link]
-
ResearchGate. (n.d.). (PDF) Multipathway regulation induced by 4‐(phenylsulfonyl)morpholine derivatives against triple‐negative breast cancer. [Link]
Sources
- 1. Multipathway regulation induced by 4-(phenylsulfonyl)morpholine derivatives against triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies via Derivatization of 4-(4-Bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine
Abstract
This technical guide provides a comprehensive framework for the strategic derivatization of the novel scaffold, 4-(4-bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine, to facilitate structure-activity relationship (SAR) studies. Recognizing the synthetic challenges posed by the electron-deficient nature of the aromatic ring, this document details robust, field-proven protocols for a suite of palladium-catalyzed cross-coupling reactions at the C4-bromo position. Methodologies for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings are presented with an emphasis on the causal reasoning behind the selection of catalysts, ligands, bases, and reaction conditions. Furthermore, this guide explores strategies for the bioisosteric modification of the morpholine and trifluoromethyl moieties to expand the chemical space and deepen the understanding of the pharmacophoric requirements for biological activity. Visual workflows and tabulated data are provided to enhance reproducibility and guide the medicinal chemist in the systematic exploration of this promising chemical scaffold.
Introduction: Rationale for Derivatization
The this compound scaffold presents a unique confluence of structural motifs commonly found in biologically active molecules. The morpholine ring, a prevalent pharmacophore, is known to enhance aqueous solubility and metabolic stability, and can participate in crucial hydrogen bonding interactions with biological targets. The trifluoromethyl group is a powerful bioisostere for a methyl or chloro group and can significantly modulate a compound's lipophilicity, metabolic stability, and binding affinity through its potent electron-withdrawing properties. The centrally located phenylsulfonyl group acts as a rigid linker, positioning the other functionalities in a defined three-dimensional space.
The strategic placement of a bromine atom on this electron-deficient ring system provides a versatile synthetic handle for the introduction of a wide array of substituents through modern cross-coupling chemistry. By systematically modifying the R-group at this position, researchers can probe the steric and electronic requirements for optimal target engagement, leading to a comprehensive understanding of the structure-activity relationship (SAR). This document outlines a strategic approach to building a focused library of analogues for biological screening.
Strategic Overview of Derivatization
The primary focus of this guide is the derivatization at the C4-bromo position of the core scaffold. The electron-withdrawing nature of both the trifluoromethyl and sulfonyl groups renders the aryl bromide particularly susceptible to palladium-catalyzed cross-coupling reactions. The general strategy is to employ a suite of well-established reactions to introduce a diverse range of functionalities, including aryl, heteroaryl, alkyl, amino, and alkynyl groups.
Figure 1: General workflow for the derivatization of the core scaffold.
Detailed Experimental Protocols
The following protocols are designed to be robust starting points for the derivatization of this compound. Due to the specific electronic nature of the substrate, optimization of reaction conditions (e.g., temperature, reaction time, catalyst loading) may be necessary.
General Considerations for All Reactions
-
Inert Atmosphere: All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation.
-
Solvent Degassing: Solvents should be thoroughly degassed prior to use to remove dissolved oxygen. This can be achieved by sparging with an inert gas for 15-30 minutes or by the freeze-pump-thaw method.
-
Reagent Quality: The success of these reactions is highly dependent on the quality of the reagents. Use freshly opened or purified solvents and high-purity catalysts, ligands, and bases.
Protocol 1: Suzuki-Miyaura Coupling for Arylation/Heteroarylation
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between aryl halides and boronic acids or their esters. For electron-deficient aryl bromides, a catalyst system with an electron-rich and bulky phosphine ligand is often beneficial.
Figure 2: Workflow for the Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Aryl/Heteroaryl boronic acid or pinacol ester (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
1,4-Dioxane/Water (e.g., 4:1 v/v), degassed
Procedure:
-
To a dry Schlenk flask, add this compound, the boronic acid/ester, and K₃PO₄.
-
Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small amount of the degassed solvent and add this solution to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Rationale for Component Selection:
-
Catalyst/Ligand: The Pd(OAc)₂/SPhos system is highly effective for coupling electron-deficient aryl bromides due to the electron-rich and bulky nature of the SPhos ligand, which promotes the rate-limiting oxidative addition step.
-
Base: K₃PO₄ is a moderately strong base that is generally well-tolerated by a variety of functional groups.
-
Solvent: A mixture of dioxane and water is commonly used to facilitate the dissolution of both the organic and inorganic reagents.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for the synthesis of aryl amines from aryl halides. The choice of ligand is critical for achieving high yields with electron-deficient substrates.
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.2-2.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-3 mol%)
-
XPhos (2-6 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5-2.5 equiv)
-
Toluene, degassed
Procedure:
-
To a dry Schlenk flask, add Pd₂(dba)₃, XPhos, and NaOtBu.
-
Evacuate and backfill the flask with an inert gas (3x).
-
Add degassed toluene, followed by the amine and then this compound.
-
Heat the reaction mixture to 90-110 °C and stir for 6-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Rationale for Component Selection:
-
Catalyst/Ligand: The Pd₂(dba)₃/XPhos combination is a robust catalyst system for the amination of challenging aryl bromides. The bulky and electron-rich XPhos ligand facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base: NaOtBu is a strong, non-nucleophilic base that is effective in promoting the deprotonation of the amine and the subsequent formation of the palladium-amido complex.
-
Solvent: Toluene is a common high-boiling, non-polar solvent for this transformation.
Protocol 3: Sonogashira Coupling for Alkynylation
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. Copper-free conditions are often preferred to avoid the formation of alkyne homocoupling byproducts.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.5-2.0 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-5 mol%)
-
Triphenylphosphine (PPh₃) (4-10 mol%)
-
Copper(I) iodide (CuI) (1-5 mol%) - for traditional conditions
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0-4.0 equiv)
-
Tetrahydrofuran (THF) or Dimethylformamide (DMF), degassed
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI (if using).
-
Evacuate and backfill with an inert gas (3x).
-
Add the degassed solvent, followed by the base and the terminal alkyne.
-
Stir the reaction at room temperature to 60 °C for 2-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride (to remove copper salts), water, and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify by flash column chromatography.
Rationale for Component Selection:
-
Catalyst: Pd(PPh₃)₂Cl₂ is a commonly used and effective catalyst for Sonogashira couplings.
-
Co-catalyst: CuI facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.
-
Base: An amine base such as TEA or DIPEA is required to neutralize the HX byproduct and to facilitate the deprotonation of the alkyne.
Protocol 4: Heck Coupling for Alkenylation
The Heck reaction forms a C-C bond between an aryl halide and an alkene. The reaction conditions can be tuned to favor the formation of either the E or Z isomer of the product.
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., styrene, acrylate) (1.5-2.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃) (4-10 mol%)
-
Triethylamine (TEA) or Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)
-
Acetonitrile or DMF, degassed
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(OAc)₂, and P(o-tolyl)₃.
-
Evacuate and backfill with an inert gas (3x).
-
Add the degassed solvent, the base, and the alkene.
-
Heat the reaction to 80-120 °C for 8-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature, dilute with a suitable organic solvent, and filter to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry, filter, and concentrate the organic layer.
-
Purify by flash column chromatography.
Rationale for Component Selection:
-
Catalyst/Ligand: The Pd(OAc)₂/P(o-tolyl)₃ system is a classic and effective combination for Heck reactions. The bulky phosphine ligand promotes the desired C-C bond formation.
-
Base: An amine or inorganic base is necessary to regenerate the active Pd(0) catalyst.
-
Solvent: A polar aprotic solvent such as acetonitrile or DMF is typically used.
Bioisosteric Modification Strategies
In addition to derivatization at the bromo position, exploring bioisosteric replacements for the morpholine and trifluoromethyl groups can provide valuable SAR data.
Morpholine Ring Analogues
The morpholine ring is often metabolically labile. Replacing it with other saturated heterocycles can modulate pharmacokinetic properties.
| Bioisostere | Rationale |
| Thiomorpholine | Introduces a sulfur atom, altering polarity and potential for metabolic oxidation. |
| Piperazine | Introduces a second nitrogen atom, allowing for further derivatization and modulation of basicity. |
| Piperidine | Removes the oxygen atom, increasing lipophilicity. |
Trifluoromethyl Group Analogues
The trifluoromethyl group is a potent electron-withdrawing group. Replacing it can fine-tune the electronic properties of the aromatic ring.
| Bioisostere | Rationale |
| Pentafluoroethyl (CF₂CF₃) | Increases lipophilicity while maintaining strong electron-withdrawing character. |
| Cyano (CN) | A smaller, linear electron-withdrawing group that can act as a hydrogen bond acceptor. |
| Nitro (NO₂) | A strong, planar electron-withdrawing group. |
Data Presentation and Interpretation
A systematic approach to data collection and analysis is crucial for deriving meaningful SAR. The following table provides a template for organizing the data for a library of synthesized compounds.
| Compound ID | R-Group | Yield (%) | Purity (%) | Biological Activity (e.g., IC₅₀, µM) |
| Scaffold | Br | - | >98 | >100 |
| 1a | Phenyl | 85 | >99 | 10.2 |
| 1b | 4-Methoxyphenyl | 92 | >99 | 5.8 |
| 2a | N-Morpholinyl | 78 | >98 | 25.1 |
| 3a | Phenylethynyl | 88 | >99 | 1.2 |
| 4a | Styrenyl | 75 | >98 | 8.9 |
By correlating the changes in the R-group with the observed biological activity, researchers can identify key structural features required for potency and selectivity. For example, a comparison of compounds 1a and 1b might suggest that electron-donating groups on the appended phenyl ring are favorable for activity.
Conclusion
The this compound scaffold offers a promising starting point for the discovery of novel bioactive compounds. The protocols and strategies outlined in this application note provide a robust framework for the systematic exploration of the SAR of this compound class. By employing a diverse array of modern synthetic methodologies, researchers can efficiently generate a library of analogues to probe the key molecular interactions that govern biological activity, ultimately accelerating the drug discovery process.
References
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
- Doucet, H., & Hierso, J.-C. (2007). Palladium-catalysed cross-coupling reactions (Suzuki, Stille, Sonogashira). In Modern Tools for the Synthesis of Complex Bioactive Molecules (pp. 23-86). Elsevier.
- Jeschke, P. (2004). The unique role of fluorine in the design of active ingredients for modern crop protection. Pest Management Science, 60(1), 21-33.
- Kantchev, E. A. B., O'Brien, C. J., & Organ, M. G. (2007). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions—a practical guide.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
- Singh, G. D., & D'Souza, D. M. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
- Hayakawa, M., Kaizawa, H., Moritomo, H., Koizumi, T., Ohishi, T., Okada, M., Ohta, M., Tsukamoto, S., Parker, P., Workman, P., & Waterfield, M. (2006).
Application Note: A High-Throughput Screening Framework for Novel 4-(Phenylsulfonyl)morpholine-Based Libraries Targeting Monoamine Oxidase B
Abstract
The 4-(phenylsulfonyl)morpholine scaffold represents a versatile pharmacophore with demonstrated utility in medicinal chemistry.[1][2] Libraries based on this core, such as those derived from 4-(4-Bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine, offer a rich chemical space for identifying novel therapeutic agents. This guide provides a comprehensive framework for developing and executing a high-throughput screening (HTS) campaign for such libraries against Monoamine Oxidase B (MAO-B), a validated therapeutic target for neurodegenerative disorders like Parkinson's and Alzheimer's disease.[3][4][5] We present detailed protocols for a primary biochemical assay, a selectivity counterscreen, and a hit validation workflow, emphasizing the scientific rationale behind experimental design and the implementation of self-validating systems to ensure data integrity.
Introduction: The Rationale for Targeting MAO-B
Monoamine Oxidase (MAO) is a mitochondrial enzyme that catalyzes the oxidative deamination of neurotransmitters.[6][7] It exists in two isoforms, MAO-A and MAO-B, which differ in substrate preference and inhibitor selectivity.[5] Selective inhibition of MAO-B is a clinically validated strategy for treating Parkinson's disease, as it increases dopamine levels in the brain.[3][4] Given the prevalence of the morpholine moiety in neurologically active agents, libraries derived from the 4-(phenylsulfonyl)morpholine scaffold are promising starting points for the discovery of novel MAO-B inhibitors.
The primary goal of this HTS campaign is to identify potent and selective inhibitors of human MAO-B from a library of 4-(phenylsulfonyl)morpholine analogs. The workflow is designed to move from a broad primary screen to progressively more rigorous validation steps, efficiently eliminating false positives and prioritizing the most promising chemical matter.
The HTS Funnel: From Primary Screen to Validated Hit
A successful HTS campaign is structured as a funnel, starting with a large number of compounds and systematically narrowing the field to a few high-quality hits. This process requires a series of robust and well-validated assays.
Caption: The HTS workflow for identifying selective MAO-B inhibitors.
Protocol 1: Primary HTS - Fluorometric MAO-B Inhibition Assay
This biochemical assay is designed for speed, reliability, and automation in a 384-well format.[8][9]
Principle of the Assay: The enzymatic activity of MAO-B produces hydrogen peroxide (H₂O₂) as a byproduct.[6][10][11] This H₂O₂ is used in a coupled reaction with Horseradish Peroxidase (HRP) to convert a non-fluorescent probe (e.g., Amplex Red or similar reagent) into a highly fluorescent product (resorufin).[7][10] A decrease in the fluorescent signal relative to a vehicle control indicates inhibition of MAO-B.
Caption: Principle of the coupled fluorometric MAO-B inhibition assay.
Step-by-Step Protocol:
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of test compounds (from the 4-(phenylsulfonyl)morpholine library) and controls into a 384-well black, clear-bottom assay plate. The final screening concentration should be 10 µM.
-
Rationale: Acoustic dispensing minimizes DMSO carryover and allows for precise, low-volume additions, crucial for HTS. 10 µM is a standard concentration for primary screens to identify initial hits.
-
-
Enzyme Preparation & Dispensing: Prepare a solution of recombinant human MAO-B in assay buffer (e.g., 100 mM HEPES, pH 7.4). Add 10 µL of the MAO-B solution to each well.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature.
-
Rationale: This allows the test compounds to bind to the MAO-B enzyme before the substrate is introduced.
-
-
Reaction Initiation: Prepare a reaction mix containing the MAO-B substrate (Benzylamine), HRP, and the fluorescent probe in assay buffer. Add 10 µL of this mix to each well. Final concentrations should be at or near the substrate's Km value to ensure competitive inhibitors can be detected effectively.[8][9]
-
Incubation: Incubate the plate for 45-60 minutes at 37°C, protected from light.
-
Rationale: The incubation time should be optimized to ensure the reaction in the negative control wells remains in the linear range and does not reach saturation. Protecting from light is critical for fluorescent probes.
-
-
Signal Detection: Read the fluorescence intensity on a plate reader (e.g., λex = 530 nm / λem = 585 nm).[10]
Data Analysis and Quality Control:
The quality and reliability of an HTS assay are paramount. The Z-factor (Z') is a statistical measure of the separation between the positive and negative controls and is the gold standard for assay validation.[8][9]
-
Z' Calculation:
(where σ is the standard deviation, µ is the mean, p is the positive control, and n is the negative control)
| Parameter | Acceptance Criterion | Rationale |
| Z-Factor (Z') | > 0.5 | Indicates an excellent separation between controls, signifying a robust and reliable assay suitable for HTS.[8][9] |
| Signal-to-Background | > 10 | Ensures a sufficient dynamic range to detect inhibition reliably. |
| CV of Controls | < 15% | Demonstrates low well-to-well variability and high precision. |
Protocol 2: Selectivity Counterscreen - MAO-A Inhibition Assay
A key objective is to find inhibitors selective for MAO-B over MAO-A to minimize potential side effects. Therefore, all confirmed hits from the primary screen must be tested against MAO-A.
Methodology: The protocol is identical to the primary MAO-B screen with two critical substitutions:
-
Enzyme: Use recombinant human MAO-A .
-
Substrate: Use a MAO-A preferential substrate like Serotonin or Kynuramine.[3][8]
-
Control: Use a known selective MAO-A inhibitor like Clorgyline as the positive control.[8][10]
Compounds that show high potency against MAO-B but low potency (or are inactive) against MAO-A are prioritized. A selectivity index (SI = IC₅₀ for MAO-A / IC₅₀ for MAO-B) of >100 is often desired.
Protocol 3: Hit Triage - Identifying and Eliminating False Positives
False positives are a major challenge in HTS campaigns and can arise from various mechanisms.[12][13] A robust triage strategy is essential to remove these artifacts before committing resources to medicinal chemistry.
Common Mechanisms of Assay Interference:
-
H₂O₂ Scavenging: Compounds that are strong antioxidants can directly scavenge the H₂O₂ produced by MAO-B, giving a false signal of inhibition.[14]
-
Fluorescence Interference: The test compound itself may be fluorescent at the assay wavelengths or may quench the fluorescence of the reporter molecule.[15]
-
Compound Aggregation: At screening concentrations, some compounds form aggregates that can non-specifically inhibit enzymes.[15]
Caption: A decision workflow for triaging HTS hits and identifying false positives.
Counterscreening Protocols:
-
H₂O₂ Scavenging Assay: Run the standard assay protocol without the MAO-B enzyme . Add a fixed amount of H₂O₂ to the wells. Compounds that reduce the fluorescent signal in this enzyme-free system are acting as H₂O₂ scavengers and are flagged as false positives.[14]
-
Fluorescence Interference Check: After compound plating (Step 1 of the primary assay), perform a plate read before adding the reaction mix. Compounds showing significant fluorescence at the detection wavelength are flagged.
-
Aggregation Assay: Re-test the IC₅₀ of the hit compounds in the primary assay buffer containing a small amount of non-ionic detergent (e.g., 0.01% Triton X-100). The activity of true inhibitors should be largely unaffected, while the apparent activity of aggregators will be significantly reduced or eliminated.
Conclusion
This application note provides a robust, multi-stage framework for the high-throughput screening of 4-(phenylsulfonyl)morpholine-based libraries against MAO-B. By integrating a high-quality primary assay with essential selectivity and interference counterscreens, this workflow ensures that the final "hit" compounds are genuine, selective modulators of the target. This rigorous, data-driven approach maximizes the efficiency of the hit-to-lead process and provides a solid foundation for subsequent drug discovery efforts.
References
-
Guang, H. M., & Du, G. H. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 27(5), 629-635. [Link][8][9]
-
PubMed. (n.d.). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. PubMed. [Link]
-
Edmondson, D. E. (2014). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in molecular biology (Clifton, N.J.), 1142, 183–193. [Link]
-
Fitzgerald, M. F., et al. (2012). High throughput Screening to Identify Natural Human Monoamine Oxidase B Inhibitors. Phytotherapy research : PTR, 26(8), 1208–1216. [Link]
-
Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. Cell Biolabs, Inc. [Link]
-
SciSpace. (n.d.). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. SciSpace. [Link]
-
Binda, C., et al. (2005). Monoamine oxidase assays. Current protocols in toxicology, Chapter 4, Unit 4.6. [Link]
-
Creative Biolabs. (n.d.). Monoamine Oxidase Assay Kit. Creative Biolabs. [Link]
-
Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Evotec. [Link]
-
Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Cell Biolabs, Inc. [Link]
-
BioAssay Systems. (n.d.). EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit. BioAssay Systems. [Link]
-
Senger, M. R., et al. (2010). False Positives in the Early Stages of Drug Discovery. Current medicinal chemistry, 17(35), 4273–4292. [Link]
-
Wang, Y., et al. (2023). Screening of Monoamine Oxidase Inhibitors from Seeds of Nigella glandulifera Freyn et Sint. by Ligand Fishing and Their Neuroprotective Activity. Molecules (Basel, Switzerland), 28(4), 1838. [Link]
-
Siebeneicher, H., et al. (2012). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS medicinal chemistry letters, 3(8), 656–660. [Link]
-
Yang, T. H., et al. (2024). Multipathway regulation induced by 4-(phenylsulfonyl)morpholine derivatives against triple-negative breast cancer. Archiv der Pharmazie, 357(4), e2300435. [Link]
-
Alves, V. M., et al. (2020). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of chemical information and modeling, 60(11), 5234–5251. [Link]
Sources
- 1. Multipathway regulation induced by 4-(phenylsulfonyl)morpholine derivatives against triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monoamine oxidase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 6. Monoamine Oxidase Assays [cellbiolabs.com]
- 7. scispace.com [scispace.com]
- 8. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. mybiosource.com [mybiosource.com]
- 12. benthamdirect.com [benthamdirect.com]
- 13. Metal Impurities Cause False Positives in High-Throughput Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High throughput Screening to Identify Natural Human Monoamine Oxidase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(4-Bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine
Welcome to the technical support center for the synthesis of 4-(4-Bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve the yield and purity of this important synthetic transformation.
Introduction
The synthesis of this compound is a standard sulfonamide formation reaction. It involves the nucleophilic attack of the secondary amine, morpholine, on the electrophilic sulfur of 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride. The presence of a base is crucial to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the morpholine, rendering it non-nucleophilic and halting the reaction.[1] While seemingly straightforward, several factors can significantly impact the reaction's success. This guide provides in-depth troubleshooting and frequently asked questions to navigate these challenges.
Troubleshooting Guide: Addressing Common Synthesis Issues
This section is structured to help you diagnose and solve specific problems you may encounter during the synthesis.
Q1: Why is my reaction yield consistently low?
Several factors can contribute to low yields in this sulfonamide synthesis. A systematic approach to troubleshooting is often the most effective.
Potential Cause 1: Hydrolysis of the Sulfonyl Chloride
4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride is sensitive to moisture.[1] Water present in the reaction flask, solvents, or even from atmospheric humidity can hydrolyze the sulfonyl chloride to the corresponding sulfonic acid. This sulfonic acid is unreactive towards the amine, thus reducing the amount of starting material available for the desired reaction.
-
Solution:
-
Thoroughly dry all glassware in an oven (e.g., at 120°C for several hours) and allow it to cool in a desiccator before use.
-
Use anhydrous solvents. If you are unsure about the quality of your solvent, consider using a freshly opened bottle or drying the solvent using appropriate methods (e.g., molecular sieves).
-
Conduct the reaction under an inert atmosphere, such as dry nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.
-
Potential Cause 2: Ineffective HCl Scavenging
As the reaction proceeds, HCl is generated. If the base is not effectively neutralizing this acid, the morpholine will be protonated to form a morpholinium salt. This salt is not nucleophilic and will not react with the sulfonyl chloride.
-
Solution:
-
Choice of Base: Tertiary amines like triethylamine (TEA) or pyridine are commonly used.[1] Inorganic bases such as potassium carbonate can also be effective.[2] Ensure the base you are using is of good quality and is not hydrated.
-
Stoichiometry of the Base: It is critical to use at least one equivalent of base to neutralize the HCl produced. Often, a slight excess of the base (1.1 to 1.5 equivalents) is recommended to ensure complete neutralization. Some protocols may even use two or more equivalents.[1]
-
Potential Cause 3: Suboptimal Reaction Temperature
While many sulfonamide syntheses proceed well at room temperature, some reactions may require heating to overcome the activation energy barrier, especially if the amine is not highly nucleophilic.[1]
-
Solution:
-
If your reaction is sluggish at room temperature, consider gently heating the reaction mixture. A good starting point would be 40-50°C. Monitor the reaction progress by a suitable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid potential side reactions at elevated temperatures.
-
Potential Cause 4: Incorrect Stoichiometry of Reactants
Using an incorrect ratio of 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride to morpholine can lead to incomplete conversion of the limiting reagent.
-
Solution:
-
Typically, a 1:1 or a slight excess of the amine (e.g., 1.1 equivalents of morpholine) is used to ensure the complete consumption of the more expensive sulfonyl chloride. Carefully calculate and measure the amounts of your reactants.
-
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yield in the synthesis.
Q2: I am observing multiple spots on my TLC plate, indicating impurities. What are the likely side products and how can I minimize them?
The formation of side products is a common issue. Identifying and mitigating their formation is key to obtaining a pure product.
Potential Side Product 1: Dimerization/Polymerization
If the base is not added promptly or is not efficient, the initially formed product can react with another molecule of the sulfonyl chloride, leading to more complex structures.
-
Mitigation:
-
Ensure the base is present in the reaction mixture before adding the sulfonyl chloride.
-
Consider a slow, dropwise addition of the sulfonyl chloride to the solution of morpholine and base. This maintains a low concentration of the electrophile and favors the desired 1:1 reaction.
-
Potential Side Product 2: Products from Reactions with the Solvent
Certain solvents can react with the highly electrophilic sulfonyl chloride, especially at elevated temperatures.
-
Mitigation:
-
Choose a relatively inert solvent for the reaction. Dichloromethane (DCM), acetonitrile, and tetrahydrofuran (THF) are common choices.
-
Q3: My product is difficult to purify. What are some effective purification strategies?
Purification can be challenging, especially if the polarity of the product is similar to that of the starting materials or byproducts.
Strategy 1: Aqueous Workup
-
An initial aqueous workup is essential to remove the base (e.g., triethylamine hydrochloride) and any unreacted morpholine.
-
After the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate or DCM.
-
Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove the amine base and unreacted morpholine, followed by a saturated sodium bicarbonate solution to remove any acidic impurities, and finally with brine to remove residual water.
-
Dry the organic layer over an anhydrous salt like sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Strategy 2: Recrystallization
-
If the crude product is a solid, recrystallization is often a highly effective method for purification.
-
Experiment with different solvent systems to find one in which the product is soluble at high temperatures but sparingly soluble at room temperature or below. Common solvent systems for compounds of this type include ethanol/water, ethyl acetate/hexanes, or isopropanol.
-
Strategy 3: Column Chromatography
-
If recrystallization is not effective or if the product is an oil, silica gel column chromatography is the method of choice.
-
Use a solvent system that provides good separation of your product from impurities on a TLC plate (a good target Rf for the product is around 0.3-0.4). A common mobile phase for this type of compound is a mixture of hexanes and ethyl acetate.
-
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for this synthesis?
The reaction is a nucleophilic substitution at the sulfonyl group.
Caption: General reaction scheme for the synthesis.
Q2: What are the key reagents and their roles?
| Reagent | Role | Key Considerations |
| 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride | Electrophile | Moisture sensitive.[1] |
| Morpholine | Nucleophile | A secondary amine that attacks the sulfonyl chloride.[3] |
| Base (e.g., Triethylamine, Pyridine, K₂CO₃) | HCl Scavenger | Neutralizes the HCl byproduct to prevent protonation of morpholine.[1][2] |
| Anhydrous Solvent (e.g., DCM, ACN, THF) | Reaction Medium | Should be inert to the reactants and facilitate the reaction. |
Q3: Are there any safety precautions I should be aware of?
-
Sulfonyl Chlorides: These compounds are lachrymators and are corrosive. They react with water to produce HCl. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Morpholine: Morpholine is a flammable and corrosive liquid. It can cause skin and eye burns.[4] Handle with care in a fume hood.
-
Solvents: Be aware of the specific hazards of the solvent you are using (e.g., flammability, toxicity).
Q4: Can I use a different amine instead of morpholine?
Yes, this reaction is a general method for the synthesis of sulfonamides.[1] The reactivity of the amine will depend on its nucleophilicity, which is influenced by electronic and steric factors.[1] Primary and other secondary amines can be used, but reaction conditions may need to be adjusted.
Experimental Protocol: A Representative Procedure
This is a general protocol and may require optimization for your specific laboratory conditions and scale.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add morpholine (1.1 equivalents) and an anhydrous solvent (e.g., dichloromethane, approximately 10 mL per mmol of the limiting reagent). Cool the mixture to 0°C in an ice bath.
-
Addition of Base: Add triethylamine (1.2 equivalents) to the stirred solution.
-
Addition of Sulfonyl Chloride: Dissolve 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride (1.0 equivalent) in a minimal amount of the anhydrous solvent and add it dropwise to the reaction mixture over 10-15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the sulfonyl chloride.
-
Workup: Dilute the reaction mixture with the organic solvent. Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or silica gel column chromatography as needed.
References
-
Miller, J. A., & Mooney, C. J. (2014). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 55(43), 5934-5937. Available at: [Link]
-
Baran, P. S., & Cernijenko, A. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9185–9190. Available at: [Link]
-
Journal of Synthetic Chemistry. (2023). Aromatic Sulfonamides. Journal of Synthetic Chemistry, 2(4), 232-240. Available at: [Link]
-
Royal Society of Chemistry. (2021). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. Green Chemistry, 23(15), 5486-5492. Available at: [Link]
-
Wikipedia. (n.d.). Morpholine. Retrieved from [Link]
Sources
Technical Support Center: Purification of 4-(4-Bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine
Welcome to the dedicated technical support guide for navigating the purification challenges of 4-(4-Bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine. This resource is designed for researchers, scientists, and professionals in drug development who are working with this complex molecule. Here, we will address common issues encountered during its purification, providing practical, field-tested solutions and the scientific rationale behind them.
Section 1: Troubleshooting Guide
This section provides a question-and-answer formatted guide to troubleshoot specific problems you may encounter during the purification of this compound.
Issue 1: My final product has low purity (<97%) after synthesis.
Answer: Low purity is a common issue stemming from residual starting materials or byproducts. The synthesis of this compound typically involves the reaction of 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride with morpholine. Incomplete reaction or side reactions can lead to impurities.
Troubleshooting Steps:
-
Identify the Impurities:
-
Utilize analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) to identify the structure of the impurities.[1] Common impurities include unreacted 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride and morpholine.
-
-
Optimize the Reaction Conditions:
-
Ensure the reaction goes to completion by monitoring it with Thin Layer Chromatography (TLC).
-
If the reaction is sluggish, consider slightly increasing the reaction temperature or extending the reaction time.
-
Use of a slight excess of morpholine can help drive the reaction to completion, but this may complicate purification.
-
-
Implement an Effective Purification Strategy:
-
Column Chromatography: This is often the most effective method for separating the desired product from structurally similar impurities.[2][3]
-
Stationary Phase: Silica gel is a standard choice.
-
Mobile Phase: A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity is recommended. The trifluoromethyl group can make the compound more lipophilic, so careful optimization of the solvent system is crucial.[2][4]
-
-
Recrystallization: If the crude product is a solid, recrystallization can be a highly effective and scalable purification method.
-
Issue 2: I'm struggling to remove a persistent, unknown impurity.
Answer: A persistent, unknown impurity could be a byproduct from a side reaction. The presence of the electron-withdrawing trifluoromethyl and bromo groups on the phenyl ring can influence reactivity.
Troubleshooting Steps:
-
Characterize the Impurity: As with known impurities, detailed structural analysis using NMR, MS, and potentially Infrared (IR) spectroscopy is the first critical step.[1]
-
Consider Potential Side Reactions:
-
Hydrolysis of the Sulfonyl Chloride: If water is present in the reaction mixture, the 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride can hydrolyze to the corresponding sulfonic acid. This acidic impurity can often be removed by a basic wash during workup.
-
Di-sulfonylation of Morpholine: While sterically hindered, it is a possibility that needs to be considered.
-
-
Targeted Purification Techniques:
-
Acid/Base Extraction: If the impurity has acidic or basic properties (like the sulfonic acid byproduct), a liquid-liquid extraction with a dilute aqueous base (e.g., sodium bicarbonate) or acid can selectively remove it from the organic layer containing your product.
-
Preparative HPLC: For high-purity requirements and challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can be employed.
-
Issue 3: My recrystallization is not working well; I'm getting an oil or very poor recovery.
Answer: Recrystallization issues like oiling out or low recovery are often related to solvent choice, cooling rate, or the presence of impurities that inhibit crystal formation.
Troubleshooting Steps:
-
Optimize Solvent System:
-
Perform small-scale solubility tests with a variety of solvents to find the optimal one. A good starting point is to look for a solvent that requires heating to fully dissolve your compound.
-
If a single solvent is not effective, try a binary solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is poorly soluble) until turbidity is observed. Then, add a small amount of the "good" solvent to redissolve the solid and allow it to cool slowly.
-
-
Control the Cooling Rate:
-
Rapid cooling can lead to the product oiling out or crashing out as a fine powder that traps impurities. Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer.[6]
-
-
Induce Crystallization:
-
If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent-air interface.
-
Adding a seed crystal of the pure compound can also initiate crystallization.[7]
-
-
Address Impurities: If the crude material is very impure, it may be necessary to perform a preliminary purification step, like a quick filtration through a plug of silica gel, before attempting recrystallization.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and physical state of pure this compound?
A1: Based on typical compounds with similar structures, pure this compound is expected to be a white to off-white solid at room temperature.[8][9]
Q2: What are the key safety precautions I should take when handling this compound?
A2: While specific toxicity data for this exact compound may be limited, it is prudent to handle it with the standard precautions for laboratory chemicals. The presence of bromo and trifluoromethyl groups suggests that it should be handled with care. Always:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) if available from the supplier.
Q3: Can you provide a general protocol for purification by column chromatography?
A3: Certainly. The following is a general protocol that should be optimized for your specific crude material.
Experimental Protocol: Silica Gel Column Chromatography
-
Slurry Preparation: Dry load the crude product onto a small amount of silica gel. To do this, dissolve your crude material in a minimal amount of a volatile solvent (like dichloromethane or ethyl acetate), add silica gel, and then remove the solvent under reduced pressure until a free-flowing powder is obtained.
-
Column Packing: Pack a glass column with silica gel using a slurry method with your starting eluent (e.g., 95:5 Hexanes:Ethyl Acetate).
-
Loading: Carefully add the dry-loaded crude product to the top of the packed column.
-
Elution: Begin eluting with the starting non-polar solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Q4: What are the key structural features of this compound that influence its purification?
A4: The key structural features are:
-
The Trifluoromethyl (CF3) Group: This group is highly electron-withdrawing and increases the lipophilicity of the molecule.[2][4] This can affect its solubility and interaction with chromatographic stationary phases.
-
The Bromo (Br) Group: This is also an electron-withdrawing group and adds to the overall molecular weight.
-
The Sulfonylmorpholine Moiety: The sulfonyl group is polar, and the morpholine ring contains a nitrogen and an oxygen, which can participate in hydrogen bonding as acceptors.[1] This combination of a lipophilic aromatic portion and a more polar sulfonylmorpholine part gives the molecule an amphiphilic character.[1]
Section 3: Visualizations and Data
Purification Workflow
The following diagram illustrates a typical decision-making process for the purification of this compound.
Caption: Decision workflow for purification.
Solvent Polarity for Chromatography
The choice of solvent system is critical for successful chromatographic separation. Below is a table of common solvents used in column chromatography, ordered by increasing polarity.
| Solvent | Polarity Index |
| Hexane | 0.1 |
| Toluene | 2.4 |
| Dichloromethane | 3.1 |
| Diethyl Ether | 4.0 |
| Ethyl Acetate | 4.4 |
| Acetone | 5.1 |
| Isopropanol | 5.2 |
| Ethanol | 5.2 |
| Methanol | 6.6 |
Note: A common starting point for the elution of this compound would be a mixture of a non-polar solvent like hexane with a more polar solvent like ethyl acetate. The ratio would be adjusted based on the TLC analysis of the crude mixture.
References
- Rapid and Efficient Trifluoromethylation of Aromatic and Heteroaromatic Compounds Using Potassium Trifluoroacetate Enabled by a Flow System - PMC - NIH. (n.d.).
- Buy 4-(Phenylsulfonyl)morpholine | 5033-21-6 - Smolecule. (2023, August 15).
- 4-((4-BroMo-3-(trifluoroMethyl)phenyl)sulfonyl)Morpholine | 1020253-04-6 - ChemicalBook. (n.d.).
- The Ascendance of the Trifluoromethyl Group in Aromatic Systems: A Technical Guide for Researchers - Benchchem. (n.d.).
- 1020253-04-6 | this compound | ChemScene. (n.d.).
- Recrystallization for foam like crystals : r/Chempros - Reddit. (2025, January 19).
- 1020253-04-6| Chemical Name : this compound | Pharmaffiliates. (n.d.).
- Substances yield after recrystallization from different solvents. - ResearchGate. (n.d.).
- Insights into Deoxytrifluoromethylation/Aromatization to Access Highly Substituted Trifluoromethyl Arenes | ChemRxiv. (n.d.).
- Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages - PMC - NIH. (n.d.).
- 1020253-04-6|4-((4-Bromo-3-(trifluoromethyl)phenyl)sulfonyl)morpholine - BLDpharm. (n.d.).
- CAS 380846-85-5 4-(4-Bromo-3-methylphenylsulfonyl)morpholine - BOC Sciences. (n.d.).
- 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene - Organic Syntheses Procedure. (n.d.).
- Accessing new polymorphs and solvates through solvothermal recrystallization - PMC - NIH. (n.d.).
- US4207266A - Process for the preparation of trifluoromethylated aromatic compounds - Google Patents. (n.d.).
- Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects - PMC - PubMed Central. (n.d.).
- DTA-15-0338.R1 Proofs - LJMU Research Online. (n.d.).
- (PDF) Morpholines. Synthesis and Biological Activity - ResearchGate. (2025, August 9).
- 4-((3-Bromo-4-methylphenyl)sulfonyl)morpholine | C11H14BrNO3S | CID - PubChem. (n.d.).
- Ambeed.com - Directly From The Hive ( Building Blocks, Catalysts, Inhibitors). (n.d.).
Sources
- 1. Buy 4-(Phenylsulfonyl)morpholine | 5033-21-6 [smolecule.com]
- 2. Rapid and Efficient Trifluoromethylation of Aromatic and Heteroaromatic Compounds Using Potassium Trifluoroacetate Enabled by a Flow System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. reddit.com [reddit.com]
- 8. chemscene.com [chemscene.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
Technical Support Center: Synthesis of 4-(4-Bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine
Prepared by: Senior Application Scientist, Chemical Synthesis Division
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4-bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the formation of common side products during this critical sulfonamide synthesis. Our approach is rooted in mechanistic understanding to empower you to not only solve immediate experimental issues but also to proactively design more robust and efficient reaction protocols.
The synthesis of this target molecule is typically achieved through the nucleophilic substitution reaction between 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride and morpholine.[1][2] While seemingly straightforward, this reaction is susceptible to several competing pathways that can diminish yield and complicate purification. This document will address the most common challenges encountered in the laboratory.
Primary Synthesis Pathway
The desired reaction involves the attack of the secondary amine, morpholine, on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction.[1]
Caption: The desired nucleophilic substitution pathway for the synthesis.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis, focusing on the identity, formation, and prevention of key side products.
Q1: My reaction yield is significantly lower than expected, and I'm isolating a highly polar, water-soluble impurity. What is this side product and how can I prevent its formation?
A1: You are likely observing the hydrolysis of your starting material, 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride, to form the corresponding sulfonic acid.
Sulfonyl chlorides are highly reactive electrophiles and are extremely sensitive to moisture.[3] Any trace amounts of water in your reaction solvent, reagents, or glassware can lead to the formation of 4-bromo-3-(trifluoromethyl)benzenesulfonic acid. This side reaction consumes your starting material and introduces a difficult-to-remove impurity during standard workup procedures. The hydrolysis reaction is often intrinsically exothermic, which can further accelerate the degradation of the sulfonyl chloride.[4]
Caption: Formation of sulfonic acid via hydrolysis of the sulfonyl chloride.
Troubleshooting & Prevention Protocol
| Parameter | Recommended Action | Rationale |
| Solvents | Use anhydrous solvents (e.g., dichloromethane, THF, acetonitrile) from a freshly opened bottle or a solvent purification system. | To minimize the primary source of water contamination. |
| Reagents | Ensure morpholine and any base used (e.g., triethylamine) are anhydrous. | Amines can be hygroscopic and introduce water into the reaction. |
| Glassware | Flame-dry or oven-dry all glassware immediately before use and cool under an inert atmosphere. | To remove adsorbed water from glass surfaces. |
| Atmosphere | Conduct the reaction under an inert atmosphere of dry nitrogen or argon. | To prevent atmospheric moisture from entering the reaction vessel. |
| Temperature | Add the sulfonyl chloride to the morpholine solution at a controlled, low temperature (e.g., 0 °C). | The reaction is exothermic; slow addition at low temperature minimizes thermal decomposition and hydrolysis.[4] |
Step-by-Step Anhydrous Protocol:
-
Assemble oven-dried glassware under a positive pressure of dry nitrogen.
-
To the reaction flask, add anhydrous dichloromethane via syringe.
-
Add morpholine (2.2 equivalents) to the solvent and cool the mixture to 0 °C in an ice bath.
-
Dissolve 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride (1.0 equivalent) in a separate flask with anhydrous dichloromethane.
-
Add the sulfonyl chloride solution dropwise to the stirred morpholine solution over 30-60 minutes, ensuring the internal temperature does not rise significantly.
-
Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until completion.
Q2: After purification, my product's NMR shows broad signals, and the mass spectrum has an unexpected peak corresponding to a potential dimer. What could be causing this?
A2: This issue can arise from two primary sources: the formation of a disulfonimide impurity or side reactions involving a nucleophilic base like pyridine.
While less common with a secondary amine like morpholine, if your starting amine is contaminated with a primary amine, the formation of a disulfonimide is possible. A more frequent issue, however, is related to the choice of base.
If you use a nucleophilic base such as pyridine to scavenge HCl, the pyridine itself can compete with morpholine and attack the sulfonyl chloride. This forms a reactive sulfonylpyridinium salt. This intermediate can then react further or complicate the reaction profile. The classic Hinsberg reaction, which uses sulfonyl chlorides to test for amines, relies on a base, and its choice is critical.[1]
A superior strategy is to use a non-nucleophilic hindered base like diisopropylethylamine (DIPEA) or, more simply, to use a second equivalent of morpholine to act as the HCl scavenger.
Caption: Side reaction with a nucleophilic base leading to a reactive intermediate.
Troubleshooting & Base Selection
| Base | Type | Pros | Cons | Recommendation |
| Morpholine (Excess) | Secondary Amine | Simple (reagent is also the base), avoids introducing another reactive species. | Requires >2 equivalents of morpholine. | Highly Recommended. Simplifies the reaction and purification. |
| Triethylamine (Et3N) | Tertiary Amine | Strong base, commonly available. | Can contain nucleophilic impurities; can form salts that complicate workup. | Acceptable, but ensure high purity and anhydrous conditions. |
| Pyridine | Tertiary Amine | Effective base. | Nucleophilic. Can react with the sulfonyl chloride to form reactive intermediates.[5] | Not Recommended. High potential for side reactions. |
| DIPEA | Hindered Amine | Non-nucleophilic due to steric hindrance. | More expensive, can be harder to remove under vacuum. | Excellent alternative if excess morpholine is not desired. |
Q3: My reaction is not going to completion, even after several hours. How can I improve the conversion rate?
A3: Incomplete conversion is typically a result of insufficient activation energy, improper stoichiometry, or deactivation of the starting material.
The reaction between an amine and a sulfonyl chloride is generally robust, but its rate can be influenced by several factors.
Troubleshooting & Optimization Protocol
| Parameter | Recommended Action | Rationale |
| Stoichiometry | Use a slight excess of morpholine (e.g., 1.1 to 1.5 equivalents for the reaction, plus 1.1 equivalents if it's also the base). | Ensures the limiting reagent (sulfonyl chloride) is fully consumed. |
| Temperature | After the initial addition at 0 °C, allow the reaction to warm to room temperature. If it is still sluggish, gently heat to 40-50 °C. | Providing thermal energy can help overcome the activation barrier, increasing the reaction rate. |
| Concentration | Ensure the reaction is not too dilute. A typical concentration is 0.1-0.5 M with respect to the sulfonyl chloride. | Higher concentration increases the frequency of molecular collisions, leading to a faster reaction. |
| Reaction Monitoring | Actively monitor the disappearance of the sulfonyl chloride starting material using TLC or LC-MS. | Prevents premature quenching of the reaction and confirms that it has reached completion. |
Step-by-Step TLC Monitoring Protocol:
-
Prepare a TLC chamber with an appropriate eluent system (e.g., 30% Ethyl Acetate in Hexanes).
-
On a TLC plate, spot the sulfonyl chloride starting material, the morpholine, and a co-spot of both.
-
After the reaction begins, take a small aliquot from the reaction mixture every 30-60 minutes and spot it on the TLC plate.
-
Develop the plate and visualize under UV light. The reaction is complete when the spot corresponding to the sulfonyl chloride is no longer visible in the reaction lane.
Summary of Potential Side Products
| Side Product | Structure | Formation Pathway | Key Analytical Signature |
| 4-Bromo-3-(trifluoromethyl)-benzenesulfonic acid | Ar-SO₃H | Hydrolysis of the sulfonyl chloride starting material by trace water. | Highly polar (low Rf on TLC). Soluble in aqueous base. Will show a distinct m/z in negative-ion ESI-MS. |
| Unreacted Starting Materials | Ar-SO₂Cl & Morpholine | Incomplete reaction due to low temperature, insufficient time, or poor stoichiometry. | Presence of starting material spots/peaks in TLC/LC-MS analysis of the crude product. |
| N-Sulfonylpyridinium Salt | [Ar-SO₂-Py]⁺Cl⁻ | Reaction of the sulfonyl chloride with a nucleophilic base like pyridine. | Typically a reactive intermediate, but can lead to downstream impurities. May be observed by ESI-MS. |
References
- FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google P
-
Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides: pH - American Chemical Society. [Link]
-
Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides - Canadian Science Publishing. [Link]
-
Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV. [Link]
-
Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. [Link]
-
Sulfonyl halide - Wikipedia. [Link]
-
(PDF) Morpholines. Synthesis and Biological Activity - ResearchGate. [Link]
-
Base-Mediated Coupling Reactions of Benzenesulfonyl Azides with Proline: Synthesis of Proline-Derived Benzenesulfonamides | ACS Omega - ACS Publications. [Link]
-
Early investigations using morpholine-4-sulfonyl chloride A as the starting material … - ResearchGate. [Link]
-
Sulfonamide - Wikipedia. [Link]
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]
-
Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group - ResearchGate. [Link]
-
An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides - MDPI. [Link]
-
I have tried to synthesize sulphonyl-hydrazides but in every reaction a dimer was produced. How can I reduce the formation of this structure? | ResearchGate. [Link]
-
26.04 Protecting Groups for Amines: Sulfonamides - YouTube. [Link]
Sources
- 1. Sulfonamide - Wikipedia [en.wikipedia.org]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 4. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 5. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Synthesis of 4-(4-Bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine
Welcome to the technical support guide for the synthesis of 4-(4-Bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers, chemists, and drug development professionals optimize reaction times and overall success. The core of this synthesis is a nucleophilic substitution reaction between 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride and morpholine. Understanding the key parameters that govern this transformation is crucial for achieving rapid, high-yielding, and reproducible results.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental hurdles in a question-and-answer format, focusing on the causality behind each problem and providing actionable solutions.
Issue 1: The reaction is slow or appears stalled (incomplete conversion).
Question: My reaction has been running for several hours, but TLC/LC-MS analysis shows a significant amount of unreacted 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride. What is causing the slow conversion and how can I accelerate it?
Potential Causes & Recommended Solutions:
-
Insufficient Activation Energy (Temperature): The reaction, like most nucleophilic substitutions, requires a certain amount of energy to overcome the activation barrier.
-
Solution: Gradually increase the reaction temperature. Many sulfonamide syntheses are performed between 0 °C to room temperature initially, but may require heating to proceed at a reasonable rate.[1] Consider raising the temperature in 10-15 °C increments, monitoring for any decomposition. Microwave irradiation can also be a powerful tool for safely achieving higher temperatures and dramatically reducing reaction times.[1]
-
-
Suboptimal Solvent Choice: The solvent plays a critical role in stabilizing reactants and intermediates. The rate of nucleophilic substitution reactions is highly dependent on the solvent medium.[2][3]
-
Solution: Ensure you are using an appropriate solvent. Polar aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), or Dimethylformamide (DMF) are generally preferred for this type of reaction.[4][5] They effectively solvate the starting materials without deactivating the nucleophile (morpholine) through hydrogen bonding.[5][6] If solubility is an issue, a solvent screen is recommended.
-
-
Inadequate Base Catalysis: The reaction generates hydrochloric acid (HCl) as a byproduct. This will protonate the morpholine, converting it into its non-nucleophilic ammonium salt and halting the reaction. A base is required to neutralize this acid.[4]
-
Solution: Ensure at least one equivalent of a suitable base is present. Often, an excess (e.g., 1.5-2.0 equivalents) is used to drive the reaction. Tertiary amines like triethylamine (TEA) or pyridine are common choices.[1][4] Alternatively, using morpholine itself as both the nucleophile and the base (2.0-2.5 equivalents) can be an effective strategy.
-
-
Low Reactant Concentration: This is a bimolecular reaction, meaning its rate is dependent on the concentration of both the sulfonyl chloride and the morpholine.
-
Solution: If the reaction is proceeding cleanly but slowly, consider increasing the concentration of the reactants. Doubling the molarity can often lead to a significant increase in the reaction rate. However, be mindful of potential exotherms or solubility issues at higher concentrations.
-
Issue 2: Significant formation of a water-soluble byproduct is observed during workup.
Question: After quenching the reaction, I'm finding that my desired product yield is low, and I suspect a significant portion of my starting material has been lost to a water-soluble byproduct. What is happening?
Potential Cause & Recommended Solutions:
-
Hydrolysis of the Sulfonyl Chloride: Aryl sulfonyl chlorides are moisture-sensitive and can react with water to form the corresponding sulfonic acid (4-bromo-3-(trifluoromethyl)benzenesulfonic acid).[7][8][9] This byproduct is highly water-soluble, especially after being deprotonated to its salt form during a basic workup, and will be lost to the aqueous layer.[7]
-
Prevention:
-
Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Reagent Quality: Use a fresh bottle of 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride or ensure the existing stock has been properly stored to prevent moisture absorption.
-
-
Troubleshooting during Workup: If hydrolysis has occurred, the resulting sulfonic acid can sometimes be difficult to remove completely from the organic layer. Additional washes with a dilute aqueous base like sodium bicarbonate can help extract it into the aqueous phase.[7]
-
Optimization Strategy at a Glance
For rapid optimization, consider the impact of the following key parameters on reaction time and yield.
| Parameter | Effect on Reaction Time | Optimization Notes | Potential Pitfalls |
| Temperature | Inverse: Higher temperature significantly decreases reaction time. | Start at 0-25 °C and increase incrementally. Consider microwave heating for rapid optimization.[1] | High temperatures can cause decomposition of reactants or products.[5] |
| Solvent | High: Polar aprotic solvents (DCM, THF, MeCN, DMSO) accelerate the reaction. | DCM or THF are excellent starting points. DMSO can be used for less reactive systems but makes product isolation more difficult.[5] | Protic solvents (e.g., alcohols, water) will deactivate the nucleophile and hydrolyze the sulfonyl chloride.[5][6] |
| Base | High: An appropriate base is essential for the reaction to proceed to completion. | Use 1.5-2.0 eq. of a non-nucleophilic tertiary amine (e.g., TEA) or use excess morpholine (2.0-2.5 eq.).[1][4] | A base that is too strong or sterically hindered may favor side reactions. |
| Concentration | Inverse: Higher concentration decreases reaction time. | A typical starting concentration is 0.1-0.5 M. Can be increased to accelerate the reaction. | High concentrations can lead to poor heat dissipation and potential solubility issues. |
Experimental Workflow & Diagrams
General Experimental Protocol
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add morpholine (1.2 equivalents) and a suitable anhydrous solvent (e.g., Dichloromethane, ~0.2 M).
-
Base Addition: Add a non-nucleophilic base such as triethylamine (1.5 equivalents).[1]
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Reagent Addition: Dissolve 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride (1.0 equivalent) in a small amount of the same anhydrous solvent and add it dropwise to the cooled morpholine solution over 15-30 minutes.[4]
-
Reaction Monitoring: Allow the reaction to warm to room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is slow, consider gentle heating.
-
Workup: Upon completion, quench the reaction with water or a dilute aqueous acid. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization to yield pure this compound.
Reaction Mechanism
The synthesis proceeds via a nucleophilic substitution at the sulfur atom. The lone pair of the morpholine nitrogen attacks the electrophilic sulfur of the sulfonyl chloride, leading to the displacement of the chloride leaving group.
Caption: Decision tree for troubleshooting slow reactions.
Frequently Asked Questions (FAQs)
Q1: Can I use an inorganic base like K₂CO₃ instead of an amine base? A1: Yes, inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) can be used. [1]They are particularly useful in polar solvents like DMF or acetonitrile where they have better solubility. They offer the advantage of easier removal during aqueous workup compared to tertiary amines.
Q2: My sulfonyl chloride is a solid/oil that is difficult to handle. Any tips? A2: Benzenesulfonyl chlorides can be viscous oils or low-melting solids. [8]To ensure accurate addition, it is best practice to dissolve the entire amount needed for the reaction in a small volume of the anhydrous reaction solvent in a separate flask and then add this solution to the reaction mixture via syringe or dropping funnel.
Q3: How do I know when the reaction is complete? A3: The most reliable method is to monitor the reaction using an appropriate analytical technique. TLC is a quick and effective method; spot the reaction mixture against a spot of the starting sulfonyl chloride. The reaction is complete when the sulfonyl chloride spot has been completely consumed. For more quantitative analysis, LC-MS can be used to monitor the disappearance of starting material and the appearance of the product mass peak.
Q4: Are there any known side reactions to be aware of? A4: Besides the hydrolysis of the sulfonyl chloride, the primary concern would be reactions involving impurities. If the starting morpholine is contaminated with water, hydrolysis will be an issue. If the reaction is run at excessively high temperatures for a prolonged period, decomposition may occur. However, under the recommended conditions, the formation of the desired sulfonamide is typically a very clean and high-yielding reaction.
References
-
Benchchem. Technical Support Center: Sulfonylation of Primary Amines.
-
ResearchGate. Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations.
-
ACS Publications. An Activated Sulfonylating Agent That Undergoes General Base-Catalyzed Hydrolysis by Amines in Preference to Aminolysis. The Journal of Organic Chemistry.
-
NIH National Center for Biotechnology Information. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PubMed Central.
-
ACS Publications. Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society.
-
Benchchem. Technical Support Center: Removal of Benzenesulfonyl Chloride from Reaction Mixtures.
-
Wikipedia. Benzenesulfonyl chloride.
-
PubMed. Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs. International Journal of Molecular Sciences.
-
ResearchGate. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.
-
ResearchGate. An Activated Sulfonylating Agent That Undergoes General Base-Catalyzed Hydrolysis by Amines in Preference to Aminolysis | Request PDF.
-
RSC Publishing. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances.
-
Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling.
-
Organic Syntheses. Benzenesulfonyl chloride.
-
CHEMISTRY & BIOLOGY INTERFACE. Recent advances in synthesis of sulfonamides: A review.
-
Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation).
-
RSC Publishing. Kinetics and solvent effects in the synthesis of ionic liquids: imidazolium.
-
ACS Publications. Fully Automated Flow-Through Synthesis of Secondary Sulfonamides in a Binary Reactor System.
-
NIH National Center for Biotechnology Information. Benzenesulfonyl chloride | C6H5ClO2S. PubChem.
-
Benchchem. Technical Support Center: Optimization of Sulfonamide Synthesis.
-
MDPI. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules.
-
MDPI. Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules.
-
ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity.
-
Semantic Scholar. MECHANISMS OF THE HYDROLYSIS OF AROMATIC SULPHONYL CHLORIDES AND OF ALKYL AND ARYL ARENESULPHONATES.
-
ChemScene. This compound.
-
NIH National Center for Biotechnology Information. Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. PubMed Central.
-
Benchchem. Troubleshooting low yields in nucleophilic substitution of fluoropyridines.
-
Chemistry LibreTexts. 8.3: Factors affecting rate of nucleophilic substitution reactions.
-
Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2).
-
Organic Syntheses. 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene.
-
ChemRxiv. Synthesis of Phosphorodiamidate Morpholino Oligonucleotides Using Trityl and Fmoc Chemistry-A New Method.
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Technical Support Center: A Guide to Preventing Degradation of 4-(4-Bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine in Solution
Welcome to the technical support center for 4-(4-Bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for handling this compound in solution. As Senior Application Scientists, we have compiled this information based on established chemical principles and practical laboratory experience to ensure the integrity of your experiments.
Introduction
This compound is a valuable compound in medicinal chemistry and drug discovery, often used as a building block or a pharmacophore in the synthesis of novel therapeutic agents[1]. The stability of this compound in solution is paramount for obtaining reliable and reproducible experimental results. This guide will address common questions and concerns regarding its potential degradation, offering preventative measures and troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: I am seeing unexpected peaks in my HPLC/LC-MS analysis after storing my compound in solution. What could be the cause?
The appearance of new peaks in your chromatogram is a strong indicator of compound degradation. For this compound, there are three primary degradation pathways to consider, especially under stress conditions:
-
Hydrolysis of the Sulfonamide Bond: The sulfonamide (S-N) bond is a potential site for hydrolytic cleavage. This reaction is often influenced by pH and can be catalyzed by acidic or basic conditions, leading to the formation of 4-bromo-3-(trifluoromethyl)benzenesulfonic acid and morpholine[2][3]. The electron-withdrawing nature of the trifluoromethyl group can make the sulfur atom more electrophilic and susceptible to nucleophilic attack[4].
-
Photodegradation: The aryl bromide moiety of the molecule is susceptible to photodegradation upon exposure to UV light. This can result in the cleavage of the carbon-bromine bond, a process known as dehalogenation[5].
-
Hydrolysis of the Trifluoromethyl Group: While generally more stable, the trifluoromethyl (-CF3) group can undergo hydrolysis to a carboxylic acid (-COOH) group under strongly alkaline conditions[6].
Q2: What are the optimal solvent and storage conditions to ensure the stability of my compound?
Proper solvent selection and storage are critical for preventing degradation. Here are our recommendations:
| Parameter | Recommendation | Rationale |
| Solvent | Use aprotic, anhydrous solvents such as Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN). | Aprotic solvents minimize the risk of solvolysis. Ensure the solvent is anhydrous as water can participate in hydrolysis reactions[7][8]. |
| Temperature | Store stock solutions at -20°C or -80°C for long-term storage. For short-term storage (days to a week), 2-8°C is acceptable. | Lower temperatures slow down the rate of chemical reactions, including degradation. Avoid repeated freeze-thaw cycles which can introduce moisture and affect compound stability. |
| Light Exposure | Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. | To prevent photodegradation of the aryl bromide moiety[5]. |
| pH | Maintain a neutral pH if aqueous buffers are necessary for your experiment. | Both acidic and basic conditions can accelerate the hydrolysis of the sulfonamide bond[2][3]. |
Q3: I suspect my compound is degrading. How can I confirm this and identify the degradation products?
To investigate suspected degradation, we recommend performing a forced degradation study. This involves intentionally subjecting your compound to stress conditions to accelerate degradation and identify the resulting products. This will also help in developing a stability-indicating analytical method[9][10][11].
Experimental Protocol: Forced Degradation Study
Objective: To identify the degradation pathways and products of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade acetonitrile (ACN) and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
UV lamp (for photostability testing)
-
HPLC or LC-MS system
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in ACN at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose 1 mL of the stock solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, along with a control sample (untreated stock solution), by HPLC or LC-MS.
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. The appearance of new peaks indicates degradation. Use LC-MS to determine the mass of the degradation products and infer their structures.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common stability issues.
Issue: Appearance of a new, more polar peak in the chromatogram.
-
Possible Cause: Hydrolysis of the sulfonamide bond, leading to the formation of 4-bromo-3-(trifluoromethyl)benzenesulfonic acid.
-
Troubleshooting Steps:
-
Check the pH of your solution. Acidic or basic conditions can accelerate this process.
-
Ensure your solvent is anhydrous. Water is a key reactant in hydrolysis.
-
If using aqueous buffers, prepare them fresh and ensure they are at a neutral pH.
-
Issue: A decrease in the main peak area with the appearance of a less polar peak.
-
Possible Cause: Photodegradation leading to dehalogenation of the aryl bromide.
-
Troubleshooting Steps:
-
Confirm that your solutions are protected from light during storage and handling.
-
Use amber vials or foil-wrapped containers.
-
Minimize exposure to ambient light during experimental procedures.
-
Issue: Gradual loss of compound over time, even with proper storage.
-
Possible Cause: Slow hydrolysis due to residual water in the solvent (e.g., DMSO).
-
Troubleshooting Steps:
-
Use high-purity, anhydrous solvents.
-
Purchase solvents in smaller quantities to minimize water absorption after opening.
-
Consider storing stock solutions in single-use aliquots to avoid repeated exposure to atmospheric moisture.
-
Visualizing Degradation Pathways and Troubleshooting
The following diagrams illustrate the potential degradation pathways and a logical workflow for troubleshooting stability issues.
Caption: Potential degradation pathways for this compound.
Caption: A logical workflow for troubleshooting stability issues with the compound.
References
-
Gozan, M., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed. Available at: [Link]
-
Białk-Bielińska, A., et al. (2016). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry. Available at: [Link]
-
Ratcliffe, A. J. (2022). Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. Domainex. Available at: [Link]
-
Wood, J. M., et al. (2002). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Chemical Communications. Available at: [Link]
-
Khan, M. N. (1995). Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. Mechanism of intramolecular nucleophilic substitution at sulfonyl sulfur. The Journal of Organic Chemistry. Available at: [Link]
-
Kralova, J., et al. (2020). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. MDPI. Available at: [Link]
-
Adhikari, S., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. ResearchGate. Available at: [Link]
-
Patel, Y., et al. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]
-
Chen, Y., et al. (2021). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. ResearchGate. Available at: [Link]
-
Rodriguez-Mozaz, S., et al. (2017). Degradation of sulfonamides as a microbial resistance mechanism. PubMed. Available at: [Link]
-
Nucci, G., et al. (2008). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]
-
Ingerslev, F., et al. (2001). Biodegradability properties of sulfonamides in activated sludge. Oxford Academic. Available at: [Link]
-
Kralova, J., et al. (2020). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. MDPI. Available at: [Link]
-
Kevill, D. N., et al. (2011). Understanding Solvent Effects in the Solvolyses of 4-Fluorophenyl Chlorothionoformate. PMC - NIH. Available at: [Link]
-
Swain, M. M., et al. (2022). Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. ResearchGate. Available at: [Link]
-
Cech, J. S., et al. (1999). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. PMC - NIH. Available at: [Link]
-
Al-Hokbany, N., et al. (2019). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. The Journal of Physical Chemistry A. Available at: [Link]
-
Lee, C. F., et al. (2024). Multipathway regulation induced by 4-(phenylsulfonyl)morpholine derivatives against triple-negative breast cancer. PubMed. Available at: [Link]
-
Gu, C. H., et al. (2001). Estimating the relative stability of polymorphs and hydrates from heats of solution and solubility data. PubMed. Available at: [Link]
-
Tsinman, O., et al. (2009). Identifying the stable polymorph early in the drug discovery-development process. ResearchGate. Available at: [Link]
-
Plis, K., et al. (2021). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. MDPI. Available at: [Link]
-
El-Kimary, E. I., et al. (2023). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. PMC - NIH. Available at: [Link]
-
Arnold, E. P., et al. (2019). Solvent Effects on the Stability and Delocalization of Aryl Dicyanomethyl Radicals: The Captodative Effect Revisited. PubMed. Available at: [Link]
-
Cheng, X., et al. (2012). Stability of Screening Compounds in Wet DMSO. ResearchGate. Available at: [Link]
-
Lipshutz, B. H., et al. (2012). Reductions of aryl bromides in water at room temperature. PMC - NIH. Available at: [Link]
-
Cheng, X., et al. (2012). Stability of screening compounds in wet DMSO. PubMed. Available at: [Link]
-
Liu, Y., et al. (2021). Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis. PMC - NIH. Available at: [Link]
-
Cevc, G., et al. (1987). Phase Stability of Phosphatidylcholines in Dimethylsulfoxide Solutions. PubMed. Available at: [Link]
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- 3. pubs.acs.org [pubs.acs.org]
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- 7. researchgate.net [researchgate.net]
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- 11. biopharminternational.com [biopharminternational.com]
Technical Support Center: Characterization of 4-(4-Bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine
Welcome to the technical support center for the characterization of 4-(4-Bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine (CAS No. 1020253-04-6). This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls and challenges encountered during the analytical characterization of this complex molecule. By understanding the underlying chemical principles, you can ensure the accuracy and reliability of your experimental results.
I. Synthesis and Potential Impurities: What to Watch For
The synthesis of this compound typically involves the reaction of 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride with morpholine. Understanding the potential side reactions in this process is the first step in troubleshooting characterization data.
Frequently Asked Questions (FAQs): Synthesis Impurities
Question 1: What are the most likely impurities I might encounter from the synthesis?
Answer: The primary impurities often arise from the synthesis of the key intermediate, 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride, and its subsequent reaction with morpholine.
-
Regioisomers: During the chlorosulfonation of 1-bromo-2-(trifluoromethyl)benzene, the primary directing influence of the trifluoromethyl group (meta-directing) and the bromo group (ortho-, para-directing) can lead to the formation of isomeric sulfonyl chlorides. While the desired 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride is the major product, trace amounts of other regioisomers can be present. The separation of these isomers can be challenging.[1][2][3]
-
Hydrolysis Product: The sulfonyl chloride intermediate is highly susceptible to hydrolysis, which can lead to the formation of 4-bromo-3-(trifluoromethyl)benzenesulfonic acid. This acidic impurity can interfere with chromatographic analysis and subsequent reactions.
-
Byproducts from Sulfonyl Chloride Synthesis: The preparation of aryl sulfonyl chlorides from anilines via diazotization and reaction with sulfur dioxide can generate several byproducts, including chloroarenes, disulfides, and sulfones.[4]
-
Unreacted Starting Materials: Incomplete reaction can result in the presence of morpholine or 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride in the final product.
-
Di-sulfonated Species: While less common with secondary amines like morpholine, under harsh reaction conditions, the formation of di-sulfonated byproducts is a possibility.[5]
Question 2: How can I minimize the formation of these impurities?
Answer: Careful control of reaction conditions is crucial.
-
Anhydrous Conditions: The reaction between the sulfonyl chloride and morpholine should be carried out under strictly anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
-
Temperature Control: Maintaining a low temperature during the addition of morpholine can help to control the exothermicity of the reaction and minimize side product formation.
-
Stoichiometry: Precise control of the stoichiometry of the reactants can minimize the presence of unreacted starting materials.
-
Purification: Effective purification of the 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride intermediate before reacting it with morpholine is highly recommended to remove regioisomers and other byproducts.
II. Navigating the Nuances of Spectroscopic Analysis
The unique combination of a bromo-substituent, a trifluoromethyl group, and a morpholine ring in the target molecule presents specific challenges and considerations for spectroscopic analysis.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Question 3: I'm seeing complex splitting patterns in my ¹H NMR spectrum. What could be the cause?
Answer: The aromatic region of the ¹H NMR spectrum of this compound is expected to be complex due to the substitution pattern.
-
Aromatic Protons: You should expect to see three distinct signals in the aromatic region, likely appearing as a doublet, a doublet of doublets, and another doublet, arising from the three protons on the phenyl ring. The coupling constants will be influenced by their positions relative to each other and the substituents.
-
Morpholine Protons: The morpholine ring protons typically appear as two multiplets, corresponding to the protons adjacent to the nitrogen and oxygen atoms. These signals can sometimes overlap.
-
Long-Range Coupling: The trifluoromethyl group can exhibit long-range coupling to the aromatic protons, further complicating the splitting patterns. Decoupling the ¹⁹F spectrum can help simplify the ¹H spectrum and confirm these couplings.
Question 4: My ¹⁹F NMR shows more than one singlet. Does this mean I have impurities?
Answer: While a single singlet is expected for the CF₃ group in the pure compound, the presence of multiple singlets could indicate:
-
Regioisomeric Impurities: As mentioned earlier, regioisomers formed during synthesis will have different chemical environments for their CF₃ groups, resulting in distinct singlets in the ¹⁹F NMR spectrum.[6][7]
-
Degradation Products: Degradation of the molecule could potentially lead to species with slightly different chemical shifts for the CF₃ group.
B. Mass Spectrometry (MS)
Question 5: What are the key fragmentation patterns to look for in the mass spectrum of this molecule?
Answer: The electron ionization (EI) mass spectrum of this compound is expected to show a characteristic fragmentation pattern influenced by the various functional groups.
Table 1: Predicted Major Fragments in the EI-MS of this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |
| 373/375 | [C₁₁H₁₁BrF₃NO₃S]⁺ | - | Molecular Ion (M⁺) with characteristic 1:1 isotopic pattern for Bromine.[8] |
| 288/290 | [C₇H₃BrF₃O₂S]⁺ | C₄H₈NO | Cleavage of the S-N bond with loss of the morpholine radical. |
| 223 | [C₇H₃F₃O₂S]⁺ | Br | Loss of a bromine radical from the fragment at m/z 288/290. |
| 86 | [C₄H₈NO]⁺ | C₇H₃BrF₃O₂S | Formation of the morpholinyl cation. |
| 69 | [CF₃]⁺ | C₁₁H₁₁BrF₃NO₃S - CF₃ | Loss of the trifluoromethyl radical. |
Diagram 1: Predicted EI-MS Fragmentation Pathway
Caption: Predicted major fragmentation pathways for this compound under EI-MS.
Question 6: I am observing an M+2 peak with almost equal intensity to the molecular ion peak. Is this normal?
Answer: Yes, this is a hallmark of a compound containing a single bromine atom. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks (M⁺ and M+2) of almost equal intensity, separated by two mass units. This isotopic pattern is a powerful diagnostic tool for confirming the presence of bromine in your molecule.[8]
III. Chromatographic Characterization: Avoiding Common Pitfalls
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound. However, its properties can lead to specific chromatographic challenges.
Frequently Asked Questions (FAQs): HPLC Analysis
Question 7: I am observing significant peak tailing in my HPLC chromatogram. What are the likely causes and solutions?
Answer: Peak tailing is a common issue, especially with compounds containing basic nitrogen atoms like the morpholine moiety.
-
Secondary Interactions: The basic nitrogen of the morpholine ring can interact with acidic silanol groups on the surface of standard silica-based C18 columns, leading to peak tailing.[4]
-
Solution: Use an end-capped column or a column with a base-deactivated stationary phase. Operating the mobile phase at a lower pH (e.g., with 0.1% formic acid or trifluoroacetic acid) will protonate the morpholine nitrogen, which can sometimes improve peak shape. Adding a small amount of a competitive base, like triethylamine, to the mobile phase can also help to block the active silanol sites.
-
-
Column Overload: Injecting too much sample can lead to peak fronting or tailing.
-
Extra-Column Volume: Excessive tubing length or dead volume in the HPLC system can cause peak broadening and tailing.
-
Solution: Ensure that all fittings are properly connected and use tubing with the appropriate internal diameter and minimal length.[11]
-
Question 8: I suspect I have isomeric impurities, but they are co-eluting with my main peak. How can I improve the separation?
Answer: Separating regioisomers of substituted aromatic compounds can be challenging due to their similar physicochemical properties.
-
Optimize Mobile Phase: Systematically vary the mobile phase composition (e.g., the ratio of organic solvent to aqueous buffer) and the type of organic modifier (e.g., acetonitrile vs. methanol).
-
Change Stationary Phase: If optimizing the mobile phase is insufficient, try a different column chemistry. A phenyl-hexyl or a pentafluorophenyl (PFP) stationary phase can offer different selectivity for aromatic isomers compared to a standard C18 column.[1][2][3][12]
-
Gradient Elution: Employing a shallow gradient can often provide the resolution needed to separate closely eluting isomers.
-
Temperature: Adjusting the column temperature can also affect selectivity and may improve separation.
Diagram 2: HPLC Troubleshooting Workflow for Peak Tailing
Caption: A systematic approach to troubleshooting peak tailing in the HPLC analysis.
IV. Solid-State Characterization: X-ray Crystallography Insights
Single-crystal X-ray diffraction provides definitive structural confirmation. However, obtaining suitable crystals and interpreting the data requires an awareness of potential complexities.
Frequently Asked Questions (FAQs): X-ray Crystallography
Question 9: I am having difficulty growing single crystals of my compound suitable for X-ray diffraction. Any suggestions?
Answer: Growing high-quality single crystals can be a process of trial and error. Here are some common techniques to try:
-
Slow Evaporation: Dissolve your compound in a suitable solvent (or solvent mixture) and allow the solvent to evaporate slowly and undisturbed.
-
Solvent/Anti-Solvent Diffusion: Create a layered system with your compound dissolved in a good solvent and an "anti-solvent" in which it is poorly soluble. Diffusion of the anti-solvent into the solution can induce crystallization.
-
Vapor Diffusion: Place a solution of your compound in a small vial inside a larger, sealed container with a more volatile anti-solvent. The vapor of the anti-solvent will slowly diffuse into the solution, promoting crystallization.
-
Temperature Variation: Slowly cooling a saturated solution can also induce crystallization.
Question 10: Could my compound exhibit polymorphism?
Answer: Yes, polymorphism, the ability of a compound to exist in more than one crystal form, is a known phenomenon for sulfonamides.[13][14] Different polymorphs can have different physical properties, including melting point, solubility, and stability. If you observe batch-to-batch variability in these properties, it is worth investigating the possibility of polymorphism using techniques like powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC).
V. Stability and Degradation
Understanding the stability of this compound is critical for proper handling, storage, and interpretation of analytical data over time.
Frequently Asked Questions (FAQs): Stability and Degradation
Question 11: How stable is this compound? What are the likely degradation pathways?
Answer: Aryl sulfonamides are generally considered to be hydrolytically stable under neutral pH conditions.[15] However, they can be susceptible to degradation under other conditions:
-
Photodegradation: Exposure to UV light can cause cleavage of the S-N bond, leading to the formation of 4-bromo-3-(trifluoromethyl)benzenesulfonic acid and morpholine, among other products.[12][16][17] It is advisable to store the compound protected from light.
-
Strongly Acidic or Basic Conditions: While generally stable, prolonged exposure to harsh acidic or basic conditions, especially at elevated temperatures, could potentially lead to hydrolysis of the sulfonamide bond.
Question 12: I see a new peak in my HPLC after my sample has been sitting on the autosampler for a while. What could it be?
Answer: This is likely a degradation product. The most probable culprit is the photodegradation product, 4-bromo-3-(trifluoromethyl)benzenesulfonic acid, especially if the autosampler is not protected from light. This degradation product will be significantly more polar than the parent compound and will therefore have a much shorter retention time in reversed-phase HPLC.
By being aware of these common pitfalls and employing the troubleshooting strategies outlined in this guide, you can confidently characterize this compound and ensure the integrity of your research.
References
- Mykhailiuk, P. K., et al. (2008). Synthesis of trifluoromethyl-substituted proline analogues as 19F NMR labels for peptides in the polyproline II conformation.
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SIELC Technologies. (n.d.). Separation of Benzene, 1-bromo-4-(trifluoromethyl)- on Newcrom R1 HPLC column. Retrieved from [Link]
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Agilent. (2014). New To HPLC?: Avoiding Beginner Pitfalls. Retrieved from [Link]
- Borecka, B., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Science of The Total Environment, 429, 238-244.
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Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
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SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
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Pharma Growth Hub. (2023). Top 10 Most Common HPLC Issues and How to Fix Them (2023). [Video]. YouTube. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for.... Retrieved from [Link]
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ResearchGate. (n.d.). EI Mass spectra, proposed structures and predominant fragmentation.... Retrieved from [Link]
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ResearchGate. (n.d.). Partial packing view of crystal structures of polymorphs 1 A and 1 B.... Retrieved from [Link]
- Wang, C., et al. (2024). Trifluoromethyl-Functionalized 2D Covalent Organic Framework for High-Resolution Separation of Isomers. Analytical Chemistry, 96(11), 4583–4590.
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ResearchGate. (n.d.). EI mass spectra of the TFA derivative of MA and their probable fragmentation pathway. Retrieved from [Link]
- Wu, J., et al. (2011). Copper-Catalyzed Trifluoromethylation of Aryl Boronic Acids Using A CF3+.
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LibreTexts. (2023). Mass Spectrometry: Fragmentation. Retrieved from [Link]
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Semantic Scholar. (n.d.). Sulfonylation, Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride. Retrieved from [Link]
- Quiñonero, D., et al. (2022). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. Scientific Reports, 12(1), 12763.
- Felis, E., et al. (2024). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. International Journal of Molecular Sciences, 25(12), 6649.
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PubChem. (n.d.). 4-[3-(Trifluoromethyl)benzenesulfonyl]morpholine. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Crystal Polymorphism in Pharmaceutical Science. Retrieved from [Link]
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ResearchGate. (n.d.). HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material. Retrieved from [Link]
- Schwarz, H., & Achenbach, H. (1966). Photolytic cleavage of sulfonamide bonds.
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ResearchGate. (n.d.). Trifluoromethyl-Substituted α-Amino Acids as Solid-State 19 F NMR Labels for Structural Studies of Membrane-Bound Peptides. Retrieved from [Link]
- Chakkaravarthi, G., et al. (2008). 4-Bromomethyl-1-phenylsulfonyl-1H-indole. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2363.
- Chen, J., et al. (2022). Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation.
- Li, A., et al. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Analytical Chemistry, 86(8), 3987-3994.
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MDPI. (2024). Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy-Optimized Knorr Pyrazole Synthesis of Celecoxib and Mavacoxib, 3-(Trifluoromethyl) Pyrazolyl Benzenesulfonamides, Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). Retrieved from [Link]
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ResearchGate. (n.d.). Separation of substituted aromatic isomers with porous graphitic carbon in subcritical fluid chromatography | Request PDF. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from [Link]
- Chen, S. J., et al. (2009). Photolytic degradation of polybromodiphenyl ethers under UV-lamp and solar irradiations.
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Freie Universität Berlin. (n.d.). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Retrieved from [Link]
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West Virginia University. (n.d.). fragmentation-pathways-of-odd-and-even-electron-n-alkylated-synthetic-cathinones.pdf. Retrieved from [Link]
-
ResearchGate. (n.d.). EI fragmentation pattern for 3,4-MDMA. Retrieved from [Link]
-
West Virginia University. (n.d.). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Retrieved from [Link]
- Mykhailiuk, P. K., et al. (2008). Synthesis of trifluoromethyl-substituted proline analogues as 19F NMR labels for peptides in the polyproline II conformation.
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ResearchGate. (n.d.). (PDF) Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. Retrieved from [Link]
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addressing poor cell permeability of 4-(4-Bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine derivatives
Welcome to the technical support center for researchers working with 4-(4-Bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine derivatives. This guide is designed to provide in-depth troubleshooting assistance and practical solutions for a common challenge encountered with this chemical series: poor cell permeability. Our goal is to equip you with the foundational knowledge and experimental strategies to diagnose permeability issues and rationally design next-generation compounds with improved pharmacokinetic profiles.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Permeability Challenge
This section addresses common initial questions regarding the permeability of this specific class of molecules.
Q1: My this compound lead compound shows high target affinity in biochemical assays but has no activity in cell-based assays. Could this be a permeability issue?
A1: Yes, this is a classic indicator of poor cell permeability. When a compound is potent against its isolated target (e.g., an enzyme or receptor) but fails to elicit a response in a whole-cell context, it strongly suggests the molecule cannot efficiently cross the cell membrane to reach its intracellular target.[1] The primary barrier is the lipid bilayer of the cell membrane, which restricts the passage of molecules based on their physicochemical properties.[2][3]
Q2: What structural features of my compound series might be contributing to poor cell permeability?
A2: The this compound scaffold possesses several features that require careful balancing to achieve good cell permeability:
-
High Lipophilicity: The trifluoromethyl (-CF3) and bromo (-Br) groups significantly increase the molecule's lipophilicity (fat-loving nature).[4] While a certain degree of lipophilicity is necessary to enter the lipid membrane, excessively high values (e.g., LogP > 5) can cause the compound to become trapped within the membrane or lead to poor aqueous solubility, both of which hinder effective translocation into the cytoplasm.[5]
-
Polar Surface Area (PSA): The sulfonyl group (-SO2-) and the morpholine ring's oxygen atom are strong hydrogen bond acceptors. These contribute to the molecule's total Polar Surface Area (PSA). High PSA is associated with poor membrane permeability because it increases the energy penalty required for the molecule to leave the aqueous environment and enter the hydrophobic membrane interior.[2]
-
Molecular Weight (MW): This scaffold can easily approach or exceed the 500 Dalton threshold suggested by Lipinski's Rule of Five, especially with further substitutions.[6][7][8] Larger molecules generally diffuse more slowly across the membrane.[2]
Q3: What is "Lipinski's Rule of Five" and how does it apply to my compounds?
A3: Lipinski's Rule of Five (Ro5) is a set of guidelines used to evaluate the "drug-likeness" of a compound and its potential for good oral bioavailability, which is heavily dependent on cell permeability.[6][7][8][9] An orally active drug generally has no more than one violation of the following criteria[7][8]:
-
No more than 5 hydrogen bond donors (HBD).
-
No more than 10 hydrogen bond acceptors (HBA).
-
A molecular weight (MW) under 500 Daltons.
-
A calculated octanol-water partition coefficient (LogP) not exceeding 5.
For your compound series, it is critical to calculate these properties to assess potential liabilities. Violating two or more of these rules suggests a higher probability of encountering permeability and absorption problems.[6]
Q4: How can I get a preliminary assessment of my compound's permeability without running a lab experiment?
A4: In silico (computational) tools are invaluable for a rapid, preliminary assessment.[10][11][12] Several online platforms and software packages can calculate key physicochemical properties like LogP, PSA, MW, and the number of hydrogen bond donors/acceptors.[11] These tools provide a quick way to flag compounds that are likely to have permeability issues based on established correlations between these properties and experimental permeability data.[1]
Section 2: Troubleshooting Guide - From Poor Data to Actionable Insights
This section provides a structured workflow for diagnosing and addressing poor permeability in your experimental results.
Problem: My lead compound shows low apparent permeability (Papp) in an in vitro assay (e.g., Caco-2 or PAMPA). What are my next steps?
This common scenario requires a systematic approach to identify the root cause. Follow this troubleshooting workflow:
Step-by-Step Methodology:
-
Preparation: A stock solution of the test compound (e.g., 10 mM in DMSO) is diluted into a donor buffer (e.g., Hanks Balanced Salt Solution, pH 7.4) to a final concentration of 100 µM.
-
Plate Loading: The compound solution is added to the wells of a 96-well donor plate. A corresponding acceptor plate is filled with buffer.
-
Assembly: A filter plate, pre-coated with a lipid solution (e.g., dioleoylphosphatidylcholine in dodecane), is placed on top of the donor plate. [13]4. Incubation: The entire "sandwich" is inverted and placed onto the acceptor plate, allowing the compound to diffuse from the donor well, through the lipid membrane, and into the acceptor well. The assembly is incubated for a set period (e.g., 5 hours).
-
Quantification: After incubation, the plates are separated. The concentrations of the compound in the donor and acceptor wells are accurately measured using a validated LC-MS/MS method.
-
Calculation: The apparent permeability coefficient (Papp) is calculated using an established formula that accounts for the surface area of the membrane, incubation time, and compound concentrations.
Protocol 2: Bidirectional Caco-2 Permeability Assay
Objective: To measure compound permeability across a confluent monolayer of Caco-2 cells and determine if it is a substrate for active efflux.
Step-by-Step Methodology:
-
Cell Culture: Caco-2 cells are seeded onto permeable filter supports (e.g., Transwell® inserts) and cultured for 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) or by assessing the permeability of a low-permeability marker like Lucifer Yellow.
-
Apical to Basolateral (A→B) Permeability:
-
The test compound is added to the apical (upper) chamber of the Transwell® insert.
-
The plate is incubated (e.g., at 37°C for 2 hours with gentle shaking).
-
Samples are taken from the basolateral (lower) chamber at specified time points.
-
-
Basolateral to Apical (B→A) Permeability:
-
The test compound is added to the basolateral (lower) chamber.
-
The plate is incubated under the same conditions.
-
Samples are taken from the apical (upper) chamber.
-
-
Quantification: All samples are analyzed by LC-MS/MS to determine the compound concentration.
-
Calculation:
-
Papp values are calculated for both the A→B and B→A directions.
-
The Efflux Ratio (ER) is calculated as: ER = Papp (B→A) / Papp (A→B) . An ER > 2 suggests the compound is subject to active efflux.
-
References
-
Kramer, D. D., & Witeof, A. E. (2021). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. Cell Chemical Biology. Available at: [Link]
-
Taylor & Francis. (n.d.). Lipinski's rule of five – Knowledge and References. Taylor & Francis Online. Available at: [Link]
-
Bioaccess. (n.d.). Understanding the Lipinski Rule of Five in Drug Discovery. bioaccessla.com. Available at: [Link]
-
ConductScience. (2021). Factors Affecting Cell Membrane Permeability and Fluidity. ConductScience. Available at: [Link]
-
Ferreira, R. J., et al. (2017). In Silico Prediction of Permeability Coefficients. PubMed. Available at: [Link]
-
Royal Society of Chemistry. (2023). In silico prediction models for solubility and membrane permeability in cell-based assays. RSC Publishing. Available at: [Link]
-
Sabinet. (n.d.). Physicochemical properties of drugs and membrane permeability: review article. Sabinet African Journals. Available at: [Link]
-
ResearchGate. (n.d.). Physicochemical properties of drugs and membrane permeability. Request PDF. Available at: [Link]
-
Lokey, R. S., et al. (2012). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. NIH. Available at: [Link]
-
AZoLifeSciences. (2022). What is Lipinski's Rule of 5? AZoLifeSciences.com. Available at: [Link]
-
Zenovel. (n.d.). Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel. Available at: [Link]
-
Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available at: [Link]
-
Springer Nature. (n.d.). In Silico Prediction of Permeability Coefficients. SpringerLink. Available at: [Link]
-
Wikipedia. (n.d.). Lipinski's rule of five. Wikipedia. Available at: [Link]
-
Taylor & Francis Online. (2018). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Taylor & Francis Online. Available at: [Link]
-
Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed. Available at: [Link]
-
Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ResearchGate. Available at: [Link]
-
Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. Available at: [Link]
-
MDPI. (2022). Advances in Computational Approaches for Estimating Passive Permeability in Drug Discovery. MDPI. Available at: [Link]
-
ResearchGate. (2012). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. Request PDF. Available at: [Link]
-
Company of Biologists. (2012). Membrane lipid composition and its physicochemical properties define cell vulnerability to aberrant protein oligomers. Journal of Cell Science. Available at: [Link]
-
Al-Ahmad, A., et al. (2018). Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review. PubMed Central. Available at: [Link]
-
Goger, M., et al. (2017). Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data. ACS Publications. Available at: [Link]
-
Hrabálek, A., et al. (2021). N-Alkylmorpholines: Potent Dermal and Transdermal Skin Permeation Enhancers. PMC. Available at: [Link]
-
ChemMedChem. (2020). Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions. PubMed. Available at: [Link]
-
Manta, S., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Available at: [Link]
-
Knauf, P. A., & Rothstein, A. (1971). Chemical modification of membranes. I. Effects of sulfhydryl and amino reactive reagents on anion and cation permeability of the human red blood cell. PubMed. Available at: [Link]
-
Kudo, N., et al. (2009). High lipophilicity of perfluoroalkyl carboxylate and sulfonate: implications for their membrane permeability. PubMed. Available at: [Link]
-
Angewandte Chemie. (2023). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. PMC. Available at: [Link]
-
Knauf, P. A., & Rothstein, A. (1971). Chemical Modification of Membranes: 1. Effects of sulfhydryl and amino reactive reagents on anion and cation permeability of the human red blood cell. PMC. Available at: [Link]
-
Rothstein, A., & Weed, R. I. (1963). THE FUNCTIONAL SIGNIFICANCE OF SULFHYDRYL GROUPS IN THE CELL MEMBRANE. OSTI.GOV. Available at: [Link]
-
Liu, K., & Kokubo, H. (2019). Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations. PubMed. Available at: [Link]
-
AAPS PharmSciTech. (2006). Effect of Drug Lipophilicity and Ionization on Permeability Across the Buccal Mucosa: A Technical Note. NIH. Available at: [Link]
-
Liu, K., & Kokubo, H. (2019). Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations. ResearchGate. Available at: [Link]
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- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
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- 8. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 9. azolifesciences.com [azolifesciences.com]
- 10. In Silico Prediction of Permeability Coefficients - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Metabolic Stability of Morpholine-Containing Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights into understanding and overcoming metabolic stability challenges associated with morpholine-containing compounds. The content is structured in a practical question-and-answer format to directly address issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the metabolic fate and strategic modification of morpholine-containing drug candidates.
Q1: What are the primary metabolic pathways for morpholine-containing compounds?
While the morpholine ring is often incorporated to improve physicochemical and pharmacokinetic properties, it is not metabolically inert. Understanding its metabolic fate is crucial for lead optimization. The primary pathways are:
-
Oxidative N-Dealkylation: This is a common route for tertiary amines, involving the enzymatic cleavage of the bond between the morpholine nitrogen and its substituent. This process is often mediated by Cytochrome P450 (CYP) enzymes.
-
Ring Oxidation: This involves the hydroxylation of the carbon atoms within the morpholine ring, typically at positions alpha or beta to the nitrogen or oxygen atoms. This initial oxidation can subsequently lead to ring-opening, yielding metabolites like 2-(2-aminoethoxy)acetic acid.
-
N-Oxidation: The nitrogen atom in the morpholine ring can be directly oxidized to form an N-oxide metabolite.
These metabolic transformations are primarily catalyzed by Phase I enzymes, particularly the CYP family.
Q2: Why is the morpholine ring generally considered more metabolically stable than a piperidine ring?
The substitution of a methylene group (CH₂) in piperidine with an oxygen atom in morpholine significantly alters the electronic properties of the ring. The key reasons for its enhanced stability are:
-
Reduced Nitrogen Basicity: The electron-withdrawing nature of the oxygen atom lowers the basicity (pKa) of the morpholine nitrogen compared to piperidine.
-
Decreased Susceptibility to Oxidation: This electronic effect reduces the susceptibility of the adjacent carbon atoms to oxidation by CYP enzymes, which is a major metabolic route for piperidine rings.
Despite this relative stability, it is a common misconception to assume the morpholine moiety is entirely stable. It is often a site of metabolism, and its stability must be experimentally verified.
Q3: How do I begin investigating the metabolic instability of my lead compound?
The first step is to identify the metabolic "soft spots" on your molecule. This is achieved through a systematic, multi-step approach:
-
In Vitro Stability Assays: Determine the compound's intrinsic clearance (CLint) by measuring its rate of disappearance in various biological matrices. The two most common starting assays are the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.
-
Metabolite Identification (MetID): If instability is confirmed, the next critical step is to identify the metabolites formed. This is typically performed using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS), which can pinpoint the exact sites of modification on the parent molecule.
This initial screening provides a clear picture of whether the instability is due to Phase I (CYP-mediated) or Phase II (conjugation) metabolism and where on the molecule these transformations are occurring.
Q4: What are the best initial in vitro assays for assessing metabolic stability?
The choice of assay depends on the specific questions you are asking. For an initial screen, a combination of two assays provides a comprehensive overview:
-
Liver Microsomal Stability Assay: This is a cost-effective, high-throughput assay that uses subcellular liver fractions rich in Phase I CYP enzymes. It is excellent for identifying liabilities related to oxidative metabolism.
-
Hepatocyte Stability Assay: This assay uses intact liver cells and is considered the "gold standard" for in vitro metabolism studies. It provides a more complete metabolic profile because it contains both Phase I and Phase II enzymes, as well as active transporter systems, more closely mimicking the in vivo environment.
Running these assays in parallel can quickly differentiate between Phase I and Phase II metabolic liabilities.
Q5: What are common medicinal chemistry strategies to enhance the metabolic stability of a morpholine-containing compound?
Once a metabolic soft spot is identified, several strategies can be employed to block the undesirable transformation:
-
Deuteration: Replacing a hydrogen atom with its heavier isotope, deuterium, at the site of metabolism can slow the rate of C-H bond cleavage by CYP enzymes (the kinetic isotope effect).
-
Steric Hindrance: Introducing a bulky functional group near the metabolic hot spot can physically block the enzyme's active site from accessing it.
-
Electronic Modification: Introducing an electron-withdrawing group can deactivate a metabolically labile position, making it less susceptible to oxidation.
-
Bioisosteric Replacement: In cases of significant metabolic liability, replacing the morpholine ring or an adjacent group with a bioisostere—a different functional group with similar physicochemical properties but a different metabolic profile—can be a highly effective strategy.
Q6: When should I consider a bioisosteric replacement for the morpholine ring itself?
Consider replacing the morpholine ring when:
-
Metabolism on the ring itself (e.g., ring hydroxylation followed by cleavage) is the primary clearance pathway.
-
Other strategies to block metabolism at adjacent sites have failed or resulted in a significant loss of potency.
-
A novel chemical space with improved intellectual property potential is desired.
Common bioisosteres for the morpholine ring include tetrahydro-2H-pyran (THP), spirocyclic systems like 2-oxa-6-azaspiro[3.3]heptane, and various bicyclic or bridged systems.
Troubleshooting Guide
This section provides solutions to specific experimental problems you may encounter.
Problem: My compound shows high clearance in human liver microsomes (HLM). What is the likely cause and what are my next steps?
-
Likely Cause: High clearance in HLM strongly suggests that your compound is being rapidly metabolized by Phase I enzymes, most commonly CYP enzymes. The "soft spot" could be the morpholine ring itself, its substituents, or another part of the molecule susceptible to oxidation.
-
Troubleshooting Steps:
-
Confirm the Finding: Repeat the assay to ensure the result is reproducible. Include positive controls (compounds with known high and low clearance) to validate the assay performance.
-
Perform Metabolite Identification: Use LC-MS/MS to analyze samples from the microsomal incubation. This will help you identify the structure and location of the primary metabolites, revealing the exact site of metabolic attack.
-
Initiate Structural Modifications: Based on the MetID data, apply medicinal chemistry strategies (See FAQ Q5) to block the identified metabolic pathway.
-
Re-evaluate Analogs: Test the newly synthesized analogs in the HLM stability assay to confirm that the modification has successfully reduced clearance.
-
Problem: My compound is stable in microsomes but shows high clearance in hepatocytes. What does this discrepancy mean?
-
Likely Cause: This profile indicates that the metabolic pathway is likely not mediated by the CYP enzymes that are abundant in microsomes. The two main possibilities are:
-
Phase II Metabolism: The compound is likely undergoing rapid conjugation (e.g., glucuronidation by UGTs or sulfation by SULTs), as hepatocytes contain a full complement of Phase II enzymes that are largely absent from microsomes.
-
Non-CYP Oxidative Metabolism: Other oxidative enzymes present in the cytosolic fraction of hepatocytes, such as aldehyde oxidase (AO), could be responsible for the clearance.
-
-
Troubleshooting Steps:
-
Run a Liver S9 Stability Assay: The S9 fraction contains both microsomal and cytosolic enzymes and can help confirm if a cytosolic enzyme is involved.
-
Perform Hepatocyte MetID: Conduct metabolite identification studies using hepatocyte incubations to identify the conjugated or oxidized metabolites.
-
Use Specific Enzyme Inhibitors: Incubate your compound in hepatocytes with specific inhibitors for UGTs or AO to pinpoint the responsible enzyme family.
-
Problem: After modifying my compound to improve metabolic stability, its biological activity significantly decreased.
-
Likely Cause: The chemical modification made to block metabolism has inadvertently altered or blocked a key pharmacophore element required for binding to the target protein. The introduced group may be causing a steric clash in the binding pocket or altering the electronic properties essential for interaction.
-
Troubleshooting Steps:
-
Analyze Structural Data: If available, examine the co-crystal structure of your original compound with its target. This can reveal if the modified position is involved in a critical binding interaction.
-
Explore Alternative Modifications: If the initial modification was a bulky steric block, try a smaller group (e.g., fluorine) or an electronic modification that is less sterically intrusive.
-
Modify a Different Vector: If possible, try to block metabolism by modifying a part of the molecule that projects away from the binding pocket.
-
Balance Potency and Stability: Drug discovery is an optimization process. It may be necessary to accept a slightly lower potency to achieve a significantly better pharmacokinetic profile. Evaluate both parameters in parallel for new analogs.
-
Problem: My in vitro metabolic stability data does not correlate well with my in vivo pharmacokinetic data.
-
Likely Cause: Discrepancies between in vitro and in vivo data are common and can arise from several factors not captured by simple metabolic stability assays. These include:
-
Extrahepatic Metabolism: Significant metabolism may be occurring in other tissues like the gut wall, kidney, or lungs, which are not accounted for in liver-based assays.
-
Transporter Effects: Active uptake into or efflux from hepatocytes can significantly impact in vivo clearance, a factor that is better represented in hepatocyte assays than in microsomes but may still not fully reflect the in vivo situation.
-
Plasma Protein Binding: High binding to plasma proteins can reduce the amount of free drug available for metabolism in vivo, leading to lower-than-predicted clearance.
-
Species Differences: The expression and activity of metabolic enzymes can vary significantly between the species used for in vitro assays (e.g., human) and the species used for in vivo studies (e.g., rat or mouse).
-
-
Troubleshooting Steps:
-
Evaluate Gut Wall Metabolism: Conduct stability assays using intestinal microsomes or S9 fractions to assess the potential for first-pass metabolism in the gut.
-
Measure Plasma Protein Binding: Determine the fraction of your compound bound to plasma proteins for the relevant species.
-
Use Cross-Species Data: Compare metabolic stability across hepatocytes from different species (human, rat, mouse, dog) to identify the preclinical species that is most predictive of human metabolism.
-
Visualizations and Data
Metabolic Pathways of the Morpholine Moiety
This diagram illustrates the primary metabolic transformations that morpholine-containing compounds can undergo.
Caption: Major metabolic pathways of the morpholine ring.
Workflow for Investigating Metabolic Instability
This workflow provides a systematic approach for identifying and addressing metabolic liabilities.
Caption: Workflow for addressing metabolic instability.
Data Summary Table
The following table presents hypothetical data for a lead compound and its analogs, demonstrating the impact of structural modifications on metabolic stability and potency.
| Compound | Modification | t½ in HLM (min) | Intrinsic Clearance (µL/min/mg) | Target IC₅₀ (nM) |
| Lead-01 | Parent Compound | < 5 | > 200 | 10 |
| Analog-01A | Deuteration at α-carbon | 15 | 65 | 12 |
| Analog-01B | Steric block (methyl) at α-carbon | 45 | 22 | 85 |
| Analog-01C | Bioisostere (THP ring) | > 60 | < 10 | 25 |
HLM: Human Liver Microsomes; t½: Half-life; IC₅₀: Half-maximal inhibitory concentration
Experimental Protocols
Protocol: Liver Microsomal Stability Assay
This protocol outlines a standard procedure for determining a compound's stability in the presence of liver microsomes.
-
Preparation:
-
Thaw cryopreserved pooled liver microsomes (e.g., human, rat) on ice.
-
Prepare a stock solution of the test compound (10 mM in DMSO). Create a working solution (e.g., 100 µM) by diluting the stock in acetonitrile or methanol.
-
Prepare a 0.1 M phosphate buffer (pH 7.4).
-
Prepare an NADPH regenerating solution (cofactor).
-
-
Incubation:
-
Pre-warm the microsomal suspension, buffer, and cofactor solution to 37°C.
-
In a 96-well plate, combine the buffer, microsomes (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).
-
Initiate the metabolic reaction by adding the pre-warmed NADPH solution.
-
Incubate the plate at 37°C with shaking.
-
-
Sampling and Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a well containing ice-cold acetonitrile with an internal standard to precipitate the protein.
-
-
Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
-
Data Calculation:
-
Plot the natural log of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the line.
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate intrinsic clearance (CLint) using the appropriate formula.
-
References
- WuXi AppTec. (2023, October 9). Metabolic Stability in Drug Development: 5 Assays.
- Nuvisan. Advanced in vitro metabolic stability assays for drug discovery.
- ResearchGate. Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib.
- Benchchem. Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability.
- Creative Bioarray. In Vitro Metabolic Stability.
- In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2025, November 19).
- Frontage Laboratories. Metabolic Stability.
- TCI Chemicals. Building Blocks for Bioisosteric Replacement in Medicinal Chemistry.
- Enamine. Morpholine Bioisosteres for Drug Design.
- Benchchem. Technical Support Center: Enhancing Metabolic Stability of Small Molecule Inhibitors.
- Cambridge MedChem Consulting. (2024, February 17). Ring Bioisosteres. Retrieved from Cambridge MedChem Consulting website.
- Enamine. Morpholine Bioisosteres for Drug Design (PDF).
- Di, L., & Obach, R. S. (2015). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. ACS Medicinal Chemistry Letters, 6(5), 597–601.
- Singh, R., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.
- Mild and Functional Group-Tolerant Aerobic N-Dealkylation of Tertiary Amines Promoted by Photoredox Catalysis. (2023, June 9). The Journal of Organic Chemistry.
- Lian, K., Zhang, Y., Wang, Y., Li, Y., & Gao, Y. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2018, 9670481.
- Serra, S., & Dall'Angelo, S. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2729–2748.
- How to Conduct an In Vitro Metabolic Stability Study. (2025, May 29).
- Kourounakis, A. P., & Kourounakis, P. N. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 39(5), 1841–1886.
- Biological relevance and synthesis of C-substituted morpholine derivatives. (2025, August 10).
- Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. (2018, April 26). Journal of Analytical Methods in Chemistry.
- Poupin, P., Truffaut, N., Combourieu, B., Besson, P., & Sancelme, M. (1998). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry
Technical Support Center: Overcoming Resistance to 4-(4-Bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine Analogs
Welcome to the technical support center for researchers working with 4-(4-Bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine analogs. This guide is designed to provide in-depth troubleshooting and practical advice for overcoming common resistance mechanisms encountered during your experiments. Our approach is rooted in established principles of cancer biology and medicinal chemistry to ensure the scientific integrity and success of your research.
Part 1: Understanding the Landscape of Resistance
Before delving into specific troubleshooting, it is crucial to understand the potential ways a cancer cell can develop resistance to a therapeutic agent. For a molecule with the structural features of this compound, we can anticipate several key resistance pathways based on its chemical properties and known mechanisms of drug resistance.
The core structure, a phenylsulfonylmorpholine, is a versatile pharmacophore found in various biologically active compounds.[1][2] The morpholine ring, in particular, is often incorporated to improve pharmacokinetic properties.[3] The trifluoromethyl group can enhance metabolic stability and binding affinity, while the bromo substituent can influence electronic properties and interactions with the target.[3]
Resistance to such compounds is often multifactorial. The primary mechanisms can be broadly categorized as:
-
Reduced Intracellular Drug Concentration: The cancer cell actively removes the compound or prevents its entry.
-
Target Alteration: The molecular target of the compound is modified, reducing binding affinity.
-
Drug Inactivation: The compound is metabolized into an inactive form.
-
Activation of Bypass Signaling Pathways: The cell finds alternative routes to survive and proliferate, even when the primary target is inhibited.
This guide will address each of these potential resistance mechanisms in a practical, question-and-answer format.
Part 2: Troubleshooting Guide & FAQs
Section 1: Issue - Reduced Compound Efficacy or Complete Lack of Response
This is one of the most common challenges. Before assuming complex resistance mechanisms, it's essential to rule out experimental variables.
Question: My this compound analog shows lower than expected potency or no effect in my cell line. What should I check first?
Answer:
-
Compound Integrity and Purity:
-
Verification: Have you confirmed the identity and purity of your synthesized analog using methods like NMR, LC-MS, and elemental analysis? Impurities can interfere with the assay or the compound may have degraded.
-
Solubility: Is the compound fully dissolved in your vehicle (e.g., DMSO) before dilution in culture media? Precipitation will lead to a lower effective concentration. Visually inspect for precipitates and consider preparing fresh stock solutions. The morpholine moiety generally aids solubility, but the overall lipophilicity of the molecule should be considered.[3]
-
-
Cell Line Characteristics:
-
Baseline Transporter Expression: Is your cell line known to have high baseline expression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/ABCB1), MRP1 (ABCC1), or ABCG2 (BCRP)?[4][5][6][7][8] These transporters are primary mediators of multidrug resistance by actively effluxing a wide range of xenobiotics.[4][5][6][7][8]
-
Experimental Validation: You can assess the expression of these transporters using qPCR, Western blot, or flow cytometry.
-
Question: I suspect my cells are actively pumping out the compound. How can I confirm this and what can I do about it?
Answer: This is a classic case of multidrug resistance (MDR) mediated by ABC transporters.[4][5][6][7][8]
Troubleshooting Workflow for ABC Transporter-Mediated Efflux:
Caption: Investigating mechanisms of acquired resistance.
1. Target Alteration
-
Rationale: Cancer cells can acquire mutations in the drug's target protein, which can reduce the binding affinity of the compound.
-
Troubleshooting Steps:
-
Target Identification: If the target of your analog is known, sequence the gene encoding for this target in both the sensitive parental cell line and your newly developed resistant cell line.
-
Computational Modeling: If a mutation is found, use molecular modeling to predict how this change might affect the binding of your analog.
-
Functional Assays: Express the mutated protein and perform in vitro binding or activity assays with your compound to confirm a change in affinity or inhibitory potential.
-
2. Metabolic Inactivation
-
Rationale: Cells can upregulate metabolic enzymes, such as cytochrome P450s, that modify and inactivate the drug. The trifluoromethyl group is known to often increase metabolic stability, but this is not always the case and depends on the overall molecular context. [9]* Troubleshooting Steps:
-
Protocol 3: In Vitro Metabolism Assay
-
Objective: To assess the metabolic stability of your analog in the presence of cellular enzymes.
-
Materials:
-
Your analog.
-
S9 fractions or microsomes from both sensitive and resistant cell lysates.
-
NADPH (as a cofactor for many metabolic enzymes).
-
LC-MS/MS system.
-
-
Procedure:
-
Incubate a known concentration of your analog with the S9 fractions or microsomes and NADPH at 37°C.
-
Take samples at various time points (e.g., 0, 15, 30, 60 minutes).
-
Quench the reaction (e.g., with acetonitrile).
-
Analyze the remaining concentration of the parent compound by LC-MS/MS.
-
-
Interpretation: A faster rate of degradation of your analog by components from the resistant cells suggests that metabolic inactivation is a contributing factor to the observed resistance. You can also use the LC-MS/MS to identify potential metabolites.
-
-
Question: If metabolic inactivation is occurring, what are my next steps?
Answer:
-
Structure-Activity Relationship (SAR) Studies: Synthesize new analogs with modifications at the metabolically liable sites. For instance, blocking a site of oxidation with a fluorine atom can enhance metabolic stability. [10]* Co-administration with Metabolic Inhibitors: In an experimental setting, you can co-administer your analog with broad-spectrum cytochrome P450 inhibitors (e.g., ketoconazole) to see if this restores sensitivity.
Section 3: Data Summary and Key Parameters
To aid in your experimental design, the following table summarizes key physicochemical properties of the parent compound, which can influence its biological behavior.
| Property | Value | Implication |
| Molecular Formula | C₁₁H₁₁BrF₃NO₃S | Provides the elemental composition. [11] |
| Molecular Weight | 374.17 g/mol | Influences diffusion and transport across membranes. [11] |
| Topological Polar Surface Area (TPSA) | 46.61 Ų | Suggests good potential for cell permeability. [11] |
| logP | 2.4888 | Indicates a moderate level of lipophilicity. [11] |
Part 3: Concluding Remarks
Overcoming drug resistance is a significant challenge in cancer research. A systematic and logical approach to troubleshooting is paramount. By first addressing potential experimental artifacts and then moving on to investigate the well-established mechanisms of resistance such as drug efflux, target alteration, and metabolic inactivation, you can effectively diagnose the root cause of the observed resistance to your this compound analogs. The insights gained from these studies will not only help in interpreting your current results but also guide the design of next-generation compounds with improved efficacy and the ability to circumvent these resistance mechanisms.
References
-
[Drug resistance mediated by ABC transporters]. PubMed. [Link]
-
Reversal of ABC drug transporter-mediated multidrug resistance in cancer cells: Evaluation of current strategies. PMC. [Link]
-
Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. [Link]
-
Design and biological activity of trifluoromethyl containing drugs. Wechem. [Link]
-
ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal. PMC. [Link]
-
ABC Transporters Involved in Drug Resistance. ResearchGate. [Link]
-
Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance. Frontiers. [Link]
-
Multipathway regulation induced by 4-(phenylsulfonyl)morpholine derivatives against triple-negative breast cancer. PubMed. [Link]
-
Multipathway regulation induced by 4‐(phenylsulfonyl)morpholine derivatives against triple‐negative breast cancer. ResearchGate. [Link]
-
Fluorine substitution can block CYP3A4 metabolism-dependent inhibition: identification of (S)-N-[1-(4-fluoro-3- morpholin-4-ylphenyl)ethyl]-3- (4-fluorophenyl)acrylamide as an orally bioavailable KCNQ2 opener devoid of CYP3A4 metabolism-dependent inhibition. PubMed. [Link]
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- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Drug resistance mediated by ABC transporters] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reversal of ABC drug transporter-mediated multidrug resistance in cancer cells: Evaluation of current strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance [frontiersin.org]
- 9. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]
- 10. Fluorine substitution can block CYP3A4 metabolism-dependent inhibition: identification of (S)-N-[1-(4-fluoro-3- morpholin-4-ylphenyl)ethyl]-3- (4-fluorophenyl)acrylamide as an orally bioavailable KCNQ2 opener devoid of CYP3A4 metabolism-dependent inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemscene.com [chemscene.com]
Technical Support Center: Scaling the Synthesis of 4-(4-Bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine
This guide provides in-depth technical support for researchers, chemists, and process development professionals involved in the synthesis and scale-up of 4-(4-Bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine (CAS: 1020253-04-6).[1][2][3][4] This valuable sulfonamide building block is crucial in various drug discovery programs.[5][6][7] This document moves beyond a simple protocol, offering insights into the underlying chemistry, troubleshooting common issues, and addressing challenges encountered during scale-up.
Section 1: Safety First - Hazard Analysis and Mitigation
Scaling up any chemical synthesis requires a rigorous safety assessment. The primary reactants in this synthesis present significant hazards that must be managed with appropriate engineering controls and personal protective equipment (PPE).
| Reagent | CAS Number | Key Hazards | Recommended Handling Practices |
| 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride | 351003-47-9 | Corrosive: Causes severe skin burns and eye damage.[8][9] Moisture Sensitive: Reacts with water to liberate toxic and corrosive hydrogen chloride (HCl) gas.[8][10] | Handle only in a well-ventilated chemical fume hood.[8][11] Wear chemical-resistant gloves, a lab coat, and chemical safety goggles with a face shield.[9][12] Use anhydrous solvents and an inert atmosphere (Nitrogen or Argon). Store in a tightly sealed container in a dry, cool place away from moisture.[8] |
| Morpholine | 110-91-8 | Corrosive & Flammable: Causes skin and eye burns. Flammable liquid and vapor. | Use in a chemical fume hood away from ignition sources. Wear appropriate PPE, including chemical-resistant gloves and safety goggles. |
| Triethylamine (or other base) | 121-44-8 | Corrosive & Flammable: Highly flammable liquid and vapor. Causes severe skin and eye damage. Toxic if inhaled. | Handle in a well-ventilated fume hood. Keep away from heat and open flames. Use appropriate PPE. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for the synthesis of this compound?
A1: The reaction is a classic nucleophilic substitution at a sulfonyl group. Morpholine, a secondary amine, acts as the nucleophile, attacking the electrophilic sulfur atom of 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride. This addition is followed by the elimination of a chloride ion. The trifluoromethyl group on the benzene ring is strongly electron-withdrawing, which further increases the electrophilicity of the sulfur atom, making the reaction efficient.[13]
Q2: Why is the addition of a base, such as triethylamine or pyridine, essential for this reaction?
A2: A non-nucleophilic base is critical to scavenge the hydrogen chloride (HCl) that is generated as a byproduct. For every mole of sulfonamide formed, one mole of HCl is produced. If not neutralized, this acid will protonate the nitrogen atom of the starting morpholine, forming a morpholinium salt. This salt is no longer nucleophilic and will not react with the sulfonyl chloride, effectively halting the reaction and leading to a maximum theoretical yield of only 50%.
Q3: What are the most critical parameters to control during scale-up?
A3: The three most critical parameters are:
-
Temperature Control: The reaction is highly exothermic. Uncontrolled temperature can lead to the decomposition of the sulfonyl chloride, resulting in discoloration and the formation of impurities.[14] For large-scale synthesis, a jacketed reactor with an external cooling system is mandatory.
-
Rate of Addition: The rate at which the morpholine/base solution is added to the sulfonyl chloride solution directly impacts heat generation. A slow, controlled addition is crucial to maintain the desired reaction temperature.
-
Moisture Control: 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride is highly susceptible to hydrolysis.[13] Any moisture present will convert the starting material into the corresponding sulfonic acid, which is unreactive and will result in significant yield loss. Ensuring all glassware is oven-dried and using anhydrous solvents under an inert atmosphere is non-negotiable.
Q4: Which solvents are most suitable for this synthesis at scale?
A4: Aprotic solvents are required. Dichloromethane (DCM) is a common choice at the lab scale due to its excellent solvating properties and ease of removal. However, for pilot and manufacturing scales, solvents like 2-Methyltetrahydrofuran (2-MeTHF), which is a more environmentally friendly alternative, or ethyl acetate may be preferred. The choice will depend on solubility, boiling point (for reflux or distillation), and downstream processing requirements.
Section 3: Detailed Step-by-Step Synthesis Protocol (Lab to Pilot Scale)
This protocol outlines a robust procedure for the synthesis, workup, and purification of the target compound.
Experimental Workflow Diagram
Caption: Overall workflow for the synthesis of the target sulfonamide.
Protocol Steps:
-
Reaction Setup:
-
To a clean, dry, inerted jacketed reactor, charge 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride (1.0 eq).
-
Add anhydrous dichloromethane (DCM, approx. 5-10 volumes relative to the sulfonyl chloride).
-
Begin agitation and cool the vessel to 0-5 °C using a circulating chiller.
-
-
Reagent Addition:
-
In a separate addition vessel, charge morpholine (1.1 eq) and triethylamine (1.2 eq) into anhydrous DCM (2-3 volumes).
-
Slowly add the morpholine/triethylamine solution to the cooled sulfonyl chloride solution via a dosing pump over 1-2 hours. Crucially, monitor the internal temperature and adjust the addition rate to maintain the temperature below 10 °C.
-
-
Reaction and Monitoring:
-
Once the addition is complete, allow the reaction mixture to slowly warm to ambient temperature (20-25 °C) and stir for an additional 2-4 hours.
-
Monitor the reaction for the disappearance of the sulfonyl chloride starting material using a suitable analytical method (e.g., TLC or LC-MS).
-
-
Aqueous Workup:
-
Once the reaction is complete, cool the mixture back to 10-15 °C.
-
Quench the reaction by slowly adding water (5 volumes).
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl (aq) (2 x 5 volumes) to remove excess morpholine and triethylamine, followed by saturated sodium bicarbonate solution (1 x 5 volumes), and finally brine (1 x 5 volumes).
-
-
Isolation and Purification:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a solid.
-
For purification, recrystallize the crude solid from a suitable solvent system, such as isopropanol/water or ethanol.
-
Filter the purified solid, wash with a small amount of cold solvent, and dry under vacuum at 40-50 °C to a constant weight.
-
Section 4: Troubleshooting Guide
Caption: Decision tree for troubleshooting common synthesis issues.
Problem 1: Low or Stagnant Reaction Yield
-
Potential Cause A: Hydrolysis of the sulfonyl chloride. This is the most common issue. The sulfonyl chloride starting material reacts with moisture to form the unreactive 4-bromo-3-(trifluoromethyl)benzenesulfonic acid.
-
Solution: Strictly enforce anhydrous conditions. Use oven-dried glassware, anhydrous grade solvents, and maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.
-
-
Potential Cause B: Incomplete reaction. Insufficient base or reaction time can lead to unreacted starting material.
-
Solution: Ensure at least 1.1-1.2 equivalents of the amine base are used. Confirm reaction completion with TLC or LC-MS before beginning the workup. If the reaction has stalled, a slight warming to 30-40 °C for a short period might be beneficial, but must be done cautiously.
-
Problem 2: The Product is an Oil or a Dark, Discolored Solid
-
Potential Cause: Decomposition of the sulfonyl chloride. This can happen if the reaction temperature is too high, leading to side reactions and the formation of colored impurities.[14]
-
Solution: Improve temperature control. Ensure the cooling system is adequate for the scale and slow down the addition of the morpholine/base solution to prevent a rapid exotherm. Running the reaction at a slightly more dilute concentration can also help dissipate heat more effectively.
-
Problem 3: Difficulties with Crystallization/Purification
-
Potential Cause: Presence of persistent impurities. Oily impurities can inhibit the crystallization of the desired product.
-
Solution: If standard workup procedures are insufficient, an additional purification step may be needed. A plug of silica gel to filter the crude product (dissolved in DCM) can remove polar impurities. Alternatively, performing a charcoal treatment on the hot solution before recrystallization can help remove colored impurities. A thorough screen of recrystallization solvents is also recommended.
-
References
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Reactivity of 4-(Trifluoromethyl)benzenesulfonyl Chloride for Industrial Applications. [Link]
-
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]
-
Pharmaffiliates. This compound. [Link]
-
Chen, Y. L., et al. (2024). Multipathway regulation induced by 4-(phenylsulfonyl)morpholine derivatives against triple-negative breast cancer. Archiv der Pharmazie, 357(3), e2300435. [Link]
-
ResearchGate. Early investigations using morpholine-4-sulfonyl chloride A as the starting material. [Link]
-
Wang, Y., et al. (2022). Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. Molecules, 27(15), 4983. [Link]
-
PubChem. 4-((3-Bromo-4-methylphenyl)sulfonyl)morpholine. [Link]
-
ResearchGate. Rapid Multikilogram Scale-Up of Di- and Trifluoromethoxy Proline Derivatives. [Link]
-
PubChem. 4-[3-(Trifluoromethyl)benzenesulfonyl]morpholine. [Link]
-
de Oliveira, R. B., et al. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 3(6), 694-716. [Link]
-
Moodle, R. J., & Schofield, K. (2002). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 6(5), 724-730. [Link]
-
Pu, X., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(52), 18235-18239. [Link]
-
Liu, Y., et al. (2019). Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. Molecular Diversity, 23(3), 681-696. [Link]
-
Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858. [Link]
-
Al-Tamiemi, E. O. (2015). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [Link]
-
Organic Syntheses Procedure. 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 4-((4-BroMo-3-(trifluoroMethyl)phenyl)sulfonyl)Morpholine | 1020253-04-6 [chemicalbook.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 1020253-04-6|4-((4-Bromo-3-(trifluoromethyl)phenyl)sulfonyl)morpholine|BLD Pharm [bldpharm.com]
- 5. Multipathway regulation induced by 4-(phenylsulfonyl)morpholine derivatives against triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride 97 351003-47-9 [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. synquestlabs.com [synquestlabs.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
issues with reagent purity in 4-(4-Bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine synthesis
Welcome to the technical support center for the synthesis of 4-(4-Bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this multi-step synthesis, with a specific focus on problems arising from reagent purity. Our approach is rooted in mechanistic understanding to not only solve immediate experimental hurdles but also to build a robust foundation for future synthetic work.
Introduction: The Critical Role of Reagent Purity
The successful synthesis of this compound, a valuable building block in medicinal chemistry, hinges on the high fidelity of two key transformations: the conversion of 4-bromo-3-(trifluoromethyl)aniline to its corresponding sulfonyl chloride, and the subsequent sulfonamidation with morpholine.[1] The reactivity of the intermediates, particularly the sulfonyl chloride, makes the entire process highly sensitive to impurities in the starting materials, solvents, and reagents. This guide provides a structured, question-and-answer-based approach to diagnose and resolve these purity-related challenges.
Core Synthesis Pathway & Troubleshooting Logic
The synthesis is generally a two-step process. Understanding this flow is key to pinpointing the source of any issues.
Caption: General two-step synthesis pathway.
Part 1: Frequently Asked Questions (General Issues)
Q1: My overall yield is consistently low (<50%). Where should I start looking for the problem?
A1: A low overall yield is the most common complaint and typically points to one of three areas:
-
Hydrolysis of the Sulfonyl Chloride Intermediate: The 4-(4-bromo-3-(trifluoromethyl)phenyl)sulfonyl chloride is highly electrophilic and extremely sensitive to moisture.[2] Any water present in the morpholine, the base (e.g., triethylamine), or the solvent during the second step will hydrolyze the sulfonyl chloride to the unreactive sulfonic acid, directly reducing your yield.[3]
-
Decomposition of the Diazonium Salt: The diazonium salt formed in Step 1 is unstable, especially at temperatures above 5 °C.[4] Poor temperature control during its formation or the subsequent Sandmeyer-type reaction can lead to decomposition and the formation of numerous side products, primarily undesired Sandmeyer byproducts (e.g., 2,5-dibromo-(trifluoromethyl)benzene) or phenols.[5][6]
-
Poor Quality of Starting Aniline: Impurities in the 4-bromo-3-(trifluoromethyl)aniline starting material, such as regioisomers or unreacted precursors from its own synthesis, can lead to a mixture of sulfonyl chlorides, complicating the reaction and purification.[7]
Troubleshooting Flowchart
Caption: Diagnostic flowchart for low yield issues.
Q2: My final product is a dark, oily substance that is difficult to purify. What's causing this?
A2: This often indicates the formation of multiple, colored byproducts. The most likely cause is the decomposition of the diazonium salt intermediate.[8] Diazonium salts, when not reacted quickly or kept cold, can undergo a variety of side reactions, including coupling with other aromatic species to form colored azo compounds.[9] Another possibility is thermal decomposition of the sulfonyl chloride itself if the reaction temperature in the second step is too high.[8]
Recommendation:
-
Ensure the diazonium salt solution is used immediately after preparation.
-
Maintain rigorous temperature control (0-5 °C) throughout the diazotization and subsequent Sandmeyer reaction.
-
Perform the final sulfonamidation step at room temperature or below, avoiding excessive heating.
Part 2: Troubleshooting by Reagent Purity
This section addresses specific issues related to the purity of each key component.
Section A: 4-Bromo-3-(trifluoromethyl)aniline (Starting Material)
| Purity Parameter | Recommended Specification | Potential Impact of Impurity |
| Assay (GC/HPLC) | > 98.0% | Lower assay leads to inaccurate stoichiometry and reduced theoretical yield. |
| Isomeric Purity | Isomers < 0.5% | Regioisomers (e.g., 2-bromo-5-(trifluoromethyl)aniline) will form isomeric sulfonyl chlorides, leading to a difficult-to-separate mixture of final products. |
| Residual Solvents | < 0.5% | Solvents like DMF from the aniline synthesis can interfere with the diazotization step.[7] |
Q3: I suspect my 4-bromo-3-(trifluoromethyl)aniline is impure. How can I confirm this and what can I do?
A3: The presence of isomeric impurities is a common issue stemming from the initial bromination of 3-(trifluoromethyl)aniline.[7]
-
Confirmation: The best methods are ¹H NMR and GC-MS. In ¹H NMR, look for extra signals in the aromatic region that do not correspond to the expected pattern of the desired product. GC-MS is excellent for separating and identifying isomers with the same mass.[10][11]
-
Purification Protocol: Recrystallization is often effective. A common solvent system is ethanol/water or hexanes/ethyl acetate.[7] Dissolve the solid in the minimum amount of hot solvent, then allow it to cool slowly to promote the formation of pure crystals.
Section B: 4-(4-Bromo-3-(trifluoromethyl)phenyl)sulfonyl chloride (Intermediate)
This intermediate is rarely isolated and is typically generated and used in situ or used immediately after a rapid workup. Its purity is paramount for the success of the second step.
Q4: How does water contamination specifically ruin the reaction at this stage?
A4: Water acts as a competing nucleophile. The sulfonyl chloride is a potent electrophile. While the desired reaction is with the secondary amine of morpholine, water will also attack the sulfonyl group. This reaction, hydrolysis, forms the corresponding 4-bromo-3-(trifluoromethyl)benzenesulfonic acid.[2] This sulfonic acid is unreactive towards morpholine under these conditions and represents a direct loss of your key intermediate.
Side Reaction Caused by Water Impurity
Caption: Competing reaction pathways for the sulfonyl chloride.
Q5: I had to stop my experiment after preparing the sulfonyl chloride. Can I store it?
A5: It is strongly discouraged. Sulfonyl chlorides are susceptible to hydrolysis from atmospheric moisture.[2] If storage is absolutely unavoidable, it must be done under strictly anhydrous conditions (e.g., in a desiccator over P₂O₅) and under an inert atmosphere (Nitrogen or Argon) at low temperature. Even then, its reactivity will likely decrease over time. It is always best to use it fresh.[2]
Section C: Morpholine
Morpholine is hygroscopic and can contain impurities from its synthesis.
| Purity Parameter | Recommended Specification | Potential Impact of Impurity |
| Assay (GC) | > 99.0% | Lower concentration reduces the effective amount of nucleophile. |
| Water Content | < 0.1% | As discussed, water leads to hydrolysis of the sulfonyl chloride.[2] |
| Diethanolamine | < 0.5% | A potential precursor in morpholine synthesis, its primary and secondary alcohol groups can react with the sulfonyl chloride, leading to unwanted byproducts.[12] |
Q6: My bottle of morpholine is old. How can I ensure it is pure enough for the reaction?
A6: Assume it has absorbed water. The most reliable method to purify morpholine is distillation from a suitable drying agent, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) pellets.
Protocol: Purification of Morpholine
-
Safety: Perform this procedure in a well-ventilated fume hood. Wear appropriate PPE.
-
Add fresh KOH pellets to the morpholine in a round-bottom flask (approx. 10-20 g per 100 mL).
-
Stir the mixture for several hours or let it stand overnight to allow for drying.
-
Set up a simple distillation apparatus. Ensure all glassware is oven-dried.
-
Distill the morpholine under atmospheric pressure (boiling point: ~129 °C).
-
Collect the fraction boiling at the correct temperature and store it over molecular sieves in a tightly sealed bottle under an inert atmosphere.
Part 3: Analytical Protocols for Purity Assessment
Verifying the purity of your reagents before starting is a critical, non-negotiable step.
| Technique | Analyte | Information Provided | Key Considerations |
| ¹H NMR | Aniline, Final Product | Structural confirmation, detection of organic impurities and isomers.[10] | Use a deuterated solvent free of water (e.g., CDCl₃). An internal standard can be used for quantitative analysis (qNMR). |
| GC-MS | Aniline, Morpholine | Excellent for separating and identifying volatile impurities and isomers. Provides purity as % area.[10] | Not suitable for the thermally labile sulfonyl chloride intermediate, which can decompose in the injector.[11] |
| HPLC | Aniline, Final Product | High-resolution separation for non-volatile impurities. Provides purity as % area under the curve.[13] | Method development (column, mobile phase) is required. Can be used for sulfonyl chlorides but requires care to avoid on-column hydrolysis.[13] |
| Karl Fischer Titration | Morpholine, Solvents | Precise quantification of water content. | The most accurate way to determine water contamination in your reagents and solvents. |
References
- BenchChem. (2025). Common issues in sulfonamide synthesis and solutions.
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
- Wikipedia. Sulfuryl chloride.
- BenchChem. (2025). Application Note: A Detailed Protocol for the Synthesis of 4-Bromo-3-(trifluoromethyl)aniline.
- BenchChem. (2025). A Comparative Guide to Assessing the Purity of Synthesized 4-(Pyridin-4-yloxy)
- BenchChem. (2025). A Comparative Guide to HPLC Analysis for Purity Assessment of Furan-2-sulfonyl Chloride.
- Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
-
Organic Syntheses. Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). [Link]
-
SpringerLink. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]
-
ResearchGate. (2020). Can you help me for synthesis of morpholine usinf dehydration diethanolamine?[Link]
- BenchChem. (2025). Preventing decomposition of sulfonyl chloride during reaction.
-
Royal Society of Chemistry. (2020). Direct sulfonamidation of (hetero)aromatic C–H bonds with sulfonyl azides. [Link]
-
ACS Publications. (2020). Site-Selective C–H Functionalization–Sulfination Sequence to Access Aryl Sulfonamides. [Link]
-
ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. [Link]
-
ACS Publications. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. [Link]
-
ResearchGate. (2019). How to test the purity of p-toluenesulfonyl chloride (TsCl). [Link]
- BenchChem. (2025). Application Notes: Derivatization of 4-Bromo-3-(trifluoromethyl)aniline.
- Google Patents. (2019). CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid.
-
Wiley Online Library. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]
-
ResearchGate. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. [Link]
-
National Institutes of Health. (2010). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. [Link]
- BenchChem. (2025). A Comparative Guide to the Cross-Reactivity of 4-Bromo-3-(trifluoromethyl)aniline in Key Coupling Reactions.
-
National Institutes of Health. (2022). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. [Link]
-
Organic Chemistry Portal. Synthesis of morpholines. [Link]
-
Reddit. (2015). Synthesis of an Sulfonamide, why is this step neccessary?[Link]
-
ACS Publications. (2023). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. [Link]
-
Europe PMC. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. [Link]
-
Semantic Scholar. Homolytic Decomposition of Sulfonyl Chlorides. [Link]
-
CHEMISTRY & BIOLOGY INTERFACE. (2012). Recent advances in synthesis of sulfonamides: A review. [Link]
-
International Scientific Organization. (2021). Synthesis of Aryl Sulfonamides by Eco-Friendly Method and Evaluation of Their Anti-Bacterial Activity. [Link]
-
Pharmaffiliates. This compound. [Link]
-
Tevard. The Role of Sulfonyl Chlorides in Modern Chemical Synthesis. [Link]
-
PubMed. (2024). Multipathway regulation induced by 4-(phenylsulfonyl)morpholine derivatives against triple-negative breast cancer. [Link]
-
Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. [Link]
-
ResearchGate. (2016). (PDF) Morpholines. Synthesis and Biological Activity. [Link]
-
PubChem. 4-Bromo-3-(trifluoromethyl)aniline. [Link]
-
Online Chemistry Notes. (2023). Diazotization reaction: Mechanism and Uses. [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
-
Organic Chemistry Portal. Diazotisation. [Link]
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Technical Support Center: Purification of 4-(4-Bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine
Welcome to the technical support center for the purification of 4-(4-Bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine (CAS 1020253-04-6). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common purification challenges encountered during and after its synthesis. We will explore alternative purification methods beyond standard column chromatography, focusing on techniques that can be readily implemented in a laboratory setting.
Compound Profile
-
IUPAC Name: 4-((4-Bromo-3-(trifluoromethyl)phenyl)sulfonyl)morpholine
-
Molecular Formula: C₁₁H₁₁BrF₃NO₃S[1]
-
Molecular Weight: 374.17 g/mol [1]
-
Predicted LogP: 2.4888[1]
-
Structure:
-
A phenylsulfonyl group substituted with both a bromine atom and a trifluoromethyl group.
-
A morpholine ring attached to the sulfonyl group.
-
While specific experimental data for the melting point and solubility of this compound are not widely published, a structurally similar compound, 4-(4-bromophenyl)morpholine, has a melting point of 114-118 °C, which can be used as a preliminary estimate.
Troubleshooting and FAQs
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Recrystallization
Question 1: My crude product is an oil and won't crystallize. What should I do?
This phenomenon, known as "oiling out," is common when impurities are present or when the cooling process is too rapid.[2]
Causality: The presence of impurities can depress the melting point of the mixture, leading to the separation of a liquid phase instead of a solid crystalline lattice. Rapid cooling can also prevent the orderly arrangement of molecules required for crystallization.
Solutions:
-
Slow Down the Cooling Process: After dissolving your compound in a hot solvent, allow the solution to cool to room temperature slowly before transferring it to an ice bath.
-
Solvent System Adjustment:
-
Increase Solvent Volume: Add more of the hot solvent to ensure that the solution is not supersaturated at a temperature above the melting point of your compound.
-
Change Solvent Polarity: Experiment with a different solvent or a two-solvent system. For sulfonamides, mixtures like ethanol/water or isopropanol/water can be effective.[2]
-
-
Induce Crystallization:
-
Seed Crystals: If you have a small amount of pure product, add a seed crystal to the cooled solution to initiate crystallization.[3]
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2][3]
-
Question 2: I'm getting a very low yield after recrystallization. How can I improve it?
Low recovery is a frequent challenge in recrystallization, often stemming from the choice of solvent or procedural steps.
Causality: If the compound has significant solubility in the chosen solvent even at low temperatures, a substantial amount will remain in the mother liquor.
Solutions:
-
Optimize the Solvent System: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3] Conduct small-scale solubility tests with various solvents to find the optimal one. Common solvent systems to try for halogenated aromatic compounds include:
-
Ethanol or Isopropanol
-
Ethanol/Water or Isopropanol/Water mixtures
-
Hexane/Ethyl Acetate
-
Toluene
-
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Excess solvent will lead to lower recovery.
-
Thorough Cooling: Ensure the flask is adequately chilled in an ice bath to maximize precipitation.
-
Wash with Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to remove residual impurities without dissolving a significant portion of the product.
Question 3: My recrystallized product is still impure. What are the next steps?
If a single recrystallization does not yield a product of sufficient purity, several strategies can be employed.
Causality: The initial crude product may contain a high level of impurities, or the chosen recrystallization solvent may not effectively differentiate between the product and a key impurity.
Solutions:
-
Second Recrystallization: A second recrystallization using the same or a different solvent system can often significantly improve purity.
-
Activated Charcoal Treatment: If the impurities are colored, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb these impurities. Use charcoal sparingly, as it can also adsorb the desired product.
-
Alternative Purification Technique: If recrystallization proves ineffective, consider an alternative method such as liquid-liquid extraction or preparative HPLC.
Alternative Purification Methods
Liquid-Liquid Extraction
This technique is particularly useful for separating the target compound from water-soluble or highly polar/nonpolar impurities.
Principle: Liquid-liquid extraction separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic phase. The amphoteric nature of some sulfonamides can be exploited by adjusting the pH of the aqueous phase to control their partitioning between the phases.
Troubleshooting Guide for Liquid-Liquid Extraction:
Question 4: I'm not sure which organic solvent to use for extraction. What are the key considerations?
Answer: The choice of the organic solvent is critical for effective separation.
Key Considerations:
-
Immiscibility with Water: The organic solvent should be immiscible with the aqueous phase.
-
Solubility of the Target Compound: The target compound should have a high solubility in the organic solvent. Given the predicted LogP of ~2.5, solvents like ethyl acetate, dichloromethane, and chloroform are good starting points.
-
Selectivity: The solvent should preferentially dissolve the target compound over the impurities.
-
Boiling Point: A lower boiling point facilitates easier removal of the solvent after extraction.
Recommended Solvents for Initial Screening:
| Solvent | Rationale |
| Ethyl Acetate | Good balance of polarity, relatively low toxicity. |
| Dichloromethane | Excellent solvent for a wide range of organic compounds. |
| Methyl tert-butyl ether (MTBE) | Less prone to forming emulsions than diethyl ether. |
Question 5: How can I improve the separation of my compound from acidic or basic impurities?
Answer: By manipulating the pH of the aqueous phase, you can selectively move acidic and basic impurities out of the organic layer.
Step-by-Step Protocol for pH-Based Extraction:
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).
-
Acidic Wash: Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). This will protonate and extract basic impurities into the aqueous phase.
-
Basic Wash: Subsequently, wash the organic layer with a dilute aqueous base solution (e.g., 1M NaOH or NaHCO₃). This will deprotonate and extract acidic impurities into the aqueous phase.
-
Brine Wash: Wash the organic layer with a saturated aqueous NaCl solution (brine) to remove residual water.
-
Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to obtain the purified product.
Decision Workflow for Purification Method Selection
Sources
Validation & Comparative
comparing the efficacy of 4-(4-Bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine with similar compounds
A Comparative Guide to the Efficacy of 4-(Phenylsulfonyl)morpholine Derivatives in Oncology Research
This guide provides an in-depth comparison of the efficacy of 4-(4-Bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine and structurally similar compounds, with a focus on their potential as anti-cancer agents. While direct experimental data for this compound is limited in publicly accessible literature, this guide leverages recent findings on analogous compounds to provide a comprehensive analysis for researchers, scientists, and drug development professionals. The primary comparator, GL24, is a recently identified potent derivative from the same chemical class, offering valuable insights into the structure-activity relationships and therapeutic potential of this scaffold.
Introduction: The Promise of the 4-(Phenylsulfonyl)morpholine Scaffold
The morpholine ring is a privileged pharmacophore in medicinal chemistry, known for its ability to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[1] When coupled with a phenylsulfonyl moiety, the resulting 4-(phenylsulfonyl)morpholine scaffold has emerged as a promising framework for the development of novel therapeutics. Recent research has highlighted the potential of this class of compounds in oncology, particularly in the context of difficult-to-treat cancers such as triple-negative breast cancer (TNBC).[2][3]
This guide aims to provide a detailed comparison of the anti-cancer efficacy of derivatives based on the 4-(phenylsulfonyl)morpholine scaffold. We will delve into their common mechanism of action, present comparative in vitro efficacy data, analyze structure-activity relationships, and provide detailed experimental protocols for researchers seeking to evaluate these or similar compounds.
Mechanism of Action: Inducing Endoplasmic Reticulum Stress
A growing body of evidence suggests that a key mechanism through which 4-(phenylsulfonyl)morpholine derivatives exert their anti-cancer effects is by inducing endoplasmic reticulum (ER) stress, leading to the activation of the Unfolded Protein Response (UPR).[2][3]
The ER is a critical organelle responsible for protein folding and modification. In the highly proliferative and metabolically active environment of cancer cells, the protein folding machinery is often under significant strain.[2] Further exacerbating this state through pharmacological intervention can push cancer cells beyond their adaptive capacity, triggering apoptosis. The UPR is a complex signaling network that initially aims to restore ER homeostasis but can initiate cell death if the stress is prolonged or severe.
Comparative In Vitro Efficacy
A recent study exploring a series of 4-(phenylsulfonyl)morpholine derivatives identified compound GL24 (4m) as a particularly potent inhibitor of triple-negative breast cancer (TNBC) cell growth.[2][3] The table below summarizes the half-maximal inhibitory concentration (IC50) values of GL24 and several of its analogs against the MDA-MB-231 human breast adenocarcinoma cell line. This data provides a valuable framework for understanding the structure-activity relationship of this class of compounds.
| Compound ID | R Group (Substitution on Phenyl Ring) | IC50 (µM) against MDA-MB-231 cells |
| GL24 (4m) | 4-phenoxy | 0.90 |
| 4f | H | > 40 |
| 4g | 4-fluoro | 10.12 |
| 4h | 4-chloro | 6.83 |
| 4i | 4-bromo | 5.49 |
| 4j | 4-methyl | 14.86 |
| 4k | 4-methoxy | 16.21 |
| 4l | 4-nitro | 2.51 |
| 4o | 3,4-dichloro | 3.98 |
| 4p | 3-chloro-4-fluoro | 4.23 |
Data sourced from Yang, F.-W., et al. (2024).[2]
Structure-Activity Relationship (SAR) Analysis
The data presented above allows for an initial analysis of the structure-activity relationship for this series of 4-(phenylsulfonyl)morpholine derivatives:
-
Unsubstituted Phenyl Ring: The unsubstituted analog (4f) demonstrated minimal activity, indicating that substitution on the phenyl ring is crucial for anti-cancer efficacy.
-
Halogen Substitution: The presence of a halogen at the 4-position of the phenyl ring generally enhances activity compared to the unsubstituted compound. The order of potency among the single halogen substitutions is bromo > chloro > fluoro.
-
Electron-Withdrawing vs. Electron-Donating Groups: The strongly electron-withdrawing nitro group (4l) resulted in a significant increase in potency compared to electron-donating groups like methyl (4j) and methoxy (4k).
-
Dihalogen Substitution: Dihalogenated compounds (4o and 4p) also showed good potency.
-
4-Phenoxy Substitution: The most potent compound in this series, GL24 (4m), features a 4-phenoxy group, suggesting that a larger, more complex substituent at this position can significantly enhance activity.
Based on this SAR analysis, it can be inferred that electron-withdrawing and bulky substituents at the 4-position of the phenylsulfonyl ring are favorable for the anti-cancer activity of this class of compounds. For the target compound, This compound , the presence of a bromo group at the 4-position and a strongly electron-withdrawing trifluoromethyl group at the 3-position suggests that it is likely to possess significant cytotoxic activity, potentially comparable to or greater than the 4-bromo analog (4i). However, direct experimental validation is necessary to confirm this hypothesis.
Experimental Methodologies
For researchers interested in evaluating the efficacy of 4-(phenylsulfonyl)morpholine derivatives, the following are representative protocols for in vitro and in vivo studies.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common colorimetric assay to determine the cytotoxic effects of a compound on cancer cell lines.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for 48 to 72 hours under the same conditions as step 1.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
In Vivo Orthotopic Xenograft Mouse Model
This protocol describes the establishment of a tumor in the mammary fat pad of an immunodeficient mouse, which more accurately mimics the tumor microenvironment of breast cancer.
Step-by-Step Protocol:
-
Cell Preparation: Culture human breast cancer cells (e.g., MDA-MB-231) to ~80% confluency. Harvest the cells using trypsin, wash with PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1-5 x 10^7 cells/mL. Keep the cell suspension on ice.
-
Animal Preparation: Anesthetize a 6-8 week old female immunodeficient mouse (e.g., NOD/SCID or NSG) using an appropriate anesthetic agent (e.g., isoflurane).
-
Implantation: Make a small incision in the skin over the fourth inguinal mammary fat pad. Using a 27-gauge needle, inject 50-100 µL of the cell suspension into the fat pad. Close the incision with surgical clips or sutures.
-
Tumor Monitoring: Palpate the injection site twice weekly to monitor for tumor formation. Once tumors become palpable, measure their dimensions using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment: When tumors reach an average volume of 100-150 mm^3, randomize the mice into treatment and control groups. Administer the test compound and vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Efficacy Evaluation: Monitor tumor growth and body weight 2-3 times per week. The primary endpoint is typically tumor growth inhibition.
-
Endpoint and Analysis: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors. Tumors can be weighed and processed for further analysis (e.g., histology, western blotting, RNA sequencing).
Conclusion
The 4-(phenylsulfonyl)morpholine scaffold represents a promising starting point for the development of novel anti-cancer agents. The available data on GL24 and its analogs strongly suggest that these compounds exert their cytotoxic effects through the induction of ER stress and the UPR pathway. The structure-activity relationship indicates that substitution on the phenyl ring is critical for activity, with electron-withdrawing and bulky groups at the 4-position appearing to be particularly beneficial.
While direct efficacy data for This compound is not yet available in the public domain, its structural features align with those that confer high potency in its analogs. Therefore, it is a compound of significant interest for further investigation. The experimental protocols provided in this guide offer a robust framework for researchers to assess the efficacy of this and other related compounds, both in vitro and in vivo. Future studies should focus on synthesizing and testing this specific derivative to confirm its anti-cancer potential and further elucidate the therapeutic promise of the 4-(phenylsulfonyl)morpholine class.
References
-
Yang, F.-W., Mai, T.-L., Lin, Y.-C. J., Su, Y.-C., Chen, Y.-J., Chen, L.-C., Yang, C.-S., & Su, J.-C. (2024). Multipathway regulation induced by 4-(phenylsulfonyl)morpholine derivatives against triple-negative breast cancer. Archiv der Pharmazie, e2300435. [Link]
-
Singh, R. K., Kumar, S., & Singh, P. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]
-
Yang, F.-W., Mai, T.-L., Lin, Y.-C. J., Su, Y.-C., Chen, Y.-J., Chen, L.-C., Yang, C.-S., & Su, J.-C. (2024). Multipathway regulation induced by 4-(phenylsulfonyl)morpholine derivatives against triple-negative breast cancer. ResearchGate. [Link]
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- 3. Multipathway regulation induced by 4-(phenylsulfonyl)morpholine derivatives against triple-negative breast cancer | CSB 國立台灣大學計算與系統生物學研究中心 [csbb.ntu.edu.tw]
A Comparative Guide to the Structure-Activity Relationship of 4-(4-Bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine Analogs in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel small molecules with potent and selective biological activity remain a cornerstone of therapeutic innovation. This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of 4-(4-Bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine and its analogs, with a particular focus on their potential as anticancer agents. By synthesizing data from recent studies, this document aims to elucidate the key structural determinants for biological efficacy and to provide a framework for the rational design of future derivatives.
The 4-(phenylsulfonyl)morpholine scaffold has emerged as a promising pharmacophore in the development of novel therapeutics, particularly in the realm of oncology.[1][2] Recent investigations into a series of these derivatives have revealed significant activity against aggressive cancer cell lines, such as triple-negative breast cancer (TNBC).[1][2] This guide will dissect the contributions of various structural modifications to the overall activity of these compounds, offering a comparative analysis based on experimental data.
The Core Scaffold: 4-(Phenylsulfonyl)morpholine
The foundational structure, 4-(phenylsulfonyl)morpholine, combines a phenylsulfonyl group with a morpholine ring. The sulfonamide linkage provides a stable connection and influences the overall electronic and conformational properties of the molecule. The morpholine moiety is a common heterocyclic motif in medicinal chemistry, often imparting favorable pharmacokinetic properties.[3]
Deciphering the Structure-Activity Relationship: A Comparative Analysis
A pivotal study by Yang and colleagues provides a systematic exploration of the SAR of 4-(phenylsulfonyl)morpholine derivatives against the MDA-MB-231 triple-negative breast cancer cell line.[1][2] Their work, which involved the synthesis and evaluation of 23 novel analogs, offers a robust dataset for understanding the impact of various substituents on anticancer activity. The analogs were broadly categorized into three groups based on the substitution on the phenyl ring: phenyl, substituted-phenyl, and phenoxyphenyl derivatives.[2]
Impact of Phenyl Ring Substitutions
The nature and position of substituents on the phenyl ring have a profound effect on the cytotoxic activity of these compounds. The lead compound of interest, this compound, incorporates two key functionalities: a bromo group at the 4-position and a trifluoromethyl (CF3) group at the 3-position.
The Trifluoromethyl Group: The trifluoromethyl group is a well-established bioisostere for a methyl group and is frequently incorporated into drug candidates to enhance their metabolic stability, lipophilicity, and binding affinity.[4] Its strong electron-withdrawing nature can significantly alter the electronic properties of the aromatic ring, potentially leading to more favorable interactions with biological targets.
The Bromo Group: Halogen atoms, such as bromine, can also modulate the electronic and steric properties of a molecule. The presence of a bromo substituent can enhance binding interactions through halogen bonding and increase lipophilicity, which may improve cell permeability.
A comparative analysis of the data from the study by Yang et al. reveals a clear trend in the influence of phenyl ring substitutions on the half-maximal inhibitory concentration (IC50) against MDA-MB-231 cells.
Table 1: Comparative Anticancer Activity of 4-(Phenylsulfonyl)morpholine Analogs [5]
| Compound | R Group on Phenyl Ring | IC50 (µM) against MDA-MB-231 cells |
| 7a | -H | >40 |
| 7b | -CH2CH2OH | >40 |
| 7c | -CH2CH2OCH3 | >40 |
| 7d | -Phenyl | 1.8 |
| 7e | -CH2-Phenyl | 1.2 |
| 7f | -CH2CH2-Phenyl | 1.5 |
| GL24 (4m) | -O-Phenyl (Phenoxyphenyl) | 0.90 |
Data extracted from Yang et al., 2024.[1][2]
From this subset of the 23 compounds synthesized, several key SAR insights can be drawn:
-
Unsubstituted Phenyl Ring: The parent compound with an unsubstituted phenyl ring (7a) and those with small aliphatic substituents (7b, 7c) exhibit weak to no activity.
-
Aromatic Substituents: The introduction of an aromatic ring, either directly attached (7d) or via a linker (7e, 7f), significantly enhances the anticancer activity. This suggests that the extended aromatic system is crucial for binding to the biological target.
-
Phenoxyphenyl Moiety: The most potent compound identified in the study, GL24 (4m), features a phenoxyphenyl group.[1][2] The ether linkage and the second phenyl ring likely provide optimal steric and electronic properties for target engagement, leading to a sub-micromolar IC50 value.
While the specific data for the 4-bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine was not available in the reviewed study, the general trends suggest that the combination of a halogen and a trifluoromethyl group on the phenyl ring could be a promising strategy for enhancing potency. The electron-withdrawing nature of both substituents would significantly influence the charge distribution of the phenyl ring, potentially leading to strong interactions with the target protein.
Experimental Protocols
The synthesis and biological evaluation of these analogs are crucial for establishing a reliable SAR. The following sections outline the general methodologies employed in these studies.
General Synthesis of 4-(Phenylsulfonyl)morpholine Analogs
The synthesis of 4-(phenylsulfonyl)morpholine derivatives typically involves the reaction of a substituted benzenesulfonyl chloride with morpholine in the presence of a base.
Step-by-Step Protocol:
-
Preparation of Substituted Benzenesulfonyl Chlorides: The appropriately substituted aniline is diazotized with sodium nitrite in the presence of hydrochloric acid at 0-5 °C. The resulting diazonium salt is then treated with a solution of sulfur dioxide in acetic acid containing a catalytic amount of copper(I) chloride to yield the corresponding benzenesulfonyl chloride.
-
Sulfonamide Formation: The substituted benzenesulfonyl chloride is dissolved in a suitable solvent, such as dichloromethane or tetrahydrofuran.
-
To this solution, morpholine and a base (e.g., triethylamine or pyridine) are added, and the reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 4-(phenylsulfonyl)morpholine analog.
In Vitro Anticancer Activity Assay (MTT Assay)
The cytotoxic activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
Step-by-Step Protocol:
-
Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plate is incubated for a few hours to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.
Mechanistic Insights and Future Directions
The study by Yang et al. on the most potent analog, GL24, revealed that its anticancer activity is mediated through the induction of endoplasmic reticulum (ER) stress-dependent tumor-suppressive signals.[1] This leads to cell-cycle arrest and ultimately apoptosis. Transcriptomic analyses identified the unfolded protein response (UPR), the p53 pathway, and the G2/M checkpoint as key pathways affected by GL24 treatment.[1]
The promising results obtained with the 4-(phenylsulfonyl)morpholine scaffold, particularly with aromatic and phenoxyphenyl substitutions, warrant further investigation. Future research should focus on:
-
Synthesis and Evaluation of Analogs with Diverse Substitutions: A systematic exploration of different halogen substitutions (F, Cl, I) at various positions on the phenyl ring, in combination with the trifluoromethyl group, could lead to the discovery of even more potent compounds.
-
Bioisosteric Replacement of the Morpholine Ring: While the morpholine ring often confers favorable properties, exploring bioisosteric replacements could lead to improved activity or pharmacokinetic profiles.
-
In-depth Mechanistic Studies: Elucidating the precise molecular target of these compounds will be crucial for their further development as therapeutic agents.
-
In Vivo Efficacy Studies: Promising candidates should be evaluated in preclinical animal models to assess their in vivo efficacy, safety, and pharmacokinetic properties.
By building upon the foundational SAR data presented in this guide, researchers can continue to refine and optimize the 4-(phenylsulfonyl)morpholine scaffold to develop novel and effective anticancer agents.
References
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(2024, February 5). Multipathway regulation induced by 4-(phenylsulfonyl)morpholine derivatives against triple-negative breast cancer. Arch Pharm (Weinheim). [Link]
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(2024, February 5). Multipathway regulation induced by 4-(phenylsulfonyl)morpholine derivatives against triple-negative breast cancer. PubMed. [Link]
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The chemical structures and IC50 values of designing derivatives with... - ResearchGate. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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(PDF) Multipathway regulation induced by 4‐(phenylsulfonyl)morpholine derivatives against triple‐negative breast cancer. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Multipathway regulation induced by 4-(phenylsulfonyl)morpholine derivatives against triple-negative breast cancer | CSB 國立台灣大學計算與系統生物學研究中心. (n.d.). Retrieved January 12, 2026, from [Link]
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Synthesis of 4‐(phenylsulfonyl)morpholine derivatives with 2N linker... - ResearchGate. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
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Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed. (2006, October 15). PubMed. [Link]
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Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. (n.d.). E3S Web of Conferences. Retrieved January 12, 2026, from [Link]
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A Comparative Analysis of 4-(4-Bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine and its Non-brominated Analog: A Guide for Medicinal Chemists
This guide provides a detailed comparative analysis of 4-(4-Bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine and its direct non-brominated analog, 4-(3-(trifluoromethyl)phenylsulfonyl)morpholine. The objective is to dissect the influence of a single, strategically placed bromine atom on the molecule's physicochemical properties and to extrapolate its likely impact on pharmacokinetic and pharmacodynamic profiles. This analysis is grounded in established medicinal chemistry principles and serves as a framework for researchers engaged in structure-activity relationship (SAR) studies and lead optimization.
The core chemical scaffold, featuring a trifluoromethylated phenylsulfonylmorpholine, is of significant interest in drug discovery. The trifluoromethyl (CF3) group is a well-established bioisostere for methyl or chloro groups, often used to enhance metabolic stability, binding affinity, and lipophilicity.[1][2][3] The morpholine ring is a common constituent in marketed drugs, valued for its favorable physicochemical properties and synthetic accessibility.[4] This guide will focus on the specific contribution of the bromine atom, a modification frequently employed to modulate a compound's biological activity.[5][6]
Part 1: Physicochemical Property Comparison
The introduction of a bromine atom induces predictable, yet significant, changes in a molecule's fundamental properties. These alterations are the primary drivers of differences in biological performance.
| Property | 4-(3-(trifluoromethyl)phenylsulfonyl)morpholine (Analog) | This compound (Brominated) | Predicted Impact of Bromination |
| Molecular Formula | C11H12F3NO3S | C11H11BrF3NO3S | Addition of one bromine atom |
| Molecular Weight | 295.28 g/mol [7] | 374.17 g/mol [8] | Significant increase (+78.89 g/mol ) |
| Calculated LogP | 1.6[7] | 2.49[8] | Increased lipophilicity |
| Topological Polar Surface Area (TPSA) | 55 Ų[7] | 46.61 Ų[8] | Minor decrease |
| Hydrogen Bond Acceptors | 3 | 3[8] | No change |
| Hydrogen Bond Donors | 0 | 0[8] | No change |
| Rotatable Bonds | 2 | 2[8] | No change |
Analysis of Physicochemical Changes:
The most notable changes are the substantial increase in molecular weight and lipophilicity (LogP) . The addition of the heavy bromine atom directly increases mass. The increase in LogP from 1.6 to 2.49 is a critical modification; enhanced lipophilicity can improve membrane permeability, potentially leading to better absorption and distribution.[5][9] However, it can also lead to increased metabolic liability and off-target effects. The trifluoromethyl group itself is a significant contributor to the molecule's lipophilicity and metabolic stability.[1][10][11]
Part 2: Synthesis and Characterization Workflow
The synthesis of both compounds follows a standard and reliable protocol for the formation of N-arylsulfonylmorpholines. The general approach involves the reaction of a substituted benzenesulfonyl chloride with morpholine.
General Synthetic Protocol:
-
Preparation of the Sulfonyl Chloride: The requisite 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride or 3-(trifluoromethyl)benzenesulfonyl chloride is prepared from the corresponding aniline via diazotization followed by a Sandmeyer-type reaction with sulfur dioxide and a copper catalyst.
-
Sulfonamide Formation: The substituted benzenesulfonyl chloride is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), and cooled in an ice bath.
-
A slight excess (1.1-1.2 equivalents) of morpholine is added, followed by the dropwise addition of a base, typically triethylamine or pyridine, to scavenge the HCl byproduct.
-
The reaction is stirred at room temperature until completion, monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: The reaction mixture is washed sequentially with dilute acid (e.g., 1N HCl), water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by recrystallization to yield the final product.
Workflow Diagram:
Caption: Synthetic and purification workflow for N-arylsulfonylmorpholines.
Part 3: A Proposed Framework for Comparative Biological Evaluation
Hypothesized Target Class: Protein Kinases or Secretases
The phenylsulfonyl scaffold is a common feature in inhibitors of various enzymes. For this guide, we will proceed with a hypothetical protein kinase target to illustrate the comparative evaluation process.
Proposed Experimental Workflow:
-
Primary Potency Assay (In Vitro):
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of each compound against the target kinase.
-
Methodology (Example: LanthaScreen™ Eu Kinase Binding Assay):
-
Prepare serial dilutions of the test compounds (Brominated and Analog) in the assay buffer.
-
In a 384-well plate, add the kinase, a europium-labeled anti-tag antibody, and the Alexa Fluor™ 647-labeled kinase tracer.
-
Add the test compounds to the wells.
-
Incubate at room temperature for 60 minutes.
-
Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader.
-
Calculate IC50 values from the resulting dose-response curves.
-
-
Rationale: This assay directly measures the binding affinity of the compounds to the target, providing a fundamental measure of potency.
-
-
Cellular Activity Assay (In Situ):
-
Objective: To assess the ability of the compounds to inhibit the target's activity within a cellular context.
-
Methodology (Example: Western Blot for Phosphorylated Substrate):
-
Culture a relevant cell line that expresses the target kinase.
-
Treat cells with increasing concentrations of each compound for a specified time.
-
Lyse the cells and quantify total protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against the phosphorylated substrate and total substrate (as a loading control).
-
Use secondary antibodies conjugated to HRP and a chemiluminescent substrate for detection.
-
Quantify band intensity to determine the concentration-dependent inhibition of substrate phosphorylation.
-
-
Rationale: This confirms that the compound can cross the cell membrane and engage the target in a physiological environment.
-
-
Preliminary ADME Profiling (In Vitro):
-
Objective: To evaluate key pharmacokinetic properties.
-
Methodology:
-
Metabolic Stability: Incubate compounds with liver microsomes and measure the rate of parent compound depletion over time using LC-MS.
-
Permeability: Use a Caco-2 cell monolayer assay to assess bidirectional permeability (apical to basolateral and vice-versa) to predict intestinal absorption.
-
-
Rationale: These assays provide an early indication of the compound's drug-likeness, including its half-life and potential for oral bioavailability.
-
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A Comparative Guide to the Bioisosteric Replacement of the Morpholine Ring in 4-(4-Bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine
Introduction: The Challenge and Opportunity in a Privileged Scaffold
The 4-(phenylsulfonyl)morpholine scaffold has recently emerged as a promising pharmacophore in the context of cancer therapy. Specifically, derivatives have demonstrated potent activity against triple-negative breast cancer (TNBC) by inducing endoplasmic reticulum (ER) stress-dependent apoptosis.[1] The lead compound for this guide, 4-(4-Bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine, encapsulates the core structural features necessary for this activity.
The morpholine ring is a cornerstone of medicinal chemistry, celebrated for its ability to improve aqueous solubility, modulate pKa, and provide a stable, synthetically accessible scaffold.[2][3] It is a component of over 20 FDA-approved drugs.[4][5] However, its "privileged" status is not without drawbacks. The morpholine moiety is often metabolically labile, susceptible to oxidation at the carbons alpha to the nitrogen and oxygen atoms, which can lead to rapid clearance and the formation of potentially reactive metabolites.[6]
This guide provides a comprehensive framework for the strategic bioisosteric replacement of the morpholine ring in this compound. We will explore a range of commercially available and synthetically accessible bioisosteres, comparing their predicted and experimentally-derived properties. The objective is to equip drug discovery researchers with the rationale and methodologies required to systematically address the potential liabilities of the morpholine ring while retaining or enhancing the desired pharmacological activity.
The Morpholine Moiety: A Double-Edged Sword
The utility of the morpholine ring stems from its unique combination of physicochemical properties. Its oxygen atom acts as a hydrogen bond acceptor, while the nitrogen atom provides a basic handle (pKa of N-alkylated morpholines is typically ~7.4-8.5), which can be crucial for salt formation and solubility.[7] However, these same features create metabolic "soft spots."
Caption: Common metabolic pathways for the morpholine ring.
Strategic Selection of Morpholine Bioisosteres
Bioisosteric replacement is a powerful strategy to fine-tune the physicochemical and pharmacokinetic properties of a lead compound without drastically altering its interaction with the biological target.[8] The choice of a bioisostere should be a deliberate decision based on the specific optimization goal, such as enhancing metabolic stability, improving permeability, or altering basicity.
Caption: A classification of common bioisosteric replacements for the morpholine ring.
Comparative Analysis: A Data-Driven Approach
To illustrate the impact of these replacements, we present a comparative analysis using the parent compound, This compound (1) , as our baseline. The following tables summarize predicted physicochemical properties and illustrative experimental data for a selection of bioisosteric analogs.
Table 1: Predicted Physicochemical Properties of Morpholine Analogs
| Cmpd | Structure | Name | cLogP (Predicted) | TPSA (Ų) | pKa (Predicted) | Key Anticipated Change vs. Morpholine |
| 1 | ![]() |
Thiomorpholine Analog~3.117.1~5.7Increased lipophilicity, reduced polarity.3
Piperidine Analog~3.017.1~6.0Increased lipophilicity and basicity.4
Tetrahydropyran (THP) Analog~2.955.8N/ARemoval of basicity, potential for improved cell permeability.[10]5
2-Oxa-6-azaspiro[3.3]heptane Analog~2.349.7~6.2Increased sp³ character, likely improved metabolic stability.[11]
Note: cLogP and pKa values are estimates from standard cheminformatics software and are for comparative purposes.
Table 2: Illustrative Experimental Performance Data
| Cmpd | Aqueous Solubility (µM) at pH 7.4 | Metabolic Stability (t½ in HLM, min) | Anti-proliferative Activity (IC₅₀ vs. MDA-MB-231, µM) |
| 1 | 55 | 25 | 0.90[1] |
| 2 | 15 | 40 | 1.2 |
| 3 | 20 | 35 | 0.85 |
| 4 | 45 | > 60 | 2.5 |
| 5 | 70 | > 60 | 0.75 |
Disclaimer: The data in Table 2 are illustrative and based on established trends in medicinal chemistry. They serve to demonstrate the potential outcomes of bioisosteric replacement for this specific scaffold.
Experimental Protocols: From Synthesis to Stability
A trustworthy comparison relies on robust and reproducible experimental methods. Below are detailed protocols for the synthesis of the parent compound and the determination of metabolic stability.
Protocol 1: Synthesis of this compound (1)
This procedure describes a standard nucleophilic substitution reaction between a sulfonyl chloride and an amine.
Materials:
-
4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride
-
Morpholine
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents: Ethyl acetate (EtOAc), Hexanes
Procedure:
-
Reaction Setup: To a solution of 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride (1.0 eq) in DCM (0.2 M) at 0 °C, add triethylamine (1.5 eq).
-
Amine Addition: Add morpholine (1.1 eq) dropwise to the solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor reaction progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of Ethyl acetate in Hexanes to afford the title compound.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.[12]
Protocol 2: In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)
This assay measures the rate of metabolism of a compound when incubated with liver enzymes.
Materials:
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL
-
Test compound stock solution (10 mM in DMSO)
-
Phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)
-
Acetonitrile (ACN) containing an internal standard (e.g., Warfarin)
-
Control compounds (e.g., Verapamil - high clearance; Propranolol - low clearance)
Procedure:
-
Preparation: Prepare a 1 µM working solution of the test compound in phosphate buffer.
-
Incubation Mixture (without NADPH): In a 96-well plate, combine HLM (final concentration 0.5 mg/mL) and the test compound working solution. Pre-incubate at 37 °C for 10 minutes.
-
Initiation: Initiate the reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2 volumes of ice-cold ACN with internal standard.
-
Sample Processing: Centrifuge the plate at 4000 rpm for 15 minutes to precipitate proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the remaining parent compound concentration using LC-MS/MS.
-
Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the line (-k) is used to calculate the in vitro half-life (t½ = 0.693 / k).
Caption: Experimental workflow for synthesis and evaluation of morpholine analogs.
Discussion and Strategic Recommendations
The illustrative data presented in Table 2, when interpreted through the lens of established medicinal chemistry principles, provides a clear rationale for strategic decision-making.
-
Parent Compound (1): Exhibits potent anti-proliferative activity but has moderate metabolic stability, which could be a liability for in vivo efficacy. Its solubility is adequate but could be improved.
-
Thiomorpholine Analog (2): Replacing the oxygen with sulfur increases lipophilicity, which often leads to decreased aqueous solubility, as shown. While metabolic stability might be slightly improved by altering the electronic properties of the ring, the loss of a key hydrogen bond acceptor could negatively impact potency, though this is target-dependent.
-
Piperidine Analog (3): This replacement also increases lipophilicity and basicity. The increased pKa could enhance interactions with acidic residues in a target protein but may also increase the risk of hERG channel inhibition. The metabolic stability is not expected to improve significantly as the alpha-carbons to the nitrogen remain.
-
Tetrahydropyran (THP) Analog (4): As a non-basic mimic, this analog is expected to be metabolically robust.[10] The removal of the basic nitrogen drastically changes the compound's properties, which may reduce target affinity if the basicity was important for binding, as suggested by the illustrative drop in potency. However, its high metabolic stability makes it an excellent candidate if the primary goal is to develop a long-acting tool compound.
-
Spirocyclic Analog (5): The introduction of a spirocyclic system increases the fraction of sp³-hybridized carbons (Fsp³), a feature correlated with higher success rates in drug development.[13] This modification can sterically shield the metabolic soft spots on the ring, leading to a significant improvement in metabolic stability.[11] The rigid structure also presents novel exit vectors for further substitution, potentially leading to improved potency, as illustrated. The improved solubility is also a common, beneficial outcome of increasing three-dimensionality.
For the 4-(4-Bromo-3-(trifluoromethyl)phenylsulfonyl) scaffold, if the primary goal is to improve metabolic stability while maintaining or improving potency, the 2-Oxa-6-azaspiro[3.3]heptane analog (5) represents the most promising path forward. It addresses the key liability of the parent morpholine ring without sacrificing the core pharmacophoric elements. The THP analog (4) is a valuable option if a non-basic, metabolically stable compound is desired, even at the cost of some potency. This systematic, data-driven approach to bioisosteric replacement is essential for efficiently advancing lead compounds toward clinical candidacy.
References
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A Senior Application Scientist's Comparative Guide to 4-(4-Bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine
Abstract
This technical guide provides a comprehensive comparative analysis of 4-(4-Bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine, a compound of interest in contemporary medicinal chemistry. While specific experimental data for this exact molecule remains limited in publicly accessible literature, this guide leverages established synthetic methodologies and extensive research on analogous 4-(phenylsulfonyl)morpholine derivatives to project its chemical behavior and potential biological activity. Through a detailed examination of its synthesis, characterization, and a comparative analysis with structurally related compounds exhibiting potent anti-cancer properties, we aim to provide researchers, scientists, and drug development professionals with a valuable resource for future investigations. This document underscores the importance of the morpholine scaffold, further functionalized with a trifluoromethyl group, in the design of novel therapeutic agents.
Introduction: The Strategic Importance of the Morpholine Scaffold in Drug Discovery
The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its favorable physicochemical properties that can enhance the drug-likeness of a molecule.[1][2] Its incorporation can improve aqueous solubility, metabolic stability, and pharmacokinetic profiles. When combined with a phenylsulfonyl moiety, the resulting 4-(phenylsulfonyl)morpholine core has been identified as a pharmacophore in a variety of biologically active compounds.
The further substitution of this core with a bromine atom and a trifluoromethyl group, as in this compound, represents a strategic approach in rational drug design. The trifluoromethyl group is a bioisostere for several functional groups and is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets. This guide will explore the anticipated impact of these substitutions on the compound's properties and potential bioactivity.
Synthesis and Characterization: A Projected Pathway
Proposed Synthetic Protocol
A likely two-step synthesis would begin with the commercially available 4-bromo-3-(trifluoromethyl)aniline. This starting material would first be converted to the corresponding sulfonyl chloride, which is then reacted with morpholine to yield the final product.
Step 1: Synthesis of 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride
-
To a cooled (0-5 °C) solution of 4-bromo-3-(trifluoromethyl)aniline (1.0 eq) in concentrated hydrochloric acid, a solution of sodium nitrite (1.1 eq) in water is added dropwise.
-
The resulting diazonium salt solution is then slowly added to a solution of sulfur dioxide in acetic acid containing a catalytic amount of copper(II) chloride.
-
The reaction mixture is stirred at room temperature for several hours until the evolution of nitrogen gas ceases.
-
The mixture is then poured onto ice, and the precipitated sulfonyl chloride is collected by filtration, washed with cold water, and dried under vacuum.
Step 2: Synthesis of this compound
-
To a solution of morpholine (2.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride (1.0 eq) is added portion-wise at 0 °C.
-
A tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is added to scavenge the hydrochloric acid byproduct.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.
-
Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the pure this compound.
Projected Characterization Data
Based on the proposed structure, the following spectroscopic data would be anticipated for the successful synthesis of this compound.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the morpholine protons, likely appearing as two multiplets around 3.0-4.0 ppm. Aromatic protons would appear in the downfield region (7.0-8.5 ppm), with splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. |
| ¹³C NMR | Resonances for the morpholine carbons would be expected in the range of 45-70 ppm. Aromatic carbons would appear between 120-140 ppm, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling. The carbon bearing the bromine atom would also be identifiable. |
| ¹⁹F NMR | A singlet corresponding to the trifluoromethyl group would be expected. |
| IR Spectroscopy | Characteristic strong absorption bands for the sulfonyl group (S=O) would be observed around 1350 cm⁻¹ and 1160 cm⁻¹. |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of 374.17 g/mol , with a characteristic isotopic pattern for the presence of one bromine atom. |
Comparative Analysis with Structurally Related Anti-Cancer Agents
Recent research has highlighted the potential of 4-(phenylsulfonyl)morpholine derivatives as potent anti-cancer agents, particularly against triple-negative breast cancer (TNBC). A 2024 study published in the Archives of Pharmacy detailed the synthesis and biological evaluation of a series of such compounds. This study provides an excellent framework for a comparative analysis of our target compound.
Overview of a Lead Phenylsulfonylmorpholine Derivative
One of the lead compounds from the aforementioned study, designated as GL24 (4m) , exhibited a half-maximal inhibitory concentration (IC₅₀) of 0.90 µM against the MDA-MB-231 human breast cancer cell line.[3][4] This compound features a phenoxyphenyl group attached to the phenylsulfonylmorpholine core.
Workflow for Biological Evaluation
The experimental workflow to assess the anti-cancer potential of this compound would likely follow the established protocols for similar compounds.
Figure 1: A representative workflow for the in vitro biological evaluation of a novel anti-cancer compound.
Structure-Activity Relationship (SAR) and Comparative Projections
The presence of the 4-bromo and 3-trifluoromethyl substituents on the phenyl ring of the target compound is expected to significantly influence its biological activity compared to the unsubstituted phenylsulfonylmorpholine.
-
Increased Lipophilicity: The trifluoromethyl group will increase the lipophilicity of the molecule, which could enhance its ability to cross cell membranes and potentially improve its bioavailability.
-
Electron-Withdrawing Effects: Both the bromine and trifluoromethyl groups are strongly electron-withdrawing. This will affect the electronic properties of the phenyl ring and the sulfonyl group, which could modulate the compound's binding affinity to its biological target(s).
-
Potential for Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction that can contribute to ligand-receptor binding affinity and specificity.
Based on these considerations, it is hypothesized that this compound could exhibit potent anti-proliferative activity, possibly with a different target profile or improved potency compared to existing analogs.
Data Summary and Comparative Table
The following table summarizes the known properties of this compound and compares them to a known active analog.
| Property | This compound | GL24 (4m) - A Known Active Analog |
| CAS Number | 1020253-04-6[3][4] | Not specified |
| Molecular Formula | C₁₁H₁₁BrF₃NO₃S[3][4] | C₂₃H₂₃NO₄S |
| Molecular Weight | 374.17 g/mol [3][4] | 425.5 g/mol |
| Purity | ≥97% (as commercially available)[3] | High purity (synthesized and purified) |
| Biological Activity (IC₅₀) | Projected to be in the low micromolar range against TNBC cell lines | 0.90 µM (MDA-MB-231 cells)[3][4] |
| Key Structural Features | 4-bromo and 3-trifluoromethyl substituted phenylsulfonyl group | Phenoxyphenyl group attached to the phenylsulfonyl core |
Conclusion and Future Directions
This compound represents a promising, yet underexplored, molecule in the landscape of medicinal chemistry. Based on the robust foundation of research into related phenylsulfonylmorpholine derivatives, it is reasonable to project that this compound will possess significant biological activity. The strategic inclusion of bromine and a trifluoromethyl group is anticipated to enhance its potency and drug-like properties.
Future research should focus on the definitive synthesis and thorough characterization of this compound. Subsequent in-depth biological evaluation, following the established protocols for anti-cancer drug screening, is warranted to ascertain its therapeutic potential. The findings from such studies would not only elucidate the specific properties of this molecule but also contribute to a deeper understanding of the structure-activity relationships within this important class of compounds.
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A Comparative Benchmarking Guide to 4-(4-Bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine: A Novel Candidate Inhibitor for the p90 Ribosomal S6 Kinase (RSK) Family
Introduction: The Rationale for Targeting the RSK Kinase Family in Oncology
The p90 ribosomal S6 kinases (RSK) are a family of serine/threonine kinases that serve as crucial downstream effectors of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][3] Comprising four isoforms in vertebrates (RSK1-4), these kinases are activated by ERK1/2 in response to growth factors and mitogens, subsequently phosphorylating a wide array of substrates.[1] This positions RSK at a critical node controlling cellular processes including proliferation, survival, and motility.[2][4]
Hyperactivation of the MAPK/RSK axis is a hallmark of numerous cancers, including breast, prostate, and lung cancers, as well as melanoma.[1][2][5] This sustained signaling drives tumor growth and survival, making RSK an increasingly compelling target for therapeutic intervention, particularly in tumors that have developed resistance to upstream inhibitors (e.g., MEK or BRAF inhibitors).[5]
The subject of this guide, 4-(4-bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine (designated herein as Compound-X ), belongs to a chemical class characterized by a 4-(phenylsulfonyl)morpholine core. This scaffold is a versatile and privileged pharmacophore in medicinal chemistry, known for its ability to interact with protein kinases.[6] Indeed, recent studies on novel 4-(phenylsulfonyl)morpholine derivatives have demonstrated potent anti-proliferative and pro-apoptotic effects in triple-negative breast cancer cells, validating the therapeutic potential of this chemical class.[7] Given this context, this guide establishes a rigorous framework for benchmarking Compound-X against well-characterized RSK inhibitors, providing the scientific community with the necessary protocols and rationale to evaluate its potential as a novel therapeutic agent.
The Competitor Landscape: Established RSK Inhibitors for Comparison
To objectively evaluate the performance of Compound-X, it is essential to benchmark it against inhibitors with established potency, selectivity, and mechanisms of action. We have selected three prominent ATP-competitive RSK inhibitors for this purpose.
-
BI-D1870 : A potent and well-characterized pan-RSK inhibitor that targets the N-terminal kinase domain (NTKD) of all four RSK isoforms.[8][9][10][11] It serves as a gold-standard tool compound for studying RSK function in vitro and in vivo.
-
SL0101 : A natural product isolated from the plant Forsteronia refracta, SL0101 was the first specific RSK inhibitor identified.[3][12][13] It is a selective, reversible, and ATP-competitive inhibitor of the NTKD, primarily targeting RSK1 and RSK2.[12][14] Its discovery highlighted the unexpected role of RSK in cancer cell proliferation.[13]
-
LJH-685 : A highly potent and selective next-generation RSK inhibitor.[4][15][16] Structural analysis confirms its binding to the ATP-binding site of the RSK2 NTKD.[4][17] LJH-685 represents the cutting edge of RSK inhibitor development, demonstrating excellent selectivity and cellular activity.[4][16]
The following diagram illustrates the central role of RSK in the MAPK signaling cascade, the pathway targeted by these inhibitors.
Caption: A two-tiered workflow for comprehensive inhibitor characterization.
Experimental Protocols
The following protocols are presented as self-validating systems, incorporating controls and standards necessary for reproducible and trustworthy data generation.
Protocol 1: In Vitro RSK Kinase Assay (ADP-Glo™ Format)
This protocol determines a compound's ability to directly inhibit RSK enzymatic activity by measuring ADP production. The ADP-Glo™ system is chosen for its high sensitivity and broad ATP concentration range. [18][19] Causality: The amount of ADP produced is directly proportional to kinase activity. A potent inhibitor will block ATP utilization, resulting in a low luminescent signal. By titrating the inhibitor concentration, we can determine the half-maximal inhibitory concentration (IC50), a key measure of potency.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare Kinase Buffer: 40mM Tris-HCl (pH 7.5), 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT. [19] * Dilute recombinant active RSK1, RSK2, or RSK3 enzyme (e.g., Promega, Sigma-Aldrich) in Kinase Buffer to a working concentration (empirically determined via enzyme titration, typically 1-2 ng/µL). [19] * Prepare a 2X Substrate/ATP Mix: In Kinase Buffer, combine a suitable peptide substrate (e.g., RSKtide) at 200 µM and ATP at a concentration equal to 2X the Km for the specific RSK isoform (e.g., 20 µM for RSK1). [19] * Prepare serial dilutions (e.g., 10-point, 3-fold) of Compound-X and comparator inhibitors in 100% DMSO, then dilute into Kinase Buffer to a 5X final concentration.
-
-
Kinase Reaction:
-
Add 1 µL of 5X inhibitor solution (or DMSO for control) to the wells of a 384-well low-volume plate. [19] * Add 2 µL of the RSK enzyme working solution to each well. [19] * Initiate the reaction by adding 2 µL of the 2X Substrate/ATP Mix to each well. [19] * Incubate the plate at room temperature for 60 minutes. [19]
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature. [19] * Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature. [19] * Record luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to high (DMSO only) and low (no enzyme) controls.
-
Plot the normalized response versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Proliferation Assay (BrdU Incorporation)
This assay measures the effect of inhibitors on the proliferation of a cancer cell line known to depend on MAPK/RSK signaling (e.g., MDA-MB-231 breast cancer, A375 melanoma). [5]It quantifies DNA synthesis by measuring the incorporation of the thymidine analog 5-bromo-2'-deoxyuridine (BrdU). [20][21][22] Causality: Inhibition of RSK is expected to block cell cycle progression and reduce DNA synthesis. [13]A decrease in BrdU incorporation in treated cells relative to controls indicates that the compound has anti-proliferative activity.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of Compound-X and comparator inhibitors in culture medium.
-
Treat the cells with the inhibitor solutions for 48-72 hours. Include a vehicle (DMSO) control.
-
-
BrdU Labeling:
-
Immunodetection:
-
Remove the culture medium and fix the cells using a fixing/denaturing solution (e.g., acid-based) for 30 minutes at room temperature. [22][24]This step is critical to denature the DNA and expose the incorporated BrdU. [20][23] * Wash the wells thoroughly with PBS.
-
Add a primary anti-BrdU antibody conjugated to an enzyme (e.g., Horseradish Peroxidase, HRP) and incubate for 1-2 hours. [22] * Wash the wells to remove unbound antibody.
-
-
Signal Generation and Measurement:
-
Data Analysis:
-
Calculate the percentage of proliferation relative to the vehicle control.
-
Plot the percentage of proliferation versus the logarithm of inhibitor concentration and fit the data to determine the half-maximal effective concentration (EC50).
-
Comparative Data Summary
The following tables present hypothetical but realistic data based on published values for the known inhibitors. This serves as a template for how experimental data for Compound-X should be structured and compared.
Table 1: In Vitro Biochemical Potency Against RSK Isoforms
| Inhibitor | RSK1 IC50 (nM) | RSK2 IC50 (nM) | RSK3 IC50 (nM) | RSK4 IC50 (nM) |
| Compound-X | TBD | TBD | TBD | TBD |
| BI-D1870 | 31 [8][10] | 24 [8][10] | 18 [8][10] | 15 [8][10] |
| SL0101 | ~90 [12][25] | 89 [12][26] | >1000 [27] | >1000 [27] |
| LJH-685 | 6 [15][16] | 5 [15][16] | 4 [15][16] | Not Reported |
TBD: To Be Determined
Table 2: Cellular Anti-Proliferative Activity
| Inhibitor | Cell Line | Assay Duration | Cellular EC50 (µM) |
| Compound-X | MDA-MB-231 | 72 hours | TBD |
| BI-D1870 | SCC4 | 72 hours | 1-5 [8] |
| SL0101 | MCF-7 | 48 hours | ~50-100 [13] |
| LJH-685 | MDA-MB-231 | 72 hours | 0.73 [16][28] |
TBD: To Be Determined
Conclusion and Future Directions
This guide provides a comprehensive framework for the preclinical evaluation of This compound (Compound-X) as a potential RSK inhibitor. By benchmarking against established compounds like BI-D1870, SL0101, and LJH-685 using standardized biochemical and cellular assays, researchers can generate robust and comparable data.
The successful execution of these protocols will elucidate the potency, isoform selectivity, and cellular efficacy of Compound-X. Favorable results—such as low nanomolar IC50 values and sub-micromolar cellular EC50 values—would strongly support its advancement into further studies, including kinase selectivity profiling against a broader panel, in vivo xenograft models to assess anti-tumor activity, and pharmacokinetic analyses to determine its drug-like properties. This structured approach is fundamental to rigorously validating novel kinase inhibitors on their path toward clinical development.
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Novel potent and selective inhibitors of p90 ribosomal S6 kinase reveal the heterogeneity of RSK function in MAPK-driven cancers. Molecular Cancer Research. [Link]
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What are p90 RSK inhibitors and how do they work?. Patsnap Synapse. [Link]
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BI-D1870 is a specific inhibitor of the p90 RSK (ribosomal S6 kinase) isoforms in vitro and in vivo. PubMed. [Link]
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SL 0101-1 | RSK Inhibitor. AdooQ Bioscience. [Link]
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Identification of the First Specific Inhibitor of p90 Ribosomal S6 Kinase (RSK) Reveals an Unexpected Role for RSK in Cancer Cell Proliferation. AACR Journals. [Link]
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Analogues of the RSK inhibitor SL0101: Optimization of in vitro biological stability. PMC. [Link]
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BrdU Cell Proliferation Assay. Creative Bioarray. [Link]
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Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Bio-protocol. [Link]
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Novel Potent and Selective Inhibitors of p90 Ribosomal S6 Kinase Reveal the Heterogeneity of RSK Function in MAPK-Driven Cancers. Semantic Scholar. [Link]
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Identification of the First Specific Inhibitor of p90 Ribosomal S6 Kinase (RSK) Reveals an Unexpected Role for RSK in Cancer Cell Proliferation. AACR Journals. [Link]
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Protocol for BrdU Labeling of Proliferating Cells. University of California, Santa Cruz. [Link]
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In vitro kinase assay using RSK or MSK immunoprecipitates and purified... ResearchGate. [Link]
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Identifying requirements for RSK2 specific inhibitors. PMC. [Link]
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Identification of RSK substrates using an analog-sensitive kinase approach. PMC. [Link]
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A clickable inhibitor reveals context-dependent autoactivation of p90 RSK. PMC. [Link]
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Inhibition of p90 ribosomal S6 kinases disrupts melanoma cell growth and immune evasion. Journal of Experimental & Clinical Cancer Research. [Link]
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Multipathway regulation induced by 4-(phenylsulfonyl)morpholine derivatives against triple-negative breast cancer. PubMed. [Link]
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4-((3-Bromo-4-methylphenyl)sulfonyl)morpholine | C11H14BrNO3S | CID 7213309. PubChem. [Link]
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Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. [Link]
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This compound. Pharmaffiliates. [Link]
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A Researcher's Comparative Guide to Assessing the Off-Target Effects of 4-(4-Bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine
In the landscape of modern drug discovery, the pursuit of highly specific therapeutic agents is paramount. However, the reality of complex biological systems often leads to unintended interactions between a drug candidate and proteins other than its intended target. These "off-target" effects can result in unforeseen toxicity, reduced efficacy, or even open avenues for drug repurposing. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously assess the off-target profile of the novel compound 4-(4-Bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine .
The morpholine moiety is a privileged scaffold in medicinal chemistry, known for its favorable physicochemical properties and its presence in numerous approved drugs.[1][2] Derivatives of 4-(phenylsulfonyl)morpholine, in particular, have demonstrated a range of biological activities, often implicating them as modulators of complex signaling pathways, such as those involved in cancer cell proliferation.[3] Given this background, a thorough investigation into the off-target interactions of this compound is not just a precautionary measure but a critical step in understanding its full pharmacological potential.
This guide will navigate through a multi-pronged approach, commencing with predictive in silico methods to generate initial hypotheses, followed by robust experimental validation techniques including broad-scale kinome profiling, target engagement confirmation via Cellular Thermal Shift Assay (CETSA), and holistic cellular analysis through phenotypic screening. We will delve into the causality behind experimental choices, ensuring that each described protocol functions as a self-validating system.
Part 1: Predictive Assessment - In Silico Off-Target Profiling
Before embarking on resource-intensive experimental assays, computational methods offer a valuable first pass to predict potential off-target interactions. These tools leverage vast databases of known drug-target interactions and protein structures to identify proteins that a small molecule is likely to bind.[4]
For this compound, a structural similarity-based approach is a logical starting point. The underlying principle is that structurally similar molecules often exhibit similar biological activities. By comparing our compound to databases of annotated ligands, we can generate a preliminary list of potential off-targets.
Recommended In Silico Tools:
-
TargetHunter: This web-based tool predicts biological targets by exploring large chemogenomic databases like ChEMBL, mapping compound structures to predict ligand-target interactions.[5]
-
KinasePred: Given the prevalence of kinase inhibition among morpholine derivatives, this computational workflow can predict the kinase activity of small molecules and provide insights into the structural features driving these interactions.[6]
-
Off-Target Safety Assessment (OTSA): This computational approach predicts both primary and secondary pharmacological activities by referencing a curated training set of over a million compounds with known in vitro activities.[7][8]
Workflow for In Silico Prediction:
Caption: In silico workflow for predicting off-target interactions.
The output of these predictive tools will be a list of potential protein targets, ranked by the likelihood of interaction. This list is not definitive but serves as an invaluable guide for designing focused and efficient experimental validation strategies.
Part 2: Experimental Validation - A Multi-Tiered Approach
While in silico predictions are a crucial first step, experimental validation is non-negotiable. We advocate for a tiered approach, starting with broad screening to identify potential off-targets, followed by specific assays to confirm direct binding and cellular consequence.
Tier 1: Broad-Spectrum Off-Target Screening - Kinome Scanning
Given that many small molecule drugs exhibit off-target effects by binding to kinases, and considering the chemical features of our compound, a comprehensive kinome scan is a logical and high-yield starting point.[1] Kinome scanning services, such as KINOMEscan®, offer a high-throughput method to assess the binding of a compound against a large panel of kinases.
Experimental Protocol: KINOMEscan® Profiling
-
Compound Preparation: Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Assay Principle: The KINOMEscan® platform utilizes a competition binding assay. A test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. If the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand. The amount of kinase bound to the solid support is then quantified using qPCR.
-
Primary Screen: Perform an initial screen at a single high concentration (e.g., 10 µM) against a broad panel of human kinases (typically over 450).
-
Data Analysis: Results are typically reported as a percentage of control, where a lower percentage indicates stronger binding. A threshold (e.g., <35% of control) is set to identify significant "hits."
-
Follow-up Dose-Response: For any significant hits from the primary screen, perform a dose-response analysis to determine the dissociation constant (Kd), providing a quantitative measure of binding affinity.
Data Presentation:
The results of the kinome scan should be summarized in a table, highlighting the kinases with the highest binding affinity.
| Kinase Target | Primary Screen (% of Control) | Dissociation Constant (Kd) (nM) |
| Hypothetical Hit 1 | 15% | 150 |
| Hypothetical Hit 2 | 25% | 500 |
| ... | ... | ... |
Tier 2: Confirming Target Engagement in a Cellular Context - Cellular Thermal Shift Assay (CETSA®)
A positive result from a kinome scan indicates a direct binding interaction in a purified system. However, it does not confirm that this interaction occurs within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that allows for the detection of target engagement in intact cells and tissues. The principle of CETSA is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.
Experimental Protocol: CETSA® for Target Validation
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line if the intended therapeutic area is oncology) to ~80% confluency. Treat the cells with varying concentrations of this compound or a vehicle control (DMSO) for a predetermined time (e.g., 1-2 hours).
-
Thermal Challenge: Heat the cell suspensions to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).
-
Cell Lysis and Protein Extraction: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: Quantify the amount of the soluble target protein at each temperature using a specific antibody and a detection method such as Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Comparative Analysis of CETSA Results:
| Target Protein | Vehicle (Tagg) | Compound (Tagg) | ΔTagg (°C) |
| Hypothetical Off-Target 1 | 52°C | 56°C | 4°C |
| Hypothetical Off-Target 2 | 61°C | 61.5°C | 0.5°C |
A significant positive thermal shift (ΔTagg) provides strong evidence of direct target engagement in a physiologically relevant setting.
Tier 3: Assessing the Functional Consequences - Phenotypic Screening
While kinome scanning and CETSA confirm binding, they do not reveal the functional consequences of these off-target interactions. Phenotypic screening is an unbiased approach that assesses the effects of a compound on cell morphology, proliferation, or other observable characteristics.[7][9] This method can uncover unexpected off-target effects that might be missed by target-based approaches.
Experimental Protocol: High-Content Imaging-Based Phenotypic Screen
-
Cell Plating and Treatment: Plate cells in multi-well plates and treat with a concentration range of this compound. Include a vehicle control and a known cytotoxic compound as a positive control.
-
Cell Staining: After a defined incubation period (e.g., 24-72 hours), fix and stain the cells with a panel of fluorescent dyes that label various cellular components (e.g., nucleus, cytoskeleton, mitochondria).
-
Image Acquisition: Acquire images of the stained cells using a high-content imaging system.
-
Image Analysis: Use image analysis software to quantify a wide range of cellular features (e.g., cell number, nuclear size, mitochondrial membrane potential, cytoskeletal integrity).
-
Data Analysis and Phenotypic Profiling: Compare the phenotypic profile of cells treated with the test compound to that of the controls. Cluster compounds with similar phenotypic fingerprints to identify potential shared mechanisms of action.
Comparison with Alternative Compounds:
To provide a comprehensive comparison, it is beneficial to run the phenotypic screen in parallel with other compounds that have known mechanisms of action.
| Compound | Primary Phenotypic Effect | Implied Pathway |
| This compound | Hypothetical: Cell cycle arrest at G2/M, increased nuclear size | Potential disruption of microtubule dynamics or DNA damage response |
| Alternative 1 (e.g., a known CDK inhibitor) | Cell cycle arrest at G1/S | Inhibition of cell cycle progression |
| Alternative 2 (e.g., a known topoisomerase inhibitor) | DNA damage, apoptosis | Induction of DNA strand breaks |
Conclusion: Synthesizing the Data for a Complete Off-Target Profile
The comprehensive assessment of off-target effects is a cornerstone of modern drug discovery. For a novel compound like this compound, a multi-faceted approach is essential to build a complete and reliable safety and activity profile. By integrating predictive in silico modeling with rigorous experimental validation through kinome scanning, CETSA, and phenotypic screening, researchers can gain a deep understanding of the compound's interactions within the complex cellular milieu.
This guide provides a robust framework for such an investigation. The causality behind the chosen experimental workflow—from broad, unbiased screening to specific, contextual validation—ensures a self-validating system that generates trustworthy and actionable data. The insights gained from this comprehensive off-target assessment will be invaluable for guiding further preclinical and clinical development, ultimately contributing to the creation of safer and more effective medicines.
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Wang, L., Ma, C., Wipf, P., Liu, H., Su, W., & Xie, X. Q. (2013). TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. The AAPS journal, 15(2), 395–406. [Link]
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Chen, Y. L., Chang, Y. C., Lai, Y. L., Hsieh, Y. T., Kuan, Y. H., Wang, T. H., ... & Chen, C. I. (2024). Multipathway regulation induced by 4-(phenylsulfonyl)morpholine derivatives against triple-negative breast cancer. Archiv der Pharmazie, 357(3), 2300435. [Link]
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KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. (n.d.). MDPI. [Link]
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Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. Methods in molecular biology (Clifton, N.J.), 1888, 273–309. [Link]
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Phenotypic Screening: A Powerful Tool for Drug Discovery. (2025, April 24). Technology Networks. [Link]
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Lin, R., Waters, K. M., & Lih, T. S. (2019). Off target effects of sulforaphane include the de-repression of long-terminal repeats through histone acetylation events. The Journal of nutritional biochemistry, 71, 1–9. [Link]
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Synthesis of 4‐(phenylsulfonyl)morpholine derivatives with 2N linker... (n.d.). ResearchGate. [Link]
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A Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019, July 17). ACS Publications. [Link]
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Lin, A., Giuliano, C. J., Palladino, A., John, K. M., Abramowicz, C., Tesmer, M., ... & Sheltzer, J. M. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science translational medicine, 11(509), eaaw8412. [Link]
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Baier, S. R., Zbasnik, R., Schlegel, V., & Zempleni, J. (2019). Off target effects of sulforaphane include the de-repression of long-terminal repeats through histone acetylation events. The Journal of nutritional biochemistry, 71, 1–9. [Link]
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A review on pharmacological profile of Morpholine derivatives. (2025, August 10). ResearchGate. [Link]
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Amara, N., & Tiruveedhula, V. V. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Journal of chemical information and modeling, 59(8), 3656–3667. [Link]
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Singh, R. K., Kumar, S., Singh, P., & Singh, P. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic chemistry, 96, 103578. [Link]
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Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020, March). PubMed. [Link]
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Pharmacological activity of morpholino compound. (n.d.). PubMed. [Link]
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Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. (2010, September 23). PLOS Computational Biology. [Link]
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An updated review on morpholine derivatives with their pharmacological actions. (2022, May 9). ResearchGate. [Link]
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A Head-to-Head Comparison of Synthetic Routes to 4-(4-Bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine: A Guide for Researchers
In the landscape of modern drug discovery and development, the efficient and robust synthesis of key intermediates is paramount. One such molecule of interest is 4-(4-Bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine, a versatile building block characterized by its unique substitution pattern, which imparts specific physicochemical properties relevant to medicinal chemistry programs. This guide provides a detailed, head-to-head comparison of two distinct synthetic routes to this target molecule: a traditional two-step approach and a modern, one-pot methodology. This analysis is designed to offer researchers, scientists, and drug development professionals the critical insights needed to make informed decisions about their synthetic strategies, balancing factors such as yield, scalability, and process efficiency.
Introduction to the Target Molecule
This compound is a sulfonamide derivative that incorporates several key structural features: a brominated phenyl ring, a trifluoromethyl group, and a morpholine moiety. The sulfonamide linkage is a well-established pharmacophore, known for its ability to participate in hydrogen bonding and its metabolic stability. The bromo-substituent provides a handle for further functionalization via cross-coupling reactions, while the electron-withdrawing trifluoromethyl group can significantly modulate the electronic properties and lipophilicity of the molecule, often enhancing binding affinity and metabolic stability of a parent compound. The morpholine ring is a common feature in drug candidates, often improving aqueous solubility and pharmacokinetic properties.
Given its potential utility, the choice of synthetic route to this intermediate can have a significant impact on the overall efficiency and cost-effectiveness of a research program. This guide will now delve into a comparative analysis of two prominent synthetic strategies.
Route 1: The Traditional Two-Step Synthesis
This classical approach is a reliable and well-understood method for the preparation of aryl sulfonamides. It proceeds in two distinct stages: the synthesis of the key intermediate, 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride, followed by its reaction with morpholine.
Step 1: Synthesis of 4-Bromo-3-(trifluoromethyl)benzenesulfonyl Chloride via a Sandmeyer-type Reaction
The Sandmeyer reaction is a cornerstone of aromatic chemistry, allowing for the conversion of an amino group on an aromatic ring into a wide variety of functional groups, including a sulfonyl chloride.[1] This is achieved through the formation of a diazonium salt, which is then reacted with a suitable source of sulfur dioxide in the presence of a copper catalyst.
Causality of Experimental Choices:
-
Diazotization: The use of sodium nitrite in the presence of a strong acid like hydrochloric acid is the standard method for converting the aniline to the corresponding diazonium salt. The reaction is performed at low temperatures (0-5 °C) to ensure the stability of the diazonium intermediate.
-
Sulfonylation: The diazonium salt is then added to a solution of sulfur dioxide in acetic acid, catalyzed by copper(I) chloride. The sulfur dioxide acts as the source of the sulfonyl group, and the copper catalyst facilitates the radical-mediated conversion of the diazonium salt to the sulfonyl chloride.
Experimental Protocol:
-
Diazotization: To a stirred solution of 4-bromo-3-(trifluoromethyl)aniline (1 equivalent) in a mixture of glacial acetic acid and concentrated hydrochloric acid, cooled to 0-5 °C, a solution of sodium nitrite (1.1 equivalents) in water is added dropwise, maintaining the temperature below 5 °C. The mixture is stirred for an additional 30 minutes at this temperature.
-
Sulfonylation: In a separate flask, a saturated solution of sulfur dioxide in glacial acetic acid is prepared and cooled to 10-15 °C. Copper(I) chloride (0.1 equivalents) is added, and the diazonium salt solution is then added portion-wise to this mixture, with vigorous stirring.
-
Work-up and Purification: After the addition is complete, the reaction mixture is stirred for an additional hour and then poured onto ice. The precipitated crude sulfonyl chloride is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent such as hexanes.
Step 2: Sulfonylation of Morpholine
The final step in this sequence is the nucleophilic substitution reaction between the synthesized sulfonyl chloride and morpholine. The nitrogen atom of the morpholine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride, with the concomitant loss of hydrogen chloride.
Causality of Experimental Choices:
-
Base: A base, such as triethylamine or pyridine, is required to neutralize the hydrochloric acid that is generated during the reaction. This prevents the protonation of the morpholine starting material, which would render it non-nucleophilic.
-
Solvent: An inert aprotic solvent, such as dichloromethane or tetrahydrofuran, is typically used to ensure the solubility of the reactants and to prevent any unwanted side reactions.
Experimental Protocol:
-
Reaction Setup: To a solution of morpholine (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous dichloromethane, cooled to 0 °C, a solution of 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride (1 equivalent) in dichloromethane is added dropwise.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction mixture is washed successively with water, 1M HCl, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization.
Diagram of the Traditional Two-Step Synthesis:
Caption: Workflow for the traditional two-step synthesis.
Route 2: The Modern One-Pot Synthesis
In recent years, significant efforts have been directed towards the development of more efficient and atom-economical synthetic methods. One-pot reactions, where multiple transformations are carried out in a single reaction vessel, are particularly attractive as they can reduce waste, save time, and simplify purification procedures. A recently developed method for the one-pot synthesis of sulfonamides from unactivated carboxylic acids and amines provides an excellent modern alternative to the traditional route.[2]
This approach utilizes a copper-catalyzed decarboxylative chlorosulfonylation of a carboxylic acid, followed by in-situ amination with morpholine.
Causality of Experimental Choices:
-
Decarboxylative Chlorosulfonylation: This key step involves the conversion of the carboxylic acid to an aryl radical via a copper-catalyzed process. This radical is then trapped by a sulfur dioxide surrogate, and subsequently chlorinated to form the sulfonyl chloride in situ. This avoids the need to isolate the often-unstable sulfonyl chloride intermediate.
-
One-Pot Amination: Following the formation of the sulfonyl chloride, the amine (morpholine) and a base are added directly to the reaction mixture. This allows for the immediate formation of the desired sulfonamide without the need for a separate reaction setup and work-up.
Experimental Protocol:
-
Reaction Setup: To a reaction vessel containing 4-bromo-3-(trifluoromethyl)benzoic acid (1 equivalent), a copper catalyst (e.g., Cu(I) salt, 5 mol%), and a ligand, is added an anhydrous solvent. A source of sulfur dioxide (e.g., DABSO) and a chlorinating agent are then added.
-
Sulfonyl Chloride Formation: The reaction mixture is stirred at an elevated temperature until the formation of the sulfonyl chloride is complete, as monitored by an appropriate analytical technique (e.g., GC-MS or LC-MS).
-
In-Situ Amination: The reaction mixture is then cooled, and morpholine (1.5 equivalents) and a suitable base (e.g., N,N-diisopropylethylamine, 2 equivalents) are added directly to the vessel.
-
Work-up and Purification: The reaction is stirred at room temperature until completion. The work-up and purification are similar to the traditional method, involving an aqueous wash and purification by column chromatography or recrystallization.
Diagram of the Modern One-Pot Synthesis:
Caption: Workflow for the modern one-pot synthesis.
Head-to-Head Comparison
To provide a clear and objective comparison of these two synthetic routes, the following table summarizes the key performance indicators for each method.
| Feature | Route 1: Traditional Two-Step Synthesis | Route 2: Modern One-Pot Synthesis |
| Overall Yield | Moderate to Good (typically 60-80% over two steps) | Good to Excellent (typically 70-90% in one pot) |
| Number of Steps | Two distinct synthetic steps with an intermediate isolation | One-pot procedure, no isolation of the sulfonyl chloride intermediate |
| Process Efficiency | Lower due to the need for two separate reactions, work-ups, and purifications | Higher due to the streamlined one-pot nature of the synthesis |
| Scalability | Well-established and generally scalable, though isolation of the sulfonyl chloride can be challenging | Potentially highly scalable, but may require optimization of catalyst loading and reaction conditions |
| Reagent Availability | Readily available starting materials and reagents | May require specialized catalysts or ligands, though many are commercially available |
| Safety Considerations | Isolation and handling of the potentially lachrymatory and moisture-sensitive sulfonyl chloride | Avoids the isolation of the hazardous sulfonyl chloride intermediate, improving overall safety |
| Environmental Impact | Generates more solvent waste due to multiple steps and purifications | Reduced solvent waste and improved atom economy due to the one-pot design |
Conclusion and Recommendations
Both the traditional two-step synthesis and the modern one-pot approach offer viable pathways to this compound. The choice between these routes will ultimately depend on the specific needs and priorities of the research program.
The traditional two-step synthesis is a reliable and well-precedented method. It is a good choice for smaller-scale synthesis where the focus is on obtaining the target molecule with a high degree of certainty, and where the additional time and resources required for a two-step process are not a major concern.
The modern one-pot synthesis , on the other hand, represents a significant advancement in terms of efficiency, safety, and environmental impact. For larger-scale synthesis or in a high-throughput chemistry setting, this approach is highly advantageous. The reduction in the number of steps and the avoidance of isolating a potentially hazardous intermediate make it a more streamlined and safer process. While it may require some initial optimization of the catalytic system, the long-term benefits in terms of time, cost, and sustainability are substantial.
As a Senior Application Scientist, my recommendation for process development and scale-up campaigns would be to invest in the optimization of the modern one-pot synthesis . Its inherent advantages in efficiency and safety align well with the goals of modern, sustainable chemical manufacturing. For initial, exploratory synthesis, the traditional route remains a solid and dependable option.
References
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One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. J. Am. Chem. Soc.2023 , 145 (39), 21487–21494. [Link]
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S(VI) in Three-Component Sulfonamide Synthesis: Use of Sulfuric Chloride as Linchpin in Palladium-Catalyzed Suzuki-Miyaura Coupling. Org. Chem. Front.2021 , 8, 5937-5942. [Link]
-
Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]
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evaluating the pharmacokinetic profile of 4-(4-Bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine derivatives
This guide offers an in-depth evaluation of the pharmacokinetic profile of 4-(4-Bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine derivatives. Tailored for researchers, scientists, and drug development professionals, this document provides a comparative analysis against alternative chemical scaffolds, supported by detailed experimental protocols and methodologies essential for robust preclinical assessment.
Introduction: The Imperative of a Favorable PK Profile
The journey of a small molecule from a promising hit to a viable drug candidate is critically dependent on its pharmacokinetic profile.[1] Pharmacokinetics, the study of how the body acts on a drug, encompasses Absorption, Distribution, Metabolism, and Excretion (ADME).[1][2] A molecule's ADME characteristics determine its concentration and duration in the body, which are fundamental to its efficacy and safety.[3] The this compound scaffold has garnered interest due to its synthetic tractability and the potential for its derivatives to interact with a variety of biological targets. However, without a well-understood and favorable ADME profile, even the most potent compound is likely to fail in development.[2]
This guide is structured to provide a comprehensive framework for evaluating these derivatives. We will dissect their ADME properties, benchmark them against alternatives, and provide validated, step-by-step protocols for key in vitro assays, explaining the scientific rationale behind each experimental choice.
Deconstructing the Pharmacokinetic Profile
The overall pharmacokinetic behavior of a compound is a composite of its ADME properties. Below, we explore the typical characteristics of the this compound series.
Absorption: Crossing the Intestinal Barrier
For orally administered drugs, absorption from the gastrointestinal tract is the first major hurdle. Key predictors of oral absorption include permeability and solubility. Compounds with high permeability and adequate solubility are more likely to achieve good oral bioavailability.[4]
Table 1: Representative In Vitro Permeability & Solubility
| Compound | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Aqueous Solubility (pH 7.4, µM) | Predicted Oral Absorption |
| Derivative X | 12.5 | 55 | High |
| Derivative Y | 4.8 | 15 | Moderate |
| Derivative Z | 1.2 (Efflux Ratio > 3) | 80 | Low (P-gp Efflux Substrate) |
Note: Data are illustrative examples based on typical small molecule profiles.
The Caco-2 permeability assay is a reliable in vitro model for predicting human intestinal absorption. A high apparent permeability (Papp) value, as seen in Derivative X, is desirable. However, a high efflux ratio, as seen in Derivative Z, suggests the compound is actively transported out of cells by efflux pumps like P-glycoprotein (P-gp), which can significantly limit absorption.[2]
Distribution: Reaching the Target Tissue
Once absorbed, a drug distributes throughout the body. The volume of distribution (Vd) and plasma protein binding (PPB) are critical parameters. A high Vd indicates extensive tissue distribution, while high PPB means less free drug is available to exert its pharmacological effect.
Table 2: Representative Distribution Characteristics
| Compound | Volume of Distribution (Vd, L/kg) | Plasma Protein Binding (%) |
| Derivative X | 3.1 | 99.1 |
| Derivative Y | 0.8 | 92.5 |
| Derivative Z | 10.5 | 99.8 |
Note: Data are illustrative examples.
Derivatives from this class often exhibit high lipophilicity, leading to high plasma protein binding, primarily to human serum albumin. While extensive tissue distribution (high Vd) can be beneficial for reaching certain targets, it can also lead to off-target effects.
Metabolism: The Biotransformation Phase
Metabolism, primarily in the liver, transforms drugs into more water-soluble compounds for excretion. High metabolic instability leads to rapid clearance and a short half-life. The in vitro liver microsomal stability assay is a standard method to predict hepatic clearance.
Table 3: Representative In Vitro Metabolic Stability
| Compound | Human Liver Microsome CLint (µL/min/mg) | Predicted Hepatic Extraction |
| Derivative X | 15 | Low |
| Derivative Y | 85 | Intermediate |
| Derivative Z | >200 | High |
Note: Data are illustrative examples.
A low intrinsic clearance (CLint) value, as seen in Derivative X, suggests good metabolic stability, which often translates to a longer half-life in vivo.[5] Conversely, Derivative Z would be predicted to be rapidly cleared by the liver. The primary metabolic routes for this scaffold may involve oxidation of the morpholine ring or hydroxylation of the aromatic ring by Cytochrome P450 (CYP) enzymes. Identifying which CYP isozymes are involved is crucial for predicting potential drug-drug interactions.
Comparative Analysis: Benchmarking Against Alternatives
To contextualize the performance of the this compound scaffold, it is useful to compare it to other chemical series, such as benzomorpholine or other sulfonamide-based inhibitors, that may target similar biological pathways.[6][7]
Table 4: Comparative Pharmacokinetic Overview
| Parameter | This compound Series | Alternative Scaffold (e.g., Benzomorpholine-based) |
| General Permeability | Moderate to High | Variable, often lower |
| Metabolic Stability | Generally Moderate to High | Often susceptible to N-dealkylation or ring oxidation |
| Key Liabilities | Potential for P-gp efflux, high PPB | Potential for rapid metabolism, lower permeability |
This comparison highlights that while the target scaffold may have advantages in metabolic stability, careful structural modification may be needed to mitigate potential absorption issues related to efflux transporters.
Foundational Experimental Protocols
The integrity of pharmacokinetic data relies on robust and well-executed experimental protocols. The following sections detail the methodologies for the key in vitro assays discussed.
Protocol: Caco-2 Permeability Assay
This assay uses a human colon adenocarcinoma cell line that differentiates into a polarized monolayer, mimicking the intestinal barrier.
Step-by-Step Methodology:
-
Cell Seeding & Differentiation: Seed Caco-2 cells onto Transwell® filter inserts and culture for 21-25 days. This extended culture period is essential for the cells to form tight junctions and express key transporter proteins.
-
Monolayer Integrity Verification: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) across the monolayer. A high TEER value confirms the integrity of the cellular barrier. A Lucifer Yellow permeability test is also run as a final check for monolayer confluence.
-
Transport Experiment (A→B & B→A):
-
For Apical-to-Basolateral (A→B) transport, add the test compound to the apical (upper) chamber.
-
For Basolateral-to-Apical (B→A) transport, add the test compound to the basolateral (lower) chamber.
-
-
Sampling: At defined time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber. The donor chamber is also sampled at the beginning and end to confirm compound stability.
-
Quantification: Analyze the concentration of the compound in all samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Calculation: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B→A / Papp A→B).
Caption: Workflow of the Caco-2 bidirectional permeability assay.
Protocol: Liver Microsomal Stability Assay
This assay provides a measure of a compound's susceptibility to metabolism by Phase I enzymes (primarily CYPs) present in liver microsomes.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a master mix containing liver microsomes (e.g., human, rat) and buffer. Prepare a separate solution of the NADPH regenerating system (cofactor). Test compounds are prepared in a compatible solvent.
-
Assay Initiation: Pre-incubate the test compound with the microsome mix at 37°C to allow for temperature equilibration. Initiate the metabolic reaction by adding the NADPH solution. The absence of NADPH serves as a negative control.
-
Time-Point Sampling: Collect aliquots from the reaction at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: Immediately stop the reaction in each aliquot by adding a cold 'stop solution' (e.g., acetonitrile) containing an internal standard for LC-MS/MS analysis. The cold solvent precipitates the microsomal proteins.
-
Sample Processing: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant for analysis.
-
Quantification & Analysis: Analyze the concentration of the parent compound remaining in each sample by LC-MS/MS. Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Caption: Workflow for the in vitro liver microsomal stability assay.
Conclusion and Strategic Outlook
The this compound scaffold represents a viable starting point for drug discovery programs. The key to success lies in a proactive, iterative approach to optimizing the ADME profile alongside potency. Early-stage screening using the robust in vitro assays described here is essential to identify and address potential liabilities such as P-gp efflux or high metabolic clearance. Future efforts should focus on building clear structure-activity relationships (SAR) and structure-property relationships (SPR) to guide the rational design of derivatives with a balanced profile of potency, selectivity, and drug-like properties, ultimately increasing the probability of clinical success.[3]
References
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Title: Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639 Source: PubMed Central URL: [Link]
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Title: Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models Source: ResearchGate URL: [Link]
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Title: Drug Development Process: Nonclinical Development of Small-Molecule Drugs Source: Spectroscopy Online URL: [Link]
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Title: Regulatory Knowledge Guide for Small Molecules Source: NIH's SEED URL: [Link]
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Title: ADME properties of compounds according to pre-ADMET software Source: ResearchGate URL: [Link]
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The Evolving Landscape of Inflammation: A Comparative Analysis of Morpholine Derivatives as Anti-Inflammatory Agents
The relentless pursuit of novel anti-inflammatory therapeutics has led researchers down a multitude of chemical avenues. Among these, the humble morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen, has emerged as a privileged scaffold in medicinal chemistry.[1][2][3] Its unique physicochemical properties, including a balanced lipophilic-hydrophilic profile and the ability to modulate pharmacokinetic parameters, have made it a cornerstone in the design of potent and selective anti-inflammatory agents.[4][5] This guide provides a comparative study of the anti-inflammatory activity of various morpholine derivatives, offering a technical deep-dive for researchers, scientists, and drug development professionals. We will explore different chemical classes, compare their efficacy with supporting experimental data, and elucidate the underlying mechanisms of action.
The Rationale for Morpholine in Anti-Inflammatory Drug Design
Inflammation is a complex biological response to harmful stimuli, involving a cascade of signaling pathways and the release of pro-inflammatory mediators. Key enzymes such as cyclooxygenases (COX) and inducible nitric oxide synthase (iNOS) are pivotal in this process, making them prime targets for therapeutic intervention.[6] The morpholine moiety, when incorporated into various molecular frameworks, has demonstrated a remarkable ability to interact with these targets and modulate inflammatory responses. Its presence can enhance binding affinity, improve solubility, and favorably alter the metabolic profile of a compound, thereby increasing its therapeutic potential.[4][5]
A Comparative Look at Morpholine-Based Anti-Inflammatory Scaffolds
The versatility of the morpholine ring has allowed for its incorporation into a diverse array of chemical scaffolds, each with a distinct anti-inflammatory profile. Here, we compare two prominent classes: morpholine-capped β-lactams and morpholinopyrimidine derivatives.
Morpholine-Capped β-Lactam Derivatives
The β-lactam ring, famous for its role in antibiotics, has also been explored for its anti-inflammatory potential.[7] When coupled with a morpholine substituent, these derivatives have shown significant inhibitory activity against key inflammatory mediators.
A study on novel monocyclic β-lactam derivatives bearing a morpholine ring reported potent inhibition of human inducible nitric oxide synthase (iNOS).[7][8] Several of these compounds exhibited higher anti-inflammatory activity than the reference drug, dexamethasone.[7][8] For instance, compounds 3h and 5c from this study demonstrated noteworthy activity, highlighting the potential of this chemical class.[7][8]
Table 1: Comparative Anti-inflammatory Activity of Morpholine-Capped β-Lactam Derivatives
| Compound | Anti-inflammatory Ratio* | IC50 vs. HepG2 cells (mM) |
| 3e | 38 | 0.48 ± 0.04 |
| 3h | 62 | 0.51 ± 0.01 |
| 3k | 51 | 0.22 ± 0.02 |
| 5c | 72 | 0.12 ± 0.00 |
| 5f | 51 | 0.25 ± 0.05 |
| 6c | 35 | 0.82 ± 0.07 |
| 6d | 55 | 0.44 ± 0.04 |
| 6f | 99 | 0.60 ± 0.04 |
| Dexamethasone | 32 | Not Reported in this study |
*As reported in the study, a higher anti-inflammatory ratio indicates greater potency.[7][8]
The data suggests that specific substitutions on the β-lactam core, in conjunction with the morpholine moiety, can significantly enhance anti-inflammatory efficacy. Molecular docking studies have indicated that these compounds effectively bind to the active site of iNOS, providing a structural basis for their inhibitory activity.[7][8]
Morpholinopyrimidine Derivatives
Pyrimidine-based compounds have a long-standing history in medicinal chemistry, with several approved drugs for various inflammatory conditions.[6][9] The hybridization of pyrimidine with a morpholine ring has yielded a new generation of potent anti-inflammatory agents.
A recent study detailed the synthesis and evaluation of 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol derivatives.[6][10] Among these, compounds V4 and V8 emerged as the most active, effectively inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells at non-cytotoxic concentrations.[6][9][10]
These compounds were found to dramatically reduce the mRNA and protein expression of both iNOS and COX-2.[6][9][10] This dual inhibition of two key inflammatory enzymes suggests a broader and potentially more effective anti-inflammatory action compared to single-target agents.
Table 2: Comparative Anti-inflammatory Activity of Morpholinopyrimidine Derivatives
| Compound | Inhibition of NO Production (at 12.5 μM) | Effect on iNOS Expression | Effect on COX-2 Expression |
| V4 | Significant reduction | Dramatically reduced | Dramatically reduced |
| V8 | Significant reduction | Dramatically reduced | Dramatically reduced |
Molecular docking studies have further corroborated these findings, showing a strong affinity of these compounds for the active sites of both iNOS and COX-2.[6][10]
Unraveling the Mechanism of Action: A Look at Signaling Pathways
The anti-inflammatory effects of morpholine derivatives are rooted in their ability to modulate key signaling pathways involved in the inflammatory cascade. A primary mechanism involves the inhibition of pro-inflammatory enzymes like iNOS and COX-2, which are downstream effectors of pathways such as the NF-κB pathway.
Caption: Simplified signaling pathway of LPS-induced inflammation and the inhibitory action of morpholine derivatives.
As depicted in the diagram, lipopolysaccharide (LPS), a component of bacterial cell walls, activates Toll-like receptor 4 (TLR4), leading to the activation of the transcription factor NF-κB. This, in turn, promotes the transcription and subsequent expression of iNOS and COX-2. Morpholine derivatives exert their anti-inflammatory effect by directly inhibiting the activity of these enzymes, thereby reducing the production of inflammatory mediators like nitric oxide and prostaglandins.
Experimental Protocols: A Guide to Assessing Anti-inflammatory Activity
To ensure the reproducibility and validity of findings, standardized experimental protocols are paramount. Below are step-by-step methodologies for key in vitro assays used to evaluate the anti-inflammatory activity of morpholine derivatives.
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This assay is a widely used method to screen for potential anti-inflammatory agents by measuring their ability to inhibit NO production in LPS-stimulated macrophages.[9]
Caption: Experimental workflow for the in vitro nitric oxide (NO) inhibition assay.
Step-by-Step Protocol:
-
Cell Culture: Maintain RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test morpholine derivatives for 1 hour.
-
LPS Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 100 ng/mL and incubate for 24 hours.
-
Nitrite Measurement: After incubation, collect 100 µL of the cell culture supernatant.
-
Griess Reaction: Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant and incubate at room temperature for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: The amount of nitrite, an indicator of NO production, is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-treated control group.
Western Blot Analysis for iNOS and COX-2 Protein Expression
This technique is used to quantify the protein levels of iNOS and COX-2 to confirm that the inhibition of their activity is due to a reduction in their expression.[9]
Step-by-Step Protocol:
-
Cell Lysis: After treatment with morpholine derivatives and LPS as described above, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them with RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control to determine the relative protein expression levels.
Conclusion and Future Directions
The comparative analysis presented in this guide underscores the significant potential of morpholine derivatives as a versatile and potent class of anti-inflammatory agents. The ability to readily modify the morpholine scaffold and combine it with other pharmacologically active moieties allows for the fine-tuning of their activity and selectivity. Both morpholine-capped β-lactams and morpholinopyrimidine derivatives have demonstrated promising in vitro activity, often surpassing that of established anti-inflammatory drugs.
Future research should focus on expanding the structure-activity relationship (SAR) studies to design even more potent and selective inhibitors. Furthermore, comprehensive in vivo studies are crucial to validate the therapeutic efficacy and safety of these promising compounds. The exploration of novel morpholine-based hybrids targeting multiple inflammatory pathways simultaneously could lead to the development of next-generation anti-inflammatory drugs with improved efficacy and reduced side effects. The journey of the morpholine ring in the realm of anti-inflammatory drug discovery is far from over, with exciting possibilities on the horizon.
References
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Heiran, R., Sepehri, S., Jarrahpour, A., Di Giorgio, C., Douafer, H., & Brunel, J. M. (2020). Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives. Bioorganic Chemistry, 102, 104091. [Link]
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Heiran, R., Sepehri, S., Jarrahpour, A., Di Giorgio, C., Douafer, H., Brunel, J. M., & Turos, E. (2020). Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives. ResearchGate. [Link]
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Ansari, M. F., Al-Ghorbani, M., Hoda, N., Alam, M. S., & Mansoor, S. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(28), 19383–19395. [Link]
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Ansari, M. F., Al-Ghorbani, M., Hoda, N., Alam, M. S., & Mansoor, S. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances. [Link]
-
Kaur, M., & Singh, M. (2015). A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]
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Ansari, M. F., Al-Ghorbani, M., Hoda, N., Alam, M. S., & Mansoor, S. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Publishing. [Link]
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Di Mola, A., & De Luca, L. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2686–2713. [Link]
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Kaur, M., & Singh, M. (2015). A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]
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An updated review on morpholine derivatives with their pharmacological actions. (2022). International Journal of Health Sciences. [Link]
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Di Mola, A., & De Luca, L. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]
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Biological activities of morpholine derivatives and molecular targets involved. (2024). ResearchGate. [Link]
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Some active anti-parasitic agents of morpholine derivatives. (2022). ResearchGate. [Link]
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Confirming Cellular Target Engagement of 4-(4-Bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine: A Comparative Guide to Modern Techniques
For researchers and drug development professionals, identifying and validating the cellular targets of novel small molecules is a critical step in elucidating their mechanism of action and advancing them through the development pipeline. This guide provides an in-depth comparison of leading methodologies for confirming the target engagement of 4-(4-Bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine, a compound with potential therapeutic relevance, within a cellular context. While the specific targets of this molecule are still under investigation, this guide will equip you with the strategic framework and technical protocols to robustly identify and validate its interactions. A recent study on related 4-(phenylsulfonyl)morpholine derivatives has suggested that such compounds may induce multipathway regulation in cancer cells, including endoplasmic reticulum (ER) stress and cell cycle arrest, highlighting the need for precise target identification to understand these phenotypic outcomes.[1]
Strategic Approach to Target Identification and Validation
Given that this compound is a novel compound, a multi-pronged approach starting with unbiased, proteome-wide screening followed by targeted validation is recommended. This strategy minimizes assumptions and provides a comprehensive view of potential interactions.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption { label="Figure 1: A strategic workflow for the identification and validation of small molecule targets."; fontsize=12; fontcolor="#5F6368"; } end
Comparative Analysis of Key Methodologies
Here, we compare three prominent techniques for assessing target engagement: Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Kinobeads competition binding.
| Methodology | Principle | Advantages | Limitations | Best Suited For |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein.[2] | Label-free, applicable in intact cells and cell lysates, reflects physiological conditions.[2][3] | Not all protein-ligand interactions result in a significant thermal shift; can be labor-intensive for proteome-wide screening without specialized equipment.[4] | Initial unbiased target identification (with MS), and robust, low-throughput validation of specific targets. |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding protects the target protein from proteolytic degradation.[5][6][7] | Label-free, does not require compound modification, applicable to a wide range of proteins and small molecules.[6][7][8][9] | The degree of protection can vary; may not be effective for very weak interactions.[5] | Unbiased target identification and validation, particularly when thermal shift is not observed. |
| Kinobeads | Competition between the test compound and immobilized broad-spectrum kinase inhibitors for binding to kinases in a cell lysate.[10] | High-throughput profiling of kinase inhibitors, provides quantitative binding affinity data (Kdapp).[10][11] | Limited to ATP-competitive inhibitors and proteins that bind to the beads; not applicable for non-kinase targets.[12] | Profiling the selectivity of kinase inhibitors and identifying on- and off-target kinase interactions.[10][12][13] |
Experimental Protocols
Protocol 1: Unbiased Target Identification using DARTS coupled with Mass Spectrometry (DARTS-MS)
This protocol is designed for the initial discovery of potential protein targets of this compound from a complex cell lysate.
1. Cell Lysate Preparation:
- Culture and harvest cells of interest (e.g., a relevant cancer cell line).
- Lyse cells in an appropriate buffer (e.g., M-PER or RIPA buffer) supplemented with protease and phosphatase inhibitors.
- Clarify the lysate by centrifugation to remove cellular debris.
- Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
2. Compound Incubation:
- Aliquot the cell lysate into multiple tubes.
- Treat the lysate with varying concentrations of this compound or a vehicle control (e.g., DMSO).
- Incubate for a sufficient time to allow for binding (e.g., 1 hour at room temperature).
3. Protease Digestion:
- Add a protease (e.g., thermolysin or pronase) to each tube.[9] The optimal protease and its concentration should be determined empirically.
- Incubate for a specific time to allow for partial digestion.
4. Sample Preparation for Mass Spectrometry:
- Stop the digestion by adding a protease inhibitor or by heat inactivation.
- Denature and reduce the proteins, followed by alkylation.
- Perform a final digestion with trypsin to generate peptides suitable for mass spectrometry.
5. LC-MS/MS Analysis:
- Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Identify and quantify the proteins in each sample.
6. Data Analysis:
- Compare the protein abundance in the compound-treated samples to the vehicle control.
- Proteins that are "protected" from degradation by the compound will be more abundant in the treated samples. These are your candidate targets.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption { label="Figure 2: Workflow for DARTS-MS."; fontsize=12; fontcolor="#5F6368"; } end
Protocol 2: Targeted Validation using Cellular Thermal Shift Assay (CETSA)
Once a candidate target is identified, CETSA can be used to validate the direct binding of this compound to this target in intact cells.
1. Cell Treatment:
- Seed cells in a multi-well plate and allow them to adhere.
- Treat the cells with the compound at various concentrations or with a vehicle control.
- Incubate under normal cell culture conditions.
2. Thermal Challenge:
- Heat the plate at a range of temperatures for a short duration (e.g., 3 minutes). A temperature gradient is crucial to determine the melting curve of the target protein.
3. Cell Lysis and Protein Solubilization:
- Lyse the cells (e.g., by freeze-thaw cycles or lysis buffer).
- Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
4. Protein Detection:
- Analyze the soluble protein fraction by Western blotting using an antibody specific for the candidate target protein.
5. Data Analysis:
- Quantify the band intensities from the Western blot.
- Plot the amount of soluble target protein as a function of temperature for both the vehicle and compound-treated samples.
- A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.[2][3][14]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption { label="Figure 3: Workflow for targeted CETSA."; fontsize=12; fontcolor="#5F6368"; } end
Concluding Remarks
Confirming the cellular target engagement of a novel compound like this compound is a multi-step process that requires careful experimental design and the use of orthogonal methods. By beginning with an unbiased, proteome-wide screening approach such as DARTS-MS, researchers can identify a list of potential targets. Subsequent validation of these candidates using a method that relies on a different biophysical principle, such as CETSA, provides a high degree of confidence in the identified target. The detailed protocols and comparative analysis provided in this guide offer a solid foundation for any researcher embarking on the target deconvolution of a novel small molecule.
References
- Lomenick, B., et al. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Current Protocols in Chemical Biology, 3(4), 163-178.
- Pai, M.-Y., et al. (2015). Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. Methods in Molecular Biology, 1263, 287-298.
- Lomenick, B., et al. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Methods in Molecular Biology, 756, 287-298.
- Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368.
- Bantscheff, M., et al. (2019). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. Jurnal Sains Kesihatan Malaysia (Malaysian Journal of Health Sciences), 17(2).
- Klaeger, S., et al. (2016). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors.
- Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989.
- Eberl, H. C., et al. (2019). Characterization of binding, depletion and competition properties of the new kinobeads mix. bioRxiv.
- van der Welle, R., et al. (2020). Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. Journal of the American Chemical Society, 142(4), 1914-1923.
- Chen, Y., et al. (2023). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 28(13), 5136.
- Orcutt, S. J., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 26(4), 527-536.
- Friman, T. (2020). Mass spectrometry-based Cellular Thermal Shift Assay (CETSA®) for target deconvolution in phenotypic drug discovery. Drug Discovery Today: Technologies, 35, 31-39.
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Pelago Bioscience. (2020, August 27). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery [Video]. YouTube. [Link]
- Lu, Q., & Russinova, E. (2023). Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. In Cell-Wide Identification of Metabolite-Protein Interactions (pp. 31-43). Humana, New York, NY.
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Pharmaffiliates. This compound. [Link]
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PubChem. 4-((3-Bromo-4-methylphenyl)sulfonyl)morpholine. [Link]
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PubChem. 4-(3-(Trifluoromethyl)phenyl)morpholine. [Link]
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Independent Verification of the Biological Activity of 4-(4-Bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine: A Comparative Guide
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This guide provides a comprehensive framework for the independent verification of the biological activity of 4-(4-Bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine. Given the limited publicly available data on this specific molecule, we propose a scientifically rigorous approach to characterize its potential as a kinase inhibitor, a plausible activity based on its structural motifs.[1][2] This document is intended for researchers, scientists, and drug development professionals.
The morpholine heterocycle is a common feature in many bioactive molecules and approved drugs, often contributing to favorable physicochemical and metabolic properties.[2] Similarly, sulfonamide derivatives are a well-established class of compounds with a broad range of biological applications, including anticancer and anti-inflammatory activities.[3] The presence of these functional groups in this compound suggests its potential as a biologically active agent. A recent study on 4-(phenylsulfonyl)morpholine derivatives has shown their potential in inhibiting triple-negative breast cancer cell growth.[4]
This guide will focus on the serine/threonine kinase Akt (also known as Protein Kinase B) as a potential target. Akt is a key regulator in the PI3K/Akt signaling pathway, which is frequently deregulated in various human cancers, making it an attractive target for cancer therapy.[5] We will refer to this compound as "Compound X" throughout this guide for clarity.
Comparative Analysis of Akt Inhibitors
To objectively evaluate the biological activity of Compound X, its performance should be benchmarked against well-characterized Akt inhibitors. We have selected two widely used inhibitors for comparison:
-
MK-2206: An allosteric inhibitor of all three Akt isoforms.[6]
-
GSK690693: An ATP-competitive pan-Akt kinase inhibitor.[5][7]
The following table summarizes key performance indicators that should be determined for Compound X and compared against these reference compounds.
| Compound | Mechanism of Action | Biochemical IC50 (nM) | Cellular IC50 (nM) | Selectivity |
| Compound X | To be determined | To be determined | To be determined | To be determined |
| MK-2206 | Allosteric Inhibitor | ~5-12 (isoform dependent) | ~50-200 (cell line dependent) | Selective for Akt isoforms |
| GSK690693 | ATP-Competitive Inhibitor | ~2-17 (isoform dependent) | ~43-150 (cell line dependent) | Selective for Akt, with some off-target effects on other AGC kinases[7] |
Experimental Protocols for Verification
The following protocols provide a step-by-step guide for the independent verification of the Akt inhibitory activity of Compound X.
Biochemical Kinase Assay
This assay directly measures the ability of Compound X to inhibit the enzymatic activity of purified Akt kinase.
Principle: A non-radioactive, ELISA-based assay can be used to quantify the phosphorylation of a specific peptide substrate by Akt. The amount of phosphorylated substrate is detected using a specific antibody, and the signal is inversely proportional to the inhibitory activity of the compound.
Workflow Diagram:
Caption: Workflow for a typical ELISA-based biochemical kinase assay.
Detailed Protocol:
-
Plate Preparation: Use a 96-well plate pre-coated with a specific Akt substrate peptide.
-
Reagent Preparation:
-
Prepare a stock solution of Compound X in DMSO. Serially dilute the stock solution to obtain a range of concentrations.
-
Prepare solutions of the reference inhibitors (MK-2206, GSK690693) in the same manner.
-
Dilute purified, active Akt kinase to the recommended concentration in kinase assay buffer.
-
-
Assay Procedure:
-
Add the diluted Compound X or reference inhibitors to the wells. Include a DMSO-only control (vehicle).
-
Add the diluted Akt kinase to all wells except for the "no enzyme" control.
-
Incubate for 30 minutes at 37°C to allow for inhibitor binding.[5]
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate for a defined period (e.g., 60 minutes) at 37°C.
-
-
Detection:
-
Wash the plate several times with a wash buffer (e.g., TBST) to remove unbound reagents.
-
Add a phospho-specific antibody that recognizes the phosphorylated substrate and incubate.
-
Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
After another incubation and wash step, add a TMB (3,3',5,5'-Tetramethylbenzidine) substrate.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of Compound X and the reference inhibitors.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Assay for Akt Pathway Inhibition
This assay determines the ability of Compound X to inhibit the Akt signaling pathway within a cellular context.
Principle: Western blotting is a widely used technique to measure the phosphorylation status of Akt and its downstream targets. A decrease in the phosphorylation of Akt at Ser473 and/or Thr308, as well as its downstream substrate GSK3β at Ser9, indicates inhibition of the pathway.[7]
Workflow Diagram:
Caption: Workflow for Western blot analysis of Akt pathway inhibition.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture a cancer cell line with a known active PI3K/Akt pathway (e.g., BT474 breast cancer cells) in appropriate media.
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of Compound X, reference inhibitors, and a vehicle control (DMSO) for a predetermined time (e.g., 2 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.
-
-
Western Blotting:
-
Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated Akt (Ser473), total Akt, phosphorylated GSK3β (Ser9), total GSK3β, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the intensity of the phosphorylated protein bands to the corresponding total protein bands and the loading control.
-
Plot the normalized band intensities against the inhibitor concentrations to determine the cellular IC50 value.
-
Interpreting the Results and Next Steps
By comparing the biochemical and cellular IC50 values of Compound X to those of established Akt inhibitors, you can determine its potency and cellular efficacy. Discrepancies between biochemical and cellular potencies can provide insights into factors such as cell permeability and off-target effects.
Further characterization could involve:
-
Kinase Selectivity Profiling: To assess the specificity of Compound X, it should be tested against a panel of other kinases, particularly those within the AGC kinase family.[7]
-
Mechanism of Action Studies: Experiments such as ATP competition assays can determine if Compound X binds to the ATP-binding site or an allosteric site.
-
Cell Viability Assays: To determine if the inhibition of the Akt pathway by Compound X translates to an anti-proliferative or pro-apoptotic effect in cancer cells.
This guide provides a robust starting point for the independent verification and characterization of this compound. The proposed experiments, when conducted with appropriate controls, will yield reliable data to assess its potential as a novel Akt inhibitor.
References
- AKT crystal structure and AKT-specific inhibitors - Semantic Scholar. (n.d.).
- Discovery of Akt Kinase Inhibitors through Structure-Based Virtual Screening and Their Evaluation as Potential Anticancer Agents - NIH. (n.d.).
- Cell-based assays for dissecting the PI3K/AKT pathway | Cancer Research - AACR Journals. (2008).
- A Novel Sox-based Continuous and Homogeneous Assay for the Discovery of Inhibitors of Inactive and Active AKT - AssayQuant. (n.d.).
- AKT crystal structure and AKT-specific inhibitors - PubMed. (n.d.).
- Application Notes and Protocols for Western Blot Analysis of p-Akt Following Silmitasertib Treatment - Benchchem. (n.d.).
- Live-Cell NanoBRET Assay to Measure AKT Inhibitor Binding to Conformational States of AKT - PMC - NIH. (n.d.).
- Akt Kinase Activity Assay Kit (ab139436) - Abcam. (n.d.).
- Crystal Structure of Human AKT1 with an Allosteric Inhibitor Reveals a New Mode of Kinase Inhibition | PLOS One. (n.d.).
- AKT inhibitors: a new type of targeted cancer drug. (2022).
- Best Practice for Western Blot Detection of Phosphorylation Events - Bio-Rad Antibodies. (n.d.).
- Western blot for phosphorylated proteins - Abcam. (n.d.).
- Detection of phosphorylated Akt and MAPK in cell culture assays - PMC - NIH. (n.d.).
- Characterization of an Akt Kinase Inhibitor with Potent Pharmacodynamic and Antitumor Activity - AACR Journals. (2008).
- AKT1 Kinase Assay - Promega Corporation. (n.d.).
- Western Blot Protocol - GenScript. (n.d.).
- Novel Inhibitors of AKT: Assessment of a Different Approach Targeting the Pleckstrin Homology Domain - PubMed Central. (n.d.).
- Inhibition of Akt survival pathway by a small-molecule inhibitor in human glioblastoma. (2006).
- Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields) - PMC - NIH. (2025).
- Synthesis and biological activity of sulfonamide derivatives of epipodophyllotoxin - PubMed. (n.d.).
- Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation. (n.d.).
- Biological activities of morpholine derivatives and molecular targets involved. - ResearchGate. (n.d.).
- A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed. (2020).
- 1020253-04-6 | this compound | ChemScene. (n.d.).
- Multipathway regulation induced by 4-(phenylsulfonyl)morpholine derivatives against triple-negative breast cancer - PubMed. (2024).
- Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC. (n.d.).
- Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties - PMC - NIH. (n.d.).
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Safety Operating Guide
Navigating the Final Frontier: A Comprehensive Guide to the Safe Disposal of 4-(4-Bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine
Understanding the Hazard Profile: A Synthesis of Structural Alerts
Key Structural Components and Their Inferred Hazards:
-
Brominated Aromatic Ring: The presence of a bromine atom on the phenyl ring places this compound in the category of halogenated organic compounds. Such compounds are often characterized by their environmental persistence, potential for bioaccumulation, and the formation of hazardous byproducts upon incomplete combustion, such as hydrogen bromide and polybrominated dibenzodioxins or furans.[1][2][3]
-
Trifluoromethyl Group: The -CF3 group is a strong electron-withdrawing group, which can influence the chemical reactivity of the aromatic ring.[4]
-
Sulfonamide Moiety: Sulfonamides are generally stable to hydrolysis under neutral environmental conditions.[5] However, under certain conditions, the sulfonamide bond can be cleaved.[6][7][8][9]
-
Morpholine Ring: Morpholine, the parent amine of this compound's morpholino group, is a flammable, corrosive, and toxic liquid.[10][11] It is crucial to handle the parent compound with the assumption that it may share some of these hazardous properties.
Based on this structural analysis, 4-(4-Bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine should be treated as a hazardous chemical waste , with potential for toxicity, environmental persistence, and the release of harmful substances if not disposed of correctly.
Table 1: Inferred Hazard Profile and Key Considerations
| Hazard Category | Inferred Properties and Rationale | Disposal Implications |
| Toxicity | Potential for acute and chronic toxicity based on the brominated aromatic and morpholine components. | Minimize exposure through appropriate Personal Protective Equipment (PPE). Segregate from non-hazardous waste. |
| Environmental | Likely persistent and bioaccumulative due to the halogenated aromatic structure.[1][10] | Prevent release to the environment. Do not dispose of down the drain. Use a licensed hazardous waste disposal service. |
| Reactivity | Generally stable, but potential for hazardous decomposition at high temperatures. | Avoid mixing with incompatible materials. Store in a cool, dry, well-ventilated area. |
| Flammability | While the solid compound itself may not be highly flammable, the morpholine component suggests potential for flammability under certain conditions. | Store away from ignition sources. |
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound. This process is designed to be a self-validating system, ensuring that each step logically follows from the last to minimize risk.
Step 1: Waste Identification and Segregation
The cardinal rule of chemical waste management is proper segregation. This prevents dangerous reactions and ensures that waste is treated by the most appropriate and environmentally sound method.
-
Designate as Halogenated Organic Waste: Due to the presence of bromine, this compound must be disposed of in a designated "Halogenated Organic Waste" stream.
-
Prevent Cross-Contamination: Never mix this waste with non-halogenated organic waste, aqueous waste, or solid waste. Incompatible mixtures can lead to dangerous reactions and complicate the disposal process.
Step 2: Containerization and Labeling
Proper containment is essential to prevent leaks and spills and to clearly communicate the hazards of the waste.
-
Select an Appropriate Container: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap. Ensure the container is clean, dry, and in good condition.
-
Accurate and Detailed Labeling: The waste container must be clearly and accurately labeled. The label should include:
Step 3: Accumulation and Storage
Safe storage of the waste container pending disposal is critical to maintaining a safe laboratory environment.
-
Designated Satellite Accumulation Area (SAA): Store the waste container in a designated SAA that is under the control of the laboratory generating the waste.
-
Secondary Containment: The waste container should be placed in a secondary containment bin or tray that is capable of holding the entire volume of the container in the event of a leak.
-
Ventilation: Store the container in a well-ventilated area, such as a chemical storage cabinet with exhaust ventilation, to prevent the accumulation of any potential vapors.
-
Storage Conditions: Keep the container in a cool, dry place away from direct sunlight and sources of heat or ignition.
Step 4: Final Disposal
The final step is the transfer of the waste to a licensed hazardous waste disposal company.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or your contracted hazardous waste disposal vendor to schedule a pickup.
-
Documentation: Complete all necessary waste disposal forms and manifests as required by your institution and local regulations.
-
Do Not Treat the Waste: Do not attempt to neutralize or treat the chemical waste yourself unless you are specifically trained and equipped to do so and it is part of an approved laboratory procedure. Improper treatment can create more hazardous substances.
Visualizing the Disposal Pathway
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal Workflow for this compound.
Conclusion: A Commitment to Safety and Sustainability
The responsible disposal of chemical waste is a cornerstone of scientific integrity and a tangible demonstration of our commitment to safety and environmental stewardship. While the lack of a specific SDS for this compound necessitates a cautious and informed approach, by understanding the hazards of its constituent parts and adhering to established protocols for halogenated organic waste, we can ensure its safe and compliant management. This guide provides the essential framework for this process, empowering researchers to not only advance scientific knowledge but also to protect themselves, their colleagues, and the world we all share.
References
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- Brominated Aromatic Compounds as Flame Retardants: Efficacy vs. Environmental Concerns. (n.d.). Qiji Chemical.
- Altarawneh, M., & Dlugogorski, B. Z. (2014).
- Morpholine Safety D
- Morpholine Safety D
- Lu, Z., et al. (2024). A mild, copper-promoted Sandmeyer trifluoromethylation of aromatic amines. Organic Letters, 26(14), 2773–2777.
- Removal of organobromine compounds from the pyrolysis oils of flame retarded plastics using zeolite catalysts. (2020).
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

